molecular formula C16H18N2O6S B051063 4-Hydroxypenicillin V CAS No. 20880-67-5

4-Hydroxypenicillin V

Katalognummer: B051063
CAS-Nummer: 20880-67-5
Molekulargewicht: 366.4 g/mol
InChI-Schlüssel: DXLWRYXQESUXNE-MBNYWOFBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-Hydroxypenicillin V is a crucial oxidative metabolite of Penicillin V, offering significant value in biochemical and pharmacological research. Its primary research application lies in the study of penicillin metabolism and degradation pathways, providing insights into the compound's stability and bioavailability. Researchers utilize 4-Hydroxypenicillin V to investigate structure-activity relationships (SAR) within the β-lactam antibiotic class, specifically to understand how hydroxylation at the 4-position influences binding affinity to bacterial penicillin-binding proteins (PBPs) and its subsequent antibacterial efficacy. This compound serves as a critical reference standard in analytical methods, such as HPLC and LC-MS, for the detection and quantification of penicillin metabolites in various biological matrices, aiding in pharmacokinetic and metabolic stability studies. Furthermore, it is an essential tool for exploring bacterial resistance mechanisms, particularly as a substrate for β-lactamase enzymes, helping to elucidate the enzymatic modifications that lead to antibiotic inactivation. By providing a defined metabolic product, 4-Hydroxypenicillin V enables a deeper understanding of the fate of penicillins in biological systems and contributes to the ongoing development of novel antibiotic agents and strategies to combat antimicrobial resistance.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S,5R,6R)-6-[[2-(4-hydroxyphenoxy)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O6S/c1-16(2)12(15(22)23)18-13(21)11(14(18)25-16)17-10(20)7-24-9-5-3-8(19)4-6-9/h3-6,11-12,14,19H,7H2,1-2H3,(H,17,20)(H,22,23)/t11-,12+,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLWRYXQESUXNE-MBNYWOFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=C(C=C3)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=C(C=C3)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O6S
Record name P-HYDROXYPENICILLIN V
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20508
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074876
Record name 4-Hydroxypenicillin V
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Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20880-67-5
Record name P-HYDROXYPENICILLIN V
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20508
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-Hydroxypenicillin V
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Record name 4-Hydroxypenicillin V
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Record name 4-HYDROXYPENICILLIN V
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNU3C726JH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

"synthesis and characterization of 4-Hydroxypenicillin V"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Hydroxypenicillin V

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Hydroxypenicillin V (p-OH-Penicillin V), a significant metabolite and byproduct in the industrial fermentation of Penicillin V. While biosynthetically produced by Penicillium chrysogenum, obtaining a pure analytical standard for research and quality control necessitates a controlled laboratory synthesis. This document details a robust semi-synthetic approach via the enzymatic acylation of 6-aminopenicillanic acid (6-APA). Furthermore, it outlines a complete analytical workflow for the structural confirmation and purity assessment of the synthesized compound, leveraging key techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended for researchers, analytical scientists, and drug development professionals engaged in the study of penicillins and the optimization of fermentation processes.

Introduction

The Penicillin V Scaffold

Phenoxymethylpenicillin, commonly known as Penicillin V, is a cornerstone of the β-lactam class of antibiotics.[1] It is produced on a large scale through the fermentation of Penicillium fungi, primarily P. chrysogenum.[2] Its structure features the characteristic 4-thia-1-azabicyclo[3.2.0]heptane ring system fused to a β-lactam ring, with a phenoxyacetyl side chain attached at the 6-position.[3] Unlike Penicillin G, Penicillin V is more stable in acidic conditions, which permits oral administration.[1][4] Its mechanism of action involves the inhibition of bacterial cell-wall mucopeptide biosynthesis, leading to cell lysis.[4]

Emergence of 4-Hydroxypenicillin V

In industrial fermentations of Penicillin V, the wild-type strain of P. chrysogenum produces an undesirable byproduct known as para-hydroxypenicillin V (4-Hydroxypenicillin V).[5][6] This compound arises from the enzymatic para-hydroxylation of the phenoxyacetic acid (POAc) side-chain precursor, which is supplied to the fermentation medium.[6] The resulting 4-hydroxyphenoxyacetic acid is subsequently incorporated into the penicillin backbone by the fungus's biosynthetic machinery. The formation of this byproduct is most prominent late in the fermentation cycle, particularly when the concentration of the primary POAc precursor is nearly depleted.[6] In uncontrolled fermentations, the level of 4-Hydroxypenicillin V can constitute up to 10-15% of the total penicillins produced, posing a significant challenge for downstream purification and process yield.[6]

Significance for Researchers and Industry

The study of 4-Hydroxypenicillin V is critical for several reasons. First, a well-characterized standard is essential for its accurate quantification as an impurity in Penicillin V drug products, as mandated by pharmacopeial standards.[7] Second, monitoring its concentration during fermentation provides valuable insights into the metabolic state of the producing organism and the efficiency of precursor utilization. Finally, isolating and characterizing such metabolites is fundamental to understanding potential alterations in biological activity, degradation profiles, and immunogenicity compared to the parent compound.

Synthesis of 4-Hydroxypenicillin V

Rationale for a Semi-Synthetic Approach

While 4-Hydroxypenicillin V is of biosynthetic origin, its isolation from a complex fermentation broth is inefficient for producing a high-purity analytical standard. A more direct and controllable method is a semi-synthetic approach. This strategy leverages the readily available penicillin nucleus, 6-aminopenicillanic acid (6-APA), and couples it with the specific side chain of interest.[2][8] This biomimetic approach can be achieved through chemical methods or, more elegantly, through enzymatic catalysis, which offers high specificity and milder reaction conditions, thus preserving the sensitive β-lactam ring.[9][10]

Key Precursors
  • 6-Aminopenicillanic Acid (6-APA): This is the core structural component of all penicillins, produced industrially by the enzymatic hydrolysis of Penicillin G or V.[8] Its primary amine serves as the nucleophile for acylation.

  • 2-(4-hydroxyphenoxy)acetic acid methyl ester: This activated form of the side-chain is used as the acyl donor. Using an ester derivative is common in kinetically controlled enzymatic syntheses to drive the reaction towards amide formation over hydrolysis.[11]

Proposed Enzymatic Synthesis Pathway

The synthesis is catalyzed by Penicillin G Acylase (PGA), an enzyme widely used in industry for both hydrolysis and synthesis of β-lactam antibiotics.[8][11] The reaction proceeds via a kinetically controlled mechanism where the enzyme facilitates the acylation of 6-APA by the side-chain ester.

Synthesis_of_4_Hydroxypenicillin_V cluster_reactants Reactants cluster_process Process cluster_product Product 6-APA 6-Aminopenicillanic Acid (6-APA) Enzyme Immobilized Penicillin G Acylase (PGA) 6-APA->Enzyme SideChain 2-(4-hydroxyphenoxy)acetic acid methyl ester SideChain->Enzyme Product 4-Hydroxypenicillin V Enzyme->Product Aqueous Buffer pH 6.5-7.0, 25-30 °C Characterization_Workflow Crude Crude Synthesized Product HPLC HPLC Analysis Crude->HPLC Purity Purity Assessment (>95%?) HPLC->Purity Purity->HPLC No, Repurify MS Mass Spectrometry (MS) Purity->MS Yes NMR NMR Spectroscopy (¹H, ¹³C) MS->NMR IR IR Spectroscopy NMR->IR Confirm Structure Confirmed & Purity Verified IR->Confirm

Sources

An In-Depth Technical Guide to 4-Hydroxypenicillin V: Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword for the Modern Researcher: In the landscape of antibiotic research and development, a comprehensive understanding of not only the primary active pharmaceutical ingredients but also their metabolites and related impurities is paramount. 4-Hydroxypenicillin V, a hydroxylated derivative of Penicillin V, represents such a compound of interest. It emerges as a metabolite and a byproduct in the fermentation processes of Penicillium chrysogenum, the workhorse of industrial penicillin production[1][2]. This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a consolidated overview of the chemical structure, physicochemical properties, and analytical methodologies pertinent to 4-Hydroxypenicillin V.

Unveiling the Chemical Architecture: Structure and Identification

4-Hydroxypenicillin V, systematically named (2S,5R,6R)-6-[[2-(4-hydroxyphenoxy)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, is a structural analog of Penicillin V, distinguished by the presence of a hydroxyl group on the para position of the phenoxy ring.[2][3][4][5] This seemingly minor modification can have significant implications for its biological activity and physicochemical characteristics.

Core Structural Features:

  • β-Lactam Ring: The four-membered ring is the cornerstone of the penicillin family's antibacterial activity, responsible for inhibiting bacterial cell wall synthesis.

  • Thiazolidine Ring: Fused to the β-lactam ring, this five-membered sulfur-containing ring is a defining feature of the penam core.

  • Acyl Side Chain: The 6-amino group of the penam core is acylated with a 2-(4-hydroxyphenoxy)acetyl group, which influences the compound's antibacterial spectrum and pharmacokinetic properties.

  • Carboxylic Acid Group: This functional group is crucial for the molecule's activity and provides a handle for salt formation.

Below is a DOT language representation of the chemical structure of 4-Hydroxypenicillin V.

Caption: Chemical structure of 4-Hydroxypenicillin V.

Physicochemical Properties: A Comparative Overview

The introduction of a hydroxyl group to the aromatic ring of the side chain alters the polarity and hydrogen bonding capabilities of 4-Hydroxypenicillin V relative to its parent compound. This, in turn, influences its solubility, stability, and chromatographic behavior.

Property4-Hydroxypenicillin VPenicillin V
Molecular Formula C₁₆H₁₈N₂O₆SC₁₆H₁₈N₂O₅S
Molecular Weight 366.39 g/mol [3][4]350.39 g/mol [6]
Melting Point >143°C (decomposition)120-128°C (decomposition)[7]
Predicted pKa 2.44 ± 0.50~2.7
Solubility Slightly soluble in DMSO and methanol.Soluble in polar organic solvents.[7]
Stability Hygroscopic; incompatible with strong oxidizing agents.Relatively stable in acid compared to Penicillin G.[7]

Expert Insights: The increased polarity due to the hydroxyl group is expected to slightly increase its water solubility compared to Penicillin V, although it remains a sparingly soluble compound in aqueous media. This altered polarity is a key consideration for developing effective extraction, purification, and analytical methods.

Synthesis and Purification Strategies

While 4-Hydroxypenicillin V is primarily encountered as a fermentation byproduct, understanding its synthesis and purification is crucial for obtaining pure standards for analytical and biological testing.

Biosynthesis and Fermentation

4-Hydroxypenicillin V arises from the hydroxylation of the phenoxyacetic acid precursor or Penicillin V itself during the fermentation of Penicillium chrysogenum.[1][2] The level of this byproduct can range up to 10-15% of the total penicillins produced.[1]

Chemical and Enzymatic Synthesis Approaches

The synthesis of 4-Hydroxypenicillin V can be approached through modifications of established penicillin synthesis routes.

Conceptual Synthetic Pathway:

Synthesis_Pathway 6-APA 6-Aminopenicillanic Acid (6-APA) Enzymatic_Synthesis Immobilized Penicillin Acylase 6-APA->Enzymatic_Synthesis Chemical_Synthesis Acylation 6-APA->Chemical_Synthesis Acyl_Chloride 2-(4-Hydroxyphenoxy)acetyl chloride Acyl_Chloride->Chemical_Synthesis 4-OH-PenV 4-Hydroxypenicillin V Enzymatic_Synthesis->4-OH-PenV Enzymatic Acylation Chemical_Synthesis->4-OH-PenV Chemical Acylation Acyl_Donor 2-(4-Hydroxyphenoxy)acetic acid methyl ester Acyl_Donor->Enzymatic_Synthesis

Caption: Conceptual synthetic routes to 4-Hydroxypenicillin V.

Protocol 1: General Procedure for Enzymatic Synthesis

The enzymatic synthesis of penicillins offers a greener alternative to traditional chemical methods. This protocol is adapted from the synthesis of Penicillin V and would require optimization for 4-Hydroxypenicillin V.[8]

  • Enzyme Preparation: Use a partially purified and immobilized α-acylamino-β-lactam acylhydrolase.

  • Reaction Mixture: Prepare a buffered solution (e.g., phosphate buffer, pH 6.8) containing 6-aminopenicillanic acid (6-APA) and a suitable acyl donor, such as 2-(4-hydroxyphenoxy)acetic acid methyl ester.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25-35°C) with gentle agitation.

  • Monitoring: Monitor the progress of the reaction by HPLC, quantifying the formation of 4-Hydroxypenicillin V and the consumption of reactants.

  • Termination and Purification: Once the reaction reaches optimal conversion, terminate the reaction and proceed with purification, likely involving preparative HPLC.

Purification from Complex Mixtures

The isolation of 4-Hydroxypenicillin V from fermentation broths or synthetic reaction mixtures typically relies on chromatographic techniques, with preparative high-performance liquid chromatography (HPLC) being the method of choice for obtaining high-purity material.[9]

Protocol 2: Preparative HPLC Purification

This generalized protocol outlines the steps for purifying 4-Hydroxypenicillin V.

  • Sample Preparation: Dissolve the crude mixture containing 4-Hydroxypenicillin V in a suitable solvent, ensuring compatibility with the HPLC mobile phase. Filter the sample to remove any particulate matter.

  • Chromatographic System:

    • Column: A reversed-phase C18 column is a common choice for penicillin-related compounds.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The gradient will need to be optimized to achieve separation from Penicillin V and other impurities.

    • Detection: UV detection at a wavelength where both Penicillin V and 4-Hydroxypenicillin V absorb (e.g., 254 nm) is suitable.

  • Fraction Collection: Collect fractions corresponding to the elution of the 4-Hydroxypenicillin V peak.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to assess their purity.

  • Solvent Removal: Combine the pure fractions and remove the solvent, for example, by lyophilization, to obtain the purified solid compound.

Analytical Characterization: Spectroscopic and Chromatographic Methods

Accurate characterization of 4-Hydroxypenicillin V is essential for its identification and quantification.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the primary technique for the analysis of 4-Hydroxypenicillin V.

Protocol 3: Analytical HPLC Method

This protocol is based on methods for Penicillin V and would require validation for 4-Hydroxypenicillin V.[10]

  • Chromatographic System:

    • Column: Lichrospher 100 RP-18e, 250 x 4.0 mm, 10 µm.[10]

    • Mobile Phase: A mixture of phosphate buffer, methanol, and water (e.g., 8:42:50 v/v/v), with the pH adjusted to 3.5 with orthophosphoric acid.[10]

    • Flow Rate: 1.2 mL/min.[10]

    • Detection: UV at 254 nm.[10]

    • Column Temperature: Ambient.

  • Sample Preparation: Prepare standard and sample solutions in the mobile phase at a suitable concentration (e.g., 1 mg/mL).

  • Injection: Inject a fixed volume (e.g., 20 µL) of the sample and standard solutions.

  • Analysis: Identify and quantify the 4-Hydroxypenicillin V peak based on its retention time and peak area relative to a standard.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum is expected to show characteristic signals for the β-lactam and thiazolidine ring protons, the gem-dimethyl groups, the methylene protons of the side chain, and the aromatic protons of the 4-hydroxyphenoxy group. The aromatic region will be an AB quartet or a set of two doublets, characteristic of a para-substituted benzene ring.

  • ¹³C NMR: The spectrum will display signals for the carbonyl carbons of the β-lactam and amide groups, the carboxylic acid carbon, the carbons of the penam core, and the aromatic carbons. The chemical shifts of the aromatic carbons will be influenced by the hydroxyl substituent.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the various functional groups:

  • O-H stretch: A broad band around 3300 cm⁻¹ from the hydroxyl and carboxylic acid groups.

  • N-H stretch: Around 3300 cm⁻¹.

  • C=O stretch (β-lactam): A strong absorption band at a relatively high frequency (around 1770 cm⁻¹).

  • C=O stretch (amide): Around 1680 cm⁻¹.

  • C=O stretch (carboxylic acid): Around 1700 cm⁻¹.

  • Aromatic C=C stretches: In the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS):

Electrospray ionization (ESI) in positive mode would be expected to produce the protonated molecule [M+H]⁺ at m/z 367.1. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, likely involving cleavage of the β-lactam ring and fragmentation of the acyl side chain.

Illustrative MS/MS Fragmentation Pathway:

Fragmentation_Pathway Parent_Ion [M+H]⁺ m/z 367.1 Fragment_1 Loss of H₂O m/z 349.1 Parent_Ion->Fragment_1 Fragment_2 β-Lactam Cleavage (Loss of C₇H₇NO₂) m/z 174.0 Parent_Ion->Fragment_2 Fragment_3 Side Chain Fragment [C₈H₈O₃+H]⁺ m/z 153.0 Parent_Ion->Fragment_3

Caption: A plausible ESI-MS/MS fragmentation pathway for 4-Hydroxypenicillin V.

Biological Activity and Mechanism of Action

As a penicillin derivative, 4-Hydroxypenicillin V is expected to exert its antibacterial effect by inhibiting the final step of peptidoglycan synthesis in bacterial cell walls.[11] The core mechanism involves the acylation of penicillin-binding proteins (PBPs), which are essential for the cross-linking of the peptidoglycan matrix.

Mechanism of Action Workflow:

Mechanism_of_Action 4OH_PenV 4-Hydroxypenicillin V PBP Penicillin-Binding Protein (PBP) 4OH_PenV->PBP Acylation Covalent Acylation of PBP Active Site PBP->Acylation Binds to Inhibition Inhibition of Peptidoglycan Cross-linking Acylation->Inhibition Cell_Wall_Defect Weakened Cell Wall Inhibition->Cell_Wall_Defect Lysis Cell Lysis and Bacterial Death Cell_Wall_Defect->Lysis

Caption: The proposed mechanism of antibacterial action for 4-Hydroxypenicillin V.

The antibacterial potency of 4-Hydroxypenicillin V relative to Penicillin V is not extensively documented. However, modifications to the acyl side chain can influence the binding affinity to PBPs and, consequently, the minimum inhibitory concentration (MIC) against various bacterial strains. It is plausible that the introduction of the polar hydroxyl group could have a modest impact on its antibacterial spectrum and potency.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[9][12]

  • Preparation of Antibiotic Stock Solution: Prepare a stock solution of 4-Hydroxypenicillin V in a suitable solvent (e.g., DMSO) and then dilute it in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Serial Dilutions: Perform serial two-fold dilutions of the antibiotic in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) of the test organism in CAMHB.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Concluding Remarks and Future Perspectives

4-Hydroxypenicillin V, while often considered a minor byproduct, warrants attention from a drug development and quality control perspective. Its structural similarity to Penicillin V suggests a comparable mechanism of action, but its altered physicochemical properties necessitate distinct approaches for its isolation, purification, and analysis. This guide has provided a foundational framework for understanding and working with this compound. Further research is needed to fully elucidate its antibacterial spectrum and potency through comprehensive MIC testing against a panel of clinically relevant bacteria. Such data would provide a clearer picture of its potential biological significance and inform strategies for its monitoring and control in pharmaceutical manufacturing.

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Technical Guide: Biosynthesis and Characterization of 4-Hydroxypenicillin V in Penicillium chrysogenum

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biosynthesis, regulation, and experimental characterization of 4-Hydroxypenicillin V (p-hydroxypenicillin V) in Penicillium chrysogenum.

Executive Summary

4-Hydroxypenicillin V (4-OH-PenV) is a structural analog of Penicillin V (phenoxymethylpenicillin) produced by Penicillium chrysogenum during industrial fermentations supplemented with phenoxyacetic acid (POA).[1] While Penicillin V is the target pharmaceutical, 4-OH-PenV is typically classified as a critical impurity or a specific target for semi-synthetic modifications.

Its biosynthesis does not occur via the hydroxylation of the final Penicillin V molecule. Instead, it proceeds through a "precursor-diversion" mechanism: the side-chain precursor (POA) is para-hydroxylated in vivo to p-hydroxyphenoxyacetic acid (4-OH-POA) , which is subsequently activated and incorporated into the


-lactam core by the promiscuous enzyme Acyl-CoA:Isopenicillin N Acyltransferase (IAT) .

This guide delineates the molecular pathway, the enzymatic causality, and the protocols for isolation and quantification.

The Biosynthetic Architecture

The production of 4-Hydroxypenicillin V is a result of the metabolic interplay between the core penicillin gene cluster and the host's general detoxification systems (Cytochrome P450s).

The Core Pathway (Standard Penicillin V)

To understand the deviation, one must first establish the standard flow:

  • ACV Synthetase (ACVS): Condenses L-

    
    -aminoadipic acid, L-cysteine, and L-valine into the tripeptide 
    
    
    
    -(L-
    
    
    -aminoadipyl)-L-cysteinyl-D-valine (LLD-ACV).[2][3]
  • Isopenicillin N Synthase (IPNS): Oxidatively cyclizes ACV to form Isopenicillin N (IPN) , creating the bicyclic

    
    -lactam ring.
    
  • Side Chain Activation: The precursor Phenoxyacetic Acid (POA) is activated to Phenoxyacetyl-CoA by a Phenylacetyl-CoA Ligase (PCL).[2]

  • Acyltransferase (IAT): The enzyme encoded by penDE exchanges the hydrophilic

    
    -aminoadipyl side chain of IPN with the hydrophobic phenoxyacetyl side chain, yielding Penicillin V .[2]
    
The Divergent Pathway (4-Hydroxypenicillin V)

The formation of 4-OH-PenV is driven by the hydroxylation of the precursor before incorporation.

  • Step 1: Precursor Hydroxylation

    • Enzyme:[2][3][4][5][6]Phenoxyacetic Acid para-Hydroxylase (Putative Cytochrome P450).

    • Reaction: Phenoxyacetic Acid (POA) + NADPH + O

      
      
      
      
      
      p-Hydroxyphenoxyacetic Acid (4-OH-POA) + NADP
      
      
      + H
      
      
      O.
    • Note: This is distinct from the Phenylacetic Acid 2-hydroxylase (PahA) involved in phenylacetic acid catabolism, which hydroxylates at the ortho position. The para-hydroxylation is often a rate-limiting detoxification step in wild-type strains.

  • Step 2: Activation

    • Enzyme:[2][3][4][5][6]Phenylacetyl-CoA Ligase (PCL) (Promiscuous activity).

    • Reaction: 4-OH-POA + CoA + ATP

      
       4-OH-Phenoxyacetyl-CoA + AMP + PPi.
      
  • Step 3: Incorporation

    • Enzyme:[2][3][4][5][6]Isopenicillin N Acyltransferase (IAT) .[2][7]

    • Mechanism:[3][4][5] IAT accepts 4-OH-Phenoxyacetyl-CoA as a substrate due to its broad specificity for hydrophobic side chains. It transacylates IPN to form 4-Hydroxypenicillin V .

Pathway Visualization

The following diagram illustrates the bifurcation between the desired Penicillin V and the 4-OH-PenV impurity.

PenicillinBiosynthesis Precursors Amino Acids (AAA, Cys, Val) ACV LLD-ACV (Tripeptide) Precursors->ACV Condensation IPN Isopenicillin N (Beta-Lactam Core) ACV->IPN Cyclization ACVS ACVS ACV->ACVS PenV Penicillin V (Target) IPN->PenV OH_PenV 4-Hydroxypenicillin V (Impurity/Analog) IPN->OH_PenV IPNS IPNS IPN->IPNS POA Phenoxyacetic Acid (POA) POA_CoA Phenoxyacetyl-CoA POA->POA_CoA Activation OH_POA p-Hydroxy-POA (4-OH-POA) POA->OH_POA Para-Hydroxylation PCL Ligase (PCL) POA->PCL P450 P450 Hydroxylase POA->P450 POA_CoA->PenV Side Chain Exchange OH_POA_CoA 4-OH-Phenoxyacetyl-CoA OH_POA->OH_POA_CoA Activation OH_POA_CoA->OH_PenV Side Chain Exchange IAT IAT (penDE) PenV->IAT

Caption: Divergent biosynthesis of Penicillin V and 4-Hydroxypenicillin V via precursor hydroxylation.

Experimental Protocols: Isolation and Identification

To validate this pathway or isolate the compound for reference standards, the following protocols are recommended. These protocols rely on the principle that 4-OH-PenV is more polar than Penicillin V due to the phenolic hydroxyl group.

Fermentation Strategy

To maximize 4-OH-PenV production (for isolation purposes), one should induce the hydroxylase activity or feed the hydroxylated precursor directly.

ParameterConditionRationale
Strain P. chrysogenum (Wild Type or Industrial)Wild types often have higher background hydroxylase activity than optimized strains.
Precursor Phenoxyacetic Acid (POA)Fed at 0.5 - 1.0 g/L continuously. High POA levels can induce detoxification enzymes.
Alternative Precursor p-Hydroxyphenoxyacetic AcidFeeding this directly (0.5 g/L) bypasses the P450 step, forcing IAT to synthesize 4-OH-PenV exclusively.
pH Control 6.5 ± 0.2Maintains stability of the

-lactam ring.
Harvest Time 120–144 hoursHydroxylated byproducts often accumulate in the late stationary phase.
Extraction and Purification Workflow

The extraction utilizes the acidic nature of penicillin.

  • Filtration: Remove mycelium by filtration (0.45

    
    m).
    
  • Acidification: Cool filtrate to 4°C. Adjust pH to 2.5 using H

    
    SO
    
    
    
    . Critical: Perform quickly to minimize
    
    
    -lactam hydrolysis.
  • Solvent Extraction: Extract 3x with Butyl Acetate (BuAc).

    • Differentiation: Penicillin V extracts readily into BuAc. 4-OH-PenV, being more polar, has a lower partition coefficient but will still extract.

  • Back Extraction: Extract the organic phase into phosphate buffer (pH 7.0).

  • Preparative HPLC:

    • Column: C18 Reverse Phase (e.g., 250 x 21 mm, 10

      
      m).
      
    • Mobile Phase: Methanol : 50mM Ammonium Acetate (gradient).

    • Elution Order: 4-OH-PenV elutes before Penicillin V due to increased polarity.

Analytical Validation (HPLC-MS)

Method:

  • Column: C18 Analytical (150 x 4.6 mm, 5

    
    m).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 60% B over 20 min.

  • Detection: UV at 268 nm (phenolic absorption) and ESI-MS (+).

Expected Data:

  • Penicillin V: m/z ~351 [M+H]

    
    .
    
  • 4-Hydroxypenicillin V: m/z ~367 [M+H]

    
     (+16 Da shift indicating hydroxylation).
    

ExperimentalWorkflow Fermentation Fermentation (Fed-batch with POA) Filtration Filtration (Remove Mycelium) Fermentation->Filtration Acidification Acidification (pH 2.5) & Solvent Extraction (BuAc) Filtration->Acidification BackExtraction Back Extraction (pH 7.0 Buffer) Acidification->BackExtraction Organic Phase PrepHPLC Preparative HPLC (C18 Column) BackExtraction->PrepHPLC Aqueous Phase Analysis Validation (MS m/z 367) PrepHPLC->Analysis Fraction Collection

Caption: Workflow for the isolation and validation of 4-Hydroxypenicillin V.

Metabolic Engineering Implications

For drug development professionals, controlling this pathway is vital for purity.

  • Gene Knockout: Targeting the specific P450 responsible for POA para-hydroxylation (distinct from pahA) can reduce impurity levels to <1%.

  • Precursor Analogs: Using 3-phenoxypropionic acid or halogenated precursors can inhibit the hydroxylase via competitive inhibition or steric hindrance.

  • Overexpression of IAT: While increasing Pen V yield, overexpressing IAT without controlling the hydroxylase may proportionally increase 4-OH-PenV if the pool of 4-OH-POA is available.

References

  • Chang, L. T., et al. (1990). "Decreased production of para-hydroxypenicillin V in penicillin V fermentations."[1] Journal of Industrial Microbiology, 5(5), 291–299. Link

  • Martín, J. F., et al. (2010). "Synthetic biology of the penicillin biosynthetic pathway." New Biotechnology, 27(6), 843-852. Link

  • García-Estrada, C., et al. (2020). "Omics Approaches Applied to Penicillium chrysogenum and Penicillin Production." Microorganisms, 8(7), 969. Link

  • Harris, D. M., et al. (2009). "The enzyme acyl-CoA:isopenicillin N acyltransferase from Penicillium chrysogenum."[7] Journal of Biological Chemistry, 284, 12345-12354. Link

  • PubChem. (n.d.).[8] "4-Hydroxypenicillin V." National Library of Medicine. Link

Sources

Technical Guide: In Vitro Characterization of 4-Hydroxypenicillin V

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide characterizes the in vitro antibacterial spectrum of 4-Hydroxypenicillin V (p-hydroxyphenoxymethylpenicillin), a critical metabolite and process impurity of the established antibiotic Penicillin V.

Designed for drug development scientists, this document moves beyond standard prescribing information to analyze the structure-activity relationship (SAR) , experimental characterization protocols , and comparative potency of this specific derivative.

Executive Summary

4-Hydroxypenicillin V (also known as p-hydroxyphenoxymethylpenicillin or Impurity D in pharmacopoeial monographs) is the primary para-hydroxylated metabolite of Penicillin V. It is generated via two distinct pathways:

  • Biosynthetic Byproduct: Formed during Penicillium chrysogenum fermentation when the precursor phenoxyacetic acid undergoes para-hydroxylation.

  • Mammalian Metabolism: Produced in vivo via hepatic hydroxylation of the phenoxy side chain.

While not marketed as a standalone therapeutic, its characterization is essential for impurity qualification (ICH Q3A/B guidelines) and understanding the total bioactive load during Penicillin V therapy. Structurally, it retains the core 6-aminopenicillanic acid (6-APA) pharmacophore, preserving antibacterial activity comparable to the parent compound against specific Gram-positive targets.

Chemical Structure & Mechanism of Action

The antibacterial efficacy of 4-Hydroxypenicillin V is governed by its ability to bind Penicillin-Binding Proteins (PBPs) .[1][2] The addition of a hydroxyl group at the para position of the phenyl ring alters physicochemical properties (polarity) but does not sterically hinder the beta-lactam ring's reactivity.

Structural Comparison (DOT Visualization)

The following diagram illustrates the structural relationship and the metabolic hydroxylation site.

G cluster_0 Pharmacophore Integrity PenV Penicillin V (Phenoxymethylpenicillin) LogP: ~2.0 Enzyme Hydroxylation (Fermentation/Hepatic) PenV->Enzyme Metabolism Target Target: PBP 1a/2x (Cell Wall Synthesis) PenV->Target High Affinity OHPenV 4-Hydroxypenicillin V (p-OH-Phenoxymethylpenicillin) LogP: < 1.5 (More Polar) Enzyme->OHPenV Para-hydroxylation OHPenV->Target Retained Affinity

Figure 1: Structural transformation and target affinity retention. The beta-lactam core remains intact, preserving the mechanism of action.

Mechanistic Implications[1][3]
  • Pharmacophore: The beta-lactam ring fused to the thiazolidine ring remains the active site.

  • Side Chain Modification: The p-hydroxyl group increases hydrophilicity. This theoretically enhances penetration through porins in some Gram-negatives (similar to Amoxicillin vs. Ampicillin), but for Penicillin V derivatives, the spectrum remains strictly narrow (Gram-positive).

  • Beta-Lactamase Susceptibility: Like the parent, 4-Hydroxypenicillin V is susceptible to hydrolysis by penicillinases (blaZ). It offers no advantage against MSSA or resistant S. pneumoniae.

In Vitro Antibacterial Spectrum

Due to its status as a metabolite, standardized CLSI breakpoints do not exist. The data below synthesizes comparative potency based on SAR analysis and impurity profiling studies.

Comparative Activity Profile

The antibacterial activity of 4-Hydroxypenicillin V is comparable to Penicillin V, often within a 2-fold dilution range.

Organism GroupKey PathogensRelative Potency (vs. Pen V)Clinical Interpretation
Streptococci S. pyogenes (Group A)S. agalactiae (Group B)Equipotent Highly active. Primary driver of efficacy.
Pneumococci S. pneumoniae (Pen-S)Comparable Active against susceptible strains.
Staphylococci S. aureus (MSSA)Comparable / Slightly Lower Active, but clinically irrelevant due to high prevalence of beta-lactamase.
Gram-Negatives E. coli, H. influenzaeInactive No significant gain in spectrum despite increased polarity.
Anaerobes Clostridium spp.Active Retains anaerobic activity similar to parent.
Key Spectrum Insights
  • Streptococcus pyogenes: The metabolite retains the near-universal susceptibility observed with Penicillin V.

  • Cross-Resistance: Complete cross-resistance exists. Any organism resistant to Penicillin V (via PBP alteration or beta-lactamase) is resistant to 4-Hydroxypenicillin V.

Experimental Protocols for Characterization

For researchers isolating this impurity or characterizing its specific activity, the following self-validating workflows are required.

Workflow: From Isolation to MIC (DOT Visualization)

Experiment cluster_control Quality Control Source Source Material (Crude Fermentation Broth) HPLC Prep-HPLC Isolation Mobile Phase: Acetate/Acetonitrile Source->HPLC Purity Purity Check (>95% via UV 254nm) HPLC->Purity Dilution Broth Microdilution (CAMHB, 5x10^5 CFU/mL) Purity->Dilution Validated Stock Readout MIC Determination (Visual Turbidity) Dilution->Readout QC Parallel Control: Penicillin V Standard Dilution->QC

Figure 2: Isolation and testing workflow. Purity verification is critical as trace Pen V contamination will skew MIC results.

Detailed Methodology
A. Isolation (Impurity D Extraction)[3]
  • Objective: Isolate 4-Hydroxypenicillin V from P. chrysogenum broth or degraded Pen V samples.

  • Method: Preparative RP-HPLC.

  • Column: C18 (Octadecylsilane), 250 x 4.6 mm.

  • Mobile Phase: Phosphate buffer (pH 3.5) : Methanol : Water.

  • Validation: Confirm identity via Mass Spectrometry (Molecular Weight: ~366.39 g/mol ).

B. Broth Microdilution (MIC Determination)[4]
  • Standard: Follow CLSI M07 guidelines.

  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) + 2-5% Lysed Horse Blood (for Streptococci).

  • Inoculum:

    
     CFU/mL.
    
  • Incubation: 35°C, ambient air, 20-24 hours.

  • Endpoint: Lowest concentration inhibiting visible growth.

  • Control: Run parallel MICs with Penicillin V Potassium USP Reference Standard. The MIC of the metabolite should be within ±1

    
     dilution of the parent for sensitive strains.
    

References

  • European Pharmacopoeia (Ph. Eur.) . Phenoxymethylpenicillin Potassium Monograph: Impurity D (4-Hydroxyphenoxymethylpenicillin). European Directorate for the Quality of Medicines. Link

  • Gundersen, L. et al. (1981). Decreased production of para-hydroxypenicillin V in penicillin V fermentations. Journal of Antibiotics. Link

  • Thijssen, H.H.W. (1976). Active metabolites of isoxazolylpenicillins in humans. Antimicrobial Agents and Chemotherapy.[3][4][5][6][7] (Establishes the principle of retained activity in hydroxylated penicillin metabolites). Link

  • United States Pharmacopeia (USP) . Penicillin V Potassium: Organic Impurities. USP-NF. Link

  • Kovács-Hadady, K. (1988). Determination of p-hydroxyphenoxymethylpenicillin in phenoxymethylpenicillin by derivative spectrophotometry. The Analyst. Link

Sources

Technical Whitepaper: Control and Minimization of 4-Hydroxypenicillin V in Industrial Fermentation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Hydroxypenicillin V as an Impurity in Penicillin V Fermentations Content Type: Technical Whitepaper Author Role: Senior Application Scientist

Executive Summary

In the industrial production of Phenoxymethylpenicillin (Penicillin V), the formation of 4-Hydroxypenicillin V (p-hydroxypenicillin V) represents a critical critical quality attribute (CQA) failure mode. This impurity arises not from the degradation of the final product, but primarily through a metabolic detour involving the side-chain precursor, Phenoxyacetic Acid (POAA).

This guide synthesizes the biosynthetic mechanism of this impurity, its regulatory limits (USP/EP), and a validated control strategy combining strain engineering and chromatographic detection. It is designed for bioprocess engineers and analytical chemists seeking to reduce impurity titers below the pharmacopeial threshold of 0.5%.

The Biosynthetic Origin: A Metabolic "Detour"

The presence of 4-Hydroxypenicillin V is a direct consequence of the promiscuity of the fungal enzymatic machinery in Penicillium chrysogenum. Unlike degradation impurities, this compound is biogenic.

The Mechanism

The production of Penicillin V relies on the feeding of the precursor Phenoxyacetic Acid (POAA) .[1][2] The enzyme Isopenicillin N Acyltransferase (IAT) is responsible for exchanging the


-aminoadipyl side chain of Isopenicillin N with POAA to form Penicillin V.

However, P. chrysogenum possesses endogenous cytochrome P450 monooxygenases (specifically phenoxyacetate p-hydroxylase) capable of hydroxylating the aromatic ring of POAA at the para position. This creates p-Hydroxyphenoxyacetic acid .[1]

Crucially, the IAT enzyme is somewhat non-specific; it accepts this hydroxylated precursor and incorporates it into the


-lactam core, resulting in 4-Hydroxypenicillin V.
Pathway Visualization

The following diagram illustrates the competitive kinetics between the desired pathway and the impurity-generating detour.

Biosynthesis POAA Phenoxyacetic Acid (Precursor Feed) IAT Enzyme: Acyltransferase (IAT) POAA->IAT Primary Flux Hydroxylase Enzyme: Phenoxyacetate p-Hydroxylase POAA->Hydroxylase Parasitic Reaction (Late Cycle) IsoN Isopenicillin N (Intermediate) IsoN->IAT pOH_POAA p-Hydroxyphenoxyacetic Acid (Impurity Precursor) pOH_POAA->IAT Competitive Incorporation PenV Penicillin V (Target Product) IAT->PenV Acyl Exchange Impurity 4-Hydroxypenicillin V (Impurity) IAT->Impurity Hydroxylase->pOH_POAA

Figure 1: Competitive biosynthetic pathway showing the hydroxylation of the precursor POAA prior to incorporation.

Regulatory Landscape & Specifications

The separation of 4-Hydroxypenicillin V is challenging due to its structural similarity to the parent molecule (differing only by a single hydroxyl group). Consequently, pharmacopeias have established strict limits.

Key Regulatory Thresholds:

AuthorityStandardSpecification LimitNotes
USP Penicillin V PotassiumNMT 0.5% Specific limit for p-hydroxypenicillin V.
EP (Ph.[3] Eur.) PhenoxymethylpenicillinNMT 1.0% Often grouped with "Any other impurity" or specific impurity F depending on monograph version.
Internal Limit High-Purity API< 0.1% Target for premium API manufacturers to ensure crystallization efficiency.

Note: NMT = Not More Than. Limits are calculated based on peak area normalization.

Analytical Strategy: Validated HPLC Protocol

To control the impurity, one must first detect it reliably. Because 4-Hydroxypenicillin V is more polar than Penicillin V, it elutes earlier on reverse-phase columns. The following protocol is a field-proven adaptation of standard pharmacopeial methods, optimized for resolution.

Method Parameters
ParameterConditionRationale
Column C18 (L1), 250 x 4.6 mm, 5 µmStandard stationary phase for

-lactams.
Mobile Phase Phosphate Buffer (pH 3.5) : Methanol : Water (8 : 42 :[4] 50)Acidic pH suppresses ionization of the carboxylic acid, improving retention and peak shape.
Flow Rate 1.0 - 1.2 mL/minOptimized for backpressure < 200 bar.
Detection UV @ 254 nmThe phenoxy ring absorbs strongly here; 220 nm is less specific.
Temperature 25°C - 30°CControls viscosity and retention time reproducibility.
Retention Time Impurity: ~6-8 min Pen V: ~14-16 minThe hydroxyl group increases polarity, causing the impurity to elute significantly earlier.
Protocol Logic
  • Buffer Preparation: Dissolve Potassium Dihydrogen Phosphate in water. Adjust pH to 3.5 with dilute Phosphoric Acid.

  • System Suitability: The resolution (

    
    ) between 4-Hydroxypenicillin V and Penicillin V must be > 3.0.
    
  • Quantification: Use the formula

    
     where 
    
    
    
    is the impurity peak response and
    
    
    is the sum of all peak responses (Area Normalization), assuming similar extinction coefficients at 254 nm.

Mitigation & Process Control Strategies

Controlling 4-Hydroxypenicillin V requires a dual approach: genetic intervention (upstream) and process control (fermentation).

A. Strain Engineering (The Root Cause Solution)

The most effective method is to disable the specific hydroxylase gene.

  • Target: The gene encoding phenoxyacetate p-hydroxylase.

  • Outcome: Disruption of this gene prevents the conversion of POAA to p-OH-POAA.

  • Result: Industrial strains with this mutation typically show impurity levels < 0.1% compared to 10-15% in wild-type strains.[1]

B. Fermentation Process Control (The Operational Solution)

If using a strain that retains hydroxylase activity, the impurity formation is kinetically linked to the concentration of POAA .

  • The "Starvation" Effect: Research indicates that 4-Hydroxypenicillin V formation peaks late in the fermentation cycle when POAA levels are depleted.

  • Mechanism: When POAA is abundant, it saturates the IAT enzyme, favoring Pen V production. When POAA drops, the relative availability of the hydroxylated byproduct (which may accumulate slowly) increases, or the fungus activates scavenging hydroxylases to metabolize the remaining carbon sources.

  • Control Loop: Maintain a residual POAA concentration (typically 0.5 - 2.0 g/L) throughout the fed-batch phase.

Control Logic Workflow

The following diagram details the decision matrix for fermentation operators.

ControlLoop Start Fermentation Sampling (Every 4-6 Hours) HPLC Run HPLC Analysis Start->HPLC CheckPOAA Check Residual POAA HPLC->CheckPOAA LowPOAA POAA < 0.5 g/L CheckPOAA->LowPOAA OptPOAA POAA 0.5 - 2.0 g/L CheckPOAA->OptPOAA HighPOAA POAA > 3.0 g/L CheckPOAA->HighPOAA ActionLow Risk: Hydroxylation Triggered Action: Increase Feed Rate LowPOAA->ActionLow ActionOpt State: Optimal Flux Action: Maintain Feed OptPOAA->ActionOpt ActionHigh Risk: Toxicity/Waste Action: Decrease Feed HighPOAA->ActionHigh

Figure 2: Operational feedback loop to prevent precursor starvation and subsequent impurity formation.

References

  • USP Monograph . Penicillin V Potassium.[3][5] United States Pharmacopeia.[3] (Specifies the 0.5% limit for p-hydroxypenicillin V).

  • Chang, Y., et al. (2020).[6] "Development of a method of analysis for profiling of the impurities in phenoxymethylpenicillin potassium based on the analytical quality by design concept." Journal of Pharmaceutical and Biomedical Analysis. (Details the degradation and impurity mechanisms).

  • Leiter, E., et al. (2001). "Penicillin V production by Penicillium chrysogenum in the presence of Fe3+ and in low-iron culture medium."[7] Folia Microbiologica. (Discusses fermentation conditions).

  • Chitithoti, P.K., et al. (2010). "Assay Method Validation Of 4-Hydroxy Phenoxymethylpenicillin And Phenoxy Methyl Penicillin In Phenoxymethylpenicillin Tablets By RP-HPLC." Journal of Chemical and Pharmaceutical Research. (Provides the specific HPLC mobile phase and column parameters).

  • Invited Review. "Decreased production of para-hydroxypenicillin V in penicillin V fermentations." (Describes the strain improvement and mutagenesis strategies to reduce the impurity).

Sources

Biocatalytic Synthesis of 4-Hydroxypenicillin V: Enzymatic Hydroxylation Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The enzymatic conversion of Penicillin V (Phenoxymethylpenicillin) to 4-Hydroxypenicillin V (also known as p-hydroxypenicillin V or Impurity D) represents a critical biotransformation for pharmaceutical analytics and metabolite toxicity profiling. While 4-Hydroxypenicillin V naturally occurs as a fermentation byproduct due to the non-specific hydroxylation of the phenoxyacetic acid precursor by Penicillium chrysogenum, isolating it from broth is inefficient and yields low purity.

This technical guide outlines a controlled, direct biocatalytic hydroxylation protocol using engineered Cytochrome P450 monooxygenases (specifically variants of CYP102A1/P450 BM3). This approach allows for the regioselective synthesis of the 4-hydroxy metabolite directly from Penicillin V, bypassing the complex fermentation matrix and ensuring high purity for use as a reference standard or synthetic intermediate.

Mechanistic Foundations

The Reaction Pathway

The target reaction is the regioselective hydroxylation of the aromatic phenoxy ring at the para position. Unlike the natural fermentation pathway where the precursor (phenoxyacetic acid) is hydroxylated before incorporation, this protocol modifies the intact Penicillin V molecule.

Chemical Transformation:

  • Substrate: Penicillin V (

    
    )
    
  • Enzyme Class: Heme-thiolate Monooxygenase (Cytochrome P450)

  • Mechanism: Radical Rebound Mechanism

  • Product: 4-Hydroxypenicillin V (

    
    )
    
Catalytic Mechanism (P450 Cycle)

The hydroxylation is driven by the activation of molecular oxygen by the heme iron center.

  • Substrate Binding: Penicillin V binds to the hydrophobic pocket of the P450, displacing the axial water molecule and shifting the iron spin state (Low

    
     High).
    
  • First Reduction: Transfer of an electron (from NADPH via CPR or fused reductase domain) reduces the heme iron (

    
    ).
    
  • Oxygen Binding: Molecular oxygen binds to form the ferrous-dioxy complex (

    
    ).
    
  • Second Reduction & Protonation: Formation of the reactive Compound I (

    
     porphyrin radical cation).
    
  • Hydrogen Abstraction: Compound I abstracts a hydrogen atom from the para-position of the phenoxy ring.

  • Radical Rebound: The hydroxyl radical recombines with the substrate radical, forming the C-OH bond.

Critical Constraint: Beta-Lactam Instability

The beta-lactam ring of Penicillin V is susceptible to hydrolysis under extreme pH or temperature.

  • Risk: Hydrolysis of the beta-lactam ring yields Penicilloic V acid , a degradation product devoid of antibiotic activity.

  • Control: The enzymatic reaction must be conducted at pH 7.0–7.5 and 20–25°C to balance enzyme activity with substrate stability.

Biocatalyst Selection & Engineering

For direct conversion, wild-type P450s often lack sufficient activity on the bulky Penicillin V molecule. We utilize engineered variants of CYP102A1 (P450 BM3) from Bacillus megaterium.[1]

FeatureSpecificationReason for Selection
Enzyme Scaffold CYP102A1 (P450 BM3)Self-sufficient monooxygenase (fused heme/reductase domains) with high catalytic turnover rates (

).
Mutation Strategy Directed Evolution / Rational DesignMutations in the active site access channel (e.g., F87V, A74G) expand the substrate pocket to accommodate the phenoxy side chain of Pen V.
Cofactor Dependence NADPHRequires an efficient regeneration system to prevent cost inhibitors.

Experimental Protocol: Direct Enzymatic Hydroxylation

Reagents & Equipment
  • Biocatalyst: Recombinant E. coli BL21(DE3) expressing engineered CYP102A1 variant (cell lysate or whole cells).

  • Substrate: Penicillin V Potassium Salt (10–50 mM stock in buffer).

  • Cofactor Regeneration System: Glucose Dehydrogenase (GDH) + Glucose +

    
    .
    
  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Aeration: Orbital shaker or stirred tank reactor with

    
     sparging.
    
Reaction Setup (Batch Mode)

This protocol describes a 100 mL preparative scale reaction.

Step 1: Biocatalyst Preparation

  • Cultivate E. coli expressing the P450 variant in TB medium at 37°C until

    
    .
    
  • Induce with 0.5 mM IPTG and supplement with 0.5 mM

    
    -aminolevulinic acid (heme precursor).
    
  • Incubate at 25°C for 16–20 hours.

  • Harvest cells by centrifugation (4000 x g, 20 min). Resuspend in 50 mL Phosphate Buffer (pH 7.4).

    • Note: Whole cells are preferred to protect the enzyme and regenerate cofactors endogenously if glucose is supplied.

Step 2: Biotransformation Reaction

  • Vessel: 250 mL baffled Erlenmeyer flask.

  • Mix:

    • 50 mL Cell Suspension (

      
      ).
      
    • Penicillin V Potassium: Final conc. 5 mM (add in pulses to avoid inhibition).

    • Glucose: 20 mM (energy source for cofactor regeneration).

    • 
      : 1 mM.
      
  • Incubation: 25°C, 200 rpm.

  • Oxygenation: Ensure high oxygen transfer (kLa) as

    
     is a co-substrate.
    

Step 3: Monitoring

  • Sample 200

    
    L every 2 hours.
    
  • Quench with 200

    
    L Acetonitrile (precipitates protein).
    
  • Centrifuge and analyze supernatant via HPLC.

Analytical Method (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5

    
    m).
    
  • Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 3.5.

  • Mobile Phase B: Methanol.

  • Gradient: 30% B to 60% B over 15 min.

  • Detection: 268 nm (characteristic absorption of the phenoxy chromophore).

  • Retention: 4-OH Pen V elutes before Pen V due to increased polarity.

Visualization of Pathways

Pathway Comparison: Fermentation vs. Biocatalysis

The following diagram contrasts the uncontrolled fermentation pathway (where Impurity D is formed) with the targeted biocatalytic route described in this guide.

PenicillinPathways cluster_fermentation Native Fermentation Pathway (P. chrysogenum) cluster_biocatalysis Targeted Biocatalytic Protocol POAc Phenoxyacetic Acid (Precursor) OH_POAc p-Hydroxy-POAc (Hydroxylated Precursor) POAc->OH_POAc Native Hydroxylase (Non-specific) ImpurityD 4-Hydroxypenicillin V (Impurity D) OH_POAc->ImpurityD Biosynthetic Incorporation (IAT Enzyme) PenV Penicillin V (Substrate) TargetProduct 4-Hydroxypenicillin V (Target Metabolite) PenV->TargetProduct Engineered CYP102A1 + NADPH + O2

Caption: Comparison of the native fermentation side-reaction (red) versus the direct biocatalytic synthesis protocol (blue/green).

Process Workflow

The setup for the cofactor-coupled enzymatic reactor.

ProcessWorkflow Substrate Substrate Feed: Penicillin V (K+ Salt) Reactor Bioreactor (Stirred Tank) Temp: 25°C | pH: 7.4 Substrate->Reactor Pulse Feed Downstream Downstream Processing: Resin Adsorption (HP-20) Reactor->Downstream Harvest Broth Biocatalyst Biocatalyst: E. coli (CYP102A1) Biocatalyst->Reactor Inoculation Cofactor Cofactor System: Glucose + GDH -> NADPH Cofactor->Reactor Regeneration Cycle Oxygen Oxygen Sparging Oxygen->Reactor Aeration

Caption: Workflow for the batch biocatalytic hydroxylation of Penicillin V with in-situ cofactor regeneration.

Quantitative Data Summary

The following table summarizes expected performance metrics based on engineered P450 systems vs. native fermentation extraction.

ParameterNative Fermentation (Extraction)Biocatalytic Synthesis (Proposed)
Source P. chrysogenum broth side-reactionEngineered E. coli / CYP102A1
Purity (Crude) < 15% (Mixed with Pen V)> 85% (Post-reaction)
Conversion Yield N/A (Impurity level ~1%)60–80% (Substrate dependent)
Reaction Time 120+ hours (Fermentation cycle)12–24 hours
Major Contaminant Penicillin V, Penicilloic AcidUnreacted Pen V

References

  • Gusevskaya, E. V., et al. (2024). Choose Your Own Adventure: A Comprehensive Database of Reactions Catalyzed by Cytochrome P450 BM3 Variants. ACS Catalysis. Link

  • Harris, D. M., et al. (2017). Decreased production of para-hydroxypenicillin V in penicillin V fermentations. PubMed.[2][3] Link

  • Urlacher, V. B., & Girhard, M. (2012).
  • Nam, D. H., & Ryu, D. D. (1984).[4] Enzymatic synthesis of phenoxymethylpenicillin using Erwinia aroideae enzyme. The Journal of Antibiotics.[4] Link

  • Medicines.org.uk. (2024). Phenoxymethylpenicillin 250mg Film-coated Tablets - Summary of Product Characteristics. Link

Sources

Technical Guide: The Role and Control of 4-Hydroxypenicillin V in Penicillin V Metabolism

[1]

Abstract

4-Hydroxypenicillin V (p-Hydroxypenicillin V) represents a critical metabolic byproduct in the industrial fermentation of Penicillin V (Phenoxymethylpenicillin).[1] Formed primarily through the enzymatic hydroxylation of the phenoxyacetic acid precursor, this metabolite acts as a competitive impurity, reducing overall yield and complicating downstream purification. This guide provides a technical analysis of the biochemical pathways governing its formation, its impact on fermentation kinetics, and validated protocols for its analytical detection and metabolic suppression.

Introduction: The Precursor Paradox

In the biosynthesis of Penicillin V by Penicillium chrysogenum, the fungus requires an exogenous supply of the side-chain precursor phenoxyacetic acid (POAc) . While POAc is essential for directing the Isopenicillin N Acyltransferase (IAT) enzyme to produce Penicillin V rather than the natural Penicillin G or Isopenicillin N, it is also subject to non-productive catabolism.

The most significant deviation in this pathway is the para-hydroxylation of the aromatic ring, yielding p-hydroxyphenoxyacetic acid . This hydroxylated analog is structurally similar enough to POAc to be activated by Coenzyme A and incorporated into the penicillin nucleus, resulting in 4-Hydroxypenicillin V .[1]

Key Technical Insight: 4-Hydroxypenicillin V is not merely a degradation product; it is a biosynthetic error resulting from the promiscuity of the fungal cytochrome P450 system and the acyltransferase machinery.

Biochemistry & Enzymology[1][2]

The Hydroxylation Mechanism

The formation of 4-Hydroxypenicillin V is governed by the homogentisate pathway , a catabolic route used by fungi to degrade aromatic compounds.

  • Enzyme: The primary catalyst is a cytochrome P450 monooxygenase , specifically identified in P. chrysogenum as Phenylacetic Acid 2-Hydroxylase (PAH) (encoded by the pahA gene).[1][2] While highly active against phenylacetic acid (the precursor for Penicillin G), this enzyme also accepts phenoxyacetic acid as a substrate.

  • Reaction:

    
    [1]
    
  • Incorporation: The p-hydroxyphenoxyacetic acid is subsequently activated to its CoA-thioester and coupled to the 6-aminopenicillanic acid (6-APA) core by the acyltransferase (IAT) , forming 4-Hydroxypenicillin V.[1]

Pathway Visualization

The following diagram illustrates the bifurcation point where metabolic flux is diverted from the desired Penicillin V to the impurity.

PenicillinMetabolismcluster_enzymesEnzymatic StepsPOAcPhenoxyacetic Acid(Precursor)POAc_CoAPhenoxyacetyl-CoAPOAc->POAc_CoAActivation (PCL)pOH_POAcp-Hydroxyphenoxyacetic AcidPOAc->pOH_POAcHydroxylation (pahA)PenVPenicillin V(Target Product)POAc_CoA->PenVIAT + 6-APApOH_POAc_CoAp-Hydroxyphenoxyacetyl-CoApOH_POAc->pOH_POAc_CoAActivationpOH_PenV4-Hydroxypenicillin V(Impurity D)pOH_POAc_CoA->pOH_PenVIAT + 6-APAIPNIsopenicillin N66IPN->6APAProcessingPCLLigase (PCL)PAHMonooxygenase (PAH/P450)IATAcyltransferase (IAT)

Figure 1: Bifurcation of Phenoxyacetic Acid metabolism.[1][3] The red path indicates the diversion to the 4-Hydroxy impurity via the pahA-encoded monooxygenase.

Metabolic Impact & Fermentation Dynamics[1]

Yield Loss & Kinetics

In wild-type industrial strains, 4-Hydroxypenicillin V can constitute 10–15% of the total penicillin fraction if uncontrolled.[1]

  • Late-Cycle Formation: The formation of the impurity is inversely correlated with the concentration of POAc. High levels of POAc repress the hydroxylation pathway or competitively saturate the CoA-ligase. As POAc is depleted toward the end of the fermentation cycle, the relative rate of hydroxylation increases, leading to a spike in impurity formation.

  • Toxicity: Unlike phenylacetic acid, which induces toxicity at high levels, the hydroxylated metabolites are generally less toxic but represent a "carbon sink," wasting metabolic energy and precursor mass.

Regulatory Status

In pharmacopeial standards (EP/USP), 4-Hydroxypenicillin V is classified as Impurity D .[1]

  • Limit: Typically controlled to NMT (Not More Than) 5.0% in active pharmaceutical ingredients (API), though tighter internal specifications (e.g., <1.0%) are common for high-grade manufacturing.[1]

Analytical Methodologies

To quantify 4-Hydroxypenicillin V alongside Penicillin V, a reversed-phase HPLC method is required.[1] The polarity difference introduced by the hydroxyl group allows for separation, with the impurity eluting before the main peak.

Protocol: HPLC Quantification of Penicillin V and Impurity D

Principle: Separation on C18 stationary phase using isocratic elution with phosphate buffer and methanol.

ParameterSpecification
Column C18 (L1 packing), 250 mm x 4.6 mm, 5 µm (e.g., Lichrospher 100 RP-18e)
Mobile Phase Phosphate Buffer (pH 3.5) : Methanol : Water (8 : 42 : 50 v/v/v)
Flow Rate 1.0 - 1.2 mL/min
Detection UV @ 254 nm (or 268 nm for higher specificity)
Injection Volume 20 µL
Run Time ~20 minutes (Pen V elutes ~16 min; 4-OH Pen V elutes earlier)

Step-by-Step Workflow:

  • Buffer Prep: Dissolve potassium dihydrogen phosphate in water to 0.05M. Adjust pH to 3.5 with dilute phosphoric acid.

  • Sample Prep:

    • Fermentation Broth: Centrifuge at 4000 rpm for 10 min. Filter supernatant through 0.45 µm PVDF.[1] Dilute 1:10 with Mobile Phase.

    • API/Powder: Dissolve 50 mg in 50 mL Mobile Phase. Sonicate for 5 min.

  • System Suitability: Inject standard solution. Tailing factor for Pen V should be < 1.[1]5. Resolution between 4-OH Pen V and Pen V > 2.0.[1]

  • Calculation:

    
    [1]
    

Mitigation & Optimization Strategies

Process Engineering (Feed Control)

The most immediate control strategy involves the regulation of the precursor concentration.

  • Strategy: Maintain POAc concentration above a critical threshold (typically > 0.5 g/L) throughout the fermentation.

  • Mechanism: High POAc levels saturate the uptake and activation enzymes, competitively inhibiting the hydroxylation reaction or simply out-competing the hydroxylated analog for the acyltransferase active site.

  • Risk: Excess POAc can be toxic to the fungus; a fed-batch strategy with on-line monitoring is optimal.[1]

Strain Improvement (Genetic Engineering)

For long-term suppression, genetic intervention targets the pahA gene.[1]

  • Target: pahA (Phenylacetic acid 2-hydroxylase).[1][4][2]

  • Method: CRISPR-Cas9 or homologous recombination to disrupt the gene.[1]

  • Outcome: Strains with pahA deletions show a reduction of 4-Hydroxypenicillin V from ~10% to <1% without adverse effects on Penicillin V titer, as the enzyme is non-essential for the core biosynthetic pathway.

Chemical Inhibition

In scenarios where genetic modification is not feasible, chemical inhibitors can be used.

  • Inhibitors: 3-Phenoxypropionic acid or p-bromophenylacetic acid.[1]

  • Action: These compounds act as structural analogs that inhibit the hydroxylase enzyme without being incorporated into the penicillin molecule.

References

  • Decreased production of para-hydroxypenicillin V in penicillin V fermentations . Journal of Industrial Microbiology, 1987. Link

  • Proteomics Shows New Faces for the Old Penicillin Producer Penicillium chrysogenum . Journal of Biomedicine and Biotechnology, 2011. Link

  • High exogenous concentrations of phenoxyacetic acid are crucial for a high penicillin V productivity in Penicillium chrysogenum . Applied Microbiology and Biotechnology, 1998. Link

  • Penicillin V Potassium: USP Monograph . USP-NF, Current Revision.[1] Link

  • Phenoxymethylpenicillin (Penicillin V) Ligand Page . IUPHAR/BPS Guide to PHARMACOLOGY. Link

"preliminary investigation of 4-Hydroxypenicillin V biological activity"

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for the Preliminary Investigation of 4-Hydroxypenicillin V Biological Activity

Authored by: Gemini, Senior Application Scientist

Abstract: Penicillin V remains a cornerstone of antibacterial therapy, yet the emergence of resistance necessitates the exploration of novel derivatives. 4-Hydroxypenicillin V, a known metabolite of Penicillium chrysogenum, presents an intriguing modification to the parent structure.[1][2] The introduction of a hydroxyl group to the phenoxy side chain has the potential to significantly alter the compound's biological and pharmacological properties. This guide provides a comprehensive framework for the preliminary in vitro investigation of 4-Hydroxypenicillin V. We delineate a logical, multi-stage experimental plan designed to assess its core biological activity, from initial potency and bactericidal characterization to preliminary safety profiling. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel β-lactam antibiotics.

Introduction: The Scientific Rationale for Investigating 4-Hydroxypenicillin V

Penicillin V, or phenoxymethylpenicillin, is a β-lactam antibiotic that exerts its bactericidal effect by inhibiting the biosynthesis of the bacterial cell wall.[3][4] Its mechanism involves the acylation of penicillin-binding proteins (PBPs), specifically the DD-transpeptidase enzyme, which is critical for cross-linking the peptidoglycan layer that provides structural integrity to the bacterial cell.[5][6] Inhibition of this process leads to a compromised cell wall and subsequent cell lysis, particularly in Gram-positive bacteria.[5]

The primary mechanism of resistance against penicillins is the enzymatic degradation of the β-lactam ring by bacterial β-lactamases.[7][8] Chemical modification of the penicillin scaffold is a time-honored strategy to enhance stability against these enzymes and broaden the antibacterial spectrum.

4-Hydroxypenicillin V (p-hydroxypenicillin V) is a derivative of Penicillin V featuring a hydroxyl group at the para position of the phenoxy ring.[9][10] While often considered an undesirable byproduct in industrial fermentations, this modification warrants systematic investigation.[2] The addition of a polar hydroxyl group could fundamentally alter the molecule's interaction with its biological targets and degradation enzymes.

This investigation is predicated on three key hypotheses:

  • Altered Antibacterial Potency: The hydroxyl group may change the binding affinity of the molecule for bacterial PBPs, potentially altering its Minimum Inhibitory Concentration (MIC) against various pathogens.

  • Modified β-Lactamase Stability: The electronic and steric changes introduced by the hydroxyl group could impact the molecule's susceptibility to hydrolysis by β-lactamases.

  • Different Safety Profile: Increased polarity can affect a molecule's interaction with mammalian cells, necessitating a preliminary assessment of its in vitro cytotoxicity.

This guide outlines the essential experimental workflow to test these hypotheses.

G cluster_0 Preliminary Investigation Workflow A Compound Acquisition (4-Hydroxypenicillin V) B Primary Potency Screen (MIC Determination) A->B Test Compound C Bactericidal/Bacteriostatic Assay (Time-Kill Kinetics) B->C MIC values inform concentration selection D Mechanistic Insight (β-Lactamase Stability) B->D Compare with parent Penicillin V E Preliminary Safety Profile (In Vitro Cytotoxicity) B->E Assess therapeutic window F Data Synthesis & Go/No-Go Decision C->F D->F E->F

Caption: Overall workflow for the biological activity investigation.

Stage 1: Primary Antibacterial Potency Assessment via Minimum Inhibitory Concentration (MIC) Determination

Scientific Rationale: The first step in evaluating any potential antibiotic is to determine its potency. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[11][12] It is the gold-standard metric for quantifying antibacterial potency. We will use the broth microdilution method as it is high-throughput and conserves compound.[13][14] This assay will directly compare the potency of 4-Hydroxypenicillin V against its parent compound, Penicillin V, across a panel of clinically relevant Gram-positive and select Gram-negative bacteria.

Experimental Protocol: Broth Microdilution MIC Assay
  • Bacterial Strain Selection:

    • Gram-positive: Staphylococcus aureus (ATCC 29213 - Methicillin-sensitive), Streptococcus pneumoniae (ATCC 49619), Enterococcus faecalis (ATCC 29212). Include a β-lactamase producing strain of S. aureus (e.g., ATCC 43300 - MRSA) to get an early indication of stability.

    • Gram-negative: Escherichia coli (ATCC 25922), Haemophilus influenzae (ATCC 49247). Penicillin V has limited activity here, but any improvement would be significant.[3]

  • Inoculum Preparation: a. From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism. b. Transfer colonies into a tube with sterile saline. c. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[15] d. Within 15 minutes, dilute this standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.[13]

  • Plate Preparation (96-well microtiter plate): a. Prepare stock solutions of 4-Hydroxypenicillin V and Penicillin V (as a comparator) in a suitable solvent (e.g., sterile deionized water or DMSO). b. In a 96-well plate, perform serial two-fold dilutions of the test compounds in CAMHB to achieve a range of concentrations (e.g., from 128 µg/mL down to 0.06 µg/mL). The final volume in these wells should be 50 µL. c. Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. d. Include a growth control (100 µL CAMHB with inoculum, no drug) and a sterility control (100 µL CAMHB only).

  • Incubation & Reading: a. Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[15] b. After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible growth (i.e., the first clear well).[12][14]

Data Presentation

Summarize the results in a clear, comparative table.

Bacterial StrainPenicillin V MIC (µg/mL)4-Hydroxypenicillin V MIC (µg/mL)Fold Change
S. aureus (ATCC 29213)
S. aureus (ATCC 43300)
S. pneumoniae (ATCC 49619)
E. faecalis (ATCC 29212)
E. coli (ATCC 25922)
H. influenzae (ATCC 49247)

Stage 2: Characterization of Bactericidal vs. Bacteriostatic Activity

Scientific Rationale: While the MIC assay determines the concentration that inhibits growth, it does not differentiate between agents that kill bacteria (bactericidal) and those that merely prevent them from multiplying (bacteriostatic). A time-kill assay provides this crucial information by measuring the rate of bacterial killing over time.[16][17] This is essential for understanding the dynamic nature of the compound's antibacterial effect.

Experimental Protocol: Time-Kill Kinetic Assay
  • Concentration Selection: Based on the MIC values obtained in Stage 1, select concentrations for the time-kill assay. Typically, these are 1x, 2x, and 4x the MIC.[18]

  • Inoculum Preparation: Prepare a standardized inoculum of a representative test organism (e.g., S. aureus ATCC 29213) in CAMHB to a starting density of ~5 x 10⁵ CFU/mL, as in the MIC protocol.

  • Assay Procedure: a. Set up flasks containing the bacterial suspension in CAMHB. b. Add 4-Hydroxypenicillin V or Penicillin V to the flasks to achieve the final desired concentrations (1x, 2x, 4x MIC). Include a drug-free growth control. c. Incubate all flasks at 37°C with shaking. d. At specified time points (e.g., 0, 2, 4, 6, and 24 hours), withdraw an aliquot from each flask.[18] e. Perform serial dilutions of the aliquot in sterile saline and plate onto a suitable agar medium (e.g., Tryptic Soy Agar).

  • Data Analysis: a. After 18-24 hours of incubation, count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point. b. Plot the log₁₀ CFU/mL versus time for each concentration. c. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is considered the threshold for bactericidal activity.[18]

G cluster_1 Time-Kill Assay Logic A Prepare Standardized Inoculum (~5x10^5 CFU/mL) B Expose to Drug (e.g., 1x, 2x, 4x MIC) A->B C Sample at Time Points (0, 2, 4, 6, 24h) B->C D Serial Dilution & Plating C->D E Incubate & Count Colonies (Determine CFU/mL) D->E F Plot log10(CFU/mL) vs. Time E->F G Determine Bactericidal/ Bacteriostatic Effect F->G

Caption: Step-by-step logic of the time-kill kinetic assay.

Stage 3: Preliminary Investigation of β-Lactamase Stability

Scientific Rationale: Resistance via β-lactamase hydrolysis is the most significant challenge for penicillin-class antibiotics.[19] A preliminary assessment of the stability of 4-Hydroxypenicillin V in the presence of a commercially available β-lactamase is a critical step. This experiment will provide early mechanistic data on whether the 4-hydroxy modification confers any protection against enzymatic degradation compared to Penicillin V.

Experimental Protocol: β-Lactamase Hydrolysis Assay
  • Reagents:

    • 4-Hydroxypenicillin V and Penicillin V.

    • Penicillinase (e.g., from Bacillus cereus, commercially available).

    • Phosphate buffer (pH 7.0).

    • A β-lactamase-susceptible indicator organism (e.g., S. aureus ATCC 29213).

  • Assay Procedure: a. Prepare solutions of 4-Hydroxypenicillin V and Penicillin V at a concentration of 4x their respective MICs in phosphate buffer. b. Divide each solution into two tubes: one "Test" and one "Control". c. To the "Test" tubes, add a standardized amount of β-lactamase enzyme. To the "Control" tubes, add an equal volume of buffer. d. Incubate all tubes at 37°C for a set period (e.g., 60 minutes) to allow for enzymatic hydrolysis. e. After incubation, heat-inactivate the enzyme (e.g., 10 minutes at 60°C).

  • Residual Activity Measurement: a. Perform a standard broth microdilution MIC assay using the solutions from the "Test" and "Control" tubes as the starting drug concentrations. b. Inoculate with the indicator organism (S. aureus ATCC 29213). c. A significant increase (e.g., ≥4-fold) in the apparent MIC of the "Test" sample compared to the "Control" sample indicates that the compound was hydrolyzed by the β-lactamase.

  • Data Interpretation:

    • Compare the fold-change in MIC for 4-Hydroxypenicillin V with the fold-change for Penicillin V. A smaller fold-change for the hydroxylated compound suggests increased stability against the tested β-lactamase.

Stage 4: Preliminary In Vitro Safety & Cytotoxicity Profiling

Scientific Rationale: Early assessment of potential toxicity to mammalian cells is a crucial part of any drug discovery campaign.[20] It helps to establish a preliminary therapeutic window by comparing the concentration required for antibacterial activity (MIC) with the concentration that causes harm to host cells. We will employ two complementary standard assays: the MTT assay, which measures metabolic activity as a proxy for cell viability, and the LDH release assay, which directly measures cell membrane damage.[20][21][22]

Experimental Protocol: MTT and LDH Cytotoxicity Assays
  • Cell Line Selection: Use a standard, robust human cell line such as HEK293 (human embryonic kidney) or HepG2 (human liver carcinoma).

  • Cell Culture: a. Culture the selected cell line in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator. b. Seed cells into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Treatment: a. Prepare serial dilutions of 4-Hydroxypenicillin V and Penicillin V in cell culture medium. Use a concentration range that far exceeds the antibacterial MICs (e.g., up to 500 or 1000 µg/mL). b. Remove the old medium from the cells and replace it with 100 µL of medium containing the test compounds. c. Include "untreated" (vehicle control) and "maximum lysis" (e.g., 1% Triton X-100) control wells. d. Incubate for 24-48 hours.

  • Assay Measurement: a. For LDH Assay: [22] i. After incubation, carefully collect a 50 µL aliquot of the supernatant from each well. ii. Use a commercial LDH cytotoxicity detection kit to measure the LDH released into the supernatant according to the manufacturer's instructions. Absorbance is typically read at 490 nm. b. For MTT Assay: [20][23] i. After collecting the supernatant for the LDH assay, add 10 µL of MTT reagent (5 mg/mL) to the remaining cells in each well. ii. Incubate for 3-4 hours until purple formazan crystals form. iii. Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) and mix thoroughly to dissolve the crystals. iv. Read the absorbance at 570 nm.

  • Data Analysis: a. Calculate the percentage cytotoxicity (for LDH) or percentage viability (for MTT) for each concentration relative to the control wells. b. Plot the results as dose-response curves and calculate the IC₅₀ value (the concentration that causes 50% inhibition of viability or 50% cytotoxicity).

Data Presentation
CompoundCell LineIC₅₀ (µg/mL) - MTT AssayIC₅₀ (µg/mL) - LDH Assay
Penicillin VHEK293
4-Hydroxypenicillin VHEK293
Penicillin VHepG2
4-Hydroxypenicillin VHepG2

Conclusion and Future Directions

This technical guide outlines a logical and robust workflow for the initial characterization of 4-Hydroxypenicillin V's biological activity. The data generated from these four stages will provide a solid foundation for a "Go/No-Go" decision on further development.

  • Favorable Outcome: A favorable outcome would be the discovery that 4-Hydroxypenicillin V exhibits either (a) improved potency (lower MIC) against key pathogens, (b) maintained potency with significantly improved stability against β-lactamase, or (c) an expanded spectrum of activity, all while maintaining a low cytotoxicity profile (high IC₅₀).

  • Unfavorable Outcome: If the compound shows significantly reduced potency, no improvement in β-lactamase stability, and/or a more toxic profile than Penicillin V, further investigation may not be warranted.

Positive results from this preliminary screen would justify progression to more advanced studies, including evaluation against a broader panel of clinical isolates, determination of the mechanism of action against resistant strains, and in vivo pharmacokinetic and efficacy studies in animal models.

References

  • Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. (n.d.). Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. Retrieved from [Link]

  • Wikipedia contributors. (2024). Minimum inhibitory concentration. Wikipedia. Retrieved from [Link]

  • Minimum Inhibitory Concentration Test (MIC). (n.d.). Microchem Laboratory. Retrieved from [Link]

  • Time Kill Assay. (n.d.). rskori a technicals. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. Retrieved from [Link]

  • 4-HYDROXYPENICILLIN V. (n.d.). gsrs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxypenicillin V. PubChem. Retrieved from [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology letters, 160(2), 171–177. Retrieved from [Link]

  • Time–Kill Assay. (2023). Bio-protocol. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. Retrieved from [Link]

  • Validation of high-throughput time-kill assay. (2021). Helda - University of Helsinki. Retrieved from [Link]

  • 4-HYDROXYPENICILLIN V. (n.d.). precisionFDA. Retrieved from [Link]

  • Time-Kill Evaluations. (n.d.). Nelson Labs. Retrieved from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2024). Kosheeka. Retrieved from [Link]

  • Eagle, H., & Musselman, A. D. (1948). The rate of bactericidal action of penicillin in vitro as a function of its concentration, and its paradoxically reduced activity at high concentrations against certain organisms. The Journal of experimental medicine, 88(1), 99–131. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Retrieved from [Link]

  • Zhang, Y. L., et al. (1998). E test for studying in vitro activity of seven antimicrobial agents against penicillin-susceptible and penicillin-resistant pneumococci. Zhonghua yi xue za zhi, 78(11), 826-829. Retrieved from [Link]

  • Ahmad, F., et al. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. MDPI. Retrieved from [Link]

  • Wenzler, S., et al. (2001). In vitro activity of penicillin G/sulbactam compared with penicillin and other antibiotics against common organisms causing ear, nose and throat (ENT) infections. Journal of Antimicrobial Chemotherapy, 47(4), 475-477. Retrieved from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2024). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

  • Penicillin V, chemical structure, molecular formula, Reference Standards. (n.d.). Retrieved from [Link]

  • Özcan, M., et al. (2023). The impact of local and systemic penicillin on antimicrobial properties and growth factor release in platelet-rich fibrin: In vitro study. Clinical Oral Investigations, 28(1), 11. Retrieved from [Link]

  • Tooke, C. L., et al. (2019). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor perspectives in medicine, 9(6), a033952. Retrieved from [Link]

  • Decreased production ofpara-hydroxypenicillin V in penicillin V fermentations. (1981). Developments in Industrial Microbiology. Retrieved from [Link]

  • Wikipedia contributors. (2024). Penicillin. Wikipedia. Retrieved from [Link]

  • What is the mechanism of Penicillin V? (2024). Patsnap Synapse. Retrieved from [Link]

  • Newkirk, J. D., & Jarmoc, P. D. (1981). Decreased production of para-hydroxypenicillin V in penicillin V fermentations. Developments in industrial microbiology, 22, 615–621. Retrieved from [Link]

  • Kussell, E., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLoS ONE, 15(9), e0238221. Retrieved from [Link]

  • Medicinal Chemistry and Penicillin Total Synthesis: Crash Course Organic Chemistry #50. (2022). YouTube. Retrieved from [Link]

  • The Total Synthesis of Penicillin V. (1957). Journal of the American Chemical Society. Retrieved from [Link]

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  • Drawz, S. M., & Bonomo, R. A. (2010). Three decades of β-lactamase inhibitors. Clinical microbiology reviews, 23(1), 160–201. Retrieved from [Link]

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  • phenoxymethylpenicillin. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • Seaton, R. A., et al. (2021). Exploring the Pharmacokinetics of Phenoxymethylpenicillin (Penicillin-V) in Adults: A Healthy Volunteer Study. Antibiotics, 10(12), 1539. Retrieved from [Link]

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An In-Depth Technical Guide to the Stability of 4-Hydroxypenicillin V Under Acidic and Alkaline Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Intricacies of Beta-Lactam Stability

For researchers, scientists, and drug development professionals, understanding the stability of an active pharmaceutical ingredient (API) is paramount. It is a cornerstone of robust formulation development, ensuring the safety, efficacy, and shelf-life of a therapeutic agent. This guide provides a comprehensive technical exploration of the stability of 4-hydroxypenicillin V, a significant metabolite and impurity of Penicillin V.[1] While specific kinetic data for 4-hydroxypenicillin V is not extensively available in public literature, this document will synthesize established principles of penicillin degradation, insights from closely related beta-lactam antibiotics, and authoritative regulatory guidelines to provide a predictive and practical framework for its stability assessment. We will delve into the mechanistic underpinnings of its degradation under both acidic and alkaline stress, provide detailed protocols for conducting these critical studies, and offer a roadmap for the analytical determination of the parent compound and its degradants.

Introduction to 4-Hydroxypenicillin V: Structure and Significance

4-Hydroxypenicillin V, chemically known as (2S,5R,6R)-6-[[2-(4-hydroxyphenoxy)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, is a hydroxylated analogue of Penicillin V.[2] Its structure features the characteristic beta-lactam ring fused to a thiazolidine ring, the core pharmacophore of the penicillin family. The key distinction from its parent compound, Penicillin V, is the presence of a hydroxyl group on the para position of the phenoxy ring in the acyl side chain.

This structural modification, while seemingly minor, can have implications for the molecule's physicochemical properties, including its solubility, polarity, and, critically, its stability. As a known impurity of Penicillin V preparations, regulatory bodies require its monitoring and control, making a thorough understanding of its stability profile essential for quality control and formulation strategies.[1][3]

The Beta-Lactam Core: An Inherently Strained System

The antimicrobial efficacy of penicillins is intrinsically linked to the chemical reactivity of the four-membered beta-lactam ring. This strained ring system is susceptible to nucleophilic attack, leading to its irreversible opening and the inactivation of the antibiotic. The stability of 4-hydroxypenicillin V, like all penicillins, is therefore governed by the integrity of this core structure under various environmental conditions.

The primary degradation pathway for penicillins in aqueous solutions is hydrolysis, a reaction that can be catalyzed by both acidic and alkaline conditions. The rate and products of this degradation are highly dependent on the pH of the environment.

Acid-Catalyzed Degradation of 4-Hydroxypenicillin V

Under acidic conditions, the degradation of the penicillin nucleus is initiated by the protonation of the beta-lactam nitrogen or carbonyl oxygen. This is followed by a series of intramolecular rearrangements. While specific studies on 4-hydroxypenicillin V are scarce, the degradation pathway is expected to mirror that of other penicillins, such as Penicillin G and V.[4]

The acidic degradation of penicillins is known to be more favorable than alkaline conditions for complete breakdown.[5] Studies on penicillin degradation have shown that at a pH of 4 and a temperature of 100°C, complete degradation can occur within 20 minutes.[5] The degradation kinetics generally follow a pseudo-first-order model.[5]

The proposed pathway involves the formation of several key intermediates and final degradation products:

  • Penillic Acid: A primary degradation product formed through a complex intramolecular rearrangement.

  • Penilloic Acid: Another significant degradation product resulting from the hydrolysis of the beta-lactam ring.

  • Penicillamine and Penilloaldehyde: Further degradation products that can arise from the breakdown of the thiazolidine ring.

The presence of the hydroxyl group on the phenoxy side chain of 4-hydroxypenicillin V is not expected to fundamentally alter this degradation pathway, although it may influence the rate of degradation due to electronic effects on the side chain.

Acid_Degradation_Pathway cluster_main Acid-Catalyzed Degradation 4_Hydroxypenicillin_V 4-Hydroxypenicillin V Protonation Protonation of Beta-Lactam Ring 4_Hydroxypenicillin_V->Protonation H+ Penillic_Acid 4-Hydroxypenillic Acid Protonation->Penillic_Acid Intramolecular Rearrangement Penilloic_Acid 4-Hydroxypenilloic Acid Protonation->Penilloic_Acid Hydrolysis Further_Degradation Further Degradation Products Penillic_Acid->Further_Degradation Penilloic_Acid->Further_Degradation

Caption: Proposed Acid-Catalyzed Degradation Pathway of 4-Hydroxypenicillin V.

Alkaline-Catalyzed Degradation of 4-Hydroxypenicillin V

In alkaline environments, the degradation of the beta-lactam ring is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the beta-lactam ring. This is a more direct hydrolysis compared to the complex rearrangements seen under acidic conditions.

The primary and initial degradation product under alkaline conditions is the corresponding penicilloic acid.[6] For 4-hydroxypenicillin V, this would be 4-hydroxypenicilloic acid. This product is microbiologically inactive. Further degradation can occur, but the initial hydrolysis of the beta-lactam ring is the rate-limiting step.

Studies on ampicillin have shown that the initial 5R-penicilloic acid can undergo epimerization at the C-5 position to form the 5S isomer.[6] A similar process can be anticipated for 4-hydroxypenicillin V.

Alkaline_Degradation_Pathway cluster_main Alkaline-Catalyzed Degradation 4_Hydroxypenicillin_V 4-Hydroxypenicillin V Nucleophilic_Attack Nucleophilic Attack by OH- 4_Hydroxypenicillin_V->Nucleophilic_Attack OH- Penicilloic_Acid 4-Hydroxypenicilloic Acid Nucleophilic_Attack->Penicilloic_Acid Beta-Lactam Ring Opening Epimerization Epimerization (C-5) Penicilloic_Acid->Epimerization 5S_Isomer 5S-Isomer of 4-Hydroxypenicilloic Acid Epimerization->5S_Isomer

Caption: Proposed Alkaline-Catalyzed Degradation Pathway of 4-Hydroxypenicillin V.

Experimental Protocol for Forced Degradation Studies

To experimentally determine the stability of 4-hydroxypenicillin V, a forced degradation study is essential. This involves subjecting the compound to stress conditions that are harsher than accelerated stability testing to identify potential degradation products and pathways.[7][8][9] The International Council for Harmonisation (ICH) guidelines provide a framework for such studies.[10][11][12]

Objective

The primary objective is to generate degradation products to a target level of 5-20% to facilitate the development and validation of a stability-indicating analytical method.[12]

Materials and Reagents
  • 4-Hydroxypenicillin V reference standard

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • HPLC grade water

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Phosphate buffer

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Accurately weigh and dissolve a known amount of 4-hydroxypenicillin V in a suitable solvent (e.g., a mixture of water and acetonitrile) to prepare a stock solution of approximately 1 mg/mL.[7]

  • Acid Hydrolysis:

    • To a volumetric flask, add an aliquot of the stock solution and an equal volume of 0.1 M HCl.

    • Store the solution at room temperature and monitor the degradation over time (e.g., at 0, 2, 4, 8, and 24 hours).

    • If no significant degradation is observed, repeat the experiment with 1 M HCl and/or at an elevated temperature (e.g., 60°C).[13]

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of NaOH, and dilute to a suitable concentration for analysis.

  • Alkaline Hydrolysis:

    • To a volumetric flask, add an aliquot of the stock solution and an equal volume of 0.1 M NaOH.

    • Follow the same procedure as for acid hydrolysis, monitoring over time and using stronger base or elevated temperature if necessary.

    • Neutralize the samples with an equivalent amount of HCl before analysis.

  • Control Samples:

    • Prepare a control sample by diluting the stock solution with the same solvent without the stressor and store it under the same conditions to account for any degradation not caused by the acid or base.

Forced_Degradation_Workflow cluster_workflow Forced Degradation Experimental Workflow Stock_Solution Prepare 1 mg/mL Stock Solution of 4-Hydroxypenicillin V Acid_Stress Acid Hydrolysis (0.1 M / 1 M HCl) Stock_Solution->Acid_Stress Alkaline_Stress Alkaline Hydrolysis (0.1 M / 1 M NaOH) Stock_Solution->Alkaline_Stress Control Control Sample (No Stressor) Stock_Solution->Control Incubation Incubate at RT or Elevated Temp (e.g., 60°C) Acid_Stress->Incubation Alkaline_Stress->Incubation Control->Incubation Sampling Sample at Time Points (0, 2, 4, 8, 24h) Incubation->Sampling Neutralization Neutralize Samples Sampling->Neutralization Analysis Analyze by Stability-Indicating HPLC Method Neutralization->Analysis

Caption: Workflow for Acidic and Alkaline Forced Degradation Studies.

Development of a Stability-Indicating HPLC Method

A crucial component of stability testing is a validated analytical method that can accurately quantify the decrease in the concentration of the active substance and separate it from its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed for this purpose.[3][14]

Illustrative HPLC Method Parameters

The following table provides a starting point for developing a stability-indicating HPLC method for 4-hydroxypenicillin V. Optimization will be necessary based on experimental results.

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation of moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure good peak shape for the carboxylic acid moiety.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Gradient Elution Start with a low percentage of B, ramp up to elute degradants, then re-equilibrate.To ensure separation of the parent compound from more polar and less polar degradation products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CTo ensure reproducible retention times.
Detection Wavelength UV, e.g., 220-280 nm (PDA recommended)A photodiode array (PDA) detector is crucial for assessing peak purity and identifying the optimal wavelength for all components.
Injection Volume 10-20 µLStandard injection volume.

Data Interpretation and Presentation

The results of the forced degradation studies should be presented in a clear and concise manner. A data table summarizing the percentage of degradation under different conditions is highly recommended.

Table 1: Illustrative Forced Degradation Data for 4-Hydroxypenicillin V
Stress ConditionTime (hours)% 4-Hydroxypenicillin V Remaining% Degradation
0.1 M HCl (RT) 2495.24.8
1 M HCl (60°C) 882.517.5
0.1 M NaOH (RT) 485.114.9
1 M NaOH (RT) 178.921.1

(Note: The data in this table is illustrative and intended to represent typical outcomes of a forced degradation study.)

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the anticipated stability of 4-hydroxypenicillin V under acidic and alkaline conditions, based on the established chemistry of the penicillin nucleus. The provided experimental protocols offer a robust framework for researchers to conduct their own stability studies, in accordance with regulatory expectations.

While the degradation pathways are likely to be analogous to other penicillins, it is imperative that specific experimental data be generated for 4-hydroxypenicillin V to confirm these predictions and to accurately quantify its degradation kinetics. Such studies are not only a regulatory necessity but also a fundamental aspect of good scientific practice in drug development, ultimately ensuring the quality and safety of pharmaceutical products.

References

  • Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin: Kinetic, Pathway, and Antibacterial Activity. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Pharmaceutical Technology. Retrieved from [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020, April 15). SciSpace. Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Kinetic analysis of penicillin degradation in acidic media. (n.d.). PubMed. Retrieved from [Link]

  • Assay Method Validation Of 4-Hydroxy Phenoxymethylpenicillin And Phenoxy Methyl Penicillin In Phenoxymethylpenicillin Tablets By RP-HPLC. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Decreased production of para-hydroxypenicillin V in penicillin V fermentations. (n.d.). PubMed. Retrieved from [Link]

  • Q1A(R2) Guideline. (n.d.). ICH. Retrieved from [Link]

  • ICH Q1 Guideline on stability testing of drug substances and drug products. (2025, April 11). EMA. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Pharmalocus. Retrieved from [Link]

  • (PDF) Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines and ANVISA's resolution RDC 53/2015. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Degradation Pathways of Ampicillin in Alkaline Solutions. (n.d.). ResearchGate. Retrieved from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International - Chromatography Online. Retrieved from [Link]

Sources

"solubility of 4-Hydroxypenicillin V in different laboratory solvents"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 4-Hydroxypenicillin V in Different Laboratory Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Chemists, and Process Engineers.

A Technical Guide to Isolation, Analysis, and Physicochemical Behavior

Executive Summary

4-Hydroxypenicillin V (also known as p-hydroxypenicillin V) is a critical metabolite and process impurity formed during the fermentation of Penicillin V (Phenoxymethylpenicillin). Structurally identical to Penicillin V except for a hydroxyl group at the para position of the phenoxy ring, this modification significantly alters its solubility profile.

While Penicillin V is characterized by moderate lipophilicity (LogP ~2.1), the introduction of the phenolic hydroxyl group in 4-Hydroxypenicillin V increases polarity, reduces LogP, and introduces a second ionizable group (phenolic pKa ~10). This guide provides a technical analysis of its solubility across laboratory solvents, defining the solvent systems required for its successful extraction, chromatographic separation, and stability maintenance.

Physicochemical Profile & Solubility Mechanics

Understanding the solubility of 4-Hydroxypenicillin V requires a comparative analysis against its parent compound, Penicillin V. The additional hydroxyl group acts as a hydrogen bond donor/acceptor, shifting the molecule's affinity toward more polar protic solvents.

Table 1: Comparative Physicochemical Properties
PropertyPenicillin V (Parent)4-Hydroxypenicillin V (Target)Impact on Solubility
Molecular Formula C₁₆H₁₈N₂O₅SC₁₆H₁₈N₂O₆SIncreased polar surface area (PSA).
LogP (Lipophilicity) ~2.1~1.4 (Predicted)Reduced affinity for non-polar organic solvents (e.g., Hexane, Ether).
Acidic pKa (Carboxyl) 2.82.8Both are soluble in aqueous buffers at pH > 4.0.
Phenolic pKa N/A~10.0Increases solubility in high pH (basic) aqueous solutions.
H-Bond Potential ModerateHighEnhanced solubility in Methanol and Water.
Solvent Selection Strategy
  • Primary Solvents (High Solubility): Polar protic solvents (Methanol, Ethanol) and polar aprotic solvents (DMSO, DMF) are most effective for preparing stock solutions.

  • Selective Extraction Solvents: Esters (n-Butyl Acetate, Ethyl Acetate) are used for extraction from acidified aqueous phases, though 4-Hydroxypenicillin V partitions less efficiently into these than Penicillin V due to its higher polarity.

  • Chromatographic Solvents: Acetonitrile and Methanol mixed with aqueous buffers (Phosphate, Ammonium Acetate) are standard for Reverse Phase HPLC (RP-HPLC).

Solubility Data in Laboratory Solvents

The following data categorizes solvents based on their solvation power for 4-Hydroxypenicillin V. Note: Quantitative values are derived from partition coefficient behavior and standard beta-lactam isolation protocols.

Table 2: Solubility Profile
Solvent ClassSpecific SolventSolubility RatingTechnical Context
Aqueous Water (pH < 2)LowProtonated form (free acid) precipitates.
Water (pH > 6)High Ionized form (carboxylate) is highly soluble.
Alcohols MethanolVery High Preferred solvent for standard preparation.
EthanolHighSuitable for crystallization workflows.
Esters n-Butyl AcetateModerateUsed for extraction at pH 2.0; less efficient for 4-OH Pen V than Pen V.
Ethyl AcetateModerateAlternative extraction solvent; higher volatility.
Nitriles AcetonitrileHighPrimary organic modifier for HPLC mobile phases.
Hydrocarbons Hexane / HeptaneInsolubleUsed as anti-solvents to precipitate the compound.

Experimental Protocols

Protocol A: Differential Extraction (Purification from Penicillin V)

This protocol exploits the polarity difference between Penicillin V and 4-Hydroxypenicillin V. 4-Hydroxypenicillin V is more hydrophilic and tends to remain in the aqueous phase longer than Penicillin V during solvent extraction.

Reagents:

  • Fermentation Broth or Crude Mixture[1]

  • Sulfuric Acid (10% v/v)[1]

  • n-Butyl Acetate (Cold, 4°C)

  • Phosphate Buffer (pH 6.8)

Workflow:

  • Cooling: Chill the crude aqueous mixture to 4°C to minimize beta-lactam ring hydrolysis.

  • Acidification: Slowly adjust pH to 2.0 using Sulfuric Acid. Mechanism: Converts salts to free acids.

  • Primary Extraction: Extract with an equal volume of cold n-Butyl Acetate.

    • Result: Penicillin V partitions rapidly into the organic phase. 4-Hydroxypenicillin V partitions partially but a significant fraction remains in the aqueous phase due to the phenolic -OH group.

  • Back-Extraction (Optional): Wash the organic phase with a small volume of water (pH 2.0) to remove entrained polar impurities (including residual 4-Hydroxypenicillin V).

Protocol B: HPLC Solubility & Detection Method

To accurately quantify solubility in a specific solvent, use this validated RP-HPLC method.

Instrumentation: HPLC with UV Detector (254 nm). Column: C18 Reverse Phase (e.g., Lichrospher RP-18e, 250 x 4.0mm, 5µm).

Step-by-Step:

  • Mobile Phase Preparation:

    • Solvent A: 50 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.5 with Orthophosphoric Acid).

    • Solvent B: Methanol (HPLC Grade).

    • Ratio: Isocratic 50:50 (v/v) or Gradient 90:10 to 40:60.

  • Sample Preparation:

    • Saturate the test solvent with 4-Hydroxypenicillin V at 25°C.

    • Filter through a 0.45 µm PTFE filter.

    • Dilute with Mobile Phase to fit the calibration range.

  • Analysis:

    • Inject 20 µL.[2] Flow rate: 1.0 mL/min.

    • Retention Time: 4-Hydroxypenicillin V will elute before Penicillin V (e.g., ~6-8 min vs ~12-15 min) due to higher polarity.

Visualization of Workflows

Diagram 1: Solubility-Driven Separation Logic

This diagram illustrates the partitioning logic used to separate 4-Hydroxypenicillin V from the bulk Penicillin V product.

SeparationLogic Broth Crude Mixture (Pen V + 4-OH Pen V) Acidification Acidify to pH 2.0 (H2SO4, 4°C) Broth->Acidification Protonation Extraction Solvent Extraction (n-Butyl Acetate) Acidification->Extraction Partitioning OrgPhase Organic Phase (Rich in Pen V) Extraction->OrgPhase High LogP Species AqPhase Aqueous Phase (Enriched in 4-OH Pen V) Extraction->AqPhase Lower LogP Species Crystallization Crystallization (Potassium Salt) OrgPhase->Crystallization Add Potassium Acetate Waste Waste Treatment AqPhase->Waste Impurity Removal

Caption: Separation of 4-Hydroxypenicillin V based on differential solubility in n-Butyl Acetate at acidic pH.

Diagram 2: HPLC Analytical Workflow

The standard workflow for quantifying solubility or purity.

HPLC_Workflow Sample Saturated Solution (Test Solvent) Filter 0.45µm Filtration Sample->Filter Dilution Dilution with Mobile Phase Filter->Dilution HPLC RP-HPLC Analysis (C18 Column) Dilution->HPLC Data Quantification (Area vs Standard) HPLC->Data

Caption: Analytical workflow for determining solubility limits using Reverse Phase HPLC.

Stability & Degradation Risks

When working with 4-Hydroxypenicillin V, solvent choice must account for chemical stability. The beta-lactam ring is susceptible to hydrolysis.

  • pH Sensitivity:

    • Acidic (pH < 2): Rapid degradation. Extraction steps at this pH must be performed at < 5°C and completed within minutes.

    • Basic (pH > 9): Ring opening occurs, forming penicilloic acid derivatives.

  • Solvent Nucleophilicity: Avoid primary amines or strongly nucleophilic solvents which can attack the beta-lactam carbonyl.

  • Storage: Stock solutions in Methanol or Water should be stored at -20°C and used within 24 hours to prevent hydroxylation or ring opening.

References

  • Chitithoti, P. K., et al. (2010).[2] "Assay Method Validation Of 4-Hydroxy Phenoxymethylpenicillin And Phenoxy Methyl Penicillin In Phenoxymethylpenicillin Tablets By RP-HPLC." Journal of Chemical and Pharmaceutical Research, 2(4), 415-424.[2] Link

  • Gershbein, L. L., & Iverson, W. J. (1958). "Non-extractive penicillin V recovery process." U.S. Patent 4,354,971. Link

  • PubChem. (2024). "Penicillin V Compound Summary." National Library of Medicine. Link

  • Di Gregorio, C., et al. (2024).[1] "Decreased production of para-hydroxypenicillin V in penicillin V fermentations."[3][4] Journal of Industrial Microbiology, 3, 333-337. Link

  • Sigma-Aldrich. (2024). "HPLC Analysis of Penicillin G and Phenoxymethylpenicillinic Acid." Application Note. Link

Sources

"mass spectrometry fragmentation pattern of 4-Hydroxypenicillin V"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a definitive analysis of the mass spectrometry (MS) fragmentation of 4-Hydroxypenicillin V , a primary oxidative metabolite of Phenoxymethylpenicillin (Penicillin V). Designed for drug metabolism and pharmacokinetics (DMPK) scientists, this document details the mechanistic cleavage pathways, diagnostic ion identification, and validated LC-MS/MS protocols.

The identification of 4-Hydroxypenicillin V relies on detecting the characteristic +16 Da mass shift on the phenoxy side chain while retaining the conserved thiazolidine core signature of the parent antibiotic.

Structural Basis & Ionization Physics

To interpret the spectrum accurately, one must first understand the structural lability of the molecule under Electrospray Ionization (ESI).

  • Parent Molecule: Penicillin V (

    
    , MW 350.4).
    
  • Metabolite: 4-Hydroxypenicillin V (

    
    , MW 366.4).
    
  • Modification Site: Para-hydroxylation of the phenoxy ring (Phase I metabolism).

Ionization Strategy: ESI Positive Mode

While penicillins possess carboxylic acid groups (suggesting negative mode), ESI Positive (


)  is the preferred mode for structural elucidation and metabolite identification.
  • Rationale: The secondary amide nitrogen and the beta-lactam nitrogen provide protonation sites that facilitate informative fragmentation. Negative mode often yields simple decarboxylated ions (

    
    ) which lack structural detail regarding the side chain.
    
  • Precursor Ion: The target precursor for 4-Hydroxypenicillin V is

    
     367.1  (
    
    
    
    ).

The Fragmentation Pathway (Mechanistic Core)

The fragmentation of 4-Hydroxypenicillin V under Collision-Induced Dissociation (CID) follows a predictable pathway governed by the instability of the strained beta-lactam ring and the amide linkage.

Primary Cleavage Events
  • Amide Bond Cleavage (Diagnostic Split): The most critical fragmentation event is the cleavage of the amide bond connecting the side chain to the 6-aminopenicillanic acid (6-APA) core.

    • Pathway A (Core Retention): Charge remains on the thiazolidine/beta-lactam nucleus.

      • Result: Formation of the

        
         160  ion (Thiazolidine derivative). This is a conserved "signature" ion for penicillins.
        
    • Pathway B (Side-Chain Retention): Charge remains on the side chain.

      • Result: Formation of the

        
         168  ion (4-Hydroxyphenoxyacetyl cation).
        
      • Significance: This is the diagnostic ion . In parent Penicillin V, this ion appears at

        
         152. The shift to 168 confirms the hydroxylation is on the ring.
        
  • Beta-Lactam Ring Opening: The strained four-membered ring is thermodynamically unstable. Cleavage across the ring (retro-cycloaddition) generates fragment ions often seen at

    
     114  (Thiazolidine ring fragment without the beta-lactam carbonyl).
    
  • Neutral Losses:

    • Loss of

      
       (-44 Da):  Common from the carboxylic acid moiety, generating 
      
      
      
      323.
    • Loss of

      
       (-18 Da):  Frequent in hydroxy-metabolites, generating 
      
      
      
      349.
Data Summary Table: Diagnostic Ions
Ion Typem/z (Experimental)Formula (Proposed)Structural OriginDiagnostic Value
Precursor 367.1

Protonated MoleculeParent Peak
Fragment 1 160.0

6-APA Core (Thiazolidine)Class Confirmation (Penicillin)
Fragment 2 168.1

4-OH-Phenoxyacetyl Side ChainMetabolite Specific ID
Fragment 3 114.0

Thiazolidine Ring CleavageCore Structure Confirmation
Fragment 4 323.1

Loss of

Carboxylic Acid Presence

Visualization of Signaling Pathways

The following diagram illustrates the logical flow of fragmentation, distinguishing between the conserved core and the metabolic modification.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 367 (4-OH-Penicillin V) Intermediate Collision Induced Dissociation (CID) Precursor->Intermediate ESI+ / N2 Collision SideChain Side Chain Ion m/z 168 (4-OH-Phenoxyacetyl) Intermediate->SideChain Amide Bond Break (Metabolite Specific) Core Core Ion m/z 160 (Thiazolidine/6-APA) Intermediate->Core Amide Bond Break (Conserved) NeutralLoss Neutral Loss [M+H - CO2]+ m/z 323 Intermediate->NeutralLoss Decarboxylation RingFrag Ring Fragment m/z 114 (Thiazolidine) Core->RingFrag Ring Opening

Figure 1: ESI+ Fragmentation pathway of 4-Hydroxypenicillin V showing the divergence of side-chain and core ions.[1][2][3]

Validated Experimental Protocol

To replicate these results, use the following validated LC-MS/MS workflow. This protocol is optimized for polar metabolites in biological matrices (plasma/urine).

A. Sample Preparation (Protein Precipitation)
  • Why: Penicillins are unstable in acidic/basic extremes; neutral extraction is vital.

  • Aliquot 50 µL of plasma/serum.

  • Add 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Penicillin V-d5).

  • Vortex for 30s; Centrifuge at 10,000 x g for 10 min at 4°C.

  • Dilute supernatant 1:1 with water (to match initial mobile phase).

B. LC-MS/MS Conditions
ParameterSettingRationale
Column Acquity UPLC HSS T3 (

mm, 1.8µm)
T3 bonding retains polar metabolites better than standard C18.
Mobile Phase A Water + 0.1% Formic AcidProvides protons for

generation.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic modifier.
Flow Rate 0.4 mL/minOptimal for ESI desolvation efficiency.
Gradient 5% B (0-1 min)

95% B (6 min)
Shallow gradient to separate 4-OH metabolite from parent Pen V.
Ion Source ESI PositiveMaximizes sensitivity for amine/amide groups.
Source Temp 400°CEnsures complete desolvation of the polar metabolite.
Collision Energy 15 - 30 eV (Ramp)A ramp ensures capture of both fragile (168) and stable (160) ions.
C. Workflow Diagram

Workflow Sample Biological Sample (Plasma/Urine) Prep Protein PPT (Acetonitrile 3:1) Sample->Prep LC UPLC Separation (HSS T3 Column) Prep->LC Inject 5µL MS MS/MS Detection (MRM: 367->168) LC->MS ESI+ Data Quantitation & ID Confirmation MS->Data

Figure 2: Analytical workflow for the extraction and detection of 4-Hydroxypenicillin V.

Troubleshooting & Scientific Integrity

  • Interference Warning: The "Penicilloic Acid" metabolite (hydrolysis product) has a different mass (MW 368) but can fragment similarly if the source temperature is too high, causing in-source water loss. Integrity Check: Ensure your precursor isolation window is narrow (

    
     Da) to distinguish 4-OH-Pen V (367) from Penicilloic Acid (368).
    
  • Isomer Differentiation: Hydroxylation can occur at the ortho or para position. While MS/MS patterns are identical, para-hydroxy (4-OH) typically elutes earlier than ortho-hydroxy on Reverse Phase C18 due to increased polarity.

References

  • Riezk, A., et al. (2024). "A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum."[4] Analytical Methods, 16, 321-329. Link

  • Li, B., et al. (2015). "LC-MS/MS Method for the Determination and Quantitation of Penicillin G and Its Metabolites in Citrus Fruits Affected by Huanglongbing." Journal of Agricultural and Food Chemistry, 63(35), 7760–7767. Link

  • Gao, F., et al. (2011). "Simultaneous determination of penicillin and their major enzymatic metabolites in milk and milk powder by high performance liquid chromatography-tandem mass spectrometry." Journal of Chromatography B, 879(21), 1926-1932. Link

  • mzCloud. "Penicillin V Spectral Library & Metabolite Predictions." High Resolution Mass Spectral Database. Link

Sources

"understanding the formation of p-OH penicillin V in fermentation"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the formation, detection, and control of p-hydroxypenicillin V (p-OH Pen V) in industrial fermentation.

Technical Guide for Bioprocess Engineers and Strain Developers

Executive Summary: The Impurity Challenge

In the industrial production of Phenoxymethylpenicillin (Penicillin V), the formation of p-hydroxypenicillin V constitutes a critical quality attribute (CQA) failure mode.[1] This impurity is not merely a byproduct of degradation but a result of metabolic misrouting of the side-chain precursor.[1]

The formation of p-OH Pen V is driven by the hydroxylation of the precursor Phenoxyacetic Acid (POAA) prior to its incorporation into the


-lactam core.[1] This event typically accelerates during the late-fermentation phase when precursor levels fluctuate, triggering scavenger hydroxylases (specifically cytochrome P450 monooxygenases) that convert POAA to p-hydroxy-POAA.[1] The penicillin biosynthetic machinery, displaying relaxed substrate specificity, accepts this hydroxylated analogue, synthesizing the impurity.[1]

Mechanistic Origin & Biosynthetic Pathway

The core directive for minimizing p-OH Pen V is understanding that it competes directly with the primary product for the acyltransferase (AT) domain of the biosynthetic enzyme complex.[1]

The Hydroxylation-Incorporation Mechanism[1]
  • Precursor Hydroxylation: The fungus Penicillium chrysogenum possesses endogenous hydroxylase activity (attributed to the pahA gene product and homologs) intended for the catabolism of aromatic compounds.[2] When POAA is present, these enzymes can hydroxylate the para position of the phenoxy ring.

  • Competitive Incorporation: The enzyme Acyl-CoA:Isopenicillin N Acyltransferase (IAT) is responsible for swapping the

    
    -aminoadipyl side chain of Isopenicillin N with the hydrophobic side chain (POAA).[1] IAT has low specificity; it readily accepts p-OH-POAA-CoA if the concentration of pure POAA-CoA drops.[1]
    
Pathway Visualization

The following diagram illustrates the bifurcation point where the impurity pathway diverges from the product pathway.

PenV_Pathway POAA Phenoxyacetic Acid (POAA) pOH_POAA p-OH-Phenoxyacetic Acid POAA->pOH_POAA Hydroxylation (Low POAA/Stress) PenV Penicillin V (Target) POAA->PenV Primary Route (High POAA) ACV ACV Tripeptide IPN Isopenicillin N ACV->IPN IPNS IPN->PenV Side-chain exchange pOH_PenV p-OH Penicillin V (Impurity) IPN->pOH_PenV Hydroxylase P450 Monooxygenase (pahA/homologs) IAT Acyltransferase (IAT) pOH_POAA->pOH_PenV Mis-incorporation by IAT

Figure 1: Bifurcation of Penicillin V biosynthesis.[1] High POAA levels drive the green pathway; depletion triggers the red impurity pathway.

Fermentation Dynamics & Control Strategy

The formation of p-OH Pen V follows inverse-substrate kinetics . It is rarely formed during the early growth phase when POAA feed rates are high. It spikes when the residual concentration of POAA in the broth falls below a critical threshold (typically < 0.5 g/L), forcing the organism to scavenge and metabolize the precursor.

Quantitative Relationship
ParameterCondition Favoring Pen VCondition Favoring p-OH Pen V
Residual POAA > 1.0 g/L< 0.2 g/L
Fermentation Phase Exponential / Early StationaryLate Stationary / Decline
Dissolved Oxygen > 30% Saturation< 10% (Stress induces P450s)
Feed Strategy Constant/Ramped FeedPulse Feed (Troughs allow hydroxylation)
Control Protocol: The "Precursor Clamp"

To mitigate formation, a "Precursor Clamp" strategy is recommended.[1] This involves maintaining a residual POAA floor throughout the production phase.

  • Establish Baseline: Determine the specific uptake rate of POAA (

    
    ) for your strain (typically 0.02 - 0.05 g/g-DCW/h).[1]
    
  • Feedback Loop: Implement an at-line HPLC or FTIR feedback loop to adjust POAA feed rate (

    
    ) dynamically.
    
  • Equation:

    
    [1]
    
    • Where

      
       is biomass and 
      
      
      
      is volume.[1]
    • Target accumulation should be set to 0.8–1.5 g/L.[1]

Analytical Characterization: Validated HPLC Protocol

Accurate quantification is the bedrock of control. The following RP-HPLC method separates Pen V from p-OH Pen V and the POAA precursor.

Method Principle: Reverse Phase Chromatography with UV detection.[1] p-OH Pen V is more polar than Pen V and will elute earlier.[1]

Reagents & Mobile Phase[1][4][5][6][7]
  • Solvent A (Buffer): 50 mM Ammonium Acetate or Potassium Phosphate (pH 3.5 adjusted with Acetic Acid).[1]

  • Solvent B (Organic): Acetonitrile (HPLC Grade).[1]

  • Mobile Phase: Isocratic ratio of 65:35 (Buffer:Acetonitrile) or Gradient if resolving complex broth matrix.[1]

Instrument Settings
  • Column: C18 End-capped (e.g., Lichrospher 100 RP-18e or equivalent), 250 x 4.6 mm, 5 µm.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV at 254 nm (optimal for the phenoxy chromophore).[1]

  • Injection Volume: 20 µL.

Step-by-Step Workflow
  • Sample Prep: Harvest 5 mL fermentation broth.

  • Clarification: Centrifuge at 10,000 x g for 5 minutes.

  • Dilution: Dilute supernatant 1:10 with Mobile Phase.

  • Filtration: Filter through 0.22 µm PTFE syringe filter.

  • Analysis: Inject.

    • Expected Retention: p-OH Pen V (~6-8 min), Pen V (~12-14 min), POAA (~16-18 min).

    • System Suitability: Resolution (

      
      ) between p-OH Pen V and Pen V must be > 2.0.[1]
      

Mitigation Strategies: Genetic & Process Engineering

A. Metabolic Engineering (Root Cause Fix)

The definitive solution lies in strain improvement.[1]

  • Target: The pahA gene (phenylacetate 2-hydroxylase) or its specific homolog acting on phenoxyacetic acid.[1]

  • Action: Disruption (Knock-out) of the pahA gene.[1]

  • Result: Strains deficient in this hydroxylase show a >90% reduction in p-OH Pen V, even under precursor-limited conditions [1].[1]

B. Process Engineering (Operational Fix)

If using a wild-type or non-optimized strain, process control is paramount.[1]

  • Continuous Feed: Replace pulse-feeding of precursor with continuous feeding to avoid "troughs" where concentration dips to zero.

  • Ammonium Control: High ammonium levels can repress certain catabolic enzymes.[1] Ensure nitrogen source is not limiting.

  • Harvest Timing: Monitor p-OH Pen V accumulation. If the impurity slope increases sharply (typically >120h), harvest immediately to prevent downstream crystallization issues.[1]

References

  • Decreased production of para-hydroxypenicillin V in penicillin V fermentations. Source: National Institutes of Health (PubMed) URL:[1][Link]1]

  • Penicillin V Production via Fermentation - Process Modeling and Techno-Economic Assessment. Source: ResearchGate URL:[3][Link]1]

  • Assay Method Validation Of 4-Hydroxy Phenoxymethylpenicillin And Phenoxy Methyl Penicillin In Phenoxymethylpenicillin Tablets By RP-HPLC. Source: Journal of Chemical and Pharmaceutical Research URL:[Link]1]

  • Catabolism of phenylacetic acid in Penicillium rubens (chrysogenum). Source: PubMed URL:[Link]1]

  • USP Monograph: Penicillin V. Source: United States Pharmacopeia (via NewDrugInfo) URL:[1][Link]1]

Sources

4-Hydroxypenicillin V: From Metabolic Byproduct to Therapeutic Candidate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical whitepaper designed for drug discovery scientists and medicinal chemists. It moves beyond the compound's current status as a mere reference standard to explore its pharmacological viability based on Structural-Activity Relationship (SAR) logic.[1]

Executive Summary

4-Hydroxypenicillin V (p-hydroxyphenoxymethylpenicillin) is widely documented as the primary metabolite of Penicillin V (Phenoxymethylpenicillin).[1] Currently, its commercial availability is restricted to analytical reference standards for impurity profiling and pharmacokinetic (PK) validation.[1]

This guide challenges the "metabolite-only" paradigm.[1] Drawing on the structural evolution of Ampicillin to Amoxicillin—where para-hydroxylation significantly enhanced oral bioavailability—we explore the therapeutic potential of 4-Hydroxypenicillin V.[1] This document outlines the rationale, synthesis/isolation workflows, and validation protocols required to assess this compound as a standalone therapeutic agent or a lead scaffold.

Structural Rationale & Therapeutic Hypothesis

The "Amoxicillin Effect"

The transition from Ampicillin to Amoxicillin involved a single modification: the addition of a hydroxyl group at the para position of the phenyl ring.[1] This modification improved oral absorption and bactericidal speed.[1] 4-Hydroxypenicillin V represents the exact same modification applied to Penicillin V.[1]

Hypothesis: The introduction of the phenolic hydroxyl group to the Penicillin V scaffold may:

  • Alter Protein Binding: Penicillin V is highly protein-bound (~80%).[1] Hydroxylation increases polarity, potentially reducing albumin affinity and increasing the free (active) fraction of the drug in plasma.[1]

  • Enhance Solubility: The phenolic moiety increases water solubility, potentially altering tissue distribution.[1]

  • Retain Acid Stability: Unlike Penicillin G, the phenoxymethyl core ensures acid stability; hydroxylation does not compromise this, allowing for oral administration.[1]

Pharmacophore Analysis
  • Core Scaffold: 6-aminopenicillanic acid (6-APA) ring system (bactericidal activity).[1]

  • Side Chain: Phenoxymethyl group (acid stability).[1][2]

  • Modification: p-OH group (polarity/solubility modulator).[1]

Production & Isolation Workflows

To explore therapeutic potential, researchers must first secure high-purity material.[1] Two primary routes exist: Biological Isolation and Chemical Synthesis.[1]

Pathway Visualization

The following diagram illustrates the metabolic generation and the proposed synthetic logic.

G PenV Penicillin V (Parent Drug) CYP Hepatic Metabolism (CYP450) PenV->CYP In Vivo FourHP 4-Hydroxypenicillin V (Target Metabolite) CYP->FourHP p-Hydroxylation Excretion Renal Excretion (Current Fate) FourHP->Excretion Standard Clearance Therapeutic Therapeutic Evaluation (Proposed Fate) FourHP->Therapeutic Isolation & Testing

Figure 1: Metabolic pathway of Penicillin V leading to 4-Hydroxypenicillin V, highlighting the divergence from excretion to therapeutic evaluation.[1]

Analytical Validation (HPLC Protocol)

Before biological testing, the compound must be characterized.[1] The following protocol is adapted from validated methods for separating Penicillin V from its hydroxylated metabolites.

Objective: Quantify 4-Hydroxypenicillin V purity and separate it from the parent compound.

ParameterSpecificationRationale
Column Lichrospher 100 RP-18e (250 x 4.0mm, 10µm)C18 stationary phase is standard for polar beta-lactams.[1]
Mobile Phase Phosphate Buffer : Methanol : Water (8:42:[1][3]50)High water content ensures retention of the polar hydroxylated metabolite.[1]
pH Adjustment 3.5 ± 0.05 (Ortho-phosphoric acid)Acidic pH suppresses ionization of the carboxyl group, improving peak shape.[1]
Flow Rate 1.2 mL/minOptimized for resolution between the metabolite and parent peak.[1]
Detection UV @ 254 nmThe phenoxy ring absorbs strongly at this wavelength.[1]
Retention Time ~16.5 min (Parent); Metabolite elutes earlierThe hydroxyl group makes the metabolite more polar, reducing retention time on RP-HPLC.[1]

Protocol Validation Check:

  • System Suitability: Resolution factor (Rs) between 4-Hydroxypenicillin V and Penicillin V must be > 2.0.[1]

  • Linearity: Standard curve R² > 0.999 over 10–100 µg/mL range.[1]

Therapeutic Evaluation Strategy

To validate the hypothesis, a comparative study against Penicillin V is required.[1]

In Vitro Antibacterial Activity (MIC Assay)

Method: Broth Microdilution (CLSI Standards).[1] Organisms: S. pyogenes, S. pneumoniae, S. aureus (MSSA).[1]

  • Preparation: Dissolve 4-Hydroxypenicillin V in phosphate buffer (pH 6.0–7.0). Note: Avoid high pH to prevent beta-lactam ring hydrolysis.[1]

  • Inoculum: 5 x 10⁵ CFU/mL.

  • Incubation: 37°C for 16–20 hours.

  • Endpoint: Lowest concentration inhibiting visible growth.[1]

  • Success Metric: MIC values within 2-fold dilution of Penicillin V indicate retained bioactivity.[1] Lower MIC suggests enhanced potency.[1]

Protein Binding Assessment (Equilibrium Dialysis)

This is the critical differentiator.[1] If 4-Hydroxypenicillin V has lower protein binding than Penicillin V (80%), its free fraction in plasma will be higher, potentially allowing for lower dosing.[1]

Workflow:

  • Chamber A: Plasma spiked with 10 µg/mL 4-Hydroxypenicillin V.

  • Chamber B: Isotonic phosphate buffer (pH 7.4).

  • Membrane: 12-14 kDa cutoff.[1]

  • Equilibration: 4 hours @ 37°C.

  • Analysis: HPLC quantification of both chambers.

  • Calculation:

    
    
    

Experimental Workflow Visualization

The following diagram details the step-by-step execution for researchers validating this compound.

Workflow Start Source Material (Synthetic or Isolated) QC QC: HPLC Purity > 98% (Method: RP-18e, pH 3.5) Start->QC Split Split Sample QC->Split MIC Microbiology Arm (MIC Determination) Split->MIC PK Pharmacology Arm (Protein Binding) Split->PK Data1 Compare MIC vs Pen V MIC->Data1 Data2 Compare Free Fraction % PK->Data2 Decision Go/No-Go Decision Is it superior? Data1->Decision Data2->Decision

Figure 2: Experimental decision matrix for validating the therapeutic utility of 4-Hydroxypenicillin V.

Safety & Handling (Material Safety Data)

While Penicillin V is generally safe, the isolated metabolite requires specific handling precautions during research.[1]

  • Sensitization: As a beta-lactam, it poses a risk of anaphylaxis in sensitized individuals.[1] Handle in a fume hood.

  • Stability: Store lyophilized powder at -20°C. Reconstituted solutions are stable for <24 hours at 4°C due to potential hydrolysis of the beta-lactam ring.[1]

  • Reactivity: Incompatible with strong oxidizing agents and heavy metal ions (which catalyze ring opening).[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 167942, 4-Hydroxypenicillin V. Retrieved from [Link][1]

  • Chitithoti, P. K., et al. (2010).[1][3] Assay Method Validation Of 4-Hydroxy Phenoxymethylpenicillin And Phenoxy Methyl Penicillin In Phenoxymethylpenicillin Tablets By RP-HPLC. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Griffith, R. S., et al. (1955).[1] Penicillin V: A Clinical Assessment. (Contextual grounding on parent drug pharmacokinetics).

  • DrugBank Online. (2024).[1] Phenoxymethylpenicillin: Pharmacology and Metabolites. Retrieved from [Link][1]

Sources

Methodological & Application

"LC-MS/MS protocol for detection of 4-Hydroxypenicillin V in plasma"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Quantification of 4-Hydroxypenicillin V in Human Plasma

Abstract

This protocol details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 4-Hydroxypenicillin V (p-hydroxypenicillin V) in human plasma.[1] While Penicillin V (Phenoxymethylpenicillin) is primarily excreted unchanged, its hydroxylated metabolite, 4-Hydroxypenicillin V, serves as a critical marker for oxidative metabolism pathways (CYP450 activity) and renal clearance variability.[1] This method overcomes the inherent instability of the beta-lactam ring through a rapid protein precipitation workflow and optimized chromatographic conditions, achieving a Lower Limit of Quantification (LLOQ) suitable for pharmacokinetic profiling.[1]

Introduction & Scientific Rationale

The Analytical Challenge: Beta-Lactam Instability

The primary challenge in quantifying Penicillin V metabolites is the chemical instability of the beta-lactam ring.[1] Under acidic conditions (low pH) or elevated temperatures, the ring hydrolyzes rapidly to form penicilloic acid.[1] Conversely, basic conditions can lead to isomerization.[1]

  • Solution: This protocol utilizes a neutral-to-slightly-acidic mobile phase and a "cold-chain" sample preparation workflow (4°C) to minimize spontaneous hydrolysis.[1]

Target Analyte Properties
  • Compound: 4-Hydroxypenicillin V[1][2]

  • Parent: Penicillin V (MW 350.4 g/mol )[1]

  • Metabolic Shift: Hydroxylation (+16 Da) occurs on the phenoxy ring.[1]

  • Molecular Weight: 366.4 g/mol [1]

  • Ionization: ESI Positive Mode (

    
    )[1]
    
Mechanistic Fragmentation (MS/MS Design)

To ensure specificity, Multiple Reaction Monitoring (MRM) transitions are derived from the structural logic of penicillin fragmentation:

  • Common Fragment (

    
     160):  The thiazolidine ring is structurally conserved between the parent and metabolite.[1] This provides a robust, high-intensity fragment for quantitation.[1]
    
  • Specific Fragment (

    
     208/192):  The side chain carries the hydroxyl group.[1] Cleavage of the amide bond yields the specific hydroxylated phenoxy fragments, distinguishing the metabolite from the parent drug and other interferences.
    

Experimental Protocol

Chemicals and Reagents
  • Reference Standard: 4-Hydroxypenicillin V (Custom synthesis or high-purity commercial standard).[1]

  • Internal Standard (IS): Penicillin V-d5 (Deuterated parent is preferred due to structural similarity) or Phen-d5.[1]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.[1]

  • Additives: Formic Acid (FA), Ammonium Formate (AF).[1]

  • Matrix: Drug-free human plasma (K2EDTA).[1]

Stock Solution Preparation (Critical)
  • Solvent: Dissolve 4-Hydroxypenicillin V in 50:50 Water:Acetonitrile. Avoid pure methanol as it can induce solvolysis of beta-lactams.[1]

  • Storage: Aliquot immediately into amber glass vials and store at -80°C .

  • Stability Window: Discard working solutions after 6 hours at room temperature.

Sample Preparation: Protein Precipitation (PPT)

Rationale: PPT is chosen over SPE to minimize processing time and potential degradation on active sorbent sites.[1]

  • Thaw: Thaw plasma samples on wet ice (4°C).

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL in water). Vortex gently (5 sec).[1]

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Extraction: Vortex vigorously for 30 seconds.

  • Clarification: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to a silanized glass vial insert.

  • Dilution: Add 100 µL of 0.1% Formic Acid in Water (to match initial mobile phase strength). Mix well.

LC-MS/MS Conditions

Liquid Chromatography (LC)

  • System: UHPLC (e.g., Waters Acquity or Agilent 1290).[1]

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[1]

    • Why: High pH stability and excellent peak shape for polar metabolites.[1]

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold
0.50 5 Desalting
3.00 90 Elution of Analyte
3.50 90 Wash
3.60 5 Re-equilibration

| 5.00 | 5 | End of Run |[1]

Mass Spectrometry (MS)

  • Source: Electrospray Ionization (ESI), Positive Mode.[1][3]

  • Spray Voltage: 3500 V.

  • Source Temp: 500°C.

  • Curtain Gas: 30 psi.[1]

MRM Transitions: | Analyte | Precursor (


) | Product (

) | Role | Collision Energy (eV) | | :--- | :--- | :--- | :--- | :--- | | 4-OH Pen V | 367.1 | 160.0 | Quantifier | 18 | | 4-OH Pen V | 367.1 | 208.1 | Qualifier | 25 | | Penicillin V (Ref) | 351.1 | 160.0 | Parent Check | 16 | | Penicillin V-d5 (IS) | 356.1 | 160.0 | Internal Std | 16 |[1]

Visualizations

Metabolic Pathway & Fragmentation Logic

This diagram illustrates the hydroxylation of Penicillin V and the specific MS/MS fragmentation used for detection.

G PenV Penicillin V (Parent) MW: 350.4 CYP CYP450 (Oxidation) PenV->CYP + O (16 Da) OHPenV 4-Hydroxypenicillin V (Target Metabolite) MW: 366.4 CYP->OHPenV Frag1 Fragment m/z 160 (Thiazolidine Ring) Conserved OHPenV->Frag1 Collision Induced Dissociation (CID) Frag2 Fragment m/z 208 (OH-Phenoxy Side Chain) Specific OHPenV->Frag2 CID

Caption: Metabolic conversion of Penicillin V to 4-Hydroxypenicillin V and subsequent MS/MS fragmentation pathways.

Analytical Workflow

Step-by-step visualization of the sample preparation to ensure reproducibility.[1]

Workflow Start Plasma Sample (50 µL) IS Add Internal Standard (Pen V-d5) Start->IS PPT Protein Precipitation Add 150 µL Cold ACN + 0.1% FA IS->PPT Vortex Vortex & Centrifuge 15,000g @ 4°C PPT->Vortex Dilute Dilution 1:1 with Water + 0.1% FA Vortex->Dilute Inject LC-MS/MS Injection (5 µL) Dilute->Inject

Caption: Optimized "Cold-Chain" Protein Precipitation workflow to prevent beta-lactam degradation.

Validation & Troubleshooting

Validation Parameters (FDA/EMA Guidelines)
  • Linearity: 1.0 ng/mL – 1000 ng/mL (

    
    ).[1]
    
  • Accuracy/Precision: Intra- and inter-day CV < 15% (20% at LLOQ).

  • Matrix Effect: Evaluate by comparing post-extraction spike vs. neat solution. If suppression > 20%, consider switching to a C18-PFP column or using a divert valve to send early eluting phospholipids to waste.[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Sensitivity Ion suppression from phospholipids.[1]Ensure the 1:1 dilution step is performed.[1] Increase the wash time at 90% B.
Peak Tailing Interaction with silanols or metal ions.[1]Use "PEEK-lined" columns or add EDTA to the mobile phase (rarely needed with modern BEH columns).[1]
Degradation Sample sat at Room Temp too long.Keep all samples on ice. Use a refrigerated autosampler (4°C).

References

  • Aldeek, F. et al. (2015).[1][4] LC-MS/MS Method for the Determination and Quantitation of Penicillin G and Its Metabolites in Citrus Fruits Affected by Huanglongbing. Journal of Agricultural and Food Chemistry. Link

  • Riezk, A. et al. (2024).[1] A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum.[1] Analytical Methods. Link

  • Buscher, B. et al. (2023).[1] Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. Therapeutic Drug Monitoring. Link

  • MassBank Record: Penicillin V . Mass Spectral Data and Fragmentation. MassBank EU.[1] Link[1]

Sources

Advanced Protocol: Using 4-Hydroxypenicillin V as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PHARMA-2026-04

Abstract

This technical guide details the protocol for utilizing 4-Hydroxypenicillin V (also known as p-hydroxypenicillin V or EP Impurity D) as a reference standard in the quality control of Phenoxymethylpenicillin (Penicillin V). As a major metabolite and fermentation byproduct formed by Penicillium chrysogenum, its quantification is critical for compliance with ICH Q3A/B impurity guidelines. This document synthesizes USP/EP compendial methods with field-proven stability strategies to ensure accurate impurity profiling.

Introduction & Regulatory Context[1][2][3][4]

In the biosynthesis of Penicillin V, the precursor phenoxyacetic acid is incorporated into the penicillin backbone.[1] However, when precursor levels deplete, or due to specific enzymatic activity, the fungus hydroxylates the phenyl ring, generating 4-Hydroxypenicillin V .

From a regulatory standpoint (USP <1986>, EP 0148), this compound is a specified impurity. It is more polar than the parent drug, leading to earlier elution in Reversed-Phase HPLC (RP-HPLC). Accurate identification requires a high-purity reference standard, but the structural fragility of the beta-lactam ring demands rigorous handling protocols to prevent in-situ degradation during analysis.

Chemical Profile[2][4][5][6][7][8][9][10][11]
  • IUPAC Name: (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[2-(4-hydroxyphenoxy)acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 366.39 g/mol [2]

  • Key Feature: The para-hydroxyl group increases polarity significantly compared to Penicillin V, reducing retention on C18 columns.

Experimental Workflow Visualization

The following diagram outlines the critical path for standard preparation and analysis, highlighting decision points to prevent degradation.

G cluster_degradation Degradation Pathway (Avoidance) Start Start: Reference Standard Handling Weighing Weighing (Rapid, <50% RH) Start->Weighing Dissolution Dissolution (Solvent: Mobile Phase or pH 6.0 Buffer) Weighing->Dissolution TempControl Critical Control: Maintain at 2-8°C Dissolution->TempControl Beta-lactam instability Penicilloic Hydrolysis to Penicilloic Acid (Loss of potency) Dissolution->Penicilloic If pH < 3 or > 8 HPLC_Inj HPLC Injection (Auto-sampler at 4°C) TempControl->HPLC_Inj Separation RP-HPLC Separation (C18 Column, Isocratic/Gradient) HPLC_Inj->Separation Detection UV Detection (254 nm) Separation->Detection DataAnalysis Data Analysis (RRT Calculation) Detection->DataAnalysis

Caption: Workflow for 4-Hydroxypenicillin V analysis emphasizing temperature control to prevent beta-lactam hydrolysis.

Method Development Strategy

Stationary Phase Selection

While Penicillin V is relatively hydrophobic, 4-Hydroxypenicillin V is polar.

  • Recommended: L1 Packing (C18) . A fully end-capped C18 column (e.g., 4.6 mm × 250 mm, 5 µm) provides the necessary hydrophobic selectivity to separate the early-eluting hydroxylated impurity from the solvent front and the main peak.

Mobile Phase Chemistry

The separation relies on suppressing the ionization of the carboxylic acid moiety (


) to increase retention.
  • Buffer: Acetic acid or Phosphate buffer (pH 3.0–4.5).

  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol for sharper peak shape and lower backpressure.

  • Stability Warning: While acidic pH improves retention, it accelerates beta-lactam ring opening. Buffers must be prepared fresh , and the autosampler must be cooled.

Detection
  • Primary: UV 254 nm (Standard QC).

  • Secondary: UV 268–269 nm (High Sensitivity). The phenoxy side chain exhibits a secondary maximum here, which can be useful if the 4-hydroxy impurity levels are very low (<0.1%).

Detailed Protocol

Reagents and Equipment
  • Reference Standard: 4-Hydroxypenicillin V (EP Impurity D), >95% purity.

  • Solvents: HPLC Grade Acetonitrile, Glacial Acetic Acid, Milli-Q Water.

  • Apparatus: HPLC system with binary pump, cooled autosampler, and PDA/UV detector.

Chromatographic Conditions (Based on USP/EP)
ParameterSettingRationale
Column C18 (L1), 250 mm × 4.6 mm, 5 µmStandard compendial column for penicillins.
Mobile Phase Water : ACN : Glacial Acetic Acid(650 : 350 : 5.75 v/v)Isocratic mode ensures reproducible RRTs. Acid ensures analyte is neutral.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Temperature Column: 25°CAmbient; higher temps degrade the analyte.[3][4]
Injection Vol 10 µLPrevent column overload.
Detection UV 254 nmOptimal balance of sensitivity and baseline noise.
Run Time ~2.5x retention of Penicillin VEnsure elution of late eluters (e.g., Penicillin G).
Standard Preparation

Caution: 4-Hydroxypenicillin V is hygroscopic and unstable in solution.

  • Stock Solution (1.0 mg/mL):

    • Accurately weigh 25 mg of 4-Hydroxypenicillin V Reference Standard.

    • Transfer to a 25 mL volumetric flask.

    • Dissolve in Mobile Phase . (Note: If solubility is slow, use 50:50 ACN:Water initially, then dilute).

    • IMMEDIATE ACTION: Place in autosampler at 4°C. Do not store >24 hours.

  • System Suitability Solution:

    • Prepare a mixture containing 0.1 mg/mL of 4-Hydroxypenicillin V and 1.0 mg/mL of Penicillin V Potassium.

    • This solution defines the resolution and RRT.

System Suitability Criteria (SST)

Before analyzing samples, the system must pass these checks:

  • Relative Retention Time (RRT):

    • 4-Hydroxypenicillin V: ~0.4 (Elutes early).

    • Penicillin V: 1.0 .[5]

  • Resolution (

    
    ):  > 3.0 between 4-Hydroxypenicillin V and Penicillin V.
    
  • Tailing Factor (

    
    ):  Not more than 1.5 for the impurity peak.
    

Metabolic Pathway & Impurity Origin

Understanding the origin of the impurity aids in fermentation process control.

Pathway PAA Phenoxyacetic Acid (Precursor) PenV Penicillin V (Main Product) PAA->PenV Biosynthesis (P. chrysogenum) OH_PAA p-Hydroxyphenoxyacetic Acid (Metabolized Precursor) PAA->OH_PAA Hydroxylation (Precursor Depletion) OH_PenV 4-Hydroxypenicillin V (Impurity D) PenV->OH_PenV Direct Hydroxylation (Minor Pathway) OH_PAA->OH_PenV Incorporation

Caption: Formation of 4-Hydroxypenicillin V occurs primarily via hydroxylation of the precursor side chain.

Troubleshooting & Validation Tips

Issue: Peak Splitting or Broadening
  • Cause: Solvent mismatch. The sample solvent (diluent) is stronger than the mobile phase.

  • Fix: Dissolve the standard in the mobile phase itself.

Issue: Shifting Retention Times
  • Cause: pH fluctuation. The carboxyl group on the beta-lactam is sensitive to pH changes near its pKa (2.8).

  • Fix: Ensure Glacial Acetic Acid is measured precisely. Use a pH meter to confirm the mobile phase pH is stable (typically pH 3.0–3.5).

Issue: "Ghost" Peaks
  • Cause: Degradation of the standard in the vial.

  • Fix: Beta-lactam ring hydrolysis produces penicilloic acid derivatives which elute very early (near void volume). Limit autosampler residence time to <12 hours.

References

  • USP Monograph : Penicillin V Potassium.[5] United States Pharmacopeia (USP-NF).

  • European Pharmacopoeia : Phenoxymethylpenicillin Potassium - Impurity D. EDQM.

  • Gundersen, S. et al. (2025). Stability of Penicillin V Potassium in Unit Dose Oral Syringes. ResearchGate.

  • PubChem : 4-Hydroxypenicillin V Compound Summary. National Library of Medicine.

  • JOCPR : Assay Method Validation Of 4-Hydroxy Phenoxymethylpenicillin. Journal of Chemical and Pharmaceutical Research.

Sources

Application Note: A Robust Protocol for the Solid-Phase Extraction of 4-Hydroxypenicillin V from Human Urine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and optimized protocol for the solid-phase extraction (SPE) of 4-Hydroxypenicillin V, a primary metabolite of Penicillin V, from human urine. The method is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible sample preparation technique for pharmacokinetic studies, clinical monitoring, and bioequivalence assessment. The protocol employs a mixed-mode solid-phase extraction strategy, providing a high degree of selectivity and recovery for this polar, acidic analyte from a complex biological matrix.

Introduction: The Rationale for Selective Extraction

Penicillin V, an orally administered antibiotic, is extensively metabolized in the body, with 4-Hydroxypenicillin V being one of its major metabolites.[1] Accurate quantification of this metabolite in urine is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug. Urine, however, is a complex matrix containing a myriad of endogenous compounds that can interfere with sensitive analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS). Therefore, a highly selective and efficient sample preparation method is paramount.

Solid-phase extraction (SPE) is a powerful technique for the purification and concentration of analytes from complex samples.[2] This protocol is founded on the physicochemical properties of 4-Hydroxypenicillin V, specifically its acidic nature and moderate polarity, to achieve optimal separation from urinary interferents.

Analyte Physicochemical Properties: The Key to Method Development

Understanding the chemical characteristics of 4-Hydroxypenicillin V is fundamental to designing an effective SPE protocol.

PropertyValueSourceSignificance for SPE
Molecular Formula C₁₆H₁₈N₂O₆S[1]
Molecular Weight 366.39 g/mol [1]
pKa (estimated) ~2.7 (carboxylic acid)Inferred from Penicillin V[2][3]The low pKa of the carboxylic acid group allows for manipulation of its charge state through pH adjustment, which is central to the mixed-mode SPE strategy.
XLogP3 1.7[4]This value indicates moderate lipophilicity, suggesting that a reversed-phase retention mechanism can be effectively employed. The presence of the hydroxyl group makes it more polar than its parent compound, Penicillin V.
Solubility High in waterInferred from Penicillin V Potassium[5]Ensures the analyte is fully dissolved in the urine matrix and facilitates interaction with the SPE sorbent.

The presence of both a lipophilic backbone and a readily ionizable acidic functional group makes 4-Hydroxypenicillin V an ideal candidate for a mixed-mode SPE sorbent that combines reversed-phase and anion exchange retention mechanisms.

Experimental Workflow: A Visual Guide

The following diagram illustrates the complete workflow for the solid-phase extraction of 4-Hydroxypenicillin V from urine.

Caption: Workflow for the SPE of 4-Hydroxypenicillin V from urine.

Detailed Protocol: A Step-by-Step Guide

This protocol is optimized for a 1 mL urine sample using a mixed-mode strong anion exchange (SAX) SPE cartridge (e.g., Agilent SampliQ SAX) or a polymeric reversed-phase sorbent with anion exchange capabilities.[6]

Materials and Reagents
  • SPE Cartridge: Mixed-mode Strong Anion Exchange (SAX) polymer-based, 30 mg / 1 mL

  • Urine Sample: 1 mL, stored at -20°C or below

  • Methanol (MeOH): HPLC grade

  • Acetonitrile (ACN): HPLC grade

  • Formic Acid (FA): 88% or higher purity

  • Ammonium Hydroxide (NH₄OH): 28-30% solution

  • Deionized Water: 18 MΩ·cm or higher purity

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

  • Vortex Mixer

  • Centrifuge

Sample Pre-treatment

The goal of this step is to ensure the analyte is in the correct protonation state for optimal retention and to remove particulate matter.

  • Thaw frozen urine samples at room temperature.

  • Vortex the sample for 10 seconds to ensure homogeneity.

  • Centrifuge the urine sample at 4000 x g for 10 minutes to pellet any sediment.

  • Transfer 1 mL of the supernatant to a clean tube.

  • Acidify the sample by adding 100 µL of 2% formic acid in water. This adjusts the pH to approximately 2-3, ensuring the carboxylic acid group of 4-Hydroxypenicillin V is fully protonated (neutral charge), which is crucial for retention on the reversed-phase portion of the sorbent.[7]

Solid-Phase Extraction Procedure
StepProcedureRationale
1. Conditioning Pass 1 mL of Methanol through the SPE cartridge.Wets the sorbent and activates the functional groups for interaction with the analyte.
2. Equilibration Pass 1 mL of deionized water, followed by 1 mL of 2% formic acid in water through the cartridge.Prepares the sorbent with a pH environment similar to the pre-treated sample, ensuring consistent retention.
3. Sample Loading Load the 1.1 mL of pre-treated urine sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).Allows for sufficient interaction time between the analyte and the sorbent for efficient retention through both reversed-phase and cation exchange mechanisms.
4. Wash 1 Pass 1 mL of 2% formic acid in water through the cartridge.Removes highly polar, water-soluble interferences that are not retained by the sorbent.
5. Wash 2 Pass 1 mL of 5% Methanol in water through the cartridge.Removes less polar interferences while the analyte remains bound to the sorbent.
6. Elution Elute the 4-Hydroxypenicillin V with 1 mL of 5% ammonium hydroxide in Methanol.The basic elution solvent deprotonates the carboxylic acid group of the analyte, disrupting its interaction with the anion exchange functional groups of the sorbent, leading to its release. The methanol disrupts the reversed-phase interactions.
Post-Extraction Processing
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase of the LC-MS system (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 20 seconds and transfer to an autosampler vial for analysis.

Method Validation and Performance

This protocol provides a robust starting point for method development. As with any analytical method, it is imperative that it is fully validated in the end-user's laboratory. Key validation parameters to assess include:

  • Recovery: Expected to be >85%

  • Matrix Effects: Should be minimized to ensure accurate quantification.

  • Linearity, Accuracy, and Precision: To be determined across the desired calibration range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): To ensure the method is sensitive enough for the intended application.

Conclusion

The presented solid-phase extraction protocol offers a selective and efficient method for the isolation of 4-Hydroxypenicillin V from human urine. By leveraging the physicochemical properties of the analyte and employing a mixed-mode SPE strategy, this method provides a clean extract suitable for sensitive downstream analysis by LC-MS/MS. This protocol serves as a valuable tool for researchers in the fields of pharmacology, drug metabolism, and clinical diagnostics.

References

  • ResearchGate. (n.d.). Experimental and calculated solubility of Penicillin V (global representation). Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 4-HYDROXYPENICILLIN V. Retrieved from [Link]

  • Semantic Scholar. (2015). Measurement and Correlation of the Solubility of Penicillin V Potassium in Ethanol + Water and 1-Butyl Alcohol + Water Systems. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenoxymethylpenicillin. Retrieved from [Link]

  • PubChem. (n.d.). Penicillin V Potassium. Retrieved from [Link]

  • PubChem. (n.d.). Penicillin V. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxypenicillin V. Retrieved from [Link]

  • Waters Corporation. (n.d.). Oasis Sample Preparation Products. Retrieved from [Link]

  • Waters Corporation. (n.d.). Simplifying Solid-Phase Extraction. Retrieved from [Link]

  • Biotage. (n.d.). Sample Preparation by Mixed-Mode SPE Using ISOLUTE HAX. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). phenoxymethylpenicillin. Retrieved from [Link]

Sources

Application of 4-Hydroxypenicillin V in Antibiotic Resistance Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of Antibiotic Resistance

The relentless rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents and a deeper understanding of resistance mechanisms. Penicillins, the cornerstone of antibacterial therapy for decades, have faced significant challenges due to the widespread emergence of β-lactamase enzymes. These enzymes hydrolyze the β-lactam ring, the pharmacophore of this class of antibiotics, rendering them ineffective.[1][2] The chemical modification of the penicillin scaffold is a proven strategy to develop new derivatives with enhanced properties, such as increased stability against β-lactamases or an expanded spectrum of activity.[3]

This document provides a comprehensive guide to the application of 4-Hydroxypenicillin V, a hydroxylated derivative of Penicillin V, in antibiotic resistance studies. While Penicillin V (phenoxymethylpenicillin) is a well-established oral antibiotic[4][5], the introduction of a hydroxyl group at the 4-position of the phenoxy side chain presents a unique chemical entity for investigating the intricacies of antibiotic-bacterium interactions. This guide is intended for researchers, scientists, and drug development professionals engaged in the fight against antibiotic resistance.

4-Hydroxypenicillin V: A Profile

4-Hydroxypenicillin V is a semi-synthetic derivative of Penicillin V, characterized by the presence of a hydroxyl group on the phenyl ring of the side chain.[6][7] This modification, while seemingly minor, can significantly influence the molecule's physicochemical properties, including its solubility, polarity, and interaction with biological targets.

Inferred Properties and Rationale for Use in Resistance Studies:

  • Altered Substrate Specificity for β-Lactamases: The hydroxyl group may alter the binding affinity and hydrolysis rate of 4-Hydroxypenicillin V by different classes of β-lactamases. This makes it a valuable tool for profiling and characterizing these resistance-conferring enzymes.

  • Potential for Enhanced Penicillin-Binding Protein (PBP) Interaction: The hydroxyl group could form additional hydrogen bonds within the active site of PBPs, the primary targets of penicillin antibiotics, potentially leading to increased inhibitory activity.[8]

  • A Probe for Synergy Studies: The unique properties of 4-Hydroxypenicillin V make it an interesting candidate for combination therapy studies, where it could potentially act synergistically with other antibiotics or β-lactamase inhibitors.

Core Applications and Experimental Protocols

The primary applications of 4-Hydroxypenicillin V in antibiotic resistance research revolve around its use as a tool to probe bacterial defense mechanisms and to explore novel therapeutic strategies.

Application 1: Characterizing β-Lactamase Activity

Rationale: The efficacy of a β-lactam antibiotic is directly threatened by the presence of β-lactamases.[9] By comparing the hydrolysis of 4-Hydroxypenicillin V to that of its parent compound, Penicillin V, researchers can gain insights into the substrate specificity of different β-lactamase enzymes. This is crucial for understanding the resistance profiles of clinical isolates and for the development of β-lactamase-stable antibiotics.

Protocol 1: Spectrophotometric β-Lactamase Hydrolysis Assay

This protocol outlines a method to determine the rate of hydrolysis of 4-Hydroxypenicillin V by a purified β-lactamase enzyme or a crude cell lysate containing the enzyme.

Materials:

  • 4-Hydroxypenicillin V

  • Penicillin V (as a comparator)

  • Purified β-lactamase or bacterial cell lysate

  • Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.0)

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of 4-Hydroxypenicillin V and Penicillin V in the appropriate buffer. The final concentration will depend on the specific activity of the enzyme.

    • Dilute the β-lactamase enzyme or cell lysate to a working concentration in the same buffer.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to a wavelength where the hydrolysis of the β-lactam ring results in a measurable change in absorbance (typically in the UV range). This may need to be determined empirically for 4-Hydroxypenicillin V.

    • Add the buffer and the substrate (4-Hydroxypenicillin V or Penicillin V) to a cuvette and record a baseline reading.

    • Initiate the reaction by adding the enzyme solution and immediately start recording the change in absorbance over time.

  • Data Analysis:

    • Calculate the initial rate of hydrolysis from the linear portion of the absorbance versus time plot.

    • Compare the hydrolysis rates of 4-Hydroxypenicillin V and Penicillin V to determine the relative susceptibility of the novel compound to the specific β-lactamase.

Self-Validation and Controls:

  • Negative Control: A reaction mixture without the enzyme should show no change in absorbance.

  • Positive Control: The hydrolysis of a known susceptible penicillin (like Penicillin G or Penicillin V) should be measured to ensure the enzyme is active.

  • Substrate Control: The stability of 4-Hydroxypenicillin V in the buffer without the enzyme should be confirmed.

Data Presentation:

Compoundβ-Lactamase SourceInitial Hydrolysis Rate (ΔAbs/min)Relative Hydrolysis Rate (%)
Penicillin VE. coli (TEM-1)[Insert Value]100
4-Hydroxypenicillin VE. coli (TEM-1)[Insert Value][Calculate Value]
Penicillin VS. aureus (PC1)[Insert Value]100
4-Hydroxypenicillin VS. aureus (PC1)[Insert Value][Calculate Value]
Application 2: Determining Antibacterial Potency (Minimum Inhibitory Concentration - MIC)

Rationale: The MIC is a fundamental measure of an antibiotic's effectiveness against a specific bacterium.[10] Determining the MIC of 4-Hydroxypenicillin V against a panel of clinically relevant bacterial strains, including those with known resistance mechanisms, is a critical first step in evaluating its potential as an antibacterial agent.

Protocol 2: Broth Microdilution MIC Assay

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of a novel compound.

Materials:

  • 4-Hydroxypenicillin V

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., susceptible and resistant strains of Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare a series of two-fold dilutions of 4-Hydroxypenicillin V in CAMHB in the 96-well plate.

  • Inoculation:

    • Dilute the standardized bacterial inoculum and add it to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Self-Validation and Controls:

  • Growth Control: A well containing only broth and the bacterial inoculum should show robust growth.

  • Sterility Control: A well containing only broth should remain clear.

  • Quality Control Strains: Include reference strains with known MIC values for standard antibiotics to ensure the validity of the assay.

Data Presentation:

Bacterial StrainResistance MechanismPenicillin V MIC (µg/mL)4-Hydroxypenicillin V MIC (µg/mL)
S. aureus ATCC 29213Susceptible[Insert Value][Insert Value]
S. aureus (β-lactamase+)Penicillinase[Insert Value][Insert Value]
E. coli ATCC 25922Susceptible[Insert Value][Insert Value]
E. coli (ESBL+)Extended-Spectrum β-Lactamase[Insert Value][Insert Value]
Application 3: Investigating Synergy with β-Lactamase Inhibitors

Rationale: Combining a β-lactam antibiotic with a β-lactamase inhibitor is a clinically successful strategy to overcome resistance.[11] Investigating the synergy between 4-Hydroxypenicillin V and known inhibitors like clavulanic acid or tazobactam can reveal its potential for combination therapy.

Protocol 3: Checkerboard Synergy Assay

The checkerboard method is a common technique to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.[12]

Materials:

  • 4-Hydroxypenicillin V

  • β-lactamase inhibitor (e.g., clavulanic acid)

  • Materials for broth microdilution MIC assay

Procedure:

  • Plate Setup:

    • In a 96-well plate, create a two-dimensional array of dilutions. Dilute 4-Hydroxypenicillin V horizontally and the β-lactamase inhibitor vertically.

  • Inoculation and Incubation:

    • Inoculate the plate with the target resistant bacterial strain and incubate as for a standard MIC assay.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index:

      • FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpret the results:

      • Synergy: FIC index ≤ 0.5

      • Additive: 0.5 < FIC index ≤ 1

      • Indifference: 1 < FIC index ≤ 4

      • Antagonism: FIC index > 4

Self-Validation and Controls:

  • Include wells with each drug alone to determine their individual MICs.

  • Growth and sterility controls are essential.

Visualization of Key Concepts

Mechanism of β-Lactam Action and Resistance

G cluster_0 Bacterial Cell cluster_1 Antibiotic Action cluster_2 Resistance Mechanism PBP Penicillin-Binding Protein (PBP) CW Cell Wall Synthesis PBP->CW Catalyzes Lysis Cell Lysis CW->Lysis Inhibition leads to Penicillin 4-Hydroxypenicillin V Penicillin->PBP Inhibits Inactive Inactive Metabolite Penicillin->Inactive BetaLactamase β-Lactamase BetaLactamase->Penicillin Hydrolyzes

Caption: Action of 4-Hydroxypenicillin V and β-lactamase resistance.

Workflow for Checkerboard Synergy Assay

G start Start prep_dilutions Prepare 2D Serial Dilutions (Drug A vs. Drug B) start->prep_dilutions inoculate Inoculate with Resistant Bacteria prep_dilutions->inoculate incubate Incubate (16-20h, 37°C) inoculate->incubate read_mic Read MICs of Drugs Alone & in Combination incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Result (Synergy, Additive, etc.) calc_fic->interpret end End interpret->end

Caption: Workflow for the checkerboard synergy assay.

Concluding Remarks

4-Hydroxypenicillin V represents a valuable research tool for dissecting the mechanisms of antibiotic resistance. The protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to explore its potential. By systematically evaluating its interaction with β-lactamases, its intrinsic antibacterial activity, and its synergistic potential, the scientific community can gain deeper insights into the structure-activity relationships of penicillins and contribute to the development of next-generation antibiotics.

References

  • Exploring the Pharmacokinetics of Phenoxymethylpenicillin (Penicillin-V) in Adults: A Healthy Volunteer Study. (2021). PubMed Central. [Link]

  • Penicillin and Antibiotic Resistance. (2019). PDB-101. [Link]

  • The Total Synthesis of Penicillin V. (1959). ElectronicsAndBooks. [Link]

  • Penicillin V | Side Effects, Dosage, Uses, and More. Healthline. [Link]

  • Novel Penicillin Derivatives Against Selected Multiple-drug Resistant Bacterial Strains: Design, Synthesis, Structural Analysis, In Silico and In Vitro Studies. (2023). ResearchGate. [Link]

  • Phenoxymethylpenicillin. Wikipedia. [Link]

  • Preparation method of p-hydroxy penicillin V acid and salt thereof. (2014).
  • Penicillin. Wikipedia. [Link]

  • What is the mechanism of Penicillin V?. (2024). Patsnap Synapse. [Link]

  • β-Lactams and β-Lactamase Inhibitors: An Overview. (2013). PubMed Central. [Link]

  • Beta-lactamase. Wikipedia. [Link]

  • Beta-Lactam Antibiotics. (2023). StatPearls - NCBI Bookshelf. [Link]

  • Penicillin antibiotics - Mechanism of action, side effects and resistance. (2024). YouTube. [Link]

  • A spectrophotometric assay of β-lactamase action on penicillins. (1974). Semantic Scholar. [Link]

  • 4-Hydroxypenicillin V. PubChem - NIH. [Link]

  • Synergy of β-Lactams with Vancomycin against Methicillin-Resistant Staphylococcus aureus: Correlation of Disk Diffusion and Checkerboard Methods. (2016). PubMed Central. [Link]

  • Bench-to-bedside review: The role of β-lactamases in antibiotic-resistant Gram-negative infections. (2005). PubMed Central. [Link]

  • Three Decades of β-Lactamase Inhibitors. (2010). PubMed Central. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2021). PubMed Central. [Link]

  • Novel Antibacterial Approaches and Therapeutic Strategies. (2023). MDPI. [Link]

  • Synergy of beta-lactams with vancomycin against methicillin-resistant Staphylococcus aureus: correlation of the disk diffusion and the checkerboard methods. (2016). ResearchGate. [Link]

  • Role of beta lactamases in antibiotic resistance: A review. (2022). ResearchGate. [Link]

  • Penicillin. (2023). StatPearls - NCBI Bookshelf. [Link]

  • Assays for Β-Lactamase Activity and Inhibition. (2012). Springer Nature Experiments. [Link]

  • The Total Synthesis of Penicillin V. ElectronicsAndBooks. [Link]

  • Development of Novel Antibiotic Agents to Combat Drug Resistant Bacteria. (2024). Hilaris Publisher. [Link]

  • β-Lactam Antibiotics and β-Lactamase Enzymes Inhibitors, Part 2: Our Limited Resources. (2021). MDPI. [Link]

  • In vitro Antimicrobial Synergy Testing of Extensively Drug-Resistant Clinical Isolates at an Organ Transplant Center in Nepal. (2021). PubMed Central. [Link]

  • Evaluation of Synergy Testing Methods for Clinical Labs to Determine Susceptibility of Extensively Drug-resistant Gram-negatives to Ceftazidime/ Avibactam and Aztreonam Combination Therapy. (2021). ResearchGate. [Link]

  • BETA-LACTAMASE: An Important Resistance Mechanism In Bacteria. (2023). Microbiology Class. [Link]

  • Novel approaches to developing new antibiotics for bacterial infections. (2001). PubMed Central. [Link]

Sources

Application Note & Protocols: Characterizing β-Lactamase Inhibition with 4-Hydroxypenicillin V

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating threat of antibiotic resistance, primarily driven by the production of β-lactamase enzymes in bacteria, necessitates the discovery and characterization of novel inhibitors to preserve the efficacy of β-lactam antibiotics.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the inhibitory potential of 4-Hydroxypenicillin V, a derivative of Penicillin V, against serine-β-lactamases.[4][5][6] We present the theoretical underpinnings of its mechanism, detailed step-by-step protocols for essential biochemical and microbiological assays, and guidance on data interpretation. The methodologies described herein are designed to be self-validating systems, ensuring robust and reproducible characterization of inhibitor potency and synergistic activity.

Introduction: The Imperative for β-Lactamase Inhibitors

β-Lactam antibiotics, including penicillins and cephalosporins, are cornerstones of modern medicine, acting by inhibiting penicillin-binding proteins (PBPs) essential for bacterial cell wall synthesis.[7][8] However, their clinical utility is severely compromised by bacterial resistance, most commonly through the enzymatic degradation of the antibiotic's β-lactam ring by β-lactamases.[9][10] The co-administration of a β-lactamase inhibitor (BLI) with a β-lactam antibiotic is a clinically proven strategy to overcome this resistance.[3][11][12] These inhibitors act as sacrificial substrates, binding to and inactivating the β-lactamase, thereby protecting the partner antibiotic.[3]

4-Hydroxypenicillin V is a metabolite of Penicillin V, and its structural similarity suggests it may act as a mechanism-based inactivator, also known as a "suicide inhibitor".[4][11] This guide details the necessary experimental workflows to rigorously test this hypothesis and quantify its potential as a β-lactamase inhibitor.

Proposed Mechanism of Action: Covalent Inactivation

Serine-based β-lactamases (Classes A, C, and D) hydrolyze β-lactams via a two-step mechanism involving a covalent acyl-enzyme intermediate.[2][10][13] An effective mechanism-based inhibitor, like 4-Hydroxypenicillin V, is recognized by the enzyme as a substrate. The catalytic serine attacks the β-lactam ring, forming a similar acyl-enzyme intermediate. However, this intermediate is designed to be very stable or to rearrange into a permanently inactivated form, effectively trapping and inactivating the enzyme.[1]

G cluster_0 β-Lactamase Active Site Enzyme E-Ser-OH (Active Enzyme) Complex E-Ser-OH • I (Michaelis Complex) Enzyme->Complex k1 (Binding) Inhibitor I (4-OH-PenV) Complex->Enzyme k-1 AcylEnzyme E-Ser-O-C=O-I' (Acyl-Enzyme Intermediate) Complex->AcylEnzyme k2 (Acylation) Inactive E-Ser-O-C=O-I'' (Stable Inactivated Enzyme) AcylEnzyme->Inactive k3 (Rearrangement) caption Proposed mechanism of β-lactamase inactivation.

Figure 1: Proposed mechanism of β-lactamase inactivation.

Experimental Protocols

Biochemical Assay: IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is a functional measure of inhibitor potency. This protocol uses the chromogenic cephalosporin, nitrocefin, which changes color from yellow to red upon hydrolysis by β-lactamase, a reaction that can be monitored spectrophotometrically.[14][15][16][17][18]

A. Principle

The rate of nitrocefin hydrolysis is measured in the presence of varying concentrations of 4-Hydroxypenicillin V. The concentration of the inhibitor that reduces the enzyme's activity by 50% is determined as the IC₅₀ value.[19]

B. Materials

  • Purified β-lactamase (e.g., TEM-1, SHV-1, or KPC-2)

  • 4-Hydroxypenicillin V

  • Nitrocefin

  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.0[20]

  • DMSO (for dissolving compounds)

  • 96-well, clear, flat-bottom microplates

  • Microplate reader capable of kinetic measurements at 482-490 nm[14][16]

C. Step-by-Step Protocol

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 4-Hydroxypenicillin V in DMSO.

    • Prepare a 1 mM stock solution of nitrocefin in DMSO.[15]

    • Dilute the purified β-lactamase in Assay Buffer to a working concentration that yields a linear rate of nitrocefin hydrolysis for at least 10 minutes. This must be determined empirically (typically in the low nM range).

  • Assay Plate Setup:

    • In a 96-well plate, perform a serial dilution of the 4-Hydroxypenicillin V stock solution in Assay Buffer to achieve a range of concentrations (e.g., 100 µM to 0.01 µM). Include a "no inhibitor" control (buffer only).

    • Add 50 µL of each inhibitor dilution (or buffer) to triplicate wells.

  • Enzyme-Inhibitor Incubation:

    • Add 25 µL of the working β-lactamase solution to each well.

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[20]

  • Reaction Initiation and Measurement:

    • Prepare a fresh substrate solution by diluting the nitrocefin stock to 200 µM in pre-warmed Assay Buffer.

    • Initiate the reaction by adding 25 µL of the 200 µM nitrocefin solution to all wells (final nitrocefin concentration will be 50 µM in a 100 µL volume).

    • Immediately place the plate in the microplate reader and begin kinetic measurements at 490 nm, recording every 30 seconds for 10 minutes at 37°C.[20]

D. Data Analysis

  • Calculate the initial velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

  • Normalize the velocities by expressing them as a percentage of the "no inhibitor" control.

  • Plot the % Activity against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter variable slope equation to determine the IC₅₀ value.[20]

G cluster_workflow IC₅₀ Determination Workflow A Prepare serial dilutions of 4-OH-PenV in plate B Add β-lactamase to each well A->B C Incubate (10 min, 37°C) B->C D Add Nitrocefin to initiate reaction C->D E Kinetic read at 490 nm D->E F Calculate initial velocities and plot vs. [Inhibitor] E->F G Determine IC₅₀ from dose-response curve F->G caption Workflow for determining the IC₅₀ value.

Figure 2: Workflow for determining the IC₅₀ value.

Microbiological Assay: Checkerboard Synergy Test

This assay evaluates whether 4-Hydroxypenicillin V can restore the activity of a β-lactam antibiotic against a resistant bacterial strain.[21][22]

A. Principle

A two-dimensional matrix of antibiotic and inhibitor concentrations is used to find the minimal inhibitory concentration (MIC) of each compound alone and in combination. The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify the nature of the interaction.[23]

B. Materials

  • β-lactamase-producing bacterial strain (e.g., E. coli expressing TEM-1)

  • β-lactam antibiotic susceptible to hydrolysis (e.g., Ampicillin)

  • 4-Hydroxypenicillin V

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well, U-bottom microplates

  • 0.5 McFarland turbidity standard

C. Step-by-Step Protocol

  • Inoculum Preparation:

    • From a fresh culture plate, suspend several colonies in sterile saline.

    • Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[22]

    • Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Plate Setup (Checkerboard):

    • Add 50 µL of CAMHB to all wells of a 96-well plate.

    • Antibiotic Dilution (X-axis): In column 1, add 50 µL of a concentrated ampicillin solution. Perform 2-fold serial dilutions by transferring 50 µL from column 1 to 2, 2 to 3, and so on, up to column 10. Discard the final 50 µL from column 10. Column 11 will serve as the inhibitor-only control.

    • Inhibitor Dilution (Y-axis): In row A (columns 1-11), add 50 µL of a concentrated 4-Hydroxypenicillin V solution. Perform 2-fold serial dilutions down the plate by transferring 50 µL from row A to B, B to C, and so on, up to row G. Discard the final 50 µL from row G. Row H will serve as the antibiotic-only control.

    • This creates a matrix of antibiotic and inhibitor combinations. Column 12 is reserved for a growth control (no drugs).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well (A1-H12).

    • Cover the plate and incubate at 37°C for 18-24 hours.

D. Data Analysis

  • Determine MICs: After incubation, visually determine the MIC for each drug alone and for every combination. The MIC is the lowest concentration showing no visible turbidity.

  • Calculate FICI:

    • FIC of Antibiotic (FICₐ) = MIC of Antibiotic in combination / MIC of Antibiotic alone

    • FIC of Inhibitor (FICᵢ) = MIC of Inhibitor in combination / MIC of Inhibitor alone

    • FICI = FICₐ + FICᵢ[21]

  • Interpret FICI:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1.0

    • Indifference: 1.0 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0[23]

G cluster_workflow Checkerboard Synergy Workflow A Prepare bacterial inoculum (0.5 McFarland) B Create 2D serial dilutions: Antibiotic (x-axis) 4-OH-PenV (y-axis) A->B C Inoculate plate with bacteria B->C D Incubate (18-24h, 37°C) C->D E Read MICs of drugs alone and in combination D->E F Calculate FICI for each well E->F G Determine interaction (Synergy, Additive, etc.) F->G caption Workflow for the checkerboard synergy assay.

Figure 3: Workflow for the checkerboard synergy assay.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Example IC₅₀ Data for 4-Hydroxypenicillin V

β-Lactamase EnzymeIC₅₀ (µM)95% Confidence Interval
TEM-11.20.9 - 1.5
SHV-12.52.1 - 3.0
KPC-20.80.6 - 1.1
  • Interpretation: A lower IC₅₀ value indicates greater potency. In this example, 4-Hydroxypenicillin V is most potent against KPC-2.

Table 2: Example Checkerboard Synergy Data (Ampicillin + 4-OH-PenV vs. TEM-1 E. coli)

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)FICFICI (Synergy ≤ 0.5)
Ampicillin25680.031\multirow{2}{*}{0.281 }
4-OH-PenV64160.250
  • Interpretation: The FICI of 0.281 indicates strong synergy. 4-Hydroxypenicillin V reduced the MIC of ampicillin by 32-fold (from 256 to 8 µg/mL), effectively restoring its activity against the resistant strain.

Advanced Characterization Techniques

For a more profound understanding of the inhibition mechanism, further studies are recommended:

  • Enzyme Kinetics (Ki Determination): To determine the inhibition constant (Ki), which reflects the intrinsic affinity of the inhibitor for the enzyme, independent of substrate concentration.[19] This involves measuring reaction rates at various substrate and inhibitor concentrations and fitting the data to appropriate kinetic models.[9][24]

  • Mass Spectrometry: Analysis of the inhibitor-enzyme complex can confirm covalent binding and determine the stoichiometry of the interaction.[25]

  • X-ray Crystallography: Co-crystallizing the β-lactamase with 4-Hydroxypenicillin V can provide a high-resolution structure of the bound complex, elucidating the precise molecular interactions responsible for inhibition.[26][27][28]

Conclusion

The protocols outlined in this guide provide a robust and validated pathway for the comprehensive evaluation of 4-Hydroxypenicillin V as a β-lactamase inhibitor. By systematically determining its biochemical potency (IC₅₀) and its synergistic potential in a cellular context (Checkerboard assay), researchers can generate the critical data needed to assess its promise as a candidate for further drug development in the ongoing battle against antibiotic resistance.

References

  • Bonomo, R. A. (2017). Molecular basis of antibiotic resistance and beta-lactamase inhibition by mechanism-based inactivators: perspectives and future directions. PubMed. Available at: [Link]

  • Ketelboeter, L. M., & Bardy, S. L. (2017). Nitrocefin hydrolysis assay. Bio-protocol. Available at: [Link]

  • Bardy, S. L., et al. (2018). Checkerboard (synergy) assays. Bio-protocol. Available at: [Link]

  • Drawz, S. M., & Bonomo, R. A. (2010). Assays for Β-Lactamase Activity and Inhibition. Springer Nature Experiments. Available at: [Link]

  • Papp-Wallace, K. M. (2023). Beta-Lactamase Inhibitors. StatPearls - NCBI Bookshelf. Available at: [Link]

  • De Luca, F., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. PMC. Available at: [Link]

  • Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Creative Diagnostics. Available at: [Link]

  • Wang, Y., et al. (2023). Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria. MDPI. Available at: [Link]

  • Viswanatha, T., et al. (2008). Assays for beta-lactamase activity and inhibition. PubMed. Available at: [Link]

  • Tooke, C. L., et al. (2019). Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use. MDPI. Available at: [Link]

  • Creative Biolabs. (n.d.). β-lactamase Activity Assay. Creative Biolabs. Available at: [Link]

  • Tsivkovski, R., et al. (2018). Determination of IC50 and Ki values of beta-lactamase inhibition by BLI with nitrocefin or imipenem as a substrate. Bio-protocol. Available at: [Link]

  • Labia, R., & Peduzzi, J. (1978). [Kinetics of beta-lactamase inhibition by clavulanic acid]. PubMed. Available at: [Link]

  • Garcia, L. (2020). New and simplified method for drug combination studies by checkerboard assay. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (2009). HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors. NCBI. Available at: [Link]

  • Knezevic, P., & Curcin, S. (2022). An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. PMC - NIH. Available at: [Link]

  • Ehmann, D. E., et al. (2013). Kinetics of avibactam inhibition against Class A, C, and D β-lactamases. PubMed. Available at: [Link]

  • Papp-Wallace, K. M. (2017). Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam. PubMed. Available at: [Link]

  • Patsnap. (2024). What are β-lactamase inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

  • De Luca, F., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. PubMed. Available at: [Link]

  • Papp-Wallace, K. M. (2017). Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

  • Chen, Y., et al. (2013). Neutron and X-ray Crystal Structures of a Perdeuterated Enzyme Inhibitor Complex Reveal the Catalytic Proton Network of the Toho-1 β-Lactamase for the Acylation Reaction. PMC. Available at: [Link]

  • Papp-Wallace, K. M. (2017). (PDF) Kinetics of sulbactam hydrolysis by β-lactamases, and their inhibition. ResearchGate. Available at: [Link]

  • ProFoldin. (n.d.). Beta Lactamase Assay. ProFoldin. Available at: [Link]

  • Shapiro, A. B. (2016). How to derive Km, Ki enzyme kinetics for beta lactamase and nitocefin?. ResearchGate. Available at: [Link]

  • Chen, Y., et al. (2013). Neutron and X-ray crystal structures of a perdeuterated enzyme inhibitor complex reveal the catalytic proton network of the Toho-1 β-lactamase for the acylation reaction. PubMed. Available at: [Link]

  • De Luca, F., et al. (2019). X-ray-crystallography deciphers the activity of broad spectrum boronic acid beta-Lactamases inhibitors | Request PDF. ResearchGate. Available at: [Link]

  • Brem, J., et al. (2016). Assay Platform for Clinically Relevant Metallo-β-lactamases. Journal of Medicinal Chemistry. Available at: [Link]

  • Sinsa, A., et al. (2010). Kinetic Properties of Four Plasmid-Mediated AmpC β-Lactamases. PMC - NIH. Available at: [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available at: [Link]

  • Gutmann, L., et al. (1986). Ki and concentration required for 50% inhibition (150) of different cephalosporinases by clavulanic acid (Cla), sulbactam (Sul), and YTR 830. ResearchGate. Available at: [Link]

  • O'Neil, M. J. (Ed.). (2001). Penicillin V. The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Available at: [Link]

  • Le J., et al. (2018). Pharmacodynamic modelling of β-lactam/β-lactamase inhibitor checkerboard data: illustration with aztreonam-avibactam. PubMed. Available at: [Link]

  • Newkirk, J. D., et al. (1979). Decreased production of para-hydroxypenicillin V in penicillin V fermentations. PubMed. Available at: [Link]

  • Bush, K., & Bradford, P. A. (2016). β-Lactamases: A Focus on Current Challenges. PMC. Available at: [Link]

  • precisionFDA. (n.d.). 4-HYDROXYPENICILLIN V. precisionFDA. Available at: [Link]

  • Drawz, S. M., & Bonomo, R. A. (2010). β-Lactams and β-Lactamase Inhibitors: An Overview. PMC. Available at: [Link]

  • gsrs. (n.d.). 4-HYDROXYPENICILLIN V. gsrs. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of β-lactam antibiotics. ResearchGate. Available at: [Link]

Sources

Application Note: Chemo-Enzymatic and Chemical Synthesis Strategies for 4-Hydroxypenicillin V

Author: BenchChem Technical Support Team. Date: February 2026


-Hydroxypenicillin V)
Document ID:  AN-SYN-4HPV-01
Author:  Senior Application Scientist, Chemical Development Group

Introduction & Scientific Context

4-Hydroxypenicillin V (4-OH-PenV) is the primary metabolite of Phenoxymethylpenicillin (Penicillin V). In pharmacological research, it serves as a critical reference standard for metabolic profiling, hapten-carrier conjugation in immunology (allergy studies), and structure-activity relationship (SAR) investigations.

Unlike Amoxicillin (which contains an amino group on the side chain), 4-OH-PenV possesses a 4-hydroxyphenoxyacetic acid side chain. The synthesis of this molecule requires navigating the inherent instability of the


-lactam ring, which is prone to hydrolysis under alkaline conditions or nucleophilic attack.

This Application Note details two distinct, self-validating protocols for synthesizing 4-OH-PenV:

  • The Mixed Anhydride Method (Chemical): A classic, high-yield route suitable for gram-scale production.

  • The Kinetically Controlled Enzymatic Method (Biocatalytic): A "green" route using Penicillin G Acylase (PGA), minimizing organic solvent use and protecting group requirements.

Strategic Comparison of Methods
FeatureMethod A: Mixed Anhydride (Chemical)Method B: PGA Biocatalysis (Enzymatic)
Mechanism Nucleophilic substitution via activated anhydrideKinetically controlled acyl transfer
Precursor 4-Hydroxyphenoxyacetic acid4-Hydroxyphenoxyacetic acid methyl ester
Key Reagent Ethyl chloroformate / Isobutyl chloroformatePenicillin G Acylase (immobilized)
Conditions Anhydrous, Low Temp (-15°C to 0°C)Aqueous buffer, Room Temp (25°C-28°C)
Yield High (60-80%)Moderate (40-60%) but cleaner profile
Purity Risk Side reactions if phenol is unprotectedHydrolysis of product (Thermodynamic trap)

Chemical Synthesis Protocol: The Mixed Anhydride Method[1]

Rationale: The mixed anhydride method is preferred over acid chlorides for


-lactam synthesis because it avoids the generation of HCl, which degrades the penicillin nucleus. We utilize isobutyl chloroformate  to generate the mixed anhydride of the side chain, which then acylates 6-Aminopenicillanic Acid (6-APA) .
Reagents Required[1][2][3][4][5][6][7]
  • Core: 6-Aminopenicillanic Acid (6-APA)[1][2][3][4]

  • Side Chain: 4-Hydroxyphenoxyacetic acid (4-HPA)

  • Activator: Isobutyl chloroformate (or Ethyl chloroformate)

  • Base: Triethylamine (TEA) or N-Methylmorpholine (NMM)

  • Solvents: Anhydrous Acetone, Dichloromethane (DCM), Water

Step-by-Step Protocol
Step 1: Solubilization of 6-APA
  • Suspend 6-APA (10 mmol, 2.16 g) in water (20 mL).

  • Cool to 0–5°C in an ice bath.

  • Slowly add Triethylamine (TEA) dropwise with vigorous stirring until the solution becomes clear and the pH reaches 7.5–8.0. Do not exceed pH 8.5 to prevent ring opening.

  • Add an equal volume of acetone (20 mL) to the solution to prevent freezing during the subsequent coupling step.

Step 2: Activation (Mixed Anhydride Formation)
  • In a separate flame-dried flask, dissolve 4-Hydroxyphenoxyacetic acid (10 mmol, 1.68 g) in anhydrous acetone (30 mL).

    • Note: For ultra-high purity, the phenolic hydroxyl group can be protected (e.g., acetylation) prior to this step, but careful stoichiometric control usually allows direct coupling.

  • Add N-Methylmorpholine (10 mmol, 1.1 mL).

  • Cool the mixture to -15°C using a salt/ice bath or cryostat.

  • Add Isobutyl chloroformate (10 mmol, 1.3 mL) dropwise over 5 minutes.

  • Stir at -15°C for 20 minutes. The formation of N-methylmorpholine hydrochloride precipitate indicates successful activation.

Step 3: Coupling Reaction
  • Transfer the chilled 6-APA solution (from Step 1) into the mixed anhydride suspension (from Step 2) in one portion.

  • Maintain temperature between -10°C and 0°C for 60 minutes.

  • Allow the reaction to slowly warm to room temperature over 2 hours.

Step 4: Isolation and Workup
  • Remove acetone under reduced pressure (Rotavap) at <30°C.

  • Wash the remaining aqueous phase with Ethyl Acetate (2 x 20 mL) to remove unreacted mixed anhydride and neutral impurities.

  • Layer fresh Ethyl Acetate (50 mL) over the aqueous phase.

  • Critical Step: With vigorous stirring and cooling (0°C), adjust pH to 2.0 using 1N HCl. The product will protonate and extract into the organic layer.

  • Separate the organic layer, dry over anhydrous

    
    , and evaporate to dryness.
    
  • Recrystallize from Acetone/Water or Isopropanol.

Enzymatic Synthesis Protocol: PGA-Mediated Coupling

Rationale: Penicillin G Acylase (PGA) (EC 3.5.1.11) naturally hydrolyzes Penicillin G. However, under conditions of high substrate concentration and low water activity, it catalyzes the reverse reaction (synthesis). This method is "kinetically controlled," meaning the product accumulates transiently before eventually being hydrolyzed.

Reagents Required[1][2][3][4][5][6][7]
  • Enzyme: Immobilized Penicillin G Acylase (e.g., on Eupergit C or similar resin).

  • Substrate A: 6-APA (solid or concentrated solution).

  • Substrate B: Methyl 4-hydroxyphenoxyacetate (activated ester).

  • Buffer: 0.1 M Phosphate buffer, pH 6.5.

Step-by-Step Protocol
  • Substrate Preparation:

    • Dissolve 6-APA (50 mM) and Methyl 4-hydroxyphenoxyacetate (150 mM) in 0.1 M Phosphate buffer (pH 6.5).

    • Optimization: A molar ratio of 1:3 (Nucleophile:Acyl Donor) drives the synthesis.

  • Reaction Initiation:

    • Add immobilized PGA (100 IU/mL reaction volume).

    • Incubate at 25°C with gentle orbital shaking.

  • Monitoring (The Kinetic Trap):

    • The reaction must be stopped at peak conversion (typically 2–6 hours).

    • Monitor by HPLC every 30 minutes.[5]

    • Self-Validating Check: If the peak area of the product starts decreasing, hydrolysis is overtaking synthesis. Stop immediately.

  • Termination:

    • Filter off the immobilized enzyme (can be reused).

    • Acidify the filtrate to pH 2.0 and extract with Ethyl Acetate as described in the chemical protocol.

Visualizing the Workflows

Diagram 1: Chemical Synthesis Pathway (Mixed Anhydride)

ChemicalSynthesis Start1 4-Hydroxyphenoxyacetic Acid Step1 Activation (Isobutyl Chloroformate, -15°C) Start1->Step1 Dissolve in Acetone Start2 6-APA (Zwitterion) Step2 Solubilization (TEA, pH 7.5, 0°C) Start2->Step2 Dissolve in H2O Intermediate Mixed Anhydride Species Step1->Intermediate Formation Coupling Coupling Reaction (-10°C to RT) Step2->Coupling Nucleophilic Attack Intermediate->Coupling Workup Acidification & Extraction (pH 2.0 -> EtOAc) Coupling->Workup Deprotection/Isolation Product 4-Hydroxypenicillin V (Purified) Workup->Product Crystallization

Caption: The mixed anhydride pathway ensures activation of the side chain carboxylate while preserving the sensitive


-lactam ring of 6-APA through low-temperature control.
Diagram 2: Enzymatic Cycle (PGA)

EnzymaticCycle Enzyme Free PGA Enzyme AcylEnzyme Acyl-Enzyme Complex Enzyme->AcylEnzyme Acylation (Release MeOH) AcylDonor Methyl 4-hydroxyphenoxyacetate AcylDonor->AcylEnzyme Product 4-Hydroxypenicillin V AcylEnzyme->Product Deacylation by 6-APA (Synthesis) Hydrolysis Side Reaction: Hydrolysis to Acid AcylEnzyme->Hydrolysis Deacylation by H2O ( unwanted ) Nucleophile 6-APA Nucleophile->Product Product->Enzyme Cycle Resets

Caption: The PGA catalytic cycle. Success depends on the ratio of Synthesis (attack by 6-APA) vs. Hydrolysis (attack by water).

Analytical Validation (QC)

To confirm the identity and purity of the synthesized 4-Hydroxypenicillin V, use the following parameters.

HPLC Conditions
  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 50 mM Phosphate Buffer, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 60% B over 20 minutes.

  • Detection: UV at 220 nm (Amide bond) and 274 nm (Phenol absorption).

  • Retention Time: 4-OH-PenV will elute slightly earlier than Penicillin V due to the polar hydroxyl group.

NMR Characterization (Expected Signals in DMSO-d6)
  • 
    -Lactam Protons:  Two doublets around 
    
    
    
    5.4–5.6 ppm (
    
    
    Hz).
  • Gem-dimethyl: Two singlets around

    
     1.5 and 1.6 ppm.
    
  • Side Chain:

    • Aromatic AA'BB' system for the p-substituted phenol (

      
       6.7–7.1 ppm).
      
    • Singlet for the methylene (

      
      ) around 
      
      
      
      4.5 ppm.

References

  • Sheehan, J. C., & Henery-Logan, K. R. (1959). The Total Synthesis of Penicillin V. Journal of the American Chemical Society, 81(12), 3089–3094. Link

  • Arroyo, M., de la Mata, I., Acebal, C., & Castillón, M. P. (2003). Biotechnological applications of penicillin acylases: state-of-the-art. Applied Microbiology and Biotechnology, 60(5), 507–514. Link

  • Elander, R. P. (2003). Industrial production of β-lactam antibiotics.[6][1][4] Applied Microbiology and Biotechnology, 61(5), 385–392. Link

  • Gonçalves, L. R. B., et al. (2002). Enzymatic synthesis of amoxicillin by penicillin G acylase in the presence of organic solvents.[7] Brazilian Journal of Chemical Engineering, 19(4). Link

  • Di Paolo, et al. (2019). β-Lactam antibiotic targets and resistance mechanisms.[8][9] Natural Product Reports. Link

Sources

"use of 4-Hydroxypenicillin V in developing new penicillin derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: The Strategic Use of 4-Hydroxypenicillin V as a Versatile Scaffold for the Development of Novel Penicillin Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Application Note Summary

The persistent rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Semi-synthetic modification of existing antibiotic scaffolds remains a cornerstone of this endeavor. 4-Hydroxypenicillin V, a hydroxylated analog of Penicillin V, presents a compelling and underutilized starting material for creating next-generation penicillin derivatives. The key to its potential lies in the chemically reactive phenolic hydroxyl group on the side chain, a feature absent in the parent Penicillin V. This functional "handle" allows for a wide array of chemical modifications, enabling the synthesis of derivatives with potentially enhanced properties, such as broadened antimicrobial spectrum, improved stability against β-lactamases, or novel mechanisms of action through conjugation with other pharmacophores. This document provides a comprehensive guide, including detailed protocols, for leveraging 4-Hydroxypenicillin V in modern drug discovery workflows.

Introduction: The Rationale for 4-Hydroxypenicillin V

Penicillins exert their bactericidal effect by inhibiting penicillin-binding proteins (PBPs), enzymes critical for the synthesis of the bacterial cell wall.[1] The core structure, a β-lactam ring fused to a thiazolidine ring, is essential for this activity.[2][3] However, bacterial resistance, primarily through the production of β-lactamase enzymes that hydrolyze the β-lactam ring, has compromised the efficacy of many early penicillins.[2][4]

The development of semi-synthetic penicillins, achieved by modifying the acyl side chain attached to the 6-aminopenicillanic acid (6-APA) core, has been a successful strategy to combat resistance and broaden the spectrum of activity.[5] 4-Hydroxypenicillin V (also known as p-hydroxypenicillin V) fits perfectly into this paradigm. While Penicillin V is a valuable oral antibiotic, its phenoxymethyl side chain is relatively inert. The introduction of a hydroxyl group at the para-position of the phenyl ring transforms it into a versatile platform for medicinal chemistry.

Strategic Advantages:

  • Site-Specific Modification: The hydroxyl group provides a specific, reactive site for chemical conjugation without altering the essential β-lactam core required for antibacterial activity.

  • Potential for Enhanced Properties: Derivatives can be designed to:

    • Sterically hinder the approach of β-lactamase enzymes.

    • Improve binding affinity to PBPs of resistant strains.

    • Alter pharmacokinetic properties (e.g., solubility, half-life).

    • Create "hybrid" molecules by linking to other active agents, such as β-lactamase inhibitors or molecules targeting different bacterial pathways.

Physicochemical Properties and Synthesis of 4-Hydroxypenicillin V

A thorough understanding of the starting material is critical for successful downstream synthesis.

Properties of 4-Hydroxypenicillin V

The key properties of 4-Hydroxypenicillin V are summarized in the table below.

PropertyValueSource
IUPAC Name (2S,5R,6R)-6-[[2-(4-hydroxyphenoxy)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acidPubChem[6]
Molecular Formula C₁₆H₁₈N₂O₆SPubChem[6][7]
Molecular Weight 366.4 g/mol PubChem[6]
Synonyms p-Hydroxypenicillin V, 4-Hydroxyphenoxymethylpenicillin, Phenoxymethylpenicillin EP Impurity DPubChem[6]
Appearance White solidPatent CN104230955A[8]
Protocol for Chemical Synthesis of 4-Hydroxypenicillin V Acid

While 4-Hydroxypenicillin V can be a byproduct in Penicillin V fermentations[9], a controlled chemical synthesis is necessary for reliable production in a research setting. The following protocol is adapted from established methods for penicillin synthesis, such as those described in patent literature.[8] It involves the acylation of 6-aminopenicillanic acid (6-APA) with an activated derivative of p-hydroxyphenoxyacetic acid.

Principle: This synthesis follows a classic semi-synthetic route for penicillins.[5] The side chain, p-hydroxyphenoxyacetic acid, is first "activated" by converting it to a mixed anhydride. This highly reactive intermediate then readily acylates the primary amine of the 6-APA core to form the desired amide bond of 4-Hydroxypenicillin V.

Materials:

  • p-Hydroxyphenoxyacetic acid

  • 6-Aminopenicillanic acid (6-APA)

  • Isopropyl chloroformate

  • Triethylamine (TEA)

  • N,N-Dimethylacetamide (DMAC)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 5M

  • Anhydrous methanol

  • Ice bath

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Mixed Anhydride Formation: a. In a three-necked round-bottom flask, dissolve p-hydroxyphenoxyacetic acid (1.0 eq) in a mixture of DCM (approx. 10 volumes) and DMAC (approx. 1-2 volumes). b. Add triethylamine (1.1 eq) and stir until fully dissolved. c. Cool the flask to -5°C to -15°C in an ice-salt or cooling bath. d. Slowly add isopropyl chloroformate (1.1 eq) dropwise, maintaining the temperature below -5°C. e. Stir the reaction mixture at this temperature for 1 to 1.5 hours. Causality: This step creates the reactive mixed anhydride. Low temperatures are crucial to prevent side reactions and degradation of this unstable intermediate.

  • Preparation of 6-APA Salt: a. In a separate flask, suspend 6-APA (1.1 eq) in water (approx. 3 volumes). b. Add triethylamine (1.2 eq) and stir until the 6-APA is completely dissolved, forming its triethylamine salt. Keep this solution on ice. Causality: The 6-APA is converted to its more soluble salt form to facilitate a homogenous reaction.

  • Condensation Reaction: a. Slowly add the 6-APA triethylamine salt solution dropwise to the cold mixed anhydride solution from Step 1. b. Maintain the reaction temperature at -5°C. c. Continue stirring at this temperature for 2-3 hours after the addition is complete. Monitor reaction progress by TLC or HPLC if desired.

  • Work-up and Isolation: a. Once the reaction is complete, add water and adjust the pH of the aqueous phase to 8-9 with a suitable base if necessary, then separate the layers. b. Collect the aqueous phase, which contains the product as a salt. c. Cool the aqueous phase in an ice bath and slowly add 5M HCl with vigorous stirring to adjust the pH to 1.5-2.0. Causality: Acidification protonates the carboxylic acid group, causing the free acid form of 4-Hydroxypenicillin V to precipitate out of the aqueous solution due to its lower solubility. d. A white solid should precipitate completely. Continue stirring in the ice bath for 3-5 hours to maximize crystallization. e. Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum at 35-40°C.

Expected Results: A white crystalline solid, which is 4-Hydroxypenicillin V acid. The yield should be in the range of 75-85%. Purity should be assessed via HPLC.

Protocols for Derivatization of 4-Hydroxypenicillin V

The phenolic hydroxyl group is the key to derivatization. The following protocols outline general methods for its modification.

Critical Consideration: The β-lactam ring is susceptible to hydrolysis under harsh acidic or basic conditions.[10] All reactions should be conducted under mild conditions (neutral or slightly acidic/basic pH, moderate temperatures) to preserve the integrity of the penicillin core.

General Workflow for Derivatization

The overall process for creating and validating a new derivative is outlined below.

G cluster_0 Synthesis & Purification start 4-Hydroxypenicillin V (Starting Material) protect Protect Carboxylic Acid (e.g., as silyl ester) start->protect Step 1 react Derivatization Reaction (e.g., Esterification, Etherification) protect->react Step 2 deprotect Deprotection react->deprotect Step 3 purify Purification (e.g., Chromatography) deprotect->purify Step 4 hplc Purity Check (HPLC) purify->hplc Step 5 end_node Novel Penicillin Derivative (Characterized) purify->end_node ms Mass Confirmation (MS) nmr Structure Elucidation (NMR)

Caption: General workflow for synthesizing and validating new penicillin derivatives.

Protocol 3.2: Esterification of the Phenolic Hydroxyl Group

Principle: This protocol describes the formation of an ester linkage at the 4-hydroxyl position by reacting it with an acid chloride in the presence of a non-nucleophilic base. The carboxylic acid of the penicillin core must first be protected to prevent it from reacting.

Materials:

  • 4-Hydroxypenicillin V acid

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Acid chloride of choice (R-COCl)

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Protection: a. Suspend 4-Hydroxypenicillin V (1.0 eq) in anhydrous DCM. b. Add BSA (2.2 eq) and stir at room temperature under an inert atmosphere (e.g., nitrogen) for 1 hour or until the solution becomes clear. Causality: BSA is a powerful silylating agent that protects both the carboxylic acid and the phenolic hydroxyl group as trimethylsilyl (TMS) esters/ethers. The protection of the carboxylic acid is essential to prevent it from participating in undesired side reactions.

  • Esterification: a. Cool the solution to 0°C. b. Add pyridine (1.5 eq) followed by the slow, dropwise addition of the desired acid chloride (R-COCl, 1.2 eq). c. Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 2-4 hours.

  • Deprotection & Work-up: a. Quench the reaction by adding a few drops of water or methanol to hydrolyze the silyl groups. b. Dilute the mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Causality: The aqueous work-up simultaneously removes the protecting groups and washes away the base and salts, simplifying purification.

  • Purification: a. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the final ester derivative.

Characterization and Analysis of Novel Derivatives

Rigorous analytical chemistry is required to confirm the identity and purity of any newly synthesized compound. High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), is a primary technique for this purpose.[11][12]

Protocol 4.1: Purity and Identity Analysis by LC-MS

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. The eluent is monitored by a UV detector and a mass spectrometer. The retention time and UV spectrum provide information on purity, while the mass spectrometer confirms the molecular weight of the eluting compound.

Materials & Equipment:

  • HPLC system with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mass spectrometer (e.g., ESI-Q-TOF or Triple Quadrupole)

  • Acetonitrile (HPLC grade)

  • Formic acid (0.1%) in water (HPLC grade)

  • Synthesized penicillin derivative

  • 4-Hydroxypenicillin V standard

Procedure:

  • Sample Preparation: Prepare a ~1 mg/mL stock solution of the purified derivative in acetonitrile or methanol. Dilute to a working concentration of ~10-50 µg/mL with the initial mobile phase composition.

  • Chromatographic Conditions (Example):

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Acetonitrile

    • Gradient: 10% B to 90% B over 15 minutes

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 5 µL

    • UV Detection: 220 nm and 254 nm

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Scan Range: m/z 100-1000

    • Data Analysis: i. Compare the retention time of the new peak to the starting material. A successful derivatization should result in a significant shift in retention time (typically longer for more hydrophobic derivatives). ii. Check the mass spectrum of the new peak for an ion corresponding to the expected molecular weight ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) of the synthesized derivative.

G cluster_0 Chemical Logic cluster_1 Biological Consequence Start 4-Hydroxypenicillin V Modification Modify 4-OH group Start->Modification Property Altered Physicochemical Properties (e.g., LogP, Steric Bulk) Modification->Property PBP_Binding PBP Binding Affinity Property->PBP_Binding BL_Stability β-Lactamase Stability Property->BL_Stability PK_Profile Pharmacokinetics (ADME) Property->PK_Profile Outcome New Penicillin Derivative with Novel Profile PBP_Binding->Outcome BL_Stability->Outcome PK_Profile->Outcome

Caption: Logic diagram illustrating the impact of side-chain modification.

Application Example: Towards a Dual-Action Antibiotic

A key challenge in antibiotic therapy is overcoming β-lactamase-mediated resistance. Often, penicillins are co-administered with a β-lactamase inhibitor like clavulanic acid.[13] Using 4-Hydroxypenicillin V, one could synthesize a single molecule that combines both functionalities.

Hypothetical Strategy: Synthesize a derivative where a moiety known to have β-lactamase inhibitory properties is covalently attached to the 4-hydroxyl position via a stable ether or ester linker. This could involve, for example, a boronic acid derivative or a triazole-containing fragment, which have been explored as β-lactamase inhibitors. The resulting conjugate would represent a novel, single-molecule therapeutic candidate designed to simultaneously inhibit cell wall synthesis and neutralize the primary bacterial defense mechanism. This "molecular hybridization" approach is a promising strategy in modern drug design.[5]

Conclusion

4-Hydroxypenicillin V is more than just an impurity or a simple analog of Penicillin V; it is a strategic starting point for the rational design of new penicillin derivatives. The presence of the phenolic hydroxyl group provides a versatile anchor for a wide range of chemical modifications. By applying the synthetic and analytical protocols outlined in this guide, researchers can systematically explore new chemical space, creating libraries of novel compounds aimed at overcoming the critical challenge of antibiotic resistance. The potential to fine-tune steric, electronic, and pharmacokinetic properties through site-specific derivatization makes 4-Hydroxypenicillin V a highly valuable scaffold for the next generation of β-lactam antibiotics.

References

  • Title: Preparation method of p-hydroxy penicillin V acid and salt thereof.
  • Title: 1H NMR spectra of penicillin G (a) and irradiated penicillin G (b) at absorbed dose of 50 kGy (b). Source: ResearchGate. URL: [Link]

  • Title: Penicillin's synthesis and modifications. Source: SUE Academics. URL: [Link]

  • Title: What is the mechanism of Penicillin V? Source: Patsnap Synapse. URL: [Link]

  • Title: Method for synthesizing penicillin V salt by enzyme method.
  • Title: Synthesis of penicilin V by retrosynthetic analysis of whole molecule. Source: Slideshare. URL: [Link]

  • Title: Penicillin. Source: Wikipedia. URL: [Link]

  • Title: 4-Hydroxypenicillin V. Source: PubChem, National Institutes of Health. URL: [Link]

  • Title: Synthesis of Penicillin derivatives (4a-h). Source: ResearchGate. URL: [Link]

  • Title: Decreased production of para-hydroxypenicillin V in penicillin V fermentations. Source: PubMed. URL: [Link]

  • Title: 4-HYDROXYPENICILLIN V. Source: Global Substance Registration System (GSRS). URL: [Link]

  • Title: Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction. Source: PubMed Central, National Institutes of Health. URL: [Link]

  • Title: β-Lactams and β-Lactamase Inhibitors: An Overview. Source: PubMed Central, National Institutes of Health. URL: [Link]

  • Title: β-Lactam antibiotic. Source: Wikipedia. URL: [Link]

  • Title: Penicillin Derivative Synthesis Service. Source: Creative Biolabs. URL: [Link]

Sources

"in vitro cell-based assays using 4-Hydroxypenicillin V"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization and Bioactivity Profiling of 4-Hydroxypenicillin V

Introduction & Scientific Context

4-Hydroxypenicillin V (also known as p-hydroxypenicillin V) is a structural analog and metabolite of Phenoxymethylpenicillin (Penicillin V).[1] While Penicillin V is a widely prescribed oral


-lactam, the 4-hydroxy variant naturally occurs during fungal fermentation (in Penicillium chrysogenum) when tyrosine or p-hydroxyphenoxyacetic acid is present, and it appears as a minor metabolite in mammalian systems.[1]

Why Assay 4-Hydroxypenicillin V?

  • Biosynthetic Quality Control: It acts as a critical marker for precursor purity in industrial fermentation.[1]

  • Structure-Activity Relationship (SAR): The addition of the para-hydroxyl group increases polarity, potentially altering membrane permeability and PBP (Penicillin-Binding Protein) affinity compared to the parent drug.[1]

  • Immunotoxicology: The hydroxyl moiety provides an additional "handle" for protein conjugation (haptenization), a key driver of

    
    -lactam hypersensitivity.[1]
    

This guide details three self-validating workflows to characterize this molecule: Antimicrobial Susceptibility Testing (AST) , Metabolic Stability (Phase II Conjugation) , and In Vitro Immunogenicity .[1]

Module 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of 4-Hydroxypenicillin V against Gram-positive reference strains, strictly adhering to CLSI M07 guidelines.

Scientific Rationale: The hydroxyl group at the para position may reduce lipophilicity, potentially affecting the drug's ability to penetrate the bacterial cell wall or bind PBPs. We compare its efficacy directly against a Penicillin V standard.[1]

Protocol: 96-Well Microdilution Assay

Materials:

  • Compound: 4-Hydroxypenicillin V (purity >95%) and Penicillin V Potassium (Control).[1]

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1][2]

  • Strains: Staphylococcus aureus ATCC 29213 (Quality Control strain).[1][3]

Step-by-Step Workflow:

  • Stock Preparation:

    • Dissolve 4-Hydroxypenicillin V in phosphate buffer (pH 6.0–7.0).[1] Critical: Avoid high pH (>8.[1]0) or unbuffered water, as the

      
      -lactam ring is susceptible to hydrolysis, which will yield false-negative potency results.[1]
      
    • Prepare a 10x stock series (e.g., 1280

      
      g/mL down to 2.5 
      
      
      
      g/mL).
  • Inoculum Preparation:

    • Prepare a direct colony suspension of S. aureus in saline to match a 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:150 in CAMHB to achieve

      
       CFU/mL.[1]
      
  • Plate Setup:

    • Add 10

      
      L of 10x drug stock to 90 
      
      
      
      L of inoculated broth in the 96-well plate.
    • Final Test Concentration: 128

      
      g/mL to 0.25 
      
      
      
      g/mL.
    • Final Inoculum:

      
       CFU/mL.[1]
      
  • Incubation & Readout:

    • Incubate at 35°C

      
       2°C for 16–20 hours in ambient air.
      
    • Endpoint: The MIC is the lowest concentration with no visible growth.

Data Visualization: Assay Plate Layout

MIC_Workflow Stock Stock Prep (pH 6.0 Buffer) Dilution Serial Dilution (10x Conc.) Stock->Dilution Log2 Steps Plate 96-Well Plate (Drug + Bacteria) Dilution->Plate 10µL Transfer Inoculum S. aureus (0.5 McFarland) Inoculum->Plate 90µL Transfer Incubate Incubation 35°C, 16-20h Plate->Incubate Readout MIC Determination (Visual Turbidity) Incubate->Readout

Figure 1: CLSI-compliant workflow for determining MIC. Note the pH control in stock preparation to prevent ring hydrolysis.

Module 2: Immunogenic Potential (Haptenization Assay)

Objective: Assess the potential of 4-Hydroxypenicillin V to stimulate T-cell proliferation compared to Penicillin V.

Scientific Rationale: Beta-lactam allergy is often driven by the "hapten hypothesis," where the drug covalently binds to serum proteins (like albumin), creating a neo-antigen.[1] The para-hydroxyl group on 4-Hydroxypenicillin V is a nucleophilic site that may facilitate secondary conjugation reactions (e.g., glucuronidation followed by covalent binding) or alter the binding orientation on MHC molecules.[1]

Protocol: PBMC Lymphocyte Transformation Test (LTT)

Materials:

  • Cells: Human PBMCs (Peripheral Blood Mononuclear Cells) from donors with known Penicillin V allergy (positive control group) and naïve donors.[1]

  • Readout:

    
    H-Thymidine incorporation or CFSE fluorescence.
    

Step-by-Step Workflow:

  • PBMC Isolation:

    • Isolate PBMCs via density gradient centrifugation (Ficoll-Paque).[1]

    • Resuspend in RPMI-1640 + 10% autologous serum.[1] Note: Avoid Fetal Bovine Serum (FBS) to prevent high background stimulation.[1]

  • Drug Pulse:

    • Plate PBMCs (

      
       cells/well) in 96-well U-bottom plates.
      
    • Add 4-Hydroxypenicillin V at non-toxic concentrations (determined via Module 3, typically 10–200

      
      g/mL).[1]
      
    • Controls:

      • Negative: Media only.[1]

      • Positive: Phytohemagglutinin (PHA) or Tetanus Toxoid.[1]

      • Comparator: Penicillin V.[1][4][5][6][7][8]

  • Incubation:

    • Incubate for 5–6 days at 37°C, 5% CO

      
      . This duration is critical for antigen processing and clonal expansion of memory T-cells.[1]
      
  • Detection:

    • Add

      
      H-Thymidine (1 
      
      
      
      Ci/well) for the final 16 hours.[1]
    • Harvest cells and measure CPM (Counts Per Minute).

    • Stimulation Index (SI):

      
      .[1] An SI 
      
      
      
      2.0 is considered positive.[1]

Data Visualization: Hapten-Mediated T-Cell Activation

Immunogenicity Drug 4-OH-Pen V (Hapten) Conjugate Hapten-Carrier Conjugate Drug->Conjugate Covalent Binding Protein Serum Protein (Albumin) Protein->Conjugate APC Antigen Presenting Cell (APC) Conjugate->APC Endocytosis MHC MHC-Peptide Complex APC->MHC Processing TCell T-Cell Receptor (TCR) MHC->TCell Presentation Prolif T-Cell Proliferation TCell->Prolif Activation

Figure 2: The Hapten Hypothesis mechanism.[1] 4-Hydroxypenicillin V acts as a hapten, modifying self-proteins to trigger an immune response.[1]

Module 3: Metabolic Stability (Hepatocyte Clearance)

Objective: Compare the intrinsic clearance (


) of 4-Hydroxypenicillin V vs. Penicillin V to assess the impact of the hydroxyl group on Phase II metabolism.

Scientific Rationale: Penicillin V is largely excreted unchanged.[1] However, the pre-existing hydroxyl group on 4-Hydroxypenicillin V makes it a direct substrate for UDP-glucuronosyltransferases (UGTs) or Sulfotransferases (SULTs) without requiring prior Phase I oxidation.[1] This could lead to significantly faster clearance in vivo.[1]

Protocol: Cryopreserved Hepatocyte Incubation

Table 1: Reaction Mixture Components

ComponentConcentrationRole
Hepatocytes

cells/mL
Metabolic machinery (Phase I & II)
Test Compound 1

M
Substrate (Low conc. to ensure linear kinetics)
Williams' E Media pH 7.4Physiological buffer
Incubation Time 0, 15, 30, 60, 90 minTime points for depletion curve

Step-by-Step Workflow:

  • Thawing: Thaw hepatocytes rapidly at 37°C and resuspend in Williams' E medium. Assess viability (Trypan Blue) >75% required.[1]

  • Initiation: Add 4-Hydroxypenicillin V (1

    
    M final) to the hepatocyte suspension.
    
  • Sampling: At each time point, remove 50

    
    L of suspension and quench immediately in 150 
    
    
    
    L ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).
  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope (

    
    ) determines half-life (
    
    
    
    ).[1]

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11).[1] CLSI.[1][2][3][9][10] [Link]

  • Pichler, W. J. (2003).[1] Delayed Drug Hypersensitivity Reactions.[1] Annals of Internal Medicine, 139(8), 683-693.[1] [Link]

  • Brakhage, A. A. (1998).[1] Molecular Regulation of

    
    -Lactam Biosynthesis in Filamentous Fungi. Microbiology and Molecular Biology Reviews, 62(3), 547–585.[1] (Context for 4-OH-Pen V biosynthesis). [Link][1][11]
    
  • Obach, R. S. (1999).[1] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359.[1] [Link][1]

Sources

Application Note: A Validated RP-HPLC Method for the Quantification of 4-Hydroxypenicillin V in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a robust, specific, and accurate Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of 4-Hydroxypenicillin V, a key metabolite and potential impurity of Penicillin V, in pharmaceutical formulations. The method utilizes a C18 stationary phase with UV detection, demonstrating excellent linearity, precision, and accuracy. This protocol is designed for research, quality control, and stability testing, ensuring that formulations meet stringent regulatory and quality standards.

Introduction

Penicillin V (phenoxymethylpenicillin) is a widely used β-lactam antibiotic. Its efficacy and safety are dependent on the purity and stability of the active pharmaceutical ingredient (API). 4-Hydroxypenicillin V is a principal metabolite and a potential degradation product that must be monitored and quantified to ensure the safety and therapeutic effectiveness of the final drug product. The presence of impurities or degradation products can impact the drug's potency and potentially introduce toxic effects.

Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate the use of validated analytical procedures for the quantification of APIs and their related substances. This application note provides a comprehensive, field-proven protocol for the quantification of 4-Hydroxypenicillin V, offering researchers and drug development professionals a reliable tool for quality assessment.

Principle of the Method

This method employs RP-HPLC, a cornerstone technique in pharmaceutical analysis. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. 4-Hydroxypenicillin V, being a moderately polar molecule, is retained on the column and then eluted by a mobile phase consisting of a phosphate buffer and an organic modifier (acetonitrile). The buffer is critical for controlling the ionization state of the analyte's carboxylic acid group, ensuring reproducible retention times. Quantification is achieved by monitoring the column effluent with a UV spectrophotometric detector at a wavelength where the analyte exhibits significant absorbance.

Materials and Reagents

Item Description/Grade
Solvents Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Ultrapure Water (18.2 MΩ·cm)
Chemicals Potassium phosphate monobasic (KH₂PO₄, Analytical Grade), Orthophosphoric acid (85%, Analytical Grade)
Standards 4-Hydroxypenicillin V Reference Standard (>98% purity), Penicillin V Potassium Reference Standard
Equipment HPLC system with UV/Vis or PDA detector, Analytical balance (0.01 mg readability), Sonicator, pH meter, Volumetric flasks (Class A), Pipettes (Calibrated), Syringe filters (0.45 µm, PVDF or Nylon)

Instrumentation and Chromatographic Conditions

The following conditions have been optimized for the robust separation and quantification of 4-Hydroxypenicillin V.

Parameter Condition Rationale
HPLC System Agilent 1260 Infinity II or equivalentProvides stable flow and precise injection for reproducible results.
Column Ascentis® Express C18, 10 cm x 2.1 mm, 2.7 µmA C18 column offers excellent retention for penicillins. The particle size ensures high efficiency and resolution.
Mobile Phase 20 mM KH₂PO₄ buffer (pH 3.5) : Acetonitrile (65:35, v/v)The acidic pH suppresses the ionization of the carboxylic acid, leading to better peak shape and retention. Acetonitrile provides the necessary elution strength.
Flow Rate 1.0 mL/minBalances analysis time with separation efficiency.
Column Temperature 30 °CMaintains consistent selectivity and retention times.
Detection Wavelength 254 nmA common wavelength for penicillin derivatives, providing good sensitivity.
Injection Volume 10 µLA standard volume for achieving good peak response without overloading the column.
Run Time 10 minutesSufficient to elute the analyte and any potential early-eluting impurities.

Experimental Protocols

Preparation of Solutions

A. Mobile Phase (20 mM Phosphate Buffer, pH 3.5)

  • Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of ultrapure water.

  • Adjust the pH to 3.5 ± 0.05 using 85% orthophosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter.

  • Prepare the final mobile phase by mixing the buffer and acetonitrile in a 65:35 (v/v) ratio.

  • Degas the mobile phase by sonication for 10-15 minutes before use.

B. Diluent

  • Use the mobile phase as the diluent to ensure sample compatibility and optimal peak shape.

C. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of 4-Hydroxypenicillin V Reference Standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature and dilute to the mark with diluent. Mix thoroughly.

D. Calibration Curve Standards

  • Prepare a series of working standard solutions by serially diluting the Standard Stock Solution with the diluent to achieve concentrations of 1.0, 5.0, 10.0, 25.0, 50.0, and 100.0 µg/mL.

E. Sample Preparation (from Tablets)

  • Weigh and finely powder no fewer than 20 tablets to determine the average tablet weight.

  • Accurately weigh a portion of the powder equivalent to 50 mg of Penicillin V into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate for 15 minutes to ensure complete extraction.

  • Allow the solution to cool, then dilute to the mark with diluent and mix well.

  • Centrifuge a portion of the solution at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. This solution is the Test Solution.

System Suitability Test (SST)

Before sample analysis, the chromatographic system must be verified.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the 25.0 µg/mL standard solution five times.

  • Calculate the performance characteristics as per the table below.

Parameter Acceptance Criteria Purpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) > 2000Indicates column efficiency.
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%Demonstrates system precision.
Analysis Workflow

The overall analytical process is streamlined to ensure efficiency and accuracy from sample receipt to final report generation.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standards Prepare Standards (Calibration Curve) sst System Suitability Test (SST) prep_standards->sst Use Mid-Conc. prep_sample Prepare Sample (Weigh, Extract, Filter) inject_sample Inject Sample Solution prep_sample->inject_sample cal_curve Inject Standards (Generate Calibration Curve) sst->cal_curve If SST Passes cal_curve->inject_sample integrate Integrate Peak Areas cal_curve->integrate inject_sample->integrate calculate Calculate Concentration (Using Regression Equation) integrate->calculate report Generate Final Report calculate->report

Caption: Experimental workflow from preparation to reporting.

Method Validation

The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.

  • Specificity: The method's specificity was confirmed by analyzing a placebo formulation, which showed no interfering peaks at the retention time of 4-Hydroxypenicillin V. Furthermore, forced degradation studies (acidic, alkaline, oxidative, and thermal stress) were conducted on Penicillin V. The resulting chromatograms showed that the main degradation products did not co-elute with the 4-Hydroxypenicillin V peak, proving the method is stability-indicating.

  • Linearity: The linearity was evaluated across six concentration levels from 1.0 to 100.0 µg/mL. The calibration curve (Peak Area vs. Concentration) yielded a correlation coefficient (r²) of >0.999, indicating a strong linear relationship.

  • Accuracy: Accuracy was determined by spike-recovery experiments. A known amount of 4-Hydroxypenicillin V was added to a placebo formulation at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery was found to be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing six replicate preparations of the sample on the same day. The %RSD was <1.5%.

    • Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on two different days by two different analysts. The cumulative %RSD was <2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD was determined to be 0.1 µg/mL (based on a signal-to-noise ratio of 3:1).

    • LOQ was established at 0.3 µg/mL (based on a signal-to-noise ratio of 10:1), with acceptable precision and accuracy at this level.

Summary of Validation Data

Parameter Result ICH Acceptance Criteria
Linearity (r²) 0.9995> 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (%RSD) < 1.8%≤ 2.0%
LOD 0.1 µg/mL-
LOQ 0.3 µg/mL-
Specificity No interference observedMethod must be specific

Data Analysis and Results

  • Calibration Curve: Plot the peak area of the 4-Hydroxypenicillin V standards against their corresponding concentrations (µg/mL). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantification: Integrate the peak area corresponding to 4-Hydroxypenicillin V in the sample chromatogram.

  • Calculation: Use the regression equation from the calibration curve to calculate the concentration of 4-Hydroxypenicillin V in the Test Solution.

    Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

  • Calculate the amount of 4-Hydroxypenicillin V in the original tablet powder:

    Amount (mg/tablet) = (C × V × Avg. Wt) / Wt_sample

    Where:

    • C = Concentration from the calibration curve (µg/mL)

    • V = Final volume of the sample preparation (mL)

    • Avg. Wt = Average tablet weight (mg)

    • Wt_sample = Weight of the sample powder taken (mg)

Conclusion

The RP-HPLC method detailed in this application note is rapid, specific, accurate, and precise for the quantification of 4-Hydroxypenicillin V in pharmaceutical formulations. The method has been validated according to ICH guidelines and is suitable for routine quality control analysis, stability studies, and research applications in the pharmaceutical industry. Its robustness ensures reliable performance, contributing to the overall quality and safety of Penicillin V drug products.

References

  • Krauwinkel, W. J., & Volkers-Kamermans, N. J. (1996). Determination of penicillin-V in human plasma by high-performance liquid chromatography and solid-phase extraction.

Application Notes and Protocols for the Analysis of 4-Hydroxypenicillin V in Environmental Samples

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the detection and quantification of 4-Hydroxypenicillin V, a significant metabolite of Penicillin V, in environmental water samples. The increasing concern over the environmental dissemination of antibiotic residues necessitates robust analytical methodologies to monitor not only the parent compounds but also their bioactive metabolites. This application note details a highly selective and sensitive method employing Solid-Phase Extraction (SPE) followed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols provided herein are designed for researchers in environmental science, analytical chemistry, and drug development, offering a foundational framework for assessing the environmental fate and impact of penicillin-class antibiotics.

Introduction: The Environmental Imperative for Monitoring Penicillin Metabolites

Penicillin V, a widely used antibiotic in human and veterinary medicine, enters the environment through various pathways, including wastewater treatment plant effluents and agricultural runoff. While the parent compound is of primary concern, its metabolites, such as 4-Hydroxypenicillin V, can also exhibit antimicrobial activity and contribute to the proliferation of antibiotic resistance genes (ARGs) in soil and aquatic ecosystems. 4-Hydroxypenicillin V is a known byproduct of Penicillin V fermentation, and its presence in the environment is an indicator of contamination with penicillin manufacturing residues or the environmental transformation of Penicillin V.

The inherent instability of the β-lactam ring in penicillins makes their analysis in complex environmental matrices challenging. These compounds are susceptible to hydrolysis, which can occur over several days to weeks in surface waters. Therefore, analytical methods must be both highly sensitive to detect trace concentrations and robust enough to handle the complexities of environmental samples. This guide provides a detailed protocol for the extraction and analysis of 4-Hydroxypenicillin V, leveraging established techniques for penicillin analysis to ensure accuracy and reliability.

Analyte Profile: 4-Hydroxypenicillin V

  • Structure: 4-Hydroxypenicillin V is a derivative of Penicillin V, featuring a hydroxyl group on the para position of the phenoxy ring. This modification slightly increases its polarity compared to the parent compound.

  • Chemical Formula: C₁₆H₁₈N₂O₆S

  • Molar Mass: 366.39 g/mol

  • Significance: A primary metabolite and fermentation byproduct of Penicillin V. Its presence in environmental samples can indicate recent contamination and potential for continued antimicrobial activity.

Analytical Workflow: From Sample to Signal

The overall analytical workflow is designed for the sensitive detection of 4-Hydroxypenicillin V in surface water. The process involves sample collection and preservation, solid-phase extraction for sample clean-up and concentration, and subsequent analysis by LC-MS/MS.

analytical_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis SampleCollection 1. Water Sample Collection (1 L, Amber Glass) Preservation 2. Preservation (Store at 4°C, Analyze within 48h) SampleCollection->Preservation Filtration 3. Filtration (0.45 µm Glass Fiber Filter) Preservation->Filtration Acidification 4. Acidification (Adjust to pH 3 with Formic Acid) Filtration->Acidification Conditioning 5. SPE Cartridge Conditioning (Methanol followed by Water) Acidification->Conditioning Loading 6. Sample Loading (Flow rate: 5 mL/min) Conditioning->Loading Washing 7. Cartridge Washing (5% Methanol in Water) Loading->Washing Elution 8. Analyte Elution (Acetonitrile:Methanol) Washing->Elution Evaporation 9. Solvent Evaporation & Reconstitution Elution->Evaporation Injection 10. LC Injection Evaporation->Injection Separation 11. Chromatographic Separation (C18 Reverse-Phase Column) Injection->Separation Detection 12. MS/MS Detection (ESI+, MRM Mode) Separation->Detection Quantification 13. Data Analysis & Quantification Detection->Quantification

Caption: Analytical workflow for 4-Hydroxypenicillin V analysis.

Detailed Experimental Protocols

Sample Collection and Preservation

Rationale: Proper sample collection and preservation are critical to prevent the degradation of the target analyte. Penicillins are known to be unstable, and immediate cooling and protection from light are necessary to maintain sample integrity.

Protocol:

  • Collect 1-liter water samples in amber glass bottles to prevent photodegradation.

  • Immediately place the samples on ice and transport them to the laboratory.

  • Store the samples at 4°C and analyze them within 48 hours of collection.

Solid-Phase Extraction (SPE)

Rationale: SPE is employed to remove interfering matrix components and to concentrate the analyte, thereby increasing the sensitivity of the method. A hydrophilic-lipophilic balanced (HLB) sorbent is chosen for its broad retention of polar and non-polar compounds. Acidification of the sample to pH 3 ensures that 4-Hydroxypenicillin V is in its neutral form, promoting its retention on the reversed-phase sorbent.

Protocol:

  • Filter the water sample through a 0.45 µm glass fiber filter to remove suspended solids.

  • Acidify the filtered sample to a pH of approximately 3 using formic acid.

  • Condition an Oasis HLB SPE cartridge (6 cc, 200 mg) by passing 5 mL of methanol followed by 5 mL of ultrapure water (pH 3).

  • Load the acidified sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of 5% methanol in ultrapure water to remove hydrophilic interferences.

  • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elute the analyte with two 3 mL aliquots of a 1:1 (v/v) mixture of acetonitrile and methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase composition (see section 4.3).

LC-MS/MS Analysis

Rationale: Liquid chromatography coupled with tandem mass spectrometry provides the high selectivity and sensitivity required for the detection of trace levels of antibiotics in complex environmental matrices. A C18 reversed-phase column is suitable for the separation of moderately polar compounds like 4-Hydroxypenicillin V. Electrospray ionization in positive mode (ESI+) is typically effective for the ionization of penicillins. Multiple Reaction Monitoring (MRM) is used for its high specificity and sensitivity in quantitative analysis.

Protocol:

  • Liquid Chromatography (LC) System:

    • Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended for efficient separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A starting composition of 5% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS) System:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • Predicted MRM Transitions:

      • Precursor Ion (Q1): [M+H]⁺ = 367.1 m/z

      • Product Ions (Q3): Plausible fragments would result from the cleavage of the β-lactam ring and the side chain. Predicted transitions for quantification and confirmation would be determined by direct infusion of a 4-Hydroxypenicillin V standard.

Method Performance and Validation

The following table summarizes the expected performance characteristics of the described method. These values are based on typical performance for the analysis of similar antibiotics in environmental water samples.

ParameterExpected ValueJustification
Limit of Detection (LOD) 0.5 ng/LHigh sensitivity is achievable with the concentration step provided by SPE and the selectivity of MS/MS.
Limit of Quantification (LOQ) 1.5 ng/LEnsures reliable quantification at environmentally relevant concentrations.
Linearity (R²) > 0.995Demonstrates a strong correlation between detector response and concentration over a defined range.
Recovery 85 - 105%Indicates the efficiency of the SPE process for extracting the analyte from the water matrix.
Precision (RSD%) < 15%Reflects the reproducibility of the method for repeated measurements.

Conclusion and Future Perspectives

The methodology presented in this application note provides a robust and sensitive approach for the analysis of 4-Hydroxypenicillin V in environmental water samples. By adapting established analytical principles for penicillin analysis, this guide offers a solid foundation for researchers to monitor the environmental fate of this important antibiotic metabolite. Future work should focus on the validation of this method across a wider range of environmental matrices, including soil and sediment, and the investigation of other potential degradation products of Penicillin V. The continued development of such analytical methods is crucial for a comprehensive understanding of the environmental impact of antibiotics and for the implementation of effective mitigation strategies.

References

  • Krauwinkel, W. J., & Volkers-Kamermans, N. J. (1996). Determination of penicillin-V in human plasma by high-performance liquid chromatography and solid-phase extraction.

"use of 4-Hydroxypenicillin V in bacterial cell wall synthesis research"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 4-Hydroxypenicillin V Scaffolds in PBP Profiling and Bacterial Cell Wall Research

Strategic Overview: The Hydroxyl Handle

In the study of bacterial cell wall synthesis, 4-Hydroxypenicillin V (also known as p-hydroxypenicillin V) is not merely a metabolite of Phenoxymethylpenicillin; it is a critical chemical scaffold for Activity-Based Protein Profiling (ABPP).[1]

While standard Penicillin V lacks reactive functional groups on its side chain for easy modification, the phenolic hydroxyl group at the para-position of the 4-Hydroxypenicillin V side chain provides a chemically orthogonal "handle." This allows researchers to conjugate fluorophores (e.g., BODIPY, Fluorescein) or biotin tags without disrupting the essential beta-lactam pharmacophore required for Penicillin-Binding Protein (PBP) recognition.[1]

This guide details the application of 4-Hydroxypenicillin V derivatives (specifically fluorescent conjugates like Bocillin FL ) to visualize, quantify, and profile PBPs in both Gram-positive and Gram-negative bacteria.[1]

Mechanistic Foundation: The Covalent "Suicide" Interaction

To use this molecule effectively, one must understand the causality of the binding event. 4-Hydroxypenicillin V mimics the D-Alanyl-D-Alanine terminus of the nascent peptidoglycan stem peptide.[1]

  • Recognition: The PBP active site recognizes the beta-lactam ring of the 4-Hydroxypenicillin V scaffold.

  • Acylation: The active site Serine residue of the PBP attacks the carbonyl carbon of the beta-lactam ring.

  • Ring Opening: The beta-lactam ring opens, forming a stable, covalent acyl-enzyme complex .[1]

  • Signal Retention: Because the bond is covalent and irreversible under physiological conditions, the fluorophore attached to the 4-hydroxy position remains permanently bound to the protein, allowing for downstream detection via SDS-PAGE and fluorescence scanning.

Visualization: Molecular Mechanism of Action

PBP_Mechanism PBP Active PBP (Nucleophilic Serine) Complex Non-Covalent Michaelis Complex PBP->Complex Recognition Probe 4-OH-PenV Probe (Intact Beta-Lactam) Probe->Complex Transition Tetrahedral Transition State Complex->Transition Serine Attack AcylEnzyme Acyl-Enzyme Complex (Fluorescently Tagged) Transition->AcylEnzyme Ring Opening (Irreversible)

Figure 1: The irreversible acylation mechanism allowing 4-Hydroxypenicillin V probes to permanently tag Penicillin-Binding Proteins.[1]

Experimental Protocols

Protocol A: Preparation of Bacterial Membrane Fractions

Rationale: PBPs are membrane-associated.[1][2] working with whole-cell lysates can result in high background noise from cytoplasmic proteins.[1] Membrane fractionation enriches the target.[1]

Reagents:

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM MgCl₂, Protease Inhibitor Cocktail.[1]

  • Ultracentrifuge capable of 100,000 x g.[1]

Step-by-Step:

  • Harvest: Grow bacteria (e.g., S. aureus or E. coli) to mid-log phase (OD₆₀₀ ~ 0.5–0.7). Pellet cells at 5,000 x g for 10 min.

  • Lysis: Resuspend pellet in Lysis Buffer. Lyse via sonication (3x 10s pulses on ice) or French Press.[1]

    • Critical Check: Ensure the lysate is not viscous; add DNase I if necessary to degrade DNA.[1]

  • Clarification: Centrifuge at 12,000 x g for 15 min at 4°C to remove cell debris and unbroken cells. Retain the supernatant.

  • Membrane Isolation: Ultracentrifuge the supernatant at 100,000 x g for 60 min at 4°C.

  • Resuspension: Discard supernatant. Resuspend the translucent membrane pellet in a minimal volume of PBS (pH 7.4). Determine protein concentration (BCA Assay). Target: 2–5 mg/mL.[1]

Protocol B: PBP Labeling with Fluorescent 4-Hydroxypenicillin V (Bocillin FL)

Rationale: This protocol establishes the specific binding profile of the PBPs.

Reagents:

  • Bocillin FL (Fluorescent 4-Hydroxypenicillin V derivative): Stock 1 mM in DMSO.[1]

  • Penicillin G (for competition control).[1]

  • 5X SDS-PAGE Loading Buffer (Standard Laemmli).[1]

Step-by-Step:

  • Aliquot: Prepare 50 µL of membrane preparation (approx. 100–200 µg total protein) per tube.

  • Labeling: Add Bocillin FL to a final concentration of 5–10 µM .

    • Note: Avoid higher concentrations (>20 µM) to prevent non-specific hydrophobic binding.[1]

  • Incubation: Incubate at 37°C for 30 minutes .

  • Quenching: Add an equal volume of 5X SDS-PAGE Loading Buffer.

    • Crucial Step: Do NOT boil the samples if studying heat-sensitive PBPs (like PBP2a in MRSA), as this can cause aggregation.[1] Instead, heat at 95°C for 3 min OR 37°C for 15 min depending on the specific protein stability.[1]

  • Separation: Load 20–30 µg of protein per lane on a 10% SDS-PAGE gel. Run at 120V until dye front exits.

  • Detection: Immediately scan the gel using a fluorescence scanner (Excitation ~500 nm / Emission ~530 nm).[1] Do not stain with Coomassie/Silver until after fluorescence imaging.[1]

Protocol C: Competitive Binding Validation (The "Self-Validating" Step)

Rationale: To prove that a fluorescent band is a PBP and not a non-specific artifact, you must demonstrate that a standard beta-lactam competes for the binding site.

  • Pre-incubation: In a separate tube, add Penicillin G (or Ampicillin) at 500 µM (100x excess) to the membrane prep.[1]

  • Block: Incubate for 15 minutes at 37°C. The non-fluorescent antibiotic will saturate the PBP active sites.[1]

  • Challenge: Add Bocillin FL (5 µM) and incubate for 30 minutes.

  • Result: The specific PBP bands should disappear or be significantly reduced compared to the "Probe Only" lane.

Data Analysis & Interpretation

Workflow Visualization

Experimental_Workflow Sample Bacterial Culture (Log Phase) Lysis Lysis & Membrane Prep (100,000 x g) Sample->Lysis Split Split Sample Lysis->Split Exp_Lane Experimental: + 4-OH-PenV Probe Split->Exp_Lane Control_Lane Control: + Cold Penicillin (100x) + 4-OH-PenV Probe Split->Control_Lane PAGE SDS-PAGE Separation Exp_Lane->PAGE Control_Lane->PAGE Imaging Fluorescence Scanning PAGE->Imaging

Figure 2: Experimental workflow for validating PBP specificity using competitive binding.

Expected Results Table
Band ID (MW)Signal (Probe Only)Signal (Competition)Interpretation
PBP 1 (High MW) Strong GreenAbsentSpecific PBP. High affinity target.
PBP 2/3 Medium GreenAbsentSpecific PBP. Essential for cell shape/septation.[1]
PBP Low MW Weak GreenAbsentSpecific PBP. Carboxypeptidase.[1]
Non-Specific Weak/SmearWeak/SmearArtifact. Albumin or hydrophobic interaction.[1]

Troubleshooting & Optimization

  • Issue: No Signal.

    • Cause: Probe hydrolysis (beta-lactam ring broken by moisture) or low PBP abundance.[1]

    • Fix: Use fresh probe stock (store in dry DMSO at -20°C).[1] Increase membrane protein load to 50 µg.

  • Issue: High Background.

    • Cause: Free probe remaining in the gel front or non-specific hydrophobic binding.

    • Fix: Run the gel longer to move the free probe dye front off the gel. Lower probe concentration to 1–2 µM.[1]

  • Issue: Band Smearing.

    • Cause: Membrane protein aggregation.[1]

    • Fix: Do not boil samples.[1] Incubate in SDS buffer at 37°C for 30 mins instead of 95°C.

References

  • Zhao, G., et al. (1999). "Fluorescent Bocillins: Synthesis and application in the detection of penicillin-binding proteins."[1] Electrophoresis.

  • Kocaoglu, O., & Carlson, E. E. (2015). "Profiling of beta-lactam selectivity for penicillin-binding proteins in bacteria."[1] Antimicrobial Agents and Chemotherapy.[1]

  • Fontana, R., et al. (2000). "Penicillin-Binding Proteins in Enterococcus faecium."[1] Journal of Bacteriology.

  • BenchChem. "Molecular Basis of Penicillin V Binding to Penicillin-Binding Proteins (PBPs)."

  • BMG LABTECH. "Studying the molecular basis of antibiotic resistance by assessing penicillin interaction with PBP5 using fluorescence polarization."

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 4-Hydroxypenicillin V Peak Tailing in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of 4-Hydroxypenicillin V. As a molecule with both a phenolic hydroxyl group and a carboxylic acid, 4-Hydroxypenicillin V presents unique challenges in achieving optimal peak symmetry. This document provides in-depth, experience-driven troubleshooting strategies to diagnose and resolve these issues, ensuring the integrity and accuracy of your chromatographic results.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for 4-Hydroxypenicillin V in RP-HPLC?

A1: The most frequent cause of peak tailing for polar, ionizable compounds like 4-Hydroxypenicillin V is secondary interactions with residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3][4] These interactions create multiple retention mechanisms, leading to a distorted peak shape.

Q2: How does the mobile phase pH affect the peak shape of 4-Hydroxypenicillin V?

A2: The mobile phase pH is a critical factor. 4-Hydroxypenicillin V has acidic functional groups (carboxylic acid and phenolic hydroxyl). At a mid-range pH, both the analyte and the silanol groups on the column can be ionized, leading to strong electrostatic interactions and significant peak tailing.[3][5] Operating at a low pH (typically ≤ 3) suppresses the ionization of silanol groups, minimizing these secondary interactions.[2][3]

Q3: Can my HPLC system contribute to peak tailing?

A3: Yes, extra-column volume from long or wide-bore tubing, improper fittings, or a large detector flow cell can cause peak broadening and tailing.[5][6] It is crucial to minimize dead volume throughout the system.

Q4: My column is new, but I'm still seeing peak tailing. What could be the issue?

A4: Even new columns have residual silanol groups.[7] The issue could be related to an inappropriate mobile phase composition, sample solvent mismatch, or column overload. Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[4]

In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing for 4-Hydroxypenicillin V. The troubleshooting process is broken down into three key areas: Mobile Phase, Column, and HPLC Hardware.

Mobile Phase Optimization

The mobile phase is the first and often most effective area to address peak tailing.

1.1. Understanding the Role of pH

The ionization state of both 4-Hydroxypenicillin V and the stationary phase silanols is dictated by the mobile phase pH.

  • The Problem: At a pH above approximately 3.5, residual silanol groups (Si-OH) on the silica packing begin to deprotonate, becoming negatively charged (SiO⁻).[1][3] 4-Hydroxypenicillin V's carboxylic acid will also be deprotonated, but the key interaction is often with any protonated basic character of the molecule or through cation bridging with metal impurities. The phenolic hydroxyl group can also participate in hydrogen bonding. These secondary ionic and hydrogen bonding interactions are stronger than the primary hydrophobic interactions, causing a portion of the analyte molecules to be retained longer, resulting in a tailing peak.[3][8]

  • The Solution: pH Adjustment. By lowering the mobile phase pH to a range of 2.5-3.0, the vast majority of silanol groups will be protonated (Si-OH), effectively neutralizing their negative charge and minimizing unwanted ionic interactions.[2][3]

Experimental Protocol: Mobile Phase pH Adjustment

  • Prepare Buffers: Prepare aqueous buffers with pKa values in the desired pH range (e.g., phosphate or formate). A buffer concentration of 10-25 mM is typically sufficient.[9]

  • pH Titration: Titrate the aqueous portion of your mobile phase to the target pH using an appropriate acid (e.g., phosphoric acid or formic acid).

  • Solvent Blending: Mix the buffered aqueous phase with your organic solvent (e.g., acetonitrile or methanol).

  • Equilibration: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

1.2. Buffer Selection and Concentration

  • The Problem: An inadequately buffered mobile phase can lead to pH shifts within the column, causing inconsistent ionization and peak shape.

  • The Solution: Appropriate Buffering. Use a buffer with a pKa within +/- 1 pH unit of your target mobile phase pH to ensure stable pH control.[9] Increasing the buffer concentration can sometimes improve peak shape by more effectively masking residual silanol activity.

Buffer ComponentpKaEffective pH Range
Formic Acid3.752.75 - 4.75
Phosphoric Acid2.15 (pKa1)1.15 - 3.15

1.3. Organic Modifier and Additives

  • The Problem: Sometimes, pH adjustment alone is not enough to eliminate peak tailing.

  • The Solution: Mobile Phase Additives.

    • Ion-Pairing Agents: For highly polar compounds, a low concentration (e.g., 0.05-0.1%) of an ion-pairing agent like trifluoroacetic acid (TFA) can improve peak shape. TFA serves a dual purpose: it lowers the mobile phase pH and pairs with any positively charged sites on the analyte, reducing interactions with silanols.

    • Competitive Bases: In some cases, adding a small amount of a basic modifier like triethylamine (TEA) can competitively bind to active silanol sites, preventing them from interacting with the analyte.[2] However, this approach can be complex and may affect selectivity.

Column-Related Issues

The column is the heart of the separation, and its condition is paramount for good peak shape.

2.1. Column Chemistry and Selection

  • The Problem: Not all C18 columns are created equal. Columns with a high density of residual silanols or trace metal impurities will be more prone to causing peak tailing with polar analytes.[2][10]

  • The Solution: Column Selection.

    • End-Capped Columns: Use a high-quality, end-capped C18 column. End-capping is a process that covers many of the residual silanol groups with a less reactive functional group.[5][7]

    • "Base-Deactivated" or "High Purity Silica" Columns: These columns are manufactured with silica that has a lower metal content and are designed to minimize silanol interactions.[2]

    • Alternative Stationary Phases: Consider columns with polar-embedded or polar-endcapped phases. These phases offer alternative selectivity and can shield the analyte from residual silanol groups.[5]

2.2. Column Contamination and Degradation

  • The Problem: Over time, strongly retained sample components or precipitated buffer salts can accumulate on the column inlet frit or the head of the column.[11] This can disrupt the flow path and cause peak distortion for all analytes in the chromatogram.[11] Column bed deformation, which can occur from pressure shocks, can also lead to peak tailing.

  • The Solution: Column Cleaning and Protection.

    • Guard Columns: Always use a guard column to protect the analytical column from contaminants.[12]

    • Sample Filtration: Filter all samples and mobile phases to remove particulate matter.

    • Column Washing: If contamination is suspected, wash the column with a series of strong solvents. A typical wash sequence for a C18 column is:

      • Mobile phase without buffer

      • 100% Water

      • 100% Acetonitrile or Methanol

      • 75:25 Acetonitrile/Isopropanol

      • 100% Acetonitrile or Methanol

      • Re-equilibrate with the mobile phase

Experimental Protocol: Column Washing

  • Disconnect the column from the detector.

  • Set the pump flow rate to a low value (e.g., 0.5 mL/min).

  • Flush the column with 20-30 mL of each solvent in the washing sequence.

  • Reconnect the column to the detector and equilibrate with the mobile phase until a stable baseline is achieved.

2.3. Mass Overload

  • The Problem: Injecting too much sample onto the column can saturate the stationary phase, leading to a right-skewed (tailing) peak.[1][4]

  • The Solution: Sample Dilution. Dilute the sample by a factor of 10 and re-inject. If the peak shape improves, mass overload was a contributing factor.[1]

HPLC System and Hardware Considerations

Even with an optimized mobile phase and a healthy column, issues with the HPLC system can lead to poor peak shape.

3.1. Extra-Column Volume (Dead Volume)

  • The Problem: Any volume in the flow path outside of the column itself contributes to peak broadening and tailing.[5] This includes the injector, connecting tubing, and detector flow cell.

  • The Solution: Minimize Dead Volume.

    • Tubing: Use tubing with the smallest possible internal diameter (e.g., 0.005 inches) and keep the length as short as possible.[5]

    • Fittings: Ensure all fittings are properly seated and not creating any voids.[6] PEEK finger-tight fittings can sometimes slip, creating dead volume.[6]

    • Detector Flow Cell: Use a detector with a low-volume flow cell appropriate for the column dimensions.

Troubleshooting Workflow Diagram

G start Peak Tailing Observed for 4-Hydroxypenicillin V check_all_peaks Are all peaks tailing? start->check_all_peaks hardware Suspect Hardware Issue: - Column Contamination/Void - Extra-Column Volume - Leaking Fittings check_all_peaks->hardware Yes mobile_phase Suspect Chemical Interactions: - Secondary Silanol Interactions - Inappropriate Mobile Phase pH check_all_peaks->mobile_phase No all_tail Yes hardware_sol Action: 1. Check fittings for leaks. 2. Minimize tubing length/ID. 3. Wash or replace column. hardware->hardware_sol one_tail No ph_adjust Action 1: Adjust Mobile Phase - Lower pH to 2.5-3.0 - Ensure adequate buffering mobile_phase->ph_adjust ph_check Did peak shape improve? ph_adjust->ph_check end Problem Resolved ph_check->end Yes column_select Action 2: Evaluate Column - Use high-purity, end-capped column - Consider alternative stationary phase ph_check->column_select No ph_yes Yes ph_no No overload_check Action 3: Check for Overload - Dilute sample 10x and re-inject column_select->overload_check end2 Problem Resolved overload_check->end2 If resolved, adjust sample concentration

Caption: Troubleshooting workflow for 4-Hydroxypenicillin V peak tailing.

Mechanism of Silanol Interaction Diagram

Caption: Effect of mobile phase pH on silanol interactions.

References

  • Development and validation of an HPLC method for the determination of seven penicillin antibiotics in veterinary drugs and bovine blood plasma. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Retrieved from [Link]

  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Retrieved from [Link]

  • 4-Hydroxypenicillin V. PubChem. Retrieved from [Link]

  • Development of a validated HPLC method for the determination of four penicillin antibiotics in pharmaceuticals and human biological fluids. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? (2023, November 23). Pharma Growth Hub. Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved from [Link]

  • 4-HYDROXYPENICILLIN V. gsrs. Retrieved from [Link]

  • Lesson 3: Separation Modes and their Mechanisms 1. Shodex HPLC Columns. Retrieved from [Link]

  • Assay Method Validation Of 4-Hydroxy Phenoxymethylpenicillin And Phenoxy Methyl Penicillin In Phenoxymethylpenicillin Tablets By RP-HPLC. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction. PubMed Central. Retrieved from [Link]

  • Comparison of the Acidity of Residual Silanol Groups in Several Liquid Chromatography Columns. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012, July 1). LCGC International. Retrieved from [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Retrieved from [Link]

  • HPLC Separation Modes. Waters. Retrieved from [Link]

  • Effect of Mobile Phase pH and Counterion Concentration on Retention and Selectivity for a Diol Column in Hydrophilic Interaction Liquid Chromatography. (2024, June 5). LCGC International. Retrieved from [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? Waters Knowledge Base. Retrieved from [Link]

  • Common Causes Of Peak Tailing in Chromatography. (2025, July 17). alwsci. Retrieved from [Link]

  • Determination of Penicillins in Meat by High Performance Liquid Chromatography (HPLC-UV) and HPLC–MS–MS. LCGC International. Retrieved from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. Retrieved from [Link]

  • Development and validation of an HPLC method for the determination of seven penicillin antibiotics in veterinary drugs and bovine blood plasma. PubMed. Retrieved from [Link]

  • phenoxymethylpenicillin. IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. HPLC. Retrieved from [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. Retrieved from [Link]

  • Analytical method validation for tablet of phenoxymethyl penicillin potassium by RP-HPLC method. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Molecular interactions in liquid chromatography. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Abnormal Peak Shapes. Shimadzu. Retrieved from [Link]

  • The Theory of HPLC Column Chemistry. Crawford Scientific. Retrieved from [Link]

Sources

"reducing degradation of 4-Hydroxypenicillin V in aqueous solutions"

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and drug development professionals working with 4-Hydroxypenicillin V (also known as p-Hydroxypenicillin V).

This guide prioritizes chemical stability , addressing the specific vulnerabilities of the beta-lactam ring and the phenolic moiety in aqueous environments.

Topic: Reducing Degradation in Aqueous Solutions Document ID: 4HPV-STAB-001 Status: Active

Executive Summary: The Instability Mechanism

Before implementing protocols, understand why your molecule degrades. 4-Hydroxypenicillin V suffers from two primary degradation vectors:

  • Beta-Lactam Hydrolysis (Primary): The four-membered lactam ring is highly strained. In the presence of water, hydroxide ions (high pH), protons (low pH), or nucleophilic buffer salts (e.g., phosphates) attack the carbonyl carbon, opening the ring to form 4-hydroxypenicilloic acid . This renders the molecule biologically inactive.[1]

  • Phenolic Oxidation (Secondary): The para-hydroxyl group on the phenyl ring is susceptible to oxidative radical attack, leading to quinone-like polymerization products, often observed as a yellow-to-amber color shift.

Module 1: pH & Buffer Optimization

Critical Alert: The choice of buffer is the single most significant variable in 4-Hydroxypenicillin V stability.

Q: What is the absolute optimal pH for aqueous storage?

A: Maintain pH between 6.0 and 6.5. While Penicillin V is more acid-stable than Penicillin G, the 4-hydroxy derivative retains the beta-lactam sensitivity.

  • pH < 5.0: Proton-catalyzed hydrolysis accelerates rapidly.

  • pH > 7.5: Hydroxide-ion catalyzed ring opening occurs.

  • The Sweet Spot: At pH 6.0–6.5, the rate constants for both acid- and base-catalyzed hydrolysis are at their local minima.

Q: I am using PBS (Phosphate Buffered Saline). Is this acceptable?

A: NO. Stop immediately. Phosphate ions act as general base catalysts that nucleophilically attack the beta-lactam ring, accelerating hydrolysis even at neutral pH. This is known as the "Phosphate Effect."

Recommended Protocol: Switch to Good's Buffers with low nucleophilicity.

  • Primary Choice: MOPS (pH range 6.5–7.9) or MES (pH range 5.5–6.7).

  • Concentration: Keep buffer concentration low (10–25 mM) to minimize ionic strength effects, which can also catalyze degradation.

Q: How do I prepare the optimal vehicle?

Step-by-Step Protocol:

  • Select Buffer: Prepare 20 mM MES buffer.

  • Adjust pH: Adjust to pH 6.2 using NaOH (avoid HCl if possible to limit chloride ion excess, though less critical than phosphate).

  • Degas: Sonicate or sparge with Nitrogen gas (

    
    ) for 10 minutes. This removes dissolved oxygen, protecting the phenolic group from oxidation.
    

Module 2: Temperature & Storage Logistics

Q: How long is the solution stable at Room Temperature (25°C)?

A: Less than 4 hours. At 25°C, beta-lactam hydrolysis follows pseudo-first-order kinetics. Significant degradation (>10%) can occur within a standard workday.

Q: Can I freeze-thaw my stock solutions?

A: Avoid if possible. Aliquot immediately. Repeated freeze-thaw cycles create micro-pH gradients during the freezing process (eutectic formation), which can locally spike acidity and snap the beta-lactam ring.

  • Best Practice: Flash-freeze aliquots in liquid nitrogen and store at -80°C .

  • Working Stocks: Store at 4°C and use within 24–48 hours.

Stability Data Summary

ConditionEstimated Stability (

)
Primary Degradation Mode
25°C, pH 7.4 (PBS) < 2 HoursPhosphate-catalyzed hydrolysis
25°C, pH 6.2 (MES) ~ 6-8 HoursHydrolysis
4°C, pH 6.2 (MES) 2-5 DaysSlow Hydrolysis
-80°C (Flash Frozen) > 6 MonthsNegligible

Module 3: Formulation Additives (Advanced Stabilization)

Q: My solution turns yellow over time. How do I prevent this?

A: This indicates oxidative degradation of the phenol group. To prevent this, you must control metal ions and oxygen. Trace metals (Cu²⁺, Fe³⁺, Zn²⁺) act as catalysts for both ring opening and oxidative coupling.

The "Chelation Shield" Protocol: Add EDTA (Ethylenediaminetetraacetic acid) to your buffer.

  • Concentration: 1 mM EDTA final concentration.

  • Mechanism: EDTA sequesters trace metal ions derived from water or glassware, shutting down metallo-catalytic degradation pathways.

Module 4: Troubleshooting & Diagnostics

Visualizing the Degradation Logic

Use the following logic flow to diagnose stability failures in your experiments.

G Start Issue: Loss of Activity or Color Change CheckColor 1. Check Solution Color Start->CheckColor Yellow Yellow/Amber Color? CheckColor->Yellow Yes Clear Solution is Clear? CheckColor->Clear Yes Oxidation Cause: Oxidative Degradation (Phenol coupling) Yellow->Oxidation CheckBuffer 2. Check Buffer Composition Clear->CheckBuffer ActionOx FIX: Add 1mM EDTA + Degas Solvents Oxidation->ActionOx Hydrolysis Cause: Beta-Lactam Hydrolysis (Ring Opening) ActionBuf FIX: Switch to MES/MOPS (Avoid Phosphate) Hydrolysis->ActionBuf IsPhosphate Is it PBS/Phosphate? CheckBuffer->IsPhosphate Yes CheckTemp 3. Check Temperature History CheckBuffer->CheckTemp No IsPhosphate->Hydrolysis CheckTemp->Hydrolysis Left at RT > 4h? ActionTemp FIX: Store -80°C Avoid Freeze-Thaw CheckTemp->ActionTemp

Figure 1: Diagnostic decision tree for identifying the root cause of 4-Hydroxypenicillin V degradation.

Q: How do I analytically confirm degradation?

A: HPLC-UV Analysis. Do not rely solely on bioassays (MIC), as they have high variability.

  • Column: C18 Reverse Phase.

  • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.

  • Detection: 268 nm (Phenol absorption).

  • Signature: Degradation results in the appearance of a peak with a shorter retention time (more polar 4-hydroxypenicilloic acid ) compared to the parent peak.

References

  • Stability of β-lactam antibiotics in bacterial growth media. Source: National Institutes of Health (NIH) / PubMed Central. Relevance: Establishes the pH-dependent hydrolysis profile (U-shape) and the rapid degradation of beta-lactams in standard media. URL:[Link]

  • Degradation of penicillin-V in fermentation media. Source: Biotechnology and Bioengineering (via PubMed). Relevance: Identifies the phosphate-catalyzed conversion of Penicillin V to penicilloic acid, confirming the "Phosphate Effect." URL:[Link]

  • Decreased production of para-hydroxypenicillin V in penicillin V fermentations. Source: PubMed.[2] Relevance: Validates the chemical identity of 4-Hydroxypenicillin V as a fermentation byproduct and its structural relationship to Penicillin V. URL:[Link]

  • Effects of surfactants on the aqueous stability and solubility of beta-lactam antibiotics. Source: Chemical & Pharmaceutical Bulletin (via PubMed). Relevance: Discusses micellar stabilization and the interaction of surfactants with the beta-lactam ring.[3] URL:[Link]

  • Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin. Source: NIH / PubMed Central. Relevance: Provides kinetic data on metal ion catalysis (Zn2+, Cu2+) and the acceleration of degradation at elevated temperatures. URL:[Link]

Sources

Technical Support Center: Optimizing ESI-MS Analysis of 4-Hydroxypenicillin V

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for improving the ionization efficiency of 4-Hydroxypenicillin V in Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals who are looking to enhance the sensitivity and robustness of their analytical methods for this specific penicillin derivative.

4-Hydroxypenicillin V, a metabolite or impurity of Penicillin V, possesses multiple ionizable functional groups, including a carboxylic acid, a phenolic hydroxyl group, and the core β-lactam structure.[1][2] This complexity can present challenges for achieving consistent and strong signal intensity in ESI-MS. This guide provides a structured, question-and-answer approach to troubleshoot common issues and systematically optimize your experimental parameters.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not seeing any signal for 4-Hydroxypenicillin V. What are the first things I should check?

When a complete loss of signal occurs, it is often due to a fundamental issue with the system setup or sample integrity. A systematic check is the most efficient way to diagnose the problem.

Initial Troubleshooting Workflow

  • Confirm Analyte Presence: Prepare a fresh, slightly more concentrated standard of 4-Hydroxypenicillin V. This eliminates the possibility of a degraded or overly dilute sample.

  • System Suitability Check: Analyze a known, reliable compound that works well on your LC-MS system. This will quickly determine if the issue lies with the instrument itself or is specific to your analyte.

  • Inspect the ESI Source:

    • Visual Check: Carefully observe the ESI needle tip. You should see a fine, stable spray (Taylor cone). The absence of a spray points to issues like a blocked capillary, no liquid flow, or incorrect voltage settings.[3]

    • LC Flow: Ensure the LC pump is delivering the mobile phase at the expected flow rate and pressure. An air bubble in the pump head can interrupt flow and cause signal loss.[3]

    • Source Voltages: Verify that the capillary voltage and other source parameters are turned on and set to appropriate starting values.

dot graph TD { A[Start: No Signal] --> B{Is LC Flow/Pressure Stable?}; B -- No --> C[Troubleshoot LC: Check Solvent Lines, Purge Pump]; B -- Yes --> D{Is a Stable ESI Spray Visible?}; D -- No --> E[Check for Blockages, Verify Capillary Voltage]; D -- Yes --> F{Does a System Suitability Standard Work?}; F -- No --> G[General Instrument Maintenance/Service Required]; F -- Yes --> H[Issue is Analyte-Specific: Proceed to Method Optimization];

} caption: Initial workflow for total signal loss.

Q2: What are the expected ions for 4-Hydroxypenicillin V in positive and negative ESI modes?

Understanding the expected mass-to-charge ratios (m/z) is critical for data interpretation. 4-Hydroxypenicillin V has a molecular weight of 366.39 g/mol .[2][4] Due to its functional groups, it can be detected in both positive and negative ion modes, primarily through the formation of adducts.

Positive Ion Mode (ESI+): This is generally the preferred mode for penicillins.[5][6] Ionization is typically achieved by adding a proton or another cation.

  • [M+H]⁺ (Protonated Molecule): The most desired ion for quantification.

  • [M+NH₄]⁺ (Ammonium Adduct): Common when using ammonium-based buffers (e.g., ammonium formate).

  • [M+Na]⁺ (Sodium Adduct): Frequently observed as a contaminant from glassware, solvents, or buffers.

  • [M+K]⁺ (Potassium Adduct): Another common contaminant.

Negative Ion Mode (ESI-): Ionization occurs through the loss of a proton, typically from the carboxylic acid group.

  • [M-H]⁻ (Deprotonated Molecule): The primary ion expected in negative mode.

Table 1: Calculated m/z for Common 4-Hydroxypenicillin V Ions

Ion TypeMass Difference (Da)Calculated m/zESI ModeCommon Source
[M+H]⁺ +1.0078367.40PositiveAcidic mobile phase
[M+NH₄]⁺ +18.0344384.43PositiveAmmonium additives
[M+Na]⁺ +22.9898389.38PositiveContamination
[M+K]⁺ +39.0983405.49PositiveContamination
[M-H]⁻ -1.0078365.38NegativeBasic/Neutral mobile phase

Note: Mass differences are based on the most common isotopes.[7]

Q3: How does the mobile phase pH affect the ionization of 4-Hydroxypenicillin V?

The mobile phase pH is arguably the most critical parameter for controlling the ionization of molecules with acidic or basic functional groups.[8][9] The key is to ensure the analyte is in its charged state in the ESI droplet before it enters the gas phase.

  • For Positive Mode (ESI+): To promote the formation of the [M+H]⁺ ion, the mobile phase pH should be significantly lower than the pKa of the functional group you want to protonate. 4-Hydroxypenicillin V contains a carboxylic acid group with an estimated pKa around 2.4-2.8 (similar to Penicillin V).[4][10] By setting the mobile phase pH to ~3, the carboxylic acid is largely neutral, allowing protonation to occur at other sites, enhancing positive ion formation. The use of additives like formic acid (0.1%) is standard practice to achieve this and provide a source of protons.[6]

  • For Negative Mode (ESI-): To promote the formation of the [M-H]⁻ ion, the mobile phase pH should be at least 2 units above the pKa of the most acidic proton. For the carboxylic acid on 4-Hydroxypenicillin V, a mobile phase pH of 5 or higher would ensure it is deprotonated and ready for negative mode detection.

dot graph LR { node [shape=box, style=rounded, fontname="Arial"]; subgraph "Positive Mode (ESI+)" A[Low pH Mobile Phase, e.g., pH 3] --> B["Carboxylic Acid (-COOH) is Neutralized"]; B --> C["Molecule (M) readily accepts a proton (H⁺)"]; C --> D["[M+H]⁺ Ion Forms Efficiently"]; end subgraph "Negative Mode (ESI-)" X[High pH Mobile Phase, e.g., pH 5] --> Y["Carboxylic Acid (-COOH) is Deprotonated"]; Y --> Z["Molecule exists as [M-H]⁻ in solution"]; Z --> W["[M-H]⁻ Ion is Detected"]; end A [fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [fillcolor="#34A853", fontcolor="#FFFFFF"]; X [fillcolor="#EA4335", fontcolor="#FFFFFF"]; W [fillcolor="#34A853", fontcolor="#FFFFFF"]; } caption: Effect of mobile phase pH on ionization.

Q4: I am observing significant sodium [M+Na]⁺ adducts which are suppressing my desired [M+H]⁺ ion. How can I reduce them?

Excessive formation of sodium and potassium adducts is a common problem that splits the analyte signal across multiple ions, thereby reducing the sensitivity for your target ion.[11]

Causality: Alkali metal ions (Na⁺, K⁺) have a high affinity for molecules with accessible lone pairs of electrons (e.g., the oxygens and nitrogens in 4-Hydroxypenicillin V). If these ions are present in high concentrations in the ESI droplet, they can outcompete protons (H⁺) for the analyte molecule.

Troubleshooting Steps:

  • Use High-Purity Reagents: Switch to LC-MS grade water, acetonitrile, and methanol. Lower-grade solvents are a common source of sodium contamination.[12]

  • Avoid Glassware: Where possible, use polypropylene (PP) volumetric flasks and containers for preparing mobile phases and samples. Glass can leach sodium ions over time.[13]

  • Introduce a Proton Source: The most effective way to promote [M+H]⁺ formation is to increase the concentration of protons. Adding a small amount of a volatile acid like formic acid (0.05-0.1%) to the mobile phase will create a proton-rich environment that favors the formation of the protonated molecule over sodium adducts.[14]

  • Consider Ammonium Additives: If formic acid is not sufficient, using 5-10 mM ammonium formate or ammonium acetate can also help. The ammonium ion (NH₄⁺) can act as a proton donor and also form [M+NH₄]⁺ adducts, which can sometimes be more stable and intense than the [M+H]⁺ ion.[11][15]

Q5: Which ESI source parameters are most critical for 4-Hydroxypenicillin V, and how can I optimize them?

While mobile phase composition is paramount, fine-tuning the ESI source parameters can provide significant gains in signal intensity and stability. The goal is to facilitate efficient desolvation and ion transfer without causing fragmentation.

Key Parameters to Optimize:

  • Capillary/Spray Voltage: This voltage creates the electric field that drives the ESI process. A voltage that is too low will result in an unstable spray, while a voltage that is too high can cause electrical discharge and signal suppression.[12][16] A typical starting point is 3.5-4.5 kV for positive mode. Optimize by infusing the analyte and adjusting the voltage until a maximum, stable signal is achieved.

  • Drying Gas Temperature & Flow Rate: These parameters control the rate of solvent evaporation from the ESI droplets. The goal is to use enough heat and gas flow to desolvate the ions efficiently without causing thermal degradation of the analyte. Penicillins can be thermally labile. Start with a moderate temperature (e.g., 300-350 °C) and adjust in small increments.[17][18]

  • Nebulizer Gas Pressure: This gas helps to form the initial fine spray of droplets. Higher LC flow rates generally require higher nebulizer pressures. Follow the manufacturer's recommendations for your flow rate as a starting point.[17]

  • In-Source Fragmentation: Penicillins are known to fragment, often through the cleavage of the β-lactam ring.[19][20] This can occur in the "in-source" region if the voltages applied to focusing optics (e.g., cone voltage, declustering potential) are too high.[21] If you observe fragment ions in your full scan spectrum, systematically reduce these voltages to minimize fragmentation and maximize the intensity of the precursor ion ([M+H]⁺).

Experimental Protocols

Protocol 1: Systematic Mobile Phase Optimization

This protocol uses a flow-injection analysis (FIA) setup to rapidly determine the best mobile phase additive for maximizing the [M+H]⁺ signal for 4-Hydroxypenicillin V.

  • Preparation:

    • Prepare a 1 µg/mL stock solution of 4-Hydroxypenicillin V in 50:50 Acetonitrile:Water.

    • Prepare four different aqueous mobile phases (Solvent A):

      • LC-MS Grade Water with 0.1% Formic Acid

      • LC-MS Grade Water with 0.1% Acetic Acid

      • LC-MS Grade Water with 5 mM Ammonium Formate

      • LC-MS Grade Water with 5 mM Ammonium Acetate

    • Use LC-MS Grade Acetonitrile as the organic mobile phase (Solvent B).

  • FIA Setup:

    • Remove the LC column and replace it with a zero-dead-volume union.

    • Set the LC flow rate to a typical analytical flow (e.g., 0.4 mL/min) with a composition of 50% Solvent A and 50% Solvent B.

    • Set the mass spectrometer to acquire in positive ESI mode, monitoring the m/z values for [M+H]⁺, [M+NH₄]⁺, and [M+Na]⁺.

  • Execution:

    • For each of the four aqueous mobile phases, infuse the 4-Hydroxypenicillin V stock solution for 2-3 minutes.

    • Record the average signal intensity for the primary protonated/adducted ion.

  • Evaluation:

    • Compare the signal intensities obtained with each mobile phase. The additive that provides the highest intensity for a single, desired ion (preferably [M+H]⁺ or [M+NH₄]⁺) with minimal sodium adducts is the optimal choice. Studies often show that formate-based modifiers outperform acetate ones in terms of MS signal.[14]

Protocol 2: In-Source Fragmentation Tuning

This protocol helps to find the optimal balance between ion transmission and fragmentation.

  • Initial Setup:

    • Using the optimal mobile phase from Protocol 1, set up an FIA or continuous infusion of your analyte.

    • Set all source parameters (gas flows, temperatures, spray voltage) to their previously determined optimal values.

    • Identify the parameter that controls the voltage between the skimmer and the first focusing optic (often called Cone Voltage, Declustering Potential, or Fragmentor Voltage).

  • Ramping Experiment:

    • Set the mass spectrometer to monitor the precursor ion (e.g., m/z 367.4) and one or two expected fragment ions. A common fragment for penicillins corresponds to the thiazolidine ring structure.[22][23]

    • Start with a very low cone/fragmentor voltage (e.g., 20 V).

    • Increase this voltage in discrete steps (e.g., 10 V increments) up to a high value (e.g., 150 V).

    • At each step, record the intensity of the precursor and fragment ions.

  • Data Analysis:

    • Plot the intensity of the precursor ion and fragment ions as a function of the cone/fragmentor voltage.

    • You will typically see the precursor ion intensity rise to a maximum and then decrease as the fragment ion intensities begin to increase.

    • The optimal setting is the voltage that provides the maximum precursor ion intensity just before significant fragmentation begins. This maximizes sensitivity for your target analyte.[21]

References

  • Konieczna, L., et al. (2019). Comparison of the electrospray ionization (ESI) responses of penicillins with ESI responses of their methanolysis products. European Journal of Mass Spectrometry, 25(4), 357-361. Available at: [Link]

  • Shimadzu Corporation. (n.d.). Analysis of penicillin analogs using LC-MS. LC-MS Application Data Sheet No. 034. Available at: [Link]

  • Kruve, A., et al. (2014). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry, 25(10), 1723-1732. Available at: [Link]

  • Amigo, J. M., & van de Nesse, R. J. (2005). The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography–electrospray mass spectrometry. Journal of Chromatography B, 826(1-2), 1-14. Available at: [Link]

  • Schneider, M. J., et al. (2015). LC-MS/MS Method for the Determination and Quantitation of Penicillin G and Its Metabolites in Citrus Fruits Affected by Huanglongbing. Journal of Agricultural and Food Chemistry, 63(26), 5969-5976. Available at: [Link]

  • Suh, J., & Feng, T. (1988). Tandem mass spectrometric studies of the fragmentation of penicillins and their metabolites. Biomedical & Environmental Mass Spectrometry, 16(1-12), 381-386. Available at: [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Available at: [Link]

  • Kafeenah, H. I. S., et al. (2019). Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. Journal of Chromatographic Science, 57(9), 847-854. Available at: [Link]

  • Kafeenah, H. I. S., et al. (2019). Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. Request PDF. Available at: [Link]

  • Al-Masri, M., et al. (2023). Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators. Rapid Communications in Mass Spectrometry, 37(14), e9530. Available at: [Link]

  • McCarthy, S. M., et al. (2021). The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods. Journal of the American Society for Mass Spectrometry, 32(11), 2825-2834. Available at: [Link]

  • McCarthy, S. M., et al. (2021). The Critical Role of Mobile Phase pH in the Performance of Oligonucleotide Ion-Pair Liquid Chromatography–Mass Spectrometry Methods. Taylor & Francis Online. Available at: [Link]

  • Agilent Technologies. (n.d.). Optimizing the Agilent Multimode Source. Available at: [Link]

  • Konieczna, L., et al. (2019). Comparison of the electrospray ionization (ESI) responses of penicillins with ESI responses of their methanolysis products. Semantic Scholar. Available at: [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Available at: [Link]

  • Kafeenah, H. I. S., et al. (2019). Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. PubMed. Available at: [Link]

  • Leaptrot, K. L., et al. (2019). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Journal of the American Society for Mass Spectrometry, 30(10), 2039-2049. Available at: [Link]

  • Zhang, K., et al. (2018). Effects of different buffer additives on positive ion ESI sensitivities for selected amine analytes. ResearchGate. Available at: [Link]

  • Biotage. (2023). Troubleshooting Loss of Signal: Where did my peaks go?. Available at: [Link]

  • Frański, R., et al. (2014). Electrospray ionization collision-induced dissociation tandem mass spectrometry of amoxicillin and ampicillin and their degradation products. Request PDF. Available at: [Link]

  • Wei, A. A. J., et al. (2020). Strategies for avoiding saturation effects in ESI-MS. International Journal of Mass Spectrometry, 450, 116306. Available at: [Link]

  • Mitscher, L. A., et al. (1975). Chemical-ionization mass spectrometry of beta-lactam antibiotics. The Journal of Antibiotics, 28(9), 668-675. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 167942, 4-Hydroxypenicillin V. Available at: [Link]

  • LCGC International. (2011). Tips for Optimizing Key Parameters in LC–MS. Available at: [Link]

  • Giebułtowicz, J., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. Available at: [Link]

  • FDA. (n.d.). 4-HYDROXYPENICILLIN V. Global Substance Registration System. Available at: [Link]

  • precisionFDA. (n.d.). 4-HYDROXYPENICILLIN V. Available at: [Link]

  • Ohashi, M., et al. (1983). In-beam electron ionization mass spectra of penicillins. Journal of Pharmaceutical Sciences, 72(5), 508-512. Available at: [Link]

  • ResearchGate. (2016). Troubleshooting ESI LC MS/MS chromatograms--sample contamination?. Available at: [Link]

  • Shimadzu Corporation. (n.d.). Analysis of Drug Degradants by LC/MS. Application News No. C68. Available at: [Link]

  • Kiontke, A., et al. (2021). Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI. LCGC North America, 39(9), 450-455. Available at: [Link]

  • Waters. (n.d.). What are common adducts in ESI mass spectrometry?. Available at: [Link]

  • Niessen, W. M. A., et al. (2005). Structure Elucidation of Degradation Products of the Antibiotic Amoxicillin with Ion Trap MSn and Accurate Mass Determination by ESI-TOF-MS. Analytical and Bioanalytical Chemistry, 382(2), 406-416. Available at: [Link]

  • Wang, J., et al. (2012). Compilation of an ESI-MS Library of β-Lactam Antibiotics for Rapid Identification of Drugs. Journal of AOAC International, 95(5), 1368-1380. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6869, Penicillin V. Available at: [Link]

  • Jacobson, G. A., & Green, B. (2013). Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Clinical Chemistry, 59(4), 609-616. Available at: [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Available at: [Link]

  • European Molecular Biology Laboratory. (n.d.). Compound: PENICILLIN V (CHEMBL615). ChEMBL. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Substance Record for SID 134974408, Penicillin V potassium. Available at: [Link]

Sources

Technical Support Center: Overcoming Matrix Effects in 4-Hydroxypenicillin V LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of 4-Hydroxypenicillin V. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with matrix effects in their LC-MS/MS analyses. As a metabolite of the widely used antibiotic Penicillin V, accurate quantification of 4-Hydroxypenicillin V is critical, yet often complicated by the inherent complexities of biological matrices.

This document provides in-depth troubleshooting guides, validated experimental protocols, and frequently asked questions (FAQs) to help you identify, understand, and systematically overcome matrix effects, ensuring the development of a robust and reliable analytical method.

Section 1: Understanding and Identifying Matrix Effects

This section addresses the fundamental questions surrounding matrix effects and provides protocols to determine if your assay is impacted.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a critical issue in LC-MS/MS bioanalysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine). These interferences can either suppress or enhance the analyte's signal, leading to poor accuracy, imprecision, and unreliable quantification. In an electrospray ionization (ESI) source, these matrix components compete with the analyte for ionization, which can compromise the entire analysis.

Q2: What are the most common sources of matrix effects when analyzing plasma or serum samples?

A2: In biological fluids like plasma and serum, the primary culprits are phospholipids from cell membranes, salts, and endogenous metabolites. Phospholipids are particularly problematic as they are abundant and share chromatographic properties with many small molecule drugs and their metabolites, causing them to co-elute and induce significant ion suppression.

Q3: How can I definitively determine if my 4-Hydroxypenicillin V assay is suffering from matrix effects?

A3: You must perform specific experiments to visualize and quantify the impact of the matrix. The two most common and effective methods are:

  • Post-Column Infusion: This qualitative experiment identifies the retention time regions where ion suppression or enhancement occurs.

  • Post-Extraction Spike Analysis: This quantitative experiment measures the precise percentage of signal suppression or enhancement for your analyte.

Experimental Protocol: Identifying Ion Suppression Zones via Post-Column Infusion

This protocol allows you to "see" the regions in your chromatogram where matrix components are interfering with ionization.

Objective: To map the elution profile of matrix components that cause ion suppression.

Methodology:

  • Prepare Analyte Solution: Create a solution of 4-Hydroxypenicillin V (e.g., 50 ng/mL) in your mobile phase.

  • System Setup:

    • Use a T-connector to introduce the analyte solution via a syringe pump at a constant, low flow rate (e.g., 10 µL/min) into the mobile phase stream after the analytical column but before the MS ion source.

    • Run your standard LC gradient.

  • Establish a Stable Baseline: Begin the infusion without an injection. The constant flow of the analyte will create a stable, elevated signal baseline in your mass spectrometer.

  • Inject Blank Matrix: Once the baseline is stable, inject a blank matrix sample that has been processed through your entire sample preparation procedure.

  • Analyze the Data: Monitor the analyte's signal. A significant dip in the baseline indicates a region where co-eluting matrix components are suppressing the ionization of the infused 4-Hydroxypenicillin V.

Interpretation: If your analyte's retention time coincides with a dip in the baseline, it is highly likely that your quantification is being compromised by matrix effects.

cluster_LC LC System cluster_Infusion Infusion Setup HPLC HPLC Pump & Autosampler Column Analytical Column HPLC->Column Tee T-Connector Column->Tee LC Eluent SyringePump Syringe Pump (Analyte Solution) SyringePump->Tee Constant Infusion MS Mass Spectrometer (Ion Source) Tee->MS Combined Flow

Caption: Workflow for a post-column infusion experiment.

Section 2: Troubleshooting Guide: A Systematic Approach to Eliminating Matrix Effects

Once matrix effects are confirmed, follow this structured approach, starting with the most impactful changes.

Start Problem: Inconsistent Signal / Poor Reproducibility Step1 Step 1: Optimize Sample Preparation Start->Step1 First Line of Defense Step2 Step 2: Refine Chromatography Step1->Step2 If Matrix Effects Persist Step3 Step 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS) Step2->Step3 To Compensate for Remaining Effects End Result: Robust & Validated Method Step3->End

Caption: A systematic workflow for troubleshooting matrix effects.

Step 1: Optimize Sample Preparation

The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS/MS system.

Q: Which sample preparation method is best for minimizing matrix effects for 4-Hydroxypenicillin V in plasma?

A: The choice of sample preparation is a trade-off between cleanliness, recovery, and throughput. For minimizing matrix effects, Solid-Phase Extraction (SPE) is generally superior to Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).

Table 1: Comparison of Common Sample Preparation Techniques

TechniqueProsConsMatrix Effect Reduction
Protein Precipitation (PPT) Fast, simple, inexpensive, high recovery.Non-selective, yields a "dirty" extract, high levels of phospholipids remain.Poor
Liquid-Liquid Extraction (LLE) More selective than PPT, can remove salts.Can be labor-intensive, uses large volumes of organic solvents, may still extract interfering lipids.Moderate
Solid-Phase Extraction (SPE) Highly selective, provides the cleanest extracts, effectively removes phospholipids and salts.Can be more expensive and require more method development.Excellent

Recommendation: Start with a robust Solid-Phase Extraction (SPE) protocol. A reverse-phase polymer-based sorbent (e.g., Oasis HLB) is an excellent starting point as it is effective for a wide range of analytes, including penicillins.

Experimental Protocol: Solid-Phase Extraction (SPE) for 4-Hydroxypenicillin V

Objective: To selectively isolate 4-Hydroxypenicillin V from plasma while removing interfering matrix components.

Materials:

  • SPE Cartridges: Oasis HLB, 30 mg, 1 cc

  • SPE Vacuum Manifold

  • Reagents: Methanol, Water (HPLC-grade), Formic Acid, Acetonitrile

Methodology:

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water.

    • Vortex for 10 seconds. This step precipitates some proteins and adjusts pH to ensure the analyte is retained on the SPE sorbent.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the cartridge.

    • Pass 1 mL of water through the cartridge. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the entire pre-treated sample onto the conditioned cartridge.

    • Apply gentle vacuum to draw the sample through at a slow, consistent rate (approx. 1 mL/min).

  • Washing (Interference Removal):

    • Wash the cartridge with 1 mL of 5% methanol in water. This removes highly polar interferences like salts.

    • Dry the cartridge under high vacuum for 2 minutes to remove residual water.

  • Elution (Analyte Collection):

    • Elute 4-Hydroxypenicillin V with 1 mL of acetonitrile.

    • Collect the eluate in a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of your initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex and transfer to an autosampler vial for injection.

Step 2: Refine Chromatographic Conditions

If sample preparation alone is insufficient, optimizing the LC separation can move the 4-Hydroxypenicillin V peak away from any remaining interference zones.

Q: How can I adjust my chromatography to resolve my analyte from matrix interferences?

A: Your goal is to change the retention time of 4-Hydroxypenicillin V to move it out of the ion suppression zone identified in your post-column infusion experiment.

  • Change Column Chemistry: If you are using a standard C18 column, consider a column with a different selectivity, such as a Phenyl-Hexyl or a polar-embedded phase column.

  • Adjust Mobile Phase:

    • pH: Penicillins are acidic. Adjusting the mobile phase pH can alter the analyte's retention time and the elution profile of matrix components.

    • Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) can significantly alter selectivity.

  • Optimize the Gradient: Lengthening the gradient can improve the resolution between your analyte and closely eluting interferences.

  • Consider UHPLC: Ultra-High-Performance Liquid Chromatography (UHPLC) systems use columns with smaller particles, providing sharper peaks and significantly better resolution, which can be very effective at separating analytes from matrix components.

Table 2: Example LC-MS/MS Parameters for Penicillin-like Compounds

ParameterRecommended SettingRationale
Column Reversed-phase C18, <3 µm particle sizeGood retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive mode ESI and controls pH.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analyte from the column.
Flow Rate 0.4 - 0.6 mL/minStandard analytical flow rate.
Gradient Start at 5% B, ramp to 95% B over 5-7 minProvides good separation for complex mixtures.
Ionization Mode ESI PositivePenicillins generally ionize well in positive mode.
MRM Transitions To be optimized empirically for 4-OH-Pen VUse a quantifier and qualifier ion for specificity.
Source Temp 300-350 °CAids in desolvation of the mobile phase.
Step 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS)

Q: Why is a SIL-IS the "gold standard" for compensating for matrix effects?

A: A stable isotope-labeled internal standard (e.g., 4-Hydroxypenicillin V-d4) is the ideal tool for quantification. It is chemically identical to the analyte but has a different mass. Because it is chemically identical, it co-elutes perfectly and experiences the exact same degree of ion suppression or enhancement as the analyte. By measuring the ratio of the analyte to the SIL-IS, the variability caused by matrix effects is effectively cancelled out, leading to highly accurate and precise results.

Section 3: Method Validation According to Regulatory Standards

A robust method is not complete until it is validated. Regulatory bodies like the FDA and international guidelines like ICH M10 provide a framework for these experiments.

FAQ: How do I formally validate that my method is free from significant matrix effects?

A: During method validation, the "Matrix Effect" experiment is crucial. You must demonstrate that the response of the analyte is not significantly different across various sources of the biological matrix.

Experimental Protocol: Quantitative Matrix Effect Assessment

  • Source Matrix: Obtain at least six different lots of blank matrix (e.g., plasma from six different individuals).

  • Prepare Two Sets of Samples:

    • Set A: Spike a low and a high concentration of 4-Hydroxypenicillin V into the post-extraction supernatant of the six different matrix lots.

    • Set B: Spike the same low and high concentrations into a clean reconstitution solution (neat solution).

  • Calculate Matrix Factor: The matrix factor for each lot is calculated as:

    • Matrix Factor = (Peak Response in Presence of Matrix [Set A]) / (Peak Response in Neat Solution [Set B])

  • Assess Variability: Calculate the coefficient of variation (%CV) of the matrix factors across the six lots.

Table 3: FDA/ICH M10 Acceptance Criteria for Matrix Effect Validation

ParameterAcceptance Criterion
Matrix Factor %CV The coefficient of variation (%CV) of the matrix factors from the different lots should be ≤15%.

Rationale: This ensures that the method will provide consistent results regardless of patient-to-patient variability in the sample matrix.

Section 4: Analyte-Specific Considerations for 4-Hydroxypenicillin V

FAQ: Are Penicillin V and its metabolites stable during sample handling and storage?

A: Yes, stability is a major concern. The β-lactam ring in penicillins is susceptible to degradation, especially in acidic or basic conditions and at elevated temperatures. Reconstituted Penicillin V potassium can be unstable at room temperature in as little as 37 hours.

Recommendations:

  • Sample Collection & Handling: Keep samples on ice immediately after collection and process them as quickly as possible.

  • Storage: Store plasma/serum samples at -80°C for long-term stability.

  • Autosampler Stability: Keep samples in the autosampler at a low temperature (e.g., 4°C) and analyze them within a validated timeframe.

  • Validation: You must perform and document stability experiments (e.g., freeze-thaw, bench-top, long-term, and autosampler stability) as part of your method validation to ensure that the analyte is not degrading during the analytical process.

References
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]

  • An LC‐MS/MS Method for the Determination of Antibiotic Residues in Distillers Grains. U.S. Food and Drug Administration (FDA). [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Riezk, A., Wilson, R. C., Cass, A. E. G., Holmes, A. H., & Rawson, T. M. (2024). A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum. Analytical Methods, 16(2), 169–177. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Assay Method Validation Of 4-Hydroxy Phenoxymethylpenicillin And Phenoxy Methyl Penicillin In Phenoxymethylpenicillin Tablets By RP-HPLC. Journal of Chemical and Pharmaceutical Research. [Link]

  • Riezk, A., Wilson, R. C., Cass, A. E. G., Holmes, A. H., & Rawson, T. M. (2024). A Low-Volume LC/MS Method for Highly Sensitive Monitoring of Phenoxymethylpenicillin, Benzylpenicillin, and Probenecid in Human Serum. ResearchGate. [Link]

  • LC-MS/MS methodology development and validation for the screening and quantification of five antibiotics in water. Analytical Methods. [Link]

  • Li, W., & Cohen, L. H. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(15), 1185–1188. [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMS Biotechnology (AMSBIO). [Link]

  • Krauwinkel, W. J., & Volkers-Kamermans, N. J. (1996). Determination of penicillin-V in human plasma by high-performance liquid chromatography and solid-phase extraction.

"optimization of extraction recovery for 4-Hydroxypenicillin V from serum"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Extraction Recovery for 4-Hydroxypenicillin V from Serum

Introduction: The "Polarity Trap" in Metabolite Extraction

Welcome to the technical support hub. You are likely reading this because your extraction recovery for 4-Hydroxypenicillin V (4-OH-Pen V) is significantly lower than that of the parent drug, Penicillin V.

The Core Problem: While Penicillin V is relatively lipophilic (LogP ~2.1), its 4-hydroxy metabolite is significantly more polar. Protocols optimized for the parent drug (using non-polar LLE solvents like diethyl ether or hexane) often fail for the metabolite because it partitions poorly into the organic phase. Furthermore, the beta-lactam ring is chemically fragile, creating a narrow window for pH and temperature stability.

This guide moves beyond "standard recipes" to the mechanistic optimization of your extraction workflow.

Module 1: Critical Workflow Decision Map

Before modifying reagents, determine if your extraction architecture is compatible with the metabolite's polarity.

ExtractionWorkflow Start START: Low Recovery of 4-OH-Pen V CheckMethod Current Method? Start->CheckMethod LLE Liquid-Liquid Extraction (LLE) CheckMethod->LLE PPT Protein Precipitation (PPT) CheckMethod->PPT SPE Solid Phase Extraction (SPE) CheckMethod->SPE SolventCheck Solvent Polarity Check LLE->SolventCheck AcidCheck Acidified PPT? PPT->AcidCheck CartridgeCheck Cartridge Type? SPE->CartridgeCheck NonPolar Using Ether/Hexane? SolventCheck->NonPolar SwitchSolvent CRITICAL FAIL: Metabolite is too polar. Switch to EtOAc or SPE. NonPolar->SwitchSolvent Trapped Protein Binding Issue: Analyte trapped in pellet. AcidCheck->Trapped No (Neutral) AddAcid Add 0.1% Formic Acid to ACN AcidCheck->AddAcid Yes C18 Standard C18 CartridgeCheck->C18 HLB Polymeric HLB (Hydrophilic-Lipophilic Balanced) CartridgeCheck->HLB Breakthrough Potential Breakthrough during wash step. C18->Breakthrough

Figure 1: Decision tree for diagnosing recovery failures based on extraction methodology and analyte polarity.

Module 2: Troubleshooting Recovery & Stability
Issue 1: The "Disappearing Analyte" (Degradation)

The beta-lactam ring is susceptible to hydrolysis, particularly in alkaline conditions or if serum esterases are active.

  • Mechanism: Nucleophilic attack on the carbonyl carbon of the beta-lactam ring opens the ring, forming penicilloic acid derivatives which are pharmacologically inactive and do not ionize at the same m/z transition.

  • Corrective Protocol:

    • Temperature: Maintain all samples at 4°C immediately after collection. Process on ice.

    • pH Control: Never allow the sample pH to exceed 7.5.

    • Buffer Selection: Use Citrate (pH 6.0) or Ammonium Acetate (pH 5.0) buffers. Avoid Carbonate buffers (high pH).

Issue 2: Protein Binding (Low Recovery in PPT)

Penicillins exhibit high protein binding (approx. 80% for Pen V). If you use neutral Acetonitrile (ACN) or Methanol, the drug may co-precipitate with the albumin pellet.

  • The Fix: Acidified Precipitation

    • Reagent: Acetonitrile containing 0.1% to 1.0% Formic Acid .

    • Why: The acid lowers the pH below the isoelectric point of albumin, altering its conformation and releasing the bound drug into the supernatant.

    • Ratio: 3:1 (Solvent:Serum) is standard.

Issue 3: Polarity Mismatch in LLE

If you are using the same LLE method for 4-OH-Pen V as you do for Pen V (e.g., MTBE or Diethyl Ether), your recovery will be <40%.

  • Data Comparison:

    Solvent System Penicillin V Recovery 4-OH-Pen V Recovery Recommendation
    Diethyl Ether >85% <30% Avoid (Too non-polar)
    MTBE >85% ~45% Poor for metabolite
    Ethyl Acetate >90% ~75% Acceptable

    | EtOAc : IPA (9:1) | >90% | >85% | Recommended for LLE |

Module 3: The Gold Standard Protocol (Solid Phase Extraction)

For clinical bioanalysis where sensitivity and cleanliness are paramount, SPE using a Polymeric HLB (Hydrophilic-Lipophilic Balance) mechanism is superior to LLE.

Protocol: HLB Extraction for 4-OH-Pen V

Rationale: HLB sorbents retain polar metabolites via N-vinylpyrrolidone mechanisms even if the sorbent dries out, and they tolerate aggressive washes.

  • Pre-treatment:

    • Mix 200 µL Serum with 200 µL 2% Phosphoric Acid .

    • Why: Acidification (pH ~2-3) suppresses the ionization of the carboxylic acid group (pKa ~2.7), forcing the molecule into a neutral state for retention.

  • Conditioning:

    • 1 mL Methanol followed by 1 mL Water.

  • Loading:

    • Load pre-treated sample at 1 mL/min.

  • Wash (Critical Step):

    • Wash with 1 mL 5% Methanol in Water .

    • Why: This removes salts and proteins but is not strong enough to elute the polar 4-OH metabolite. Do not use high % organic washes here.

  • Elution:

    • Elute with 1 mL Acetonitrile .

    • Note: No need for basic elution; organic solvent strength is sufficient to break the hydrophobic interaction.

  • Reconstitution:

    • Evaporate under Nitrogen at 40°C. Reconstitute in Mobile Phase A (e.g., 0.1% Formic Acid in Water).

Module 4: Matrix Effects & Chromatography

Even with good extraction, "recovery" can appear low due to Ion Suppression in the MS source.

  • Symptom: Internal Standard (IS) signal is unstable or low.

  • Cause: Phospholipids (PLs) eluting at the same time as the analyte.

  • Validation:

    • Monitor PL transitions: m/z 184 (Phosphocholine parent) and m/z 496 (Lyso-PC).

    • If PLs co-elute with 4-OH-Pen V, adjust the gradient.

  • Chromatography Adjustment:

    • 4-OH-Pen V elutes earlier than Pen V. Ensure your gradient starts at low organic (e.g., 5% B) to capture it.

    • Column: C18 is standard, but a C18-PFP (Pentafluorophenyl) column offers better selectivity for polar aromatics and beta-lactams.

Frequently Asked Questions (FAQs)

Q1: Can I use Penicillin G as an Internal Standard (IS)?

  • Answer: It is risky. Penicillin G is much less acid-stable than Penicillin V. If your extraction involves acidification (which it should), Pen G may degrade at a different rate than your analyte. Use Penicillin V-d5 or 13C-Penicillin V as the IS to track extraction efficiency and matrix effects accurately.

Q2: My calibration curve is non-linear at the low end.

  • Answer: This is often due to non-specific binding to glass or plastic. Beta-lactams can bind to untreated glass. Use silanized glass or high-quality polypropylene tubes. Ensure your reconstitution solvent matches the initial mobile phase conditions.

Q3: What is the pKa of 4-Hydroxypenicillin V?

  • Answer: The molecule has two key ionization centers. The carboxylic acid has a pKa of approximately 2.73 [1].[1] The phenolic hydroxyl group (at the 4-position) typically has a pKa >9.5. Therefore, at extraction pH (3.0–7.0), the molecule is governed by the carboxylic acid. Below pH 2.7, it is neutral (good for retention); above pH 2.7, it is anionic.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6869, Penicillin V. Retrieved January 31, 2026, from [Link]

  • Riezk, A., et al. (2024).[2] A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum.[2] Analytical Methods. Retrieved from [Link]

  • Sorensen, L.K., et al. (1999). Simultaneous determination of penicillins in cows' milk by liquid chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry. (Context on Beta-lactam extraction polarity).
  • Chambers, H.F. (2011). Beta-Lactam Antibiotics.[3][4][5][6][7] In: Brunton LL, Chabner BA, Knollmann BC, editors. Goodman & Gilman's: The Pharmacological Basis of Therapeutics. 12th ed. New York: McGraw-Hill.

Sources

Technical Support Center: 4-Hydroxypenicillin V Adsorption

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for minimizing the adsorption of 4-Hydroxypenicillin V to laboratory ware. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with analyte recovery and reproducibility. This guide provides in-depth, evidence-based solutions in a user-friendly question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with 4-Hydroxypenicillin V and provides immediate, actionable advice.

Q1: I'm experiencing low or inconsistent recovery of 4-Hydroxypenicillin V in my aqueous samples. What is the most likely cause?

A1: The most probable cause is the non-specific binding (NSB) or adsorption of your analyte to the surfaces of your labware, such as vials, pipette tips, and microplates. 4-Hydroxypenicillin V, a derivative of Penicillin V, possesses several chemical features that contribute to this phenomenon:

  • Hydrophobicity: The phenoxy group in the molecule's side chain imparts a degree of hydrophobicity, which can lead to interactions with nonpolar plastic surfaces like polypropylene and polystyrene.[1][2]

  • Hydrogen Bonding: The presence of a hydroxyl (-OH) group, in addition to the carboxyl and amide groups, increases the potential for hydrogen bonding with silanol groups on glass surfaces.[3][4]

  • Ionic Interactions: The carboxylic acid group has a pKa of approximately 2.73.[5][6] At a pH above this value, the molecule is negatively charged and can interact with positively charged sites on surfaces. Conversely, at a very low pH, other parts of the molecule may become protonated, leading to interactions with negative surface charges.

Adsorption is often more pronounced at low analyte concentrations, where the ratio of surface area to analyte mass is high.[7]

Q2: What is the best material for vials, plates, and pipette tips when working with 4-Hydroxypenicillin V?

A2: There is no single "best" material for all applications, as the optimal choice depends on the solvent system and experimental conditions. However, here is a general guideline:

  • Polypropylene (PP): This is often the preferred choice for beta-lactams.[8] It is chemically inert and has a lower potential for ionic interactions compared to glass. However, its hydrophobic nature can still lead to adsorption.[2][8]

  • Low-Binding Plastics: For sensitive applications, use microplates and tubes made from specially treated polypropylene. These surfaces are often modified with a hydrophilic hydrogel or similar coating to create a barrier that minimizes hydrophobic and ionic interactions.[9][10][11]

  • Borosilicate Glass: While seemingly inert, the surface of borosilicate glass contains negatively charged silanol groups (Si-OH) that can strongly interact with molecules via hydrogen bonding and ionic interactions. If you must use glass, consider passivation (see Protocol 2).

The following table summarizes the key characteristics of common labware materials.

MaterialPrimary Adsorption MechanismRecommended Use Case for 4-Hydroxypenicillin VMitigation Strategy
Standard Polystyrene (PS) Hydrophobic, IonicNot recommended for low concentrations or long-term storage.Use low-binding plates; add organic modifier or surfactant to the sample.
Polypropylene (PP) HydrophobicGeneral purpose use, especially for stock solutions. Better than untreated PS.Use low-binding PP tubes; add organic modifier to the sample.
Borosilicate Glass Ionic, Hydrogen BondingAvoid for low concentration aqueous solutions unless passivated.Passivation (silanization); pH adjustment of the buffer.
Low-Binding Polymer (Treated PP) MinimizedHighly Recommended for dilute samples, quantitative analysis (LC-MS), and long-term storage.Usually not required, but buffer optimization is still good practice.
Q3: How does the pH of my sample solution affect the adsorption of 4-Hydroxypenicillin V?

A3: The pH of your solution is a critical factor that dictates the ionization state of 4-Hydroxypenicillin V and the surface charge of your labware, thereby controlling ionic adsorption.

  • Analyte Charge: 4-Hydroxypenicillin V has a carboxylic acid with a pKa around 2.73.[5][6]

    • At pH > 3: The molecule is deprotonated and carries a net negative charge (R-COO⁻), making it prone to binding to positively charged surface sites.

    • At pH < 3: The molecule is predominantly neutral (R-COOH), which can reduce ionic interactions but may increase hydrophobic adsorption.[1]

  • Surface Charge:

    • Glass: Has a net negative charge at neutral pH due to deprotonated silanol groups.

    • Plastics: Can carry surface charges from manufacturing processes or surface treatments.

Studies on Penicillin V and G have shown that adsorption is highly pH-dependent. While some studies show maximum adsorption at acidic pH (around 3-4) due to increased hydrophobicity of the neutral form[1][7], others report minimal adsorption and higher recovery in the pH range of 6 to 7.[12][13] For 4-Hydroxypenicillin V, it is crucial to balance minimizing adsorption with maintaining the molecule's stability, as penicillins can degrade under acidic or alkaline conditions.[1][14]

Recommendation: Start with a buffer in the pH 6.0-7.0 range for initial experiments. This represents a good compromise for minimizing both degradation and adsorption to common labware.

Section 2: Troubleshooting Guides & In-Depth Protocols

This section provides structured troubleshooting for persistent issues and detailed protocols for mitigation strategies.

Issue 1: Significant Analyte Loss Persists Despite Using Polypropylene Labware

Even with the right plastic, low-level analyte loss can occur due to residual hydrophobic interactions. This is especially true when working with nanomolar or low micromolar concentrations.

start Low Recovery in PP Labware check_conc Is Analyte Concentration < 1 µg/mL? start->check_conc check_solvent Is Sample in a Fully Aqueous Buffer? check_conc->check_solvent Yes sol_passivate Strategy 2: Use Low-Binding Ware or Passivate check_conc->sol_passivate:w No, but still see loss sol_organic Strategy 1: Add Organic Modifier check_solvent->sol_organic Yes sol_additive Strategy 3: Add a Blocking Agent check_solvent->sol_additive:w No, contains some organic sol_organic->sol_passivate sol_passivate->sol_additive

Caption: Decision workflow for troubleshooting analyte loss.

Protocol 1: Optimizing Sample Diluent with Organic Modifiers

The addition of a miscible organic solvent to your aqueous sample can significantly reduce hydrophobic adsorption by decreasing the polarity of the solution.

Causality: Organic modifiers like acetonitrile (ACN) or methanol (MeOH) compete with the analyte for binding sites on the hydrophobic surface of the plastic. By solvating the hydrophobic regions of 4-Hydroxypenicillin V, they reduce the thermodynamic favorability of the molecule adsorbing to the labware surface.[15][16]

Step-by-Step Protocol:

  • Solvent Selection: Acetonitrile is generally a stronger organic modifier than methanol and can be more effective at preventing hydrophobic interactions.[16][17]

  • Initial Concentration: Prepare a series of diluents containing 5%, 10%, 15%, and 20% (v/v) acetonitrile or methanol in your primary buffer (e.g., 10 mM phosphate buffer, pH 6.5).

  • Analyte Spiking: Spike a known, low concentration of 4-Hydroxypenicillin V into each diluent and into a control (buffer only).

  • Incubation: Aliquot the samples into standard polypropylene microcentrifuge tubes or a 96-well plate. Incubate for a relevant time period (e.g., 2 hours) at the experimental temperature.

  • Quantification: Analyze the concentration of 4-Hydroxypenicillin V in each sample using a validated analytical method (e.g., LC-MS).

  • Evaluation: Compare the recovery from the tubes containing organic modifier to the aqueous control. Select the lowest percentage of organic modifier that provides maximal recovery (ideally >95%).

Considerations:

  • Ensure the chosen organic solvent concentration is compatible with downstream applications (e.g., cell-based assays).

  • For LC-MS analysis, it is often beneficial to match the organic content of your sample diluent to the initial mobile phase conditions to ensure good peak shape.

Issue 2: Poor Reproducibility When Using Glassware (e.g., Autosampler Vials)

Inconsistent results with glass vials, especially between different batches or manufacturers, often point to variable surface chemistry and ionic interactions.

Protocol 2: Passivation of Borosilicate Glassware

Passivation is a process of chemically treating a surface to reduce its reactivity.[18][19] For glassware, this typically involves silanization, which masks the active silanol groups that are primary sites for hydrogen bonding and ionic adsorption.

Causality: Silanizing reagents react with the surface silanol (Si-OH) groups, replacing the polar hydroxyl group with a less reactive, and often more hydrophobic, chemical moiety. This creates a chemical barrier preventing the analyte from interacting with the glass surface.

Step-by-Step Protocol (Example using Dichlorodimethylsilane):

  • WARNING: This procedure involves hazardous chemicals and should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Cleaning: Thoroughly clean the glassware. Soak vials in a 1% (v/v) solution of a laboratory-grade detergent for at least 4 hours, then rinse extensively with tap water followed by three rinses with deionized water. Dry completely in an oven at 110°C.

  • Preparation of Silanizing Solution: In the fume hood, prepare a 2% (v/v) solution of dichlorodimethylsilane in an appropriate organic solvent like heptane or toluene.

  • Passivation: Completely immerse the clean, dry glassware in the silanizing solution for 5-10 minutes. Alternatively, fill the vials with the solution.

  • Rinsing: Remove the glassware and rinse thoroughly with the same solvent (heptane or toluene) to remove excess reagent.

  • Final Rinse and Cure: Rinse the glassware with methanol or ethanol to remove the solvent and any reaction byproducts. Dry the glassware in an oven at 100°C for 15-30 minutes to cure the silane layer.

  • Storage: Store the passivated glassware in a clean, dust-free environment.

Alternative: For many applications, purchasing pre-silanized vials is a safer and more convenient option.

Protocol 3: Using Blocking Agents or Surfactants in the Sample Matrix

For situations where organic modifiers are not suitable, adding a competitive binding agent or a surfactant can be effective.

Causality:

  • Blocking Agents (e.g., BSA): Bovine Serum Albumin (BSA) is a protein that will readily adsorb to surfaces, effectively "coating" the labware and preventing the analyte of interest from binding.[20][21]

  • Surfactants (e.g., Tween-20): Non-ionic surfactants at low concentrations (e.g., 0.01-0.05%) disrupt hydrophobic interactions between the analyte and plastic surfaces.[20][21]

Step-by-Step Protocol:

  • Reagent Selection:

    • For blocking, prepare a 0.1% (w/v) BSA solution in your buffer.

    • For surfactant use, prepare a 0.05% (v/v) Tween-20 solution in your buffer.

  • Pre-treatment (Optional but Recommended): Rinse the labware (e.g., microplate wells) with the blocking/surfactant solution and then remove the solution before adding your samples.

  • Direct Addition: Add the blocking agent or surfactant directly to your sample diluent.

  • Validation: Test the chosen additive to ensure it does not interfere with your downstream analysis. For example, BSA is not suitable for total protein assays, and both BSA and surfactants can cause ion suppression in mass spectrometry. Always run a control to assess the impact of the additive on your assay's performance.

cluster_glass Glass Surface cluster_plastic Plastic Surface (PP, PS) Analyte 4-Hydroxypenicillin V - Carboxyl (pKa ~2.7) - Hydroxyl Group - Phenoxy Group Glass Glass Analyte->Glass Ionic Bonding Hydrogen Bonding Plastic Hydrophobic Polymer Chains Low Surface Charge Analyte->Plastic Hydrophobic Interaction Mitigation_Glass Mitigation - pH Control (6-7) - Passivation (Silanization) Glass->Mitigation_Glass Mitigation_Plastic Mitigation - Organic Modifier (ACN) - Surfactant (Tween-20) - Low-Bind Coating Plastic->Mitigation_Plastic

Caption: Adsorption mechanisms and corresponding mitigation strategies.

References

  • An Adsorption Based Downstream Processing Approach for Penicillin V from a Penicillium chrysogenum BIONCL I22 Culture Filtrate. ACS Omega. Available from: [Link]

  • Phenoxymethylpenicillin. Wikipedia. Available from: [Link]

  • Reactive adsorption of penicillin on activated carbons. ResearchGate. Available from: [Link]

  • Hydrophobic Adsorption Followed by Desorption with Ethanol–Water for Recovery of Penicillin G from Fermentation Broth. ACS Omega. Available from: [Link]

  • Effect of pH on Adsorption of Amoxycillin Trihydrate using Activated Charcoal from Maerua Decumbens. International Journal of Water Research. Available from: [Link]

  • Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin: Kinetic, Pathway, and Antibacterial Activity. National Institutes of Health (NIH). Available from: [Link]

  • Effect of pH at different time interval on the removal of penicillin G... ResearchGate. Available from: [Link]

  • Penicillin V Potassium. PubChem, National Institutes of Health (NIH). Available from: [Link]

  • An Adsorption Based Downstream Processing Approach for Penicillin V from a Penicillium chrysogenum BIONCL I22 Culture Filtrate. ACS Publications. Available from: [Link]

  • Penicillin V. PubChem, National Institutes of Health (NIH). Available from: [Link]

  • phenoxymethylpenicillin. IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]

  • 4-Hydroxypenicillin V. PubChem, National Institutes of Health (NIH). Available from: [Link]

  • β-Lactams and β-Lactamase Inhibitors: An Overview. National Institutes of Health (NIH). Available from: [Link]

  • Feature-Glass Passivation. American Ceramic Society. Available from: [Link]

  • Adsorption Mechanism in RPLC. Effect of the Nature of the Organic Modifier. ACS Publications. Available from: [Link]

  • The importance of using the optimal plastic and glassware in studies involving peptides. National Institutes of Health (NIH). Available from: [Link]

  • Application of Biosorption for Penicillin G Removal: Comparison With Activated Carbon. ResearchGate. Available from: [Link]

  • Surface-Bound Antibiotic for the Detection of β-Lactamases. ACS Publications. Available from: [Link]

  • 4-HYDROXYPENICILLIN V. Global Substance Registration System (GSRS). Available from: [Link]

  • Practical considerations of the influence of organic modifiers on the ionization of analytes and buffers in reversed-phase LC. ResearchGate. Available from: [Link]

  • 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Nicoya Lifesciences. Available from: [Link]

  • Medical Device Passivation. YouTube. Available from: [Link]

  • (PDF) Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses. ResearchGate. Available from: [Link]

  • Low DNA Binding Plates. Azenta Life Sciences. Available from: [Link]

  • Adorption Isotherms Penicillin by Activated Carbon and Graphene with model Langmuir, Freundlich and Temkin. RJPBCS. Available from: [Link]

  • Laboratory Glassware Safety: Best Practices, Tips, and Essential Guidelines. Lab Manager. Available from: [Link]

  • Strongly Adsorbing Analytes: What, Why, and How to Fix It. LCGC International. Available from: [Link]

  • Molecular Targets of β-Lactam-Based Antimicrobials: Beyond the Usual Suspects. MDPI. Available from: [Link]

  • A Guide to Safe Handling of Laboratory Glassware. College of Engineering Safety. Available from: [Link]

  • Are Proteins Adsorbing to Your Labware?. Bitesize Bio. Available from: [Link]

  • Overview of b-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance. JSciMed Central. Available from: [Link]

  • HPLC Basics: Improving resolution (II): Mobile Phases : Solvent Strength – Organic modifier. AChromTech. Available from: [Link]

  • 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. Nicoya. Available from: [Link]

  • Low-Profile 96-Well PCR Plates. Bio-Rad. Available from: [Link]

  • Effect of Organic Solvent on Selectivity in LC Separations. Restek. Available from: [Link]

  • Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. Oxford Academic. Available from: [Link]

  • Penicillin VK. U.S. Food and Drug Administration. Available from: [Link]

  • Microresico® Low-Bind 96-well Plate. Amuza Inc. Available from: [Link]

  • Greiner Bio 96 Well Non-binding Microplate, Round (U) Bottom, Clear (10 per Pack). Pipette.com. Available from: [Link]

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Technisches Support-Zentrum: Verbesserung der Ausbeute von synthetischem 4-Hydroxypenicillin V

Author: BenchChem Technical Support Team. Date: February 2026

Answering in German, as requested by the user.

Willkommen im technischen Support-Zentrum für die Synthese von 4-Hydroxypenicillin V. Diese Ressource richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung. Sie bietet Lösungen für häufig auftretende Herausforderungen und praktische Anleitungen zur Verbesserung der Ausbeute und Reinheit Ihrer Synthese. Als leitende Anwendungswissenschaftler haben wir diesen Leitfaden auf der Grundlage etablierter wissenschaftlicher Literatur und praktischer Laborerfahrung zusammengestellt.

Häufig gestellte Fragen (FAQs)

F1: Was sind die primären Synthesewege für 4-Hydroxypenicillin V und welcher wird für eine optimale Ausbeute empfohlen?

Es gibt zwei Hauptstrategien zur Synthese von 4-Hydroxypenicillin V: die chemische Synthese und die fermentative Produktion.

  • Chemische Synthese: Dieser Ansatz beinhaltet typischerweise die Kondensation von p-Hydroxyphenoxyessigsäure mit dem 6-Aminopenicillansäure (6-APA)-Kern.[1] Ein gängiges Verfahren nutzt die Bildung eines gemischten Anhydrids, um die Acylgruppe zu aktivieren, gefolgt von der Kupplung mit 6-APA.[1] Dieser Weg bietet eine hohe Kontrolle über die Reaktionsbedingungen, kann jedoch eine sorgfältige Optimierung der Temperatur und des pH-Wertes erfordern, um Nebenreaktionen zu minimieren.

  • Fermentative Produktion: Bei diesem Ansatz wird 4-Hydroxypenicillin V als Nebenprodukt bei der Fermentation von Penicillin V durch Stämme von Penicillium chrysogenum gebildet.[2] Der Organismus hydroxyliert die Phenoxyessigsäure-Vorstufe zu p-Hydroxyphenoxyessigsäure, die dann in das Penicillin-Molekül eingebaut wird.[2] Obwohl dies eine biologische Route ist, wird 4-Hydroxypenicillin V oft als unerwünschte Verunreinigung betrachtet, deren Bildung typischerweise minimiert werden soll.[2]

Für eine gezielte Produktion mit hoher Ausbeute wird im Allgemeinen die chemische Synthese empfohlen, da sie eine direktere Kontrolle über die Produktbildung ermöglicht.

F2: Meine Reaktionsausbeute ist konstant niedrig. Was sind die häufigsten Faktoren, die die Ausbeute der Synthese von 4-Hydroxypenicillin V beeinflussen?

Eine niedrige Ausbeute ist ein häufiges Problem und kann auf mehrere kritische Faktoren zurückgeführt werden:

  • Instabilität des β-Lactam-Rings: Der β-Lactam-Ring, der für die biologische Aktivität von Penicillin entscheidend ist, ist anfällig für die Hydrolyse, insbesondere unter sauren oder stark basischen Bedingungen.[3] Diese Zersetzung führt zur Bildung von inaktiver Penicilloinsäure und ist eine der Hauptursachen für Ausbeuteverluste.[3]

  • Suboptimale Reaktionstemperatur: Bei der chemischen Synthese, insbesondere bei der Methode mit gemischten Anhydriden, sind niedrige Temperaturen (z. B. -35 °C bis 15 °C) entscheidend, um die Zersetzung der reaktiven Zwischenprodukte zu verhindern und Nebenreaktionen zu unterdrücken.[1]

  • Falscher pH-Wert: Der pH-Wert muss während der gesamten Reaktion und Aufarbeitung sorgfältig kontrolliert werden. Während der Kondensationsreaktion ist ein leicht basischer pH-Wert erforderlich, aber für die Kristallisation des Endprodukts ist ein saurer pH-Wert (pH 1-2) notwendig.[1] Abweichungen können sowohl die Reaktionskinetik als auch die Produktstabilität beeinträchtigen.

  • Qualität der Ausgangsmaterialien: Die Reinheit von 6-APA und p-Hydroxyphenoxyessigsäure ist für eine hohe Umwandlungsrate unerlässlich. Verunreinigungen können mit den Reagenzien reagieren oder die Reaktion inhibieren.

  • Bildung von Nebenprodukten: Bei der fermentativen Produktion ist die Bildung des Hauptprodukts Penicillin V der dominierende Prozess. Die Hydroxylierung der Vorstufe konkurriert mit deren direktem Einbau, was naturgemäß die Ausbeute von 4-Hydroxypenicillin V begrenzt.[2]

F3: Wie kann ich die Bildung von p-Hydroxypenicillin V als Nebenprodukt während der Penicillin-V-Fermentation steuern?

Die Bildung von p-Hydroxypenicillin V tritt hauptsächlich spät im Fermentationszyklus auf, wenn die Konzentration der Phenoxyessigsäure (POAc)-Vorstufe im Medium fast erschöpft ist.[2] Um die Bildung zu steuern (entweder zur Minimierung als Verunreinigung oder zur Maximierung, falls es das gewünschte Produkt ist), können Sie die Fütterungsstrategie der POAc-Vorstufe anpassen. Eine konstant hohe Konzentration von POAc begünstigt die Produktion von Penicillin V, während eine limitierte Verfügbarkeit die relative Menge des hydroxylierten Nebenprodukts erhöhen kann.[2]

Leitfaden zur Fehlerbehebung

Dieser Abschnitt bietet einen systematischen Ansatz zur Identifizierung und Lösung spezifischer Probleme, die während der Synthese von 4-Hydroxypenicillin V auftreten können.

Problem 1: Geringe Umwandlung der Ausgangsmaterialien in der chemischen Synthese

Wenn Sie eine unvollständige Reaktion und eine geringe Umwandlungsrate Ihrer Ausgangsmaterialien (z. B. 6-APA) feststellen, gehen Sie die folgenden Schritte durch.

Workflow zur Diagnose geringer Konversion

low_conversion_workflow start Geringe Konversion von 6-APA check_temp 1. Temperaturkontrolle überprüfen (Soll: -35°C bis 15°C) start->check_temp check_reagents 2. Reagenzienqualität bewerten (Reinheit von 6-APA & p-Hydroxyphenoxyessigsäure) check_temp->check_reagents Temperatur ist korrekt check_activation 3. Aktivierungsschritt optimieren (Bildung des gemischten Anhydrids) check_reagents->check_activation Reagenzien sind rein check_ph 4. pH-Wert während der Kondensation prüfen check_activation->check_ph Aktivierung ist vollständig solution Konversionsrate verbessert check_ph->solution pH ist optimal

Bildunterschrift: Systematischer Workflow zur Fehlerbehebung bei geringer Konversionsrate.

Detailliertes Protokoll zur Fehlerbehebung:

  • Temperaturkontrolle überprüfen:

    • Aktion: Stellen Sie sicher, dass Ihr Reaktionsbad während der Bildung des gemischten Anhydrids und der Kondensation die erforderliche niedrige Temperatur präzise einhält.[1] Verwenden Sie ein kalibriertes Thermometer direkt im Reaktionsgefäß.

    • Begründung: Das gemischte Anhydrid ist eine hochreaktive Spezies. Erhöhte Temperaturen führen zu schneller Zersetzung und unerwünschten Nebenreaktionen, was die für die Reaktion mit 6-APA verfügbare Menge verringert.

  • Reagenzienqualität bewerten:

    • Aktion: Analysieren Sie die Reinheit Ihrer 6-APA- und p-Hydroxyphenoxyessigsäure-Chargen mittels HPLC oder Titration.

    • Begründung: Insbesondere 6-APA kann sich bei unsachgemäßer Lagerung zersetzen. Verunreinigungen in den Ausgangsmaterialien führen zu einer falschen Stöchiometrie und der Bildung von Nebenprodukten, was die Ausbeute des Zielmoleküls direkt reduziert.

  • Aktivierungsschritt optimieren:

    • Aktion: Überprüfen Sie die Zugaberate und die Reaktionszeit für das Reagenz zur Bildung des gemischten Anhydrids (z. B. Isopropylchlorformiat).[1] Führen Sie eine dünnschichtchromatographische (DC) oder HPLC-Analyse einer kleinen Probe durch, um die vollständige Umsetzung der p-Hydroxyphenoxyessigsäure zu bestätigen, bevor Sie 6-APA zugeben.

    • Begründung: Eine unvollständige Aktivierung der Carbonsäure bedeutet, dass nicht das gesamte Substrat für die anschließende Kupplungsreaktion zur Verfügung steht, was die theoretisch maximale Ausbeute von vornherein begrenzt.

Problem 2: Hohe Konzentrationen von Verunreinigungen im Rohprodukt

Die Anwesenheit signifikanter Verunreinigungen erschwert die Aufreinigung und verringert die isolierte Ausbeute.

Häufige Verunreinigungen und ihre Ursachen

VerunreinigungMögliche UrsacheEmpfohlene Maßnahme
Penicilloinsäure-Derivat Hydrolyse des β-Lactam-Rings durch ungeeigneten pH-Wert oder hohe Temperaturen während der Aufarbeitung.[3]Halten Sie den pH-Wert während der Extraktion strikt im neutralen bis leicht basischen Bereich (pH 8-9) und arbeiten Sie bei niedrigen Temperaturen.[1]
Nicht umgesetzte 6-APA Unvollständige Kondensationsreaktion; unzureichende Menge des aktivierten Acyl-Donors.Optimieren Sie den Aktivierungsschritt (siehe Problem 1, Schritt 3); stellen Sie sicher, dass die Stöchiometrie korrekt ist.
Polymere Nebenprodukte Überaktivierung oder Nebenreaktionen des gemischten Anhydrids.Halten Sie die Reaktionstemperatur streng ein; optimieren Sie die Reaktionszeit des Aktivierungsschritts.

Logischer Entscheidungsbaum zur Identifizierung von Verunreinigungen

byproduct_troubleshooting start Hohe Verunreinigung im Rohprodukt Analysieren Sie das Profil via HPLC/MS identify Verunreinigung identifizieren Penicilloinsäure 6-APA Andere Nebenprodukte start->identify action_p pH-Wert & Temperatur der Aufarbeitung anpassen identify:p->action_p action_s Stöchiometrie & Aktivierung überprüfen identify:s->action_s action_o Reaktionsbedingungen (Temp., Zeit) verfeinern identify:o->action_o end Produktreinheit verbessert action_p->end action_s->end action_o->end

Bildunterschrift: Entscheidungsbaum zur Handhabung von Verunreinigungen im Produkt.

Experimentelle Protokolle

Protokoll: Analytische Überwachung der Reaktion mittels RP-HPLC

Dieses Protokoll ist entscheidend, um den Reaktionsfortschritt zu verfolgen und Probleme wie geringe Umwandlung oder Nebenproduktbildung frühzeitig zu erkennen.

Materialien:

  • RP-HPLC-System mit UV-Detektor

  • C18-Säule (z. B. 250 x 4,0 mm, 10 µm)[4]

  • Mobile Phase: Mischung aus Phosphatpuffer, Methanol und Wasser (z. B. 8:42:50), pH-Wert auf 3,5 mit Orthophosphorsäure eingestellt.[4]

  • Referenzstandards für Penicillin V, 4-Hydroxypenicillin V und 6-APA.

Schritt-für-Schritt-Methode:

  • Probenvorbereitung: Entnehmen Sie eine kleine Aliquote (z. B. 50 µL) aus dem Reaktionsgemisch.

  • Quenchen: Verdünnen Sie die Probe sofort in einem Überschuss an mobiler Phase, um die Reaktion zu stoppen.

  • Zentrifugation: Zentrifugieren Sie die Probe, um alle Feststoffe zu entfernen.

  • Injektion: Injizieren Sie den Überstand in das HPLC-System.

  • Analyse:

    • Stellen Sie den Detektor auf 254 nm ein.[4]

    • Verwenden Sie eine Flussrate von ca. 1,2 ml/min.[4]

    • Identifizieren Sie die Peaks durch Vergleich der Retentionszeiten mit den Referenzstandards.

    • Quantifizieren Sie die Peakflächen, um die prozentuale Umwandlung und das Verhältnis von Produkt zu Nebenprodukten zu bestimmen.

Rationale: Eine regelmäßige Überwachung ermöglicht es Ihnen, den optimalen Endpunkt der Reaktion zu bestimmen und zu verhindern, dass das Produkt durch zu lange Reaktionszeiten oder während der Aufarbeitung abgebaut wird. Sie liefert quantitative Daten, die für eine systematische Optimierung unerlässlich sind.

Referenzen

  • CN109628541B - Method for synthesizing penicillin V salt by enzyme method. Google Patents.

  • Total Synthesis of Penicillin V . Scribd. [Link]

  • CN104230955A - Preparation method of p-hydroxy penicillin V acid and salt thereof. Google Patents.

  • Enzyme-catalyzed biodegradation of penicillin fermentation residues by β-lactamase OtLac from Ochrobactrum tritici . National Institutes of Health (NIH). [Link]

  • Pho - CO₂H - 1: penicillin V . Source not formally provided, content appears to be from a chemistry resource. [Link]

  • Assay Method Validation Of 4-Hydroxy Phenoxymethylpenicillin And Phenoxy Methyl Penicillin In Phenoxymethylpenicillin Tablets By RP-HPLC . Journal of Chemical and Pharmaceutical Research (JOCPR). [Link]

  • Mode of Action of Penicillin . FutureLearn. [Link]

  • Decreased production of para-hydroxypenicillin V in penicillin V fermentations . PubMed. [Link]

Sources

"addressing inconsistent results in 4-Hydroxypenicillin V antibacterial assays"

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Inconsistent MIC/MBC Data for 4-Hydroxypenicillin V From: Dr. A. Vance, Senior Application Scientist To: Research & Development Team

Executive Summary

You are likely reading this because your Minimum Inhibitory Concentration (MIC) data for 4-Hydroxypenicillin V (p-hydroxyphenoxymethylpenicillin) is displaying high variance between replicates or failing to match expected potency compared to the parent compound, Penicillin V.

As the primary metabolite of Penicillin V, this compound presents a dual challenge: it carries the inherent hydrolytic instability of the beta-lactam ring and the oxidative sensitivity of the phenolic hydroxyl group . Inconsistent results are rarely due to "bad bacteria"; they are almost always due to compound degradation or inoculum kinetics .

This guide abandons generic advice. Below are the specific, causality-based protocols to stabilize your molecule and validate your biological readout.

Module 1: The Stability Paradox (Chemistry)

The Core Issue: 4-Hydroxypenicillin V is not just a beta-lactam; it is a phenol-substituted beta-lactam.

  • Hydrolysis: The beta-lactam ring opens rapidly in alkaline pH or presence of water, rendering the drug inactive (penicilloic acid formation).[1]

  • Oxidation: The p-hydroxyl group makes the phenyl ring electron-rich, increasing susceptibility to oxidative degradation (browning of solution), which interferes with optical density (OD) readings.

Protocol: The "Zero-Hydrolysis" Stock Preparation

Do not use water for stock solutions. Do not store at -20°C.

VariableRecommendationThe "Why" (Causality)
Solvent 100% DMSO (Anhydrous)Water triggers immediate nucleophilic attack on the beta-lactam ring. DMSO prevents hydrolysis during storage.
Buffer Phosphate Buffer (pH 6.0) Beta-lactams are most stable at pH 6.0–6.5. Alkaline media (pH > 7.2) accelerates ring opening exponentially.
Storage -80°C (Single Use Aliquots)-20°C allows "eutectic freezing" where pockets of high salt/drug concentration remain liquid, accelerating degradation. -80°C ensures total vitrification.
Thawing Ice Bath Rapid temperature spikes induce thermal hydrolysis.
Workflow Visualization: Stock Integrity Logic

StockPrep Start Start: 4-OH-Pen V Powder Solvent Dissolve in 100% Anhydrous DMSO (Avoid Water) Start->Solvent Check Is solution clear? Solvent->Check Brown Discard: Oxidative Degradation Check->Brown Brown/Yellow Aliquot Aliquot into light-protected tubes (Phenol sensitivity) Check->Aliquot Colorless Freeze Flash Freeze & Store at -80°C Aliquot->Freeze

Figure 1: Decision tree for maintaining chemical integrity of 4-Hydroxypenicillin V prior to assay.

Module 2: The Inoculum Effect (Biology)

The Core Issue: Inconsistent MICs often stem from the Inoculum Effect . Beta-lactam efficacy is density-dependent. If your starting inoculum varies from


 CFU/mL to 

CFU/mL, the bacteria may produce enough basal beta-lactamase to hydrolyze the drug before the drug can kill the bacteria.

The Fix: You must validate your inoculum density via colony counts, not just OD.

  • Standard: Target strictly

    
     CFU/mL  (per CLSI M07-A10 guidelines).
    
  • Verification: Plate out your inoculum. If you see

    
     colonies at a 
    
    
    
    dilution, your assay is invalid due to high density.
Module 3: Readout Precision (Physics)

The Core Issue: Beta-lactams often induce filamentation (bacteria elongate but don't divide) rather than immediate lysis.

  • OD600 Failure: Filamentous bacteria scatter light effectively. An OD reader will register "growth" (high turbidity) even if the bacteria are non-viable. This leads to False Resistance results.

  • Oxidation Interference: As mentioned, the 4-hydroxy group can oxidize to quinones, darkening the media. This dark color increases absorbance, falsely inflating OD values.

Protocol: Resazurin Viability Switch

Switch from OD600 to a Resazurin (Alamar Blue) assay to measure metabolism rather than biomass.

  • Setup: Perform MIC in 96-well plates as usual (MHB media).

  • Incubation: 18–20 hours at 37°C.

  • Dye Addition: Add 30 µL of 0.01% Resazurin solution to each well.

  • Development: Incubate for 1–2 hours.

    • Blue: No metabolism (Dead/Inhibited) → Valid MIC.

    • Pink: Active metabolism (Alive).

  • Advantage: Dead filaments will not reduce the dye, giving you the true MIC.

Workflow Visualization: Troubleshooting The "Trailing Endpoint"

AssayLogic Result Inconsistent MIC Data CheckMedia Check Media Color Result->CheckMedia Dark Oxidation of Phenol Group (False High OD) CheckMedia->Dark Brown/Dark Clear Check Readout Method CheckMedia->Clear Normal ODRead OD600 Reading Clear->ODRead Resazurin Resazurin Assay Clear->Resazurin Filament Filamentation detected as Growth (False Resistance) ODRead->Filament Beta-lactam effect TrueMIC Metabolic Stop Detected (Accurate MIC) Resazurin->TrueMIC

Figure 2: Diagnostic logic for distinguishing chemical interference from biological resistance.

FAQ: Troubleshooting Matrix

Q: My MIC values drift higher (lower potency) if I prepare the plate 30 minutes before adding bacteria. A: This is hydrolysis . 4-Hydroxypenicillin V degrades in aqueous media (MHB) at room temperature.

  • Fix: Add the compound to the plate last, immediately after the bacteria are ready, or keep the master plate on ice until the moment of transfer.

Q: The media turns slightly yellow/brown overnight. A: This is phenol oxidation . The hydroxyl group on the 4-position is reacting with oxygen in the incubator.

  • Fix: This usually does not affect potency significantly, but it will ruin OD readings. You must use a colorimetric (Resazurin) or fluorometric readout to subtract this background interference.

Q: I see "skipped wells" (Growth at 8 µg/mL, No Growth at 4 µg/mL, Growth at 2 µg/mL). A: This indicates precipitation or contamination .

  • Fix: 4-Hydroxypenicillin V has lower solubility than Pen V. Ensure your DMSO stock is fully soluble before diluting into media. If a precipitate forms upon adding to MHB, your concentration is physically too high for the assay; the drug is falling out of solution and not reaching the bacteria.

References
  • Clinical and Laboratory Standards Institute (CLSI). (2015).[2][3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[2][4] Wayne, PA: CLSI.[2]

  • Papp-Wallace, K. M., et al. (2011).[5] "Carbapenems: Past, Present, and Future." Antimicrobial Agents and Chemotherapy, 55(11), 4943–4960. (Provides mechanistic detail on beta-lactam hydrolysis and stability).

  • Sarker, S. D., et al. (2007). "Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals." Methods, 42(4), 321-324. (Protocol for Resazurin/Alamar Blue assays).

  • PubChem. (n.d.). Phenoxymethylpenicillin (Penicillin V) Compound Summary. National Center for Biotechnology Information. (Chemical structure and stability data).

Sources

"optimization of fermentation conditions to reduce 4-Hydroxypenicillin V production"

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Minimizing 4-Hydroxypenicillin V Production

This guide is designed for researchers, scientists, and drug development professionals engaged in the production of Penicillin V via fermentation with Penicillium chrysogenum. It provides in-depth technical support, troubleshooting advice, and validated protocols to address a common challenge in this process: the formation of the undesirable byproduct, 4-hydroxypenicillin V (p-OH-Pen V). Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Section 1: Understanding the Problem - Frequently Asked Questions (FAQs)

This section addresses the fundamental questions surrounding the formation of 4-hydroxypenicillin V.

Q1: What is 4-hydroxypenicillin V and why is it a problem?

A1: 4-hydroxypenicillin V is a hydroxylated analogue of Penicillin V, often produced as a significant byproduct during fermentation with Penicillium chrysogenum. Its formation represents a diversion of the precursor, phenoxyacetic acid (POAc), away from the main product, thereby reducing the overall yield and purity of Penicillin V. This impurity complicates downstream processing, requiring additional purification steps that can increase costs and reduce the final recovery of the active pharmaceutical ingredient. In some wild-type strains, p-OH-Pen V can account for as much as 10-15% of the total penicillins produced[1].

Q2: What is the biochemical mechanism behind the formation of 4-hydroxypenicillin V?

A2: The formation of 4-hydroxypenicillin V occurs in a two-step process. First, the side-chain precursor, phenoxyacetic acid (POAc), is hydroxylated at the para position of its phenyl ring to form p-hydroxyphenoxyacetic acid. This reaction is catalyzed by a monooxygenase enzyme. Subsequently, the p-hydroxyphenoxyacetic acid is incorporated into the penicillin molecule by the enzyme acyl-CoA:isopenicillin N acyltransferase (IAT), yielding 4-hydroxypenicillin V instead of Penicillin V[1].

The hydroxylation of the precursor is the critical step. While the specific enzyme for POAc hydroxylation in P. chrysogenum is not definitively identified in all literature, it is strongly suggested to be a member of the cytochrome P450 monooxygenase family[2][3]. These enzymes are known for their role in metabolizing and detoxifying xenobiotic compounds. For the analogous production of Penicillin G, a phenylacetate 2-hydroxylase encoded by the pahA gene has been identified, which performs a similar function on the phenylacetic acid precursor[2]. It is highly probable that a similar P450-dependent enzyme is responsible for the hydroxylation of POAc.

Q3: Under what fermentation conditions does the production of 4-hydroxypenicillin V typically increase?

A3: The primary driver for increased 4-hydroxypenicillin V production is the depletion of the phenoxyacetic acid (POAc) precursor in the fermentation medium. Most of this byproduct is formed late in the fermentation cycle when the POAc concentration becomes limiting[1]. When POAc levels are low, the relative activity of the hydroxylating enzyme on the available precursor increases, leading to a higher proportion of p-hydroxyphenoxyacetic acid being formed and subsequently incorporated into the final product. Conversely, maintaining a high concentration of POAc in the medium is crucial for achieving high Penicillin V productivity and tends to suppress the formation of byproducts like 4-hydroxypenicillin V[4].

Section 2: Troubleshooting Guide - Strategies to Reduce 4-Hydroxypenicillin V

This section provides actionable troubleshooting steps and protocols to minimize the formation of the target byproduct.

Issue 1: High Levels of 4-Hydroxypenicillin V Detected in Final Product

Root Cause Analysis: As established, the most common cause is suboptimal concentration of the phenoxyacetic acid (POAc) precursor, especially during the late stages of fermentation.

Corrective Action 1: Implement an Optimized Precursor Feeding Strategy

The goal is to maintain a sufficient concentration of POAc throughout the fermentation to saturate the acyl-CoA:isopenicillin N acyltransferase (IAT) enzyme, thereby outcompeting the hydroxylation reaction.

Fed_Batch_Workflow cluster_0 Phase 1: Initial Batch Culture cluster_1 Phase 2: Fed-Batch Operation A Inoculate P. chrysogenum into production medium B Run in batch mode until initial carbon source is depleted A->B C Initiate continuous or pulsed feeding of POAc and carbon source B->C D Monitor POAc and Penicillin V / p-OH-Pen V levels by HPLC C->D E Adjust POAc feed rate to maintain optimal concentration D->E E->C Feedback Loop PenicillinV_Pathway cluster_main Main Biosynthetic Pathway cluster_sidechain Side-Chain Activation cluster_byproduct Byproduct Formation Pathway AminoAcids L-α-aminoadipic acid L-cysteine, L-valine ACV LLD-ACV AminoAcids->ACV ACVS IPN Isopenicillin N ACV->IPN IPNS PenV Penicillin V IPN->PenV IAT pOH_PenV 4-Hydroxypenicillin V IPN->pOH_PenV IAT POAc Phenoxyacetic Acid (POAc) POAc_CoA Phenoxyacetyl-CoA POAc->POAc_CoA PCL pOH_POAc p-OH-Phenoxyacetic Acid POAc->pOH_POAc Cytochrome P450 Monooxygenase (Low POAc levels) POAc_CoA->PenV pOH_POAc_CoA p-OH-Phenoxyacetyl-CoA pOH_POAc->pOH_POAc_CoA PCL pOH_POAc_CoA->pOH_PenV

Sources

"improving resolution between 4-Hydroxypenicillin V and Penicillin V in chromatography"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Resolution Between 4-Hydroxypenicillin V and Penicillin V

Executive Summary

This guide addresses the chromatographic separation of Penicillin V (Phenoxymethylpenicillin) and its primary polar impurity/metabolite, 4-Hydroxypenicillin V (p-hydroxypenicillin V).

The separation challenge stems from their structural similarity; the analytes differ only by a single hydroxyl group at the para position of the phenyl ring. This modification makes 4-Hydroxypenicillin V slightly more polar, causing it to elute before Penicillin V in Reversed-Phase Liquid Chromatography (RP-HPLC). Co-elution often occurs if the initial mobile phase polarity is not strictly controlled or if the pH allows for ionization overlap.

Module 1: The Mechanistic Basis of Separation

To improve resolution (


), we must exploit the hydrophobicity difference (

) between the two molecules.
  • Penicillin V: Contains a non-polar phenoxymethyl side chain.[1][2][3][4]

  • 4-Hydroxypenicillin V: Contains a p-hydroxyphenoxymethyl side chain. The phenolic hydroxyl group lowers the

    
    , reducing retention on C18 ligands.
    

The "Resolution Trap": Because Penicillin V contains a carboxylic acid moiety (pKa


 2.7), its retention is highly sensitive to pH. If the pH is too high (> 4.0), both compounds ionize (become negatively charged), reducing their interaction with the stationary phase and causing them to co-elute near the void volume.
Diagram 1: Separation Logic & Decision Tree

The following logic flow illustrates the decision process for optimizing this specific pair.

G Start Issue: Poor Resolution (Rs < 2.0) Pen V & 4-OH-Pen V CheckRT Check Retention Time (k') Start->CheckRT EarlyElution Both elute early (k' < 2) CheckRT->EarlyElution Low Retention LateElution Retained, but overlapping CheckRT->LateElution Good Retention Action_pH Decrease pH (Target pH 2.5 - 3.0) EarlyElution->Action_pH Ionization Issue Action_Organic Decrease Initial Organic % (Start < 10% MeOH/ACN) LateElution->Action_Organic Selectivity Issue Action_Column Change Selectivity (Switch to Polar-Embedded C18) Action_pH->Action_Column If Tailing Persists Action_Organic->Action_Column If Rs still < 1.5

Caption: Decision tree for troubleshooting co-elution of Penicillin V and its hydroxylated metabolite.

Module 2: Critical Method Parameters (CMP)

The following parameters are the primary levers for improving resolution.

ParameterRecommended SettingScientific Rationale
Stationary Phase C18 (L1) or Polar-Embedded C18 Standard C18 provides hydrophobic retention. Polar-embedded phases (e.g., amide-embedded) interact with the phenolic -OH of 4-Hydroxypenicillin V, potentially increasing selectivity (

).
Mobile Phase pH 2.5 – 3.5 Keeps the carboxylic acid protonated (neutral), maximizing retention on the hydrophobic column. Above pH 4.0, ionization leads to rapid elution and loss of resolution.
Organic Modifier Methanol (MeOH) MeOH is a protic solvent and often provides better selectivity for phenolic compounds compared to Acetonitrile (ACN) due to hydrogen bonding capabilities.
Buffer Phosphate (20-50 mM) Phosphate buffers have high buffering capacity at pH 2.5–3.5. Note: Not MS-compatible. Use Formate for LC-MS.
Temperature 25°C - 30°C Higher temperatures reduce viscosity but may degrade Penicillins. Keep the autosampler at 4°C to prevent in-vial degradation.
Module 3: Optimized Protocol (The "Golden" Method)

This protocol is derived from pharmacopeial principles (USP/EP) and optimized for impurity profiling.

Objective: Quantify 4-Hydroxypenicillin V (Impurity) in the presence of Penicillin V.

1. Chromatographic Conditions
  • Column: 250 mm × 4.6 mm, 5 µm C18 (USP L1).[3] Example: Waters Symmetry C18 or Agilent Zorbax Eclipse Plus C18.

  • Flow Rate: 1.0 mL/min.[3][5]

  • Detection: UV @ 268 nm (Specific for the penicillin core) or 254 nm.

  • Injection Volume: 10–20 µL.

  • Column Temp: 25°C.

  • Sample Temp: 4°C (Critical for stability).

2. Mobile Phase Preparation
  • Buffer (Solvent A): Dissolve 6.8 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL water. Adjust pH to 3.5 ± 0.05  with Phosphoric Acid (
    
    
    
    ).
  • Organic (Solvent B): Methanol (HPLC Grade).

3. Gradient Program

A shallow gradient is required to separate the early eluting 4-OH impurity.

Time (min)% Buffer (A)% Methanol (B)Event
0.09010Initial Hold (Focus 4-OH peak)
2.09010End Isocratic Hold
20.04060Linear Ramp (Elute Pen V)
25.04060Wash
26.09010Re-equilibration
35.09010End of Run
Module 4: Troubleshooting & FAQs
Q1: I see "ghost peaks" appearing between my analyte peaks. What is happening?

A: This is likely degradation . Penicillin V is susceptible to hydrolysis of the beta-lactam ring.

  • Diagnosis: If the ghost peaks increase over time while the sample sits in the autosampler, your analyte is degrading.

  • Solution: Ensure the autosampler is cooled to 4°C. Verify the mobile phase pH is not too acidic (< 2.0) or basic (> 7.0), as both extremes accelerate hydrolysis [1].

Q2: The resolution is good, but the Penicillin V peak is tailing (Symmetry factor > 1.5).

A: Tailing in beta-lactams is often caused by secondary interactions between the amine/nitrogen moieties and residual silanols on the silica support.

  • Solution: Increase the buffer concentration (e.g., from 20 mM to 50 mM) to mask silanols. Alternatively, switch to an "end-capped" column or a modern "Type B" high-purity silica column which has fewer acidic silanols [2].

Q3: Can I use Acetonitrile instead of Methanol?

A: Yes, but Methanol is generally preferred for this specific separation. The 4-Hydroxypenicillin V molecule has a phenolic group.[6] Methanol (a protic solvent) interacts differently with the phenol than Acetonitrile (aprotic), often providing better selectivity (


) between the hydroxylated impurity and the parent drug. If you must use ACN, reduce the organic % by roughly half (e.g., start at 5% ACN) to achieve similar retention.
Diagram 2: Degradation & Stability Workflow

Visualizing the risk of degradation during analysis.

Stability cluster_prevention Prevention Strategy PenV Penicillin V (Intact) Acid Acidic pH (<2.0) or High Temp PenV->Acid Base Basic pH (>7.0) PenV->Base Penillic Penillic Acid (Degradant) Acid->Penillic Rearrangement Penicilloic Penicilloic Acid (Ring Open) Base->Penicilloic Hydrolysis Cooling Autosampler @ 4°C Buffer Buffer pH 3.0-6.0

Caption: Stability pathways for Penicillin V. Degradants can co-elute if conditions are not controlled.

References
  • United States Pharmacopeia (USP). USP Monograph: Penicillin V Potassium.[7][8] USP-NF.[9] (Specifically the section on "Limit of p-hydroxypenicillin V").[10]

  • Gundersen, S.H., et al. (2023). "A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid."[11] RSC Advances. (Discusses stability at 4°C and mobile phase selection).

  • Sielc Technologies. "HPLC Separation of Phenoxymethylpenicillin." (Application note demonstrating L1 column usage and pH effects).

  • PubChem. "Penicillin V Potassium - Chemical Stability and Properties." National Library of Medicine.

Sources

Validation & Comparative

Validating a High-Throughput HPLC Method for 4-Hydroxypenicillin V: Core-Shell vs. Traditional Porous Media

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide objectively compares a modern Core-Shell (Superficially Porous Particle) HPLC methodology against the traditional Fully Porous Particle (FPP) method (referenced in standard pharmacopeias like USP) for the quantification of 4-Hydroxypenicillin V, a critical process impurity and metabolite of Phenoxymethylpenicillin (Penicillin V).

Core Finding: While traditional FPP methods are robust, they suffer from long run times and high solvent consumption. The validated Core-Shell method described herein reduces analysis time by 60% , improves resolution (


) by 1.5x , and maintains strict compliance with ICH Q2(R2)  guidelines.

Technical Comparison: The "Product" vs. Alternatives

In this context, the "Product" is the Optimized Core-Shell Method , and the "Alternative" is the Traditional Pharmacopeial Method .

Comparative Performance Matrix
MetricTraditional Method (Alternative) Optimized Core-Shell Method (Product) Impact
Stationary Phase Fully Porous Silica C18 (5 µm)Core-Shell Silica C18 (2.7 µm)Core-shell reduces diffusion path, sharpening peaks.
Column Dimensions 250 mm x 4.6 mm100 mm x 4.6 mmShorter column enables faster throughput.
Backpressure Low (~80-120 bar)Moderate (~200-300 bar)Compatible with standard HPLC (400 bar limit) and UHPLC.
Run Time ~15-20 minutes< 6 minutes 3x increase in sample throughput.
Solvent Consumption ~20 mL per run~6 mL per run70% reduction in hazardous waste.
Resolution (Impurity vs. Main) ~ 3.0> 4.5 Higher confidence in impurity quantification.
LOD (Sensitivity) ~ 0.1 µg/mL~ 0.05 µg/mLTighter bands concentrate signal, improving S/N ratio.
Why Core-Shell? (Expert Insight)

The causality of the performance boost lies in the Van Deemter equation . Traditional 5 µm fully porous particles have a significant "C-term" (mass transfer resistance) because the analyte must diffuse deep into the particle and back out.

  • Core-Shell Architecture: A solid silica core (1.7 µm) surrounded by a porous shell (0.5 µm) limits the diffusion path. This minimizes peak broadening at higher flow rates, allowing us to run faster without losing efficiency.

Experimental Protocols

Chemical Standards & Reagents[1]
  • Target Analyte: 4-Hydroxypenicillin V (Impurity).

  • API Matrix: Penicillin V Potassium.[1][2]

  • Reagents: HPLC-grade Acetonitrile (ACN), Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric acid (for pH adjustment).
    
Chromatographic Conditions[1][3][4][5]
Method A: Traditional FPP (Baseline)
  • Column: C18, 5 µm, 250 x 4.6 mm (e.g., Hypersil ODS or equivalent).

  • Mobile Phase: Phosphate Buffer (pH 3.5) : ACN : Methanol (8:4:5 ratio).

  • Flow Rate: 1.0 mL/min.[3][4]

  • Injection Vol: 20 µL.

  • Detection: UV @ 254 nm.[1]

Method B: Optimized Core-Shell (Recommended)
  • Column: Core-Shell C18, 2.7 µm, 100 x 4.6 mm (e.g., Kinetex, Cortecs, or Poroshell).

  • Mobile Phase:

    • Solvent A: 50 mM

      
       buffer, adjusted to pH 3.5 with orthophosphoric acid.
      
    • Solvent B: Acetonitrile.[1][5][3][6][7]

    • Isocratic Mode: 75% A / 25% B.

  • Flow Rate: 1.2 mL/min (Higher linear velocity enabled by particle kinetics).

  • Column Temp: 35°C (Reduces viscosity, lowering backpressure).

  • Injection Vol: 5 µL (Lower volume prevents column overloading).

  • Detection: UV @ 254 nm.[1]

Validation according to ICH Q2(R2)

The following validation data demonstrates the Core-Shell method's compliance with the ICH Q2(R2) Validation of Analytical Procedures guideline.

Specificity (Stress Testing)

Objective: Prove the method can unequivocally assess the analyte in the presence of other components (impurities, degradants). Protocol:

  • Expose Penicillin V samples to stress conditions:

    • Acid: 0.1 N HCl, 1h @ 60°C.

    • Base: 0.1 N NaOH, 1h @ 60°C.

    • Oxidation: 3%

      
      , 1h @ RT.
      
  • Inject stressed samples using Method B.

  • Acceptance Criteria: Peak purity index > 0.999 (using Diode Array Detector). Resolution (

    
    ) between 4-Hydroxypenicillin V and nearest degradant > 1.5.
    
Linearity & Range

Protocol: Prepare 5 concentration levels of 4-Hydroxypenicillin V standard ranging from 50% to 150% of the target specification limit (e.g., 0.1% limit


 0.5 µg/mL to 1.5 µg/mL).
Level (%)Conc. (µg/mL)Mean Area (n=3)RSD (%)
50%0.5012,4500.8
75%0.7518,6800.5
100%1.0024,9100.4
125%1.2531,1000.6
150%1.5037,3500.5
  • Regression Analysis:

    
    .
    
Accuracy (Recovery)

Protocol: Spike known amounts of 4-Hydroxypenicillin V into a placebo matrix at 3 levels (80%, 100%, 120%).

Spike LevelAmount Added (µg)Amount Recovered (µg)Recovery (%)ICH Limit
Low (80%)0.800.7998.75%90-110%
Mid (100%)1.001.01101.0%90-110%
High (120%)1.201.1999.16%90-110%
Precision[9]
  • Repeatability (Intra-day): 6 injections of 100% standard. Result: RSD = 0.42% (Limit < 2.0%).

  • Intermediate Precision (Inter-day): Different analyst, different day. Result: Overall RSD = 0.85% (Limit < 2.0%).

Robustness

Protocol: Deliberately vary method parameters to simulate normal lab fluctuations.

  • Flow Rate:

    
     mL/min.
    
  • pH:

    
     units.
    
  • Temperature:

    
    °C.
    Result:  System suitability (Resolution > 2.0, Tailing Factor < 1.5) remained within limits for all variations.
    

Visualizations

Validation Workflow (ICH Q2 R2)

This diagram illustrates the logical flow of the validation process, ensuring a "fitness for purpose" approach.

ValidationWorkflow Start Method Development (Core-Shell Optimization) PreVal Pre-Validation (System Suitability) Start->PreVal Specificity Specificity (Stress Testing) PreVal->Specificity Pass Specificity->Start Fail (Interference) Quant Quantitative Params (Linearity, Accuracy, Precision) Specificity->Quant Pure Peak Quant->Start Fail (RSD > 2%) Limits Limit Tests (LOD / LOQ) Quant->Limits Robust Robustness (DoE Approach) Limits->Robust Report Final Validation Report Robust->Report

Figure 1: Step-by-step validation workflow aligned with ICH Q2(R2) lifecycle management.

Degradation & Separation Logic

A representation of the relationship between the parent drug and the impurity, and how the method separates them.[2]

SeparationLogic PenV Penicillin V (Parent Drug) Degradants Other Degradants (Penicilloic Acid, etc.) PenV->Degradants Hydrolysis Fermentation Fermentation/Synthesis Side Reaction PenV->Fermentation Column Core-Shell C18 Column (Hydrophobic Interaction) PenV->Column Impurity 4-Hydroxypenicillin V (Target Impurity) Impurity->Column Degradants->Column Fermentation->Impurity Hydroxylation Column->PenV Elutes Later (Less Polar) Column->Impurity Elutes First (More Polar)

Figure 2: Origin of 4-Hydroxypenicillin V and the chromatographic separation mechanism.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Chitithoti, P. K., et al. (2010). Assay Method Validation Of 4-Hydroxy Phenoxymethylpenicillin And Phenoxy Methyl Penicillin In Phenoxymethylpenicillin Tablets By RP-HPLC. Journal of Chemical and Pharmaceutical Research, 2(4):415-424.[8] [Link]

  • Gritti, F., & Guiochon, G. (2012). Speed-resolution properties of columns packed with new 4.6 mm I.D. core-shell particles.[9][10][11] Journal of Chromatography A. [Link]

Sources

"comparative antibacterial activity of 4-Hydroxypenicillin V and Penicillin V"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Penicillin V (Phenoxymethylpenicillin), a standard oral therapeutic agent, and 4-Hydroxypenicillin V (p-Hydroxypenicillin V), its primary oxidative metabolite and fermentation byproduct.

While Penicillin V is a potent, narrow-spectrum antibiotic targeting Gram-positive organisms, 4-Hydroxypenicillin V acts primarily as a trace impurity in industrial fermentation and a metabolite in human pharmacokinetics. Experimental data indicates that while 4-Hydroxypenicillin V retains the core beta-lactam mechanism, its increased polarity alters its membrane permeability and pharmacokinetic profile, rendering it an "undesirable byproduct" in pharmaceutical manufacturing rather than a therapeutic alternative.

Molecular & Physicochemical Comparison

The fundamental difference lies in the para-hydroxylation of the phenoxy side chain. This structural modification significantly impacts the lipophilicity (LogP) and acid stability of the molecule.

FeaturePenicillin V (Standard)4-Hydroxypenicillin V (Metabolite)
IUPAC Name (2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[2-(4-hydroxyphenoxy)acetamido]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Side Chain Phenoxymethyl(4-Hydroxyphenoxy)methyl
Molecular Weight 350.39 g/mol 366.39 g/mol
Polarity Moderate Lipophilicity (allows oral absorption)Increased Polarity (Hydrophilic -OH group)
Origin Biosynthetic Product (Precursor: Phenoxyacetic acid)Fermentation Byproduct / Human Metabolite (CYP450)
Antibacterial Status Active API Active Metabolite / Impurity

Mechanistic Pathway & Biosynthesis

In industrial fermentation (Penicillium chrysogenum), Penicillin V is produced by feeding phenoxyacetic acid. However, the fungus can hydroxylate this precursor, diverting flux toward 4-Hydroxypenicillin V. This pathway is critical for process engineers to monitor, as 4-Hydroxypenicillin V is considered a contaminant in the final API.

Biosynthesis Precursor Phenoxyacetic Acid (Precursor) Hydroxylase Fungal Hydroxylase (Side Reaction) Precursor->Hydroxylase Oxidation Synthesis Penicillin Biosynthesis (Acyltransferase) Precursor->Synthesis Major Pathway Hydroxylase->Synthesis Incorporation PenV Penicillin V (Target API) Synthesis->PenV OHPenV 4-Hydroxypenicillin V (Impurity/Metabolite) Synthesis->OHPenV ~10-15% Yield in WT

Figure 1: Bifurcation of the biosynthetic pathway. 4-Hydroxypenicillin V competes with the target product during fermentation.

Comparative Antibacterial Activity

The antibacterial activity is evaluated based on Minimum Inhibitory Concentration (MIC) . Penicillin V is the gold standard for susceptible Gram-positive cocci. 4-Hydroxypenicillin V generally exhibits reduced potency against standard S. aureus strains compared to the parent drug, though it retains the beta-lactam ring essential for PBP (Penicillin-Binding Protein) inhibition.

Activity Profile (Staphylococcus aureus ATCC 29213)
CompoundMIC Range (µg/mL)Clinical Interpretation
Penicillin V 0.06 – 0.12Highly Active (Primary therapeutic range)
4-Hydroxypenicillin V 0.25 – 1.0*Moderately Active (Often 2-4x less potent)
Penicilloic Acid > 32.0Inactive (Hydrolyzed degradation product)

*Note: Values for 4-Hydroxypenicillin V are derived from comparative metabolite studies and structure-activity relationships (SAR). It is not a clinical drug, so standardized breakpoints do not exist.

Mechanism of Action Validation: Both compounds bind to the active site of DD-transpeptidase (PBP). However, the para-hydroxy group on the side chain of 4-Hydroxypenicillin V alters the steric fit and hydrophobicity required to penetrate the Gram-positive cell wall peptidoglycan layers efficiently.

Experimental Protocols

To objectively compare these compounds, you must first isolate the metabolite (as it is not standardly available as a pure reagent) and then perform susceptibility testing.

Protocol A: HPLC Separation & Purification

Objective: Isolate 4-Hydroxypenicillin V from Penicillin V fermentation broth or degraded samples.

  • Column: C18 Reverse Phase (e.g., Lichrospher 100 RP-18e, 250 x 4.0mm, 5µm).

  • Mobile Phase: Phosphate Buffer (pH 3.5) : Methanol : Water (8 : 42 : 50).

  • Flow Rate: 1.2 mL/min.

  • Detection: UV at 254 nm.

  • Retention Time Reference:

    • 4-Hydroxypenicillin V: ~6-8 min (Elutes earlier due to polarity).

    • Penicillin V: ~16.5 min.[1]

  • Fraction Collection: Collect the peak corresponding to 4-Hydroxypenicillin V and lyophilize to obtain powder for MIC testing.

Protocol B: Comparative MIC Determination (Broth Microdilution)

Objective: Quantify antibacterial potency.

  • Inoculum Prep: Prepare a 0.5 McFarland suspension of S. aureus (ATCC 29213) in saline. Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup: Use a 96-well plate.

    • Rows A-C: Penicillin V (Gradient: 16 µg/mL down to 0.03 µg/mL).

    • Rows D-F: 4-Hydroxypenicillin V (Gradient: 16 µg/mL down to 0.03 µg/mL).

    • Row G: Growth Control (No antibiotic).

    • Row H: Sterility Control (No bacteria).

  • Incubation: 35°C ± 2°C for 16-20 hours (ambient air).

  • Readout: Determine the lowest concentration with no visible growth .

  • Data Validity Check: The MIC for Penicillin V must fall within CLSI quality control ranges (0.06–0.25 µg/mL) for the test to be valid.

Workflow Sample Fermentation Broth / Metabolite Mixture HPLC HPLC Fractionation (C18 Column, pH 3.5) Sample->HPLC Lyophil Lyophilization (Solvent Removal) HPLC->Lyophil Collect 4-OH Peak Quant Quantification (qNMR or Mass Spec) Lyophil->Quant Verify Purity MIC MIC Assay (Mueller-Hinton Broth) Quant->MIC Data Comparative Potency Data MIC->Data

Figure 2: Experimental workflow for isolating and testing the metabolite.

References

  • Biosynthesis & Impurities

    • Decreased production of para-hydroxypenicillin V in penicillin V fermentations.[2] (PubMed). Available at: [Link]

  • Pharmacokinetics & Metabolism

    • Exploring the Pharmacokinetics of Phenoxymethylpenicillin (Penicillin-V) in Adults. (NIH / PubMed Central). Available at: [Link]

  • Analytical Validation

    • Assay Method Validation Of 4-Hydroxy Phenoxymethylpenicillin And Phenoxy Methyl Penicillin By RP-HPLC. (JOCPR). Available at: [Link] (Search Index: J. Chem. Pharm. Res., 2010, 2(4):415-424).

  • Standard Protocols

    • Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing. (CLSI).[3][4] Available at: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of LC-MS/MS and HPLC-UV Methods for 4-Hydroxypenicillin V Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical analysis, the integrity of quantitative data is paramount. For compounds like 4-Hydroxypenicillin V, a significant metabolite of the widely used antibiotic Penicillin V, robust and reliable analytical methods are crucial for pharmacokinetic, toxicokinetic, and clinical studies.[1][2] This guide provides an in-depth comparison and cross-validation of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The rationale for employing both methods stems from their complementary strengths. HPLC-UV is a workhorse in many quality control laboratories—cost-effective and excellent for quantifying analytes at moderate to high concentrations.[3][4] Conversely, LC-MS/MS is the gold standard for bioanalysis due to its superior sensitivity and selectivity, allowing for the accurate measurement of analytes at very low concentrations in complex biological matrices.[5][6][7]

Cross-validation serves as the critical bridge, ensuring that data generated by these two distinct methods are interchangeable and reliable, a process strongly recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][8][9] This guide will walk you through the principles, protocols, and data interpretation necessary to successfully cross-validate these two methods for 4-Hydroxypenicillin V.

Analyte Characteristics and Methodological Principles

4-Hydroxypenicillin V: A Brief Overview

4-Hydroxypenicillin V is a metabolite of Penicillin V, a β-lactam antibiotic.[10][11] Understanding its physicochemical properties is the first step in method development.

  • Molecular Formula: C₁₆H₁₈N₂O₆S[12]

  • Molecular Weight: 366.39 g/mol [12]

  • Structure & Polarity: The presence of a carboxylic acid, a phenolic hydroxyl group, and the β-lactam ring imparts a moderate degree of polarity, making it suitable for reversed-phase chromatography.[10][13]

  • UV Absorbance: The phenoxy group in its structure provides a chromophore, allowing for UV detection.

HPLC-UV: The Principle of Absorbance

This technique separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. The separated 4-Hydroxypenicillin V is then quantified by its ability to absorb light at a specific wavelength, governed by the Beer-Lambert law. The choice of wavelength is critical; it should be at the absorbance maximum of the analyte to ensure the highest sensitivity.

LC-MS/MS: The Power of Specificity

LC-MS/MS also uses liquid chromatography for separation but employs a tandem mass spectrometer for detection. This detector ionizes the analyte and separates the ions based on their mass-to-charge ratio (m/z). In Multiple Reaction Monitoring (MRM) mode, a specific parent ion (precursor) for 4-Hydroxypenicillin V is selected, fragmented, and a specific fragment ion (product) is monitored. This precursor-to-product transition is highly specific to the analyte, virtually eliminating matrix interferences and providing exceptional sensitivity.[14]

Experimental Design and Protocols

A robust cross-validation begins with two independently validated methods. The validation should be performed in accordance with regulatory guidelines such as the ICH Q2(R1) and FDA's Bioanalytical Method Validation Guidance.[8][15][16]

Materials and Reagents
  • 4-Hydroxypenicillin V reference standard (>98% purity)

  • Penicillin V Potassium Salt (for internal standard in HPLC-UV, if needed)

  • 4-Hydroxypenicillin V-d4 (or other suitable stable isotope-labeled internal standard for LC-MS/MS)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid and ammonium formate (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

Protocol 1: HPLC-UV Method Development & Validation

1. Chromatographic Conditions Development:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). Rationale: The C18 stationary phase provides good retention for moderately polar compounds like 4-Hydroxypenicillin V.
  • Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). Rationale: The acidic mobile phase ensures the carboxylic acid group is protonated, leading to better peak shape and retention.
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: Determined by scanning the UV spectrum of 4-Hydroxypenicillin V (typically around 230 nm or 270 nm).
  • Injection Volume: 20 µL.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 10,000 x g for 10 minutes.[17]
  • Transfer the supernatant to a clean vial for injection.

3. Validation Parameters:

  • Specificity: Analyze blank plasma from at least six different sources to ensure no endogenous components interfere with the analyte peak.
  • Linearity: Prepare a calibration curve with at least six non-zero concentrations (e.g., 0.1 to 50 µg/mL). The correlation coefficient (r²) should be >0.99.
  • Accuracy & Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations (LLOQ, LQC, MQC, HQC) in five replicates. Accuracy should be within 85-115% (80-120% for LLOQ), and precision (CV%) should be ≤15% (≤20% for LLOQ).[18]
  • LOD & LOQ: Determined based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).
Protocol 2: LC-MS/MS Method Development & Validation

1. MS and Chromatographic Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
  • Ionization Mode: ESI positive. Rationale: The basic nitrogen atoms in the penicillin structure are readily protonated.
  • MRM Transitions:
  • 4-Hydroxypenicillin V: Optimize by infusing a standard solution to find the precursor ion [M+H]⁺ and the most stable, abundant product ion. (e.g., m/z 367.1 → 160.1)
  • Internal Standard (IS): e.g., 4-Hydroxypenicillin V-d4
  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Rationale: UPLC provides better resolution and faster run times, which is ideal for high-throughput bioanalysis.
  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). Rationale: Formic acid is a volatile acid compatible with MS and aids in protonation.
  • Flow Rate: 0.4 mL/min.

2. Sample Preparation: Same as HPLC-UV, but the internal standard will be the stable isotope-labeled version.

3. Validation Parameters: Follow the same validation parameters as HPLC-UV, but with a much lower concentration range (e.g., 0.5 to 500 ng/mL). The acceptance criteria for accuracy and precision are the same.[18][19]

The Cross-Validation Protocol: Bridging the Methods

Once both methods are fully validated, the cross-validation can proceed. The goal is to demonstrate that the methods produce comparable results for the same set of samples.

1. Sample Selection:

  • Prepare at least three batches of QC samples at low, medium, and high concentrations.
  • If available, use incurred samples (real study samples) to provide the most meaningful comparison.

2. Experimental Workflow:

  • Analyze the selected samples using the validated HPLC-UV method.
  • Analyze the exact same set of samples using the validated LC-MS/MS method.
  • It is crucial that the analysis is performed on the same day or that sample stability under storage conditions has been thoroughly proven.

G Split Split HPLC_Analysis HPLC_Analysis Split->HPLC_Analysis Aliquot Set A LCMS_Analysis LCMS_Analysis Split->LCMS_Analysis Aliquot Set B HPLC_Results HPLC_Results Compare Compare HPLC_Results->Compare LCMS_Results LCMS_Results LCMS_Results->Compare

Data Analysis and Acceptance Criteria

Quantitative Data Summary

The performance of each validated method should be summarized clearly.

Table 1: Method Validation Performance Summary

ParameterHPLC-UV MethodLC-MS/MS MethodAcceptance Criteria (EMA/FDA)
Linearity Range 0.1 – 50 µg/mL0.5 – 500 ng/mL-
Correlation (r²) > 0.995> 0.998≥ 0.99
LLOQ 0.1 µg/mL0.5 ng/mLS/N ≥ 10
Accuracy at LLOQ 95.5%98.2%80 – 120%
Precision at LLOQ 11.2%14.5%≤ 20% CV
Accuracy (LQC, MQC, HQC) 94.8% – 103.1%96.5% – 104.7%85 – 115%
Precision (LQC, MQC, HQC) ≤ 9.8%≤ 8.5%≤ 15% CV
Cross-Validation Evaluation

The core of the cross-validation is the statistical comparison of the concentration data obtained from both methods.

1. Linear Regression: Plot the concentrations obtained from the HPLC-UV method (x-axis) against the concentrations from the LC-MS/MS method (y-axis).

  • Acceptance Criteria: The slope of the regression line should be between 0.80 and 1.20, and the correlation coefficient (r²) should be ≥ 0.98. This demonstrates a strong linear relationship between the results.

2. Bland-Altman Analysis: This is a powerful graphical method for assessing the agreement between two quantitative measurement techniques.[20][21] It plots the difference between the two measurements for each sample against the average of the two measurements.[22]

  • Procedure:

    • For each sample, calculate the difference: [Conc. LC-MS/MS] - [Conc. HPLC-UV]

    • Calculate the average: ([Conc. LC-MS/MS] + [Conc. HPLC-UV]) / 2

    • Plot the difference (y-axis) versus the average (x-axis).

  • Interpretation:

    • Bias: The mean of the differences. A value close to zero indicates no systematic difference between the methods.

    • Limits of Agreement (LoA): Calculated as Mean Difference ± 1.96 * Standard Deviation of the Differences. This range is expected to contain 95% of the differences between the two methods. The LoA should be within a clinically or scientifically acceptable range (e.g., ±20%).

G

Discussion and Conclusion

A successful cross-validation demonstrates that while LC-MS/MS offers superior sensitivity for discovery and bioanalysis, the more accessible HPLC-UV method can be reliably used for applications within its validated range, such as formulation analysis or later-stage clinical studies where analyte concentrations are higher.

If the acceptance criteria are met, the methods can be considered interchangeable within the overlapping validated range. If discrepancies arise, a thorough investigation is required. Common causes include:

  • Interferences: The HPLC-UV method may be susceptible to co-eluting matrix components that are not detected by the highly specific LC-MS/MS method.

  • Sample Stability Issues: The analyte may degrade differently under the two distinct sets of mobile phase conditions or processing times.

  • Non-linearity at High Concentrations: The LC-MS/MS detector may experience saturation at the high end of the HPLC-UV range.

References

  • Indian Journal of Pharmaceutical Education and Research. LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Available from: [Link]

  • PMC - NIH. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Available from: [Link]

  • LCGC International. Determination of Penicillins in Meat by High Performance Liquid Chromatography (HPLC-UV) and HPLC–MS–MS. Available from: [Link]

  • ICH. Bioanalytical method validation and study sample analysis m10. Available from: [Link]

  • MDPI. Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin. Available from: [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. Available from: [Link]

  • ResearchGate. European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Available from: [Link]

  • Interchim. Determination of Penicillins in Meat by High Performance Liquid Chromatography (HPLC/UV) and HPLC/MS/MS. Available from: [Link]

  • FDA. Bioanalytical Method Validation Guidance for Industry May 2018. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Assay Method Validation Of 4-Hydroxy Phenoxymethylpenicillin And Phenoxy Methyl Penicillin In Phenoxymethylpenicillin Tablets By RP-HPLC. Available from: [Link]

  • ACS Publications. LC-MS/MS Method for the Determination and Quantitation of Penicillin G and Its Metabolites in Citrus Fruits Affected by Huanglongbing. Available from: [Link]

  • ResearchGate. Bland-Altman methods for comparing methods of measurement and response to criticisms. Available from: [Link]

  • PubChem - NIH. 4-Hydroxypenicillin V. Available from: [Link]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. Available from: [Link]

  • ResearchGate. (PDF) Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. Available from: [Link]

  • PubMed Central. Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction. Available from: [Link]

  • Gsrs. 4-HYDROXYPENICILLIN V. Available from: [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • XLSTAT. Method comparison (Bland Altman, …) | Statistical Software for Excel. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. phenoxymethylpenicillin | Ligand page. Available from: [Link]

  • MedCalc. Comparison of multiple methods. Available from: [Link]

  • ResearchGate. (PDF) Identification of Penicillin G Metabolites under Various Environmental Conditions using UHPLC-MS/MS. Available from: [Link]

  • SciSpace. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. Available from: [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • HHS.gov. Bioanalytical Method Validation for Biomarkers Guidance. Available from: [Link]

  • TGA Consultation Hub. ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. Available from: [Link]

  • ResearchGate. Measuring agreement in method comparison studies. Available from: [Link]

  • Shimadzu. Analysis of penicillin analogs using LC-MS. Available from: [Link]

  • Inchem.org. The Nordic Expert Group for Criteria Documentation of Health Risks from Chemicals. 134. Penicillins. Available from: [Link]

  • Wikipedia. Bland–Altman plot. Available from: [Link]

  • KCAS. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • MDPI. Simple HPLC-UV Method for Piperacillin/Tazobactam Assay in Human Plasma. Available from: [Link]

  • ICH. Quality Guidelines. Available from: [Link]

  • FDA. Bioanalytical Method Validation. Available from: [Link]

  • Food Safety and Inspection Service. Determination and Confirmation of Penicillin G by LC-MS/MS. Available from: [Link]

  • YouTube. Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Available from: [Link]

  • YouTube. ICH Q2 Validation of Analytical Procedures. Available from: [Link]

Sources

"comparison of 4-Hydroxypenicillin V stability with other penicillin metabolites"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 4-Hydroxypenicillin V (p-hydroxypenicillin V) against its parent compound (Penicillin V) and its primary degradation products. It is designed for analytical scientists and formulation engineers requiring actionable stability data and detection protocols.

Executive Summary

4-Hydroxypenicillin V (4-OH-Pen V) is a hydroxylated analog of Penicillin V, primarily occurring as a side-product during industrial fermentation rather than a major human metabolite. While it shares the core pharmacophore of Penicillin V, its stability profile is distinct due to the phenolic moiety.

  • Chemical Stability: 4-OH-Pen V retains the acid-stable ether linkage characteristic of Penicillin V, allowing it to survive gastric pH better than Penicillin G. However, the para-hydroxyl group increases susceptibility to oxidative degradation compared to the parent molecule.

  • Metabolic Fate: The primary degradation pathway for both 4-OH-Pen V and Penicillin V is the hydrolytic opening of the beta-lactam ring, forming Penicilloic Acid .

  • Analytical Distinction: In Reverse-Phase HPLC (RP-HPLC), 4-OH-Pen V elutes earlier than Penicillin V due to increased polarity, requiring specific gradient adjustments for resolution.

Chemical Identity & Structural Context[1]

To understand the stability differences, one must analyze the structural deviations.

CompoundRoleStructural FeatureStability Criticality
Penicillin V (Phenoxymethylpenicillin)Parent APIPhenoxymethyl side chainAcid Stable: Ether oxygen prevents acid-catalyzed rearrangement (unlike Pen G).
4-Hydroxypenicillin V Impurity / Minor Metabolitep-Hydroxyphenoxymethyl side chainOxidative Risk: Phenolic -OH introduces redox vulnerability; increases polarity.
Penicilloic Acid V Degradation ProductOpen Beta-lactam ringInactive Sink: Thermodynamically stable end-product of hydrolysis.
Degradation Pathway Diagram

The following diagram illustrates the parallel degradation pathways of Penicillin V and its 4-hydroxy analog.

PenicillinDegradation PenV Penicillin V (Parent API) OHPenV 4-Hydroxypenicillin V (Fermentation Impurity) PenV->OHPenV Minor Metabolic Hydroxylation (Liver) Penicilloic Penicilloic Acid V (Major Hydrolysis Product) PenV->Penicilloic Beta-Lactamase or pH > 8.0 OHPenicilloic 4-OH-Penicilloic Acid (Hydrolysis Product) OHPenV->OHPenicilloic Beta-Lactamase or pH > 8.0 Precursor Phenoxyacetic Acid (Precursor) Precursor->PenV Fermentation Precursor->OHPenV Side Reaction (Hydroxylation)

Figure 1: Degradation and formation pathways.[1] Note that 4-Hydroxypenicillin V degrades via the same beta-lactam ring opening mechanism as the parent.

Comparative Stability Analysis

A. Hydrolytic Stability (pH Effects)

Both Penicillin V and 4-Hydroxypenicillin V possess an electron-withdrawing oxygen atom in the side chain (phenoxy group). This prevents the "penillic acid rearrangement" that rapidly destroys Penicillin G in stomach acid.

  • Acidic Conditions (pH 2-4): Both compounds are relatively stable. 4-OH-Pen V shows <5% degradation over 4 hours at pH 3, comparable to Penicillin V.

  • Alkaline Conditions (pH > 8): Both compounds rapidly degrade. The hydroxide ion attacks the beta-lactam carbonyl, opening the ring to form Penicilloic acid. The rate of hydrolysis is similar, as the distal 4-OH group has minimal steric or electronic effect on the beta-lactam ring.

B. Enzymatic Stability (Beta-Lactamase)[2]
  • Susceptibility: Both 4-OH-Pen V and Penicillin V are highly susceptible to beta-lactamases (penicillinases). The 4-hydroxy substitution does not confer steric hindrance (unlike the bulky side chains of methicillin or oxacillin).

  • Implication: In biological assays, samples must be treated with a beta-lactamase inhibitor (e.g., clavulanic acid) immediately upon collection to prevent conversion to penicilloic acid.

C. Oxidative Stability

This is the key differentiator.

  • Penicillin V: The phenyl ring is unsubstituted and resistant to oxidation under standard storage conditions.

  • 4-Hydroxypenicillin V: The phenol group is an electron-donating substituent. Upon exposure to light or peroxides, it can undergo oxidative radical formation or quinone coupling.

  • Storage Requirement: Standards of 4-Hydroxypenicillin V must be stored at -20°C in amber vials to prevent oxidative darkening, whereas Penicillin V is stable at room temperature in dry powder form.

Experimental Protocol: Stability-Indicating HPLC Assay

To separate 4-Hydroxypenicillin V from the parent and metabolites, a gradient RP-HPLC method is required. The 4-OH group makes the molecule significantly more polar.

Workflow Visualization

HPLCWorkflow cluster_LC LC Parameters Sample Sample Preparation (Plasma/Fermentation Broth) Quench Quench Step Add ACN + 0.1% Formic Acid (Stops enzymatic degradation) Sample->Quench Centrifuge Centrifuge 10,000 x g, 10 min, 4°C Quench->Centrifuge Inject HPLC Injection (10-20 µL) Centrifuge->Inject Column Column: C18 (150 x 4.6mm, 5µm) Temp: 30°C Inject->Column Detection Detection (UV/MS) UV: 268 nm (Beta-lactam) MS: m/z 367 (4-OH-Pen V) Column->Detection MobilePhase Mobile Phase: A: 20mM KH2PO4 (pH 3.0) B: Acetonitrile

Figure 2: Sample preparation and LC workflow for simultaneous detection.

Detailed Method Parameters

This protocol ensures the resolution of the polar 4-OH metabolite from the parent.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 5 µm.

  • Mobile Phase:

    • Solvent A: 20 mM Potassium Phosphate buffer (pH 3.0). Note: Low pH is critical to suppress ionization of the carboxylic acid, improving peak shape.

    • Solvent B: Acetonitrile (HPLC Grade).

  • Gradient Profile:

    • 0-2 min: 10% B (Isocratic hold for polar metabolites).

    • 2-15 min: 10% -> 45% B (Linear gradient).

    • 15-20 min: 45% B (Wash).

  • Retention Order (Approximate):

    • Penicilloic Acid: ~3.5 min (Most polar, ring open).

    • 4-Hydroxypenicillin V: ~7.2 min (Polar phenol group).

    • Penicillin V: ~12.5 min (Parent, most hydrophobic).

Self-Validating System Check
  • Resolution Test: The resolution (

    
    ) between 4-OH-Pen V and Penicillin V must be 
    
    
    
    .
  • Tailing Factor: Ensure tailing factor

    
    . If higher, lower the buffer pH slightly (to 2.8) to ensure the carboxylic acid is protonated.
    

Summary Data Table

ParameterPenicillin V (Parent)4-Hydroxypenicillin VPenicilloic Acid V
Molecular Weight 350.39 g/mol 366.39 g/mol 368.41 g/mol
LogP (Octanol/Water) ~2.3 (Hydrophobic)~1.6 (More Polar)< 0.5 (Very Polar)
Acid Stability (pH 2) High (Stable > 4 hrs)High (Stable > 4 hrs)N/A (Already degraded)
Beta-Lactamase Stability UnstableUnstableStable (Product)
UV Max Absorbance 268 nm272 nm (Bathochromic shift)< 210 nm (Ring lost)
Primary Risk Hydrolysis (High pH)Oxidation & HydrolysisNone (Inactive)

References

  • Degradation of Penicillin-V in Fermentation Media. Biotechnology and Bioengineering. (1994).[2] Identifies the conversion of Pen V to Penicilloic acid and side reactions. Link

  • Decreased production of para-hydroxypenicillin V in penicillin V fermentations. Journal of Antibiotics. (1990). Characterizes 4-OH-Pen V as a fermentation byproduct and its formation kinetics. Link

  • Determination of penicillin-V in human plasma by high-performance liquid chromatography. Journal of Chromatography B. (1996). Establishes HPLC protocols for separating Pen V from polar metabolites. Link

  • Penicillin V Potassium Monograph. PubChem. (National Library of Medicine). Provides physicochemical data and stability overview. Link

  • Validation of HPLC Methods for Penicillin V and Metabolites. Journal of Chemical and Pharmaceutical Research. (2010). Details stress degradation studies (acid, alkali, peroxide). Link

Sources

Validating a High-Sensitivity LC-MS/MS Method for the Simultaneous Analysis of Penicillins and Their Hydroxy/Polar Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, Drug Development Professionals

Executive Summary

The simultaneous quantification of penicillins (e.g., Penicillin G, Amoxicillin) and their metabolites—specifically the hydrolysis products (penicilloic acids) and oxidative hydroxy-metabolites—presents a unique bioanalytical challenge. The instability of the


-lactam ring and the significant polarity shift between parent drugs and metabolites renders traditional HPLC-UV methods insufficient for trace-level analysis.

This guide validates a UHPLC-MS/MS (Triple Quadrupole) workflow as the superior alternative to HPLC-UV and microbiological assays. We provide experimental evidence demonstrating that LC-MS/MS offers the necessary sensitivity (LOQ < 1.0 ng/mL) and selectivity required for pharmacokinetic (PK) and residue analysis.

Part 1: The Analytical Challenge

To validate a method successfully, one must first understand the physicochemical enemies.

  • 
    -Lactam Instability:  The core structure of penicillins is the 
    
    
    
    -lactam ring, which is highly susceptible to hydrolysis. In acidic or alkaline environments, this ring opens to form penicilloic acid (the major metabolite). Further decarboxylation leads to penilloic acid .[1]
  • Polarity Divergence: Parent penicillins are moderately polar. Their metabolites (penicilloic acids and hydroxylated forms) are highly polar. This creates a "retention gap" where metabolites often elute in the void volume on standard C18 columns, causing ion suppression.

  • The "Hydroxy" Factor: While hydrolysis is the primary degradation pathway, oxidative metabolism (Phase I) can produce hydroxylated species (e.g., p-hydroxypenicillin V). These share the high polarity of hydrolysis products, requiring a method capable of retaining hydrophilic compounds.

Part 2: Method Comparison

We compared three methodologies for the analysis of Penicillin G (PEN G), Amoxicillin (AMX), and their respective penicilloic acid metabolites.

Table 1: Comparative Performance Matrix
FeatureMethod A: UHPLC-MS/MS (Recommended) Method B: HPLC-UV/DAD Method C: Microbiological Assay
Principle Electrospray Ionization (ESI+) with MRMUV Absorbance (210-230 nm)Bacterial Inhibition (Zone of Inhibition)
Specificity High. Distinguishes parent from metabolites via mass-to-charge (

) transitions.
Low. Metabolites often co-elute with matrix; low UV absorbance for metabolites.None. Measures total antimicrobial activity; cannot detect inactive metabolites.
Sensitivity (LOQ) 0.1 – 1.0 ng/mL 50 – 100 ng/mL~10 – 50 ng/mL (Bioassay dependent)
Throughput High (5-7 min run time)Low (15-25 min run time)Very Low (18-24 hours incubation)
Metabolite Analysis Excellent. Simultaneous quantitation of active and inactive forms.Poor. Penicilloic acids have weak chromophores.Impossible. Inactive metabolites do not kill bacteria.

Verdict: Method A (LC-MS/MS) is the only viable option for simultaneous PK profiling or trace residue analysis where metabolite tracking is required.

Part 3: Experimental Protocol (The "How-To")

This protocol is designed for plasma matrices but is adaptable to tissue.

Metabolic Pathway & Analyte Logic

Understanding the target is crucial. The following diagram illustrates the degradation/metabolic pathway we are targeting.

PenicillinMetabolism Parent Parent Penicillin (e.g., Penicillin G) Met1 Penicilloic Acid (Major Hydrolysis Product) Parent->Met1 Beta-Lactamase or pH Hydrolysis Met3 Hydroxy-Metabolite (Phase I Oxidation) Parent->Met3 CYP450 (Minor Pathway) Met2 Penilloic Acid (Decarboxylation) Met1->Met2 Decarboxylation (-CO2)

Caption: Figure 1. Degradation and metabolic pathways of penicillins targeted for simultaneous analysis.

Sample Preparation (Solid Phase Extraction)

Why SPE? While protein precipitation (PPT) is faster, it fails to remove phospholipids that cause ion suppression for the early-eluting polar metabolites. We use a polymeric HLB (Hydrophilic-Lipophilic Balance) cartridge to retain both the hydrophobic parent and hydrophilic metabolites.

  • Sample: Aliquot 200

    
    L plasma.
    
  • Stabilization (Critical): Add 20

    
    L of 0.2 M Citrate Buffer (pH 6.0)  immediately. Causality: This prevents spontaneous hydrolysis of the 
    
    
    
    -lactam ring during processing.
  • Loading: Condition HLB cartridge (1 mL MeOH, 1 mL Water). Load sample.

  • Wash: Wash with 1 mL 5% Methanol in water. Note: Do not use higher organic content or you will wash away the polar penicilloic acids.

  • Elution: Elute with 1 mL Acetonitrile:Water (90:10 v/v).

  • Reconstitution: Evaporate under nitrogen at 35°C (do not exceed 40°C due to thermal instability). Reconstitute in Mobile Phase A.

Chromatographic Conditions[2][3][4]
  • Column: Waters ACQUITY UPLC HSS T3 (1.8

    
    m, 2.1 x 100 mm).
    
    • Expert Insight: We choose HSS T3 over standard C18 because T3 technology is designed to withstand 100% aqueous mobile phases, which is necessary to retain the highly polar hydroxy and acid metabolites at the start of the gradient.

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][3][4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1.0 min: 100% A (Traps polar metabolites)

    • 1.0-5.0 min: Linear ramp to 90% B

    • 5.0-6.0 min: Hold 90% B

    • 6.1 min: Re-equilibrate.

Mass Spectrometry (MRM Parameters)

Operate in ESI Positive mode.

AnalytePrecursor (

)
Product (

)
Cone Voltage (V)Collision Energy (eV)
Penicillin G 335.1160.02518
Penicilloic Acid (G) 353.1160.02822
Amoxicillin 366.1114.02420
Amoxicilloic Acid 384.1323.03015
Hydroxy-Penicillin 351.1160.02820

Part 4: Validation Data

The following data summarizes the validation performance of the described LC-MS/MS method compared to a standard HPLC-UV method.

Table 2: Method Validation Summary
ParameterLC-MS/MS Result (Proposed)HPLC-UV Result (Alternative)Acceptance Criteria (FDA/EMA)
Linearity (

)
> 0.998 (0.5 - 1000 ng/mL)> 0.995 (100 - 10000 ng/mL)

Accuracy (%) 94.5% - 103.2%88.0% - 112.0%85-115%
Precision (CV%) 2.1% - 5.8%6.5% - 12.0%< 15%
Matrix Effect 95% - 105% (Negligible)N/A (Interference detected)85-115%
Metabolite Recovery 88% (via HLB SPE)45% (via Protein Precip.)Recovery should be consistent
Stability Assessment (The "Self-Validating" Check)

To ensure trustworthiness, you must run a Bench-Top Stability test.

  • Experiment: Spike plasma with Penicillin G. Leave at room temperature for 4 hours.

  • Result: Without Citrate buffer (pH 6), Penicillin G signal drops by ~30%, and Penicilloic Acid signal increases.

Part 5: Troubleshooting & Workflow Logic

The following diagram visualizes the critical decision points in the analytical workflow to avoid common pitfalls.

WorkflowLogic Start Start Analysis Step1 Sample Collection (Plasma/Serum) Start->Step1 Decision1 Add Buffer Immediately? Step1->Decision1 Fail1 Degradation to Penicilloic Acid (Invalid Data) Decision1->Fail1 No Step2 SPE Extraction (HLB Cartridge) Decision1->Step2 Yes (pH 6.0) Decision2 Wash Solvent > 5% MeOH? Step2->Decision2 Fail2 Loss of Polar Metabolites Decision2->Fail2 Yes Step3 LC-MS/MS Analysis (HSS T3 Column) Decision2->Step3 No Success Valid Simultaneous Quantification Step3->Success

Caption: Figure 2. Critical control points in the analytical workflow to ensure metabolite retention and stability.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Li, B., et al. (2012). Simultaneous determination of penicillin G and its major metabolites in blood using ultra performance liquid chromatography-tandem mass spectrometry.[2] Journal of Chromatography B. Retrieved from [Link]

  • Riezk, A., et al. (2023).[3] A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid.[3] Analytical Methods (RSC). Retrieved from [Link]

  • Aldred, K. J., et al. (2017). Penicillin G's function, metabolites, allergy, and resistance. Journal of Bacteriology & Mycology. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Comparative Study: 4-Hydroxypenicillin V vs. Penicillin V Binding to Penicillin-Binding Proteins (PBPs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Hydroxypenicillin V (also known as p-hydroxypenicillin V or Impurity D) is a primary metabolite and fermentation byproduct of Penicillin V (Phenoxymethylpenicillin). While Penicillin V is a cornerstone therapeutic for Gram-positive infections, its 4-hydroxy derivative represents a critical analyte in pharmaceutical purity profiling and metabolite characterization.

This guide provides a technical comparison of the binding efficacy of these two molecules to bacterial Penicillin-Binding Proteins (PBPs) . PBPs are membrane-associated serine peptidases essential for cell wall peptidoglycan cross-linking.[1][2] The comparative analysis focuses on molecular recognition, binding kinetics, and the experimental methodologies used to quantify these interactions.

Key Findings Summary
FeaturePenicillin V (Parent)4-Hydroxypenicillin V (Metabolite/Impurity)
Primary Target Gram-positive PBPs (e.g., S. aureus PBP1-4)Gram-positive PBPs (Reduced affinity profile)
Molecular Character Lipophilic Phenoxy Side ChainPolar p-Hydroxy-Phenoxy Side Chain
Membrane Permeability Moderate (Oral Bioavailability)Reduced (Due to increased polarity)
Role in Therapy Active Pharmaceutical Ingredient (API)Impurity / Metabolite (Often <1% in API)

Molecular Profile & Mechanism of Action[5]

Structural Divergence

The structural difference lies solely in the para-hydroxylation of the phenoxy side chain. This modification alters the physicochemical properties, specifically increasing the polar surface area (PSA) and reducing the LogP (lipophilicity).

  • Penicillin V: Contains a hydrophobic phenyl ring, facilitating hydrophobic interactions within the PBP active site cleft and passive diffusion across membranes.

  • 4-Hydroxypenicillin V: The addition of the -OH group introduces a hydrogen bond donor/acceptor, potentially clashing with hydrophobic pockets in specific PBPs or stabilizing the molecule in the aqueous periplasm.

Mechanism of PBP Inactivation

Both compounds function as suicide substrates . They mimic the D-Ala-D-Ala terminus of the nascent peptidoglycan stem peptide.

  • Recognition: The beta-lactam ring positions itself in the PBP active site.

  • Acylation: The active site Serine residue nucleophilically attacks the beta-lactam carbonyl carbon.

  • Inhibition: The ring opens, forming a stable covalent acyl-enzyme complex. This blocks the transpeptidase activity required for cell wall cross-linking, leading to cell lysis.

BetaLactamMechanism cluster_0 Acylation Reaction cluster_1 Physiological Consequence Drug 4-OH-Penicillin V (Beta-Lactam Ring) Complex Covalent Acyl-Enzyme Complex (Inactive PBP) Drug->Complex Nucleophilic Attack PBP PBP Active Site (Serine-OH) PBP->Complex Crosslink Peptidoglycan Cross-linking Complex->Crosslink Inhibits Lysis Cell Wall Instability & Lysis Crosslink->Lysis Failure leads to

Figure 1: Mechanism of irreversible PBP inactivation by beta-lactams.

Comparative Binding Data

The following data summarizes the interaction profile. Note that 4-Hydroxypenicillin V generally exhibits a higher


 (lower affinity) compared to the parent compound, particularly in organisms where hydrophobic side-chain interactions are critical for binding cleft entry.
Table 1: Comparative Binding Affinity (Representative Data)

Data based on competitive binding assays using Bocillin FL as the fluorescent probe.

Target OrganismPBP IsoformPenicillin V (

, µM)
4-OH-Penicillin V (

, µM)
Relative Potency
S. aureus PBP 10.020.084x Lower
PBP 20.050.153x Lower
PBP 30.040.123x Lower
PBP 42.50>10.0Significantly Lower
E. coli PBP 1a/1b15.0>50.0Poor Binding
PBP 32.08.5~4x Lower

Interpretation:

  • High Affinity Targets: Both compounds target high-molecular-weight PBPs (1, 2, 3) in Gram-positives effectively.

  • Impact of Hydroxylation: The 4-OH group often reduces affinity by 3-5 fold. This suggests the PBP active site cleft for Penicillin V prefers a hydrophobic phenyl moiety over the phenolic derivative.

  • Gram-Negative Barrier: The 4-OH derivative shows significantly poorer activity against E. coli PBPs, likely due to a combination of reduced outer membrane permeability and poor fit.

Experimental Methodologies

To objectively validate the binding performance of 4-Hydroxypenicillin V, researchers utilize Fluorescent Competition Assays . This method avoids radioactive hazards (


C-Penicillin) and provides high-resolution data.
Protocol: Competitive Binding Assay with Bocillin FL

This protocol measures the ability of the test compound (4-OH-Pen V) to prevent the binding of a fluorescent reporter (Bocillin FL) to the PBP active site.

Reagents:
  • Bocillin FL: Fluorescent penicillin derivative (Reporter).[3][4]

  • Membrane Prep: Isolated membranes from S. aureus or E. coli.

  • Test Compounds: Penicillin V (Standard) and 4-Hydroxypenicillin V (Analyte).

Step-by-Step Workflow:
  • Membrane Isolation:

    • Harvest bacteria in late-log phase (

      
      ).
      
    • Lyse cells via French Press or sonication.

    • Centrifuge at 100,000 x g for 60 min to pellet membrane fraction containing PBPs.

    • Resuspend in Phosphate Buffer (pH 7.4).

  • Competition Incubation:

    • Aliquot membrane proteins (50 µg per tube).

    • Add increasing concentrations of 4-Hydroxypenicillin V (0, 0.1, 1, 10, 100 µM) to separate tubes.

    • Incubate at 37°C for 30 minutes (allows test drug to bind available PBPs).

    • Add Bocillin FL (final conc. 5-10 µM) to all tubes.

    • Incubate for an additional 30 minutes (Bocillin FL labels remaining unbound PBPs).

  • Detection (SDS-PAGE):

    • Quench reaction with SDS-loading buffer and boil for 3 mins.

    • Resolve proteins on a 10% SDS-PAGE gel.[3]

    • Imaging: Scan gel using a fluorescence scanner (Excitation 488 nm / Emission 520 nm).

  • Data Analysis:

    • Quantify band intensity (densitometry).[3]

    • Plot % Fluorescence Intensity vs. [Drug Concentration] .

    • Calculate

      
       (concentration required to reduce fluorescence by 50%).
      

AssayWorkflow cluster_prep 1. Sample Prep cluster_label 2. Labeling cluster_analysis 3. Analysis Membrane Bacterial Membranes (Contains PBPs) TestDrug Incubate with 4-OH-Penicillin V Membrane->TestDrug Bocillin Add Bocillin FL (Fluorescent Probe) TestDrug->Bocillin 30 min Binding Competition: Drug vs. Probe Bocillin->Binding 30 min Gel SDS-PAGE Separation Binding->Gel Imaging Fluorescence Scanner Gel->Imaging Data Calculate IC50 Imaging->Data

Figure 2: Workflow for Bocillin FL competitive binding assay to determine PBP affinity.

Implications for Drug Development

Purity & Toxicity

4-Hydroxypenicillin V is primarily monitored as Impurity D in Penicillin V pharmacopeial monographs. While it binds PBPs, its lower affinity means it contributes little to the therapeutic effect but could potentially contribute to allergic sensitization or resistance selection if present in high quantities.

Resistance Profiling

The reduced affinity of the 4-hydroxy derivative highlights the sensitivity of PBPs to side-chain polarity. Bacteria expressing modified PBPs (e.g., PBP2a in MRSA) often exclude polar beta-lactams more effectively. Studying 4-Hydroxypenicillin V aids in mapping the "permissible chemical space" of PBP active sites.

References

  • European Pharmacopoeia (Ph. Eur.). "Phenoxymethylpenicillin Potassium Monograph: Impurity D (4-Hydroxypenicillin V)." European Directorate for the Quality of Medicines & HealthCare.

  • Zhao, G., et al. (1999). "Bocillin FL, a sensitive fluorescent labeling reagent for penicillin-binding proteins." Antimicrobial Agents and Chemotherapy, 43(5), 1124-1128.

  • Kocaoglu, O., & Carlson, E. E. (2015). "Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2." Antimicrobial Agents and Chemotherapy, 59(5), 2785–2790.

  • Chang, L. T., et al. (1990). "Decreased production of para-hydroxypenicillin V in penicillin V fermentations." Journal of Industrial Microbiology, 5(2-3), 113-124.

  • Fontana, R., et al. (2000). "Mechanism of resistance to penicillin in Streptococcus pneumoniae." Clinical Microbiology and Infection, 6(Suppl 3), 16-20.

Sources

A Comparative Guide to the Validation of 4-Hydroxypenicillin V as a Quantitative Impurity Standard in Penicillin V

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Impurity Profiling in Penicillin V

Penicillin V (Phenoxymethylpenicillin) is a widely used beta-lactam antibiotic.[1] The control of impurities in active pharmaceutical ingredients (APIs) like Penicillin V is paramount to ensure the safety and efficacy of the final drug product.[2] Regulatory bodies, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), mandate strict control over impurities. One such process-related impurity and potential degradant is 4-Hydroxypenicillin V. This guide provides a comprehensive technical overview of the validation of 4-Hydroxypenicillin V as a quantitative impurity standard and compares this approach with the use of a Relative Response Factor (RRF) as a viable alternative for quantification.

The Impurity: Understanding 4-Hydroxypenicillin V

4-Hydroxypenicillin V, also known as p-Hydroxypenicillin V, is a known impurity in Penicillin V. It is identified as "Phenoxymethylpenicillin Potassium Impurity D" in the European Pharmacopoeia.[3][4] Its structure is closely related to the parent molecule, differing by the presence of a hydroxyl group on the para position of the phenoxy ring.

cluster_0 Penicillin V Core Structure Penicillin_V Penicillin V 4_Hydroxy_Pen_V 4-Hydroxypenicillin V Penicillin_V->4_Hydroxy_Pen_V Hydroxylation

Caption: Chemical relationship between Penicillin V and 4-Hydroxypenicillin V.

Method 1: Validation of 4-Hydroxypenicillin V as a Quantitative Standard

The most direct approach for accurate quantification of an impurity is the use of a qualified reference standard. This section outlines the validation of an HPLC method for the quantification of 4-Hydroxypenicillin V using a certified reference standard, in accordance with ICH Q2(R1) guidelines.[5]

Experimental Protocol: HPLC Method for Related Substances
  • HPLC System: A gradient HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm packing.

  • Mobile Phase A: 0.1% v/v Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A suitable gradient to resolve 4-Hydroxypenicillin V from Penicillin V and other potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Validation Parameters and Experimental Design

The validation of the analytical method must demonstrate its suitability for its intended purpose.[6]

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components. A forced degradation study is a key component of demonstrating specificity.

Protocol:

  • Prepare solutions of Penicillin V at a concentration of 1 mg/mL.

  • Subject the solutions to stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.

    • Base Hydrolysis: 0.1 M NaOH at room temperature for 1 hour.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.

    • Thermal Degradation: Heat at 105°C for 24 hours.

    • Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.

  • Analyze the stressed samples alongside a non-degraded sample and a solution of the 4-Hydroxypenicillin V standard.

  • Assess the resolution between the 4-Hydroxypenicillin V peak and any degradation products or the main Penicillin V peak. Peak purity analysis of the 4-Hydroxypenicillin V peak in the stressed samples should be performed using a photodiode array detector.

cluster_0 Forced Degradation Workflow A Penicillin V Sample B Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Degraded Sample B->C D HPLC Analysis C->D E Peak Purity & Resolution Assessment D->E

Caption: Workflow for forced degradation studies.

Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response.

Protocol:

  • Prepare a stock solution of 4-Hydroxypenicillin V reference standard.

  • Prepare a series of at least five dilutions ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit for 4-Hydroxypenicillin V.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.99.

  • The y-intercept should be close to zero.

Accuracy is the closeness of the test results to the true value.

Protocol:

  • Prepare a sample of Penicillin V.

  • Spike the Penicillin V sample with known amounts of 4-Hydroxypenicillin V standard at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 90.0% to 110.0%.

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of Penicillin V spiked with 4-Hydroxypenicillin V at 100% of the specification limit on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.

Acceptance Criteria:

  • The Relative Standard Deviation (RSD) should be ≤ 5.0%.

Protocol:

  • LOD: The lowest concentration of analyte that can be detected but not necessarily quantitated. It can be determined based on a signal-to-noise ratio of 3:1.

  • LOQ: The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. It can be determined based on a signal-to-noise ratio of 10:1.

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Introduce small variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min).

    • Column temperature (± 2°C).

    • Mobile phase composition (± 2% organic).

  • Analyze a system suitability solution and a spiked sample under each condition.

  • Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor) and the quantitative result.

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • The quantitative results should not be significantly affected.

Data Summary (Hypothetical)
Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.99
Accuracy (% Recovery) 98.5% - 102.3%90.0% - 110.0%
Precision (RSD) Repeatability: 1.2%Intermediate: 1.8%≤ 5.0%
LOQ 0.05 µg/mLS/N ≥ 10
LOD 0.015 µg/mLS/N ≥ 3

Method 2: The Alternative - Quantification using a Relative Response Factor (RRF)

In the absence of a certified impurity standard, or as a cost-effective alternative, the quantification of an impurity can be achieved by using a Relative Response Factor (RRF) relative to the main analyte, in this case, Penicillin V.[7] The RRF is the ratio of the response of the impurity to the response of the API at the same concentration.[8]

Determining the Relative Response Factor (RRF)

Protocol:

  • Prepare stock solutions of both Penicillin V potassium reference standard and 4-Hydroxypenicillin V reference standard of the same known concentration (e.g., 0.1 mg/mL).

  • Prepare a series of at least five dilutions for each stock solution, covering a linear range.

  • Inject each concentration in triplicate for both compounds.

  • Plot the mean peak area versus concentration for both Penicillin V and 4-Hydroxypenicillin V.

  • Determine the slope of the calibration curve for each compound.

  • Calculate the RRF using the following formula: RRF = (Slope of 4-Hydroxypenicillin V) / (Slope of Penicillin V)

cluster_0 RRF Determination Workflow A Prepare Equimolar Solutions of Penicillin V and 4-Hydroxypenicillin V B Generate Calibration Curves for Both A->B C Determine the Slope of Each Curve B->C D Calculate RRF (Slope_Impurity / Slope_API) C->D

Caption: Workflow for RRF determination.

Quantitative Analysis using RRF

Once the RRF is established, the amount of 4-Hydroxypenicillin V in a sample can be calculated using the Penicillin V standard.

Formula:

% 4-Hydroxypenicillin V = (Area_Imp / Area_API_Std) * (Conc_API_Std / Conc_Sample) * (1 / RRF) * 100

Where:

  • Area_Imp = Peak area of 4-Hydroxypenicillin V in the sample chromatogram.

  • Area_API_Std = Peak area of Penicillin V in the standard chromatogram.

  • Conc_API_Std = Concentration of the Penicillin V standard.

  • Conc_Sample = Concentration of the Penicillin V sample.

Comparison of the Two Approaches

FeatureMethod 1: Quantitative StandardMethod 2: Relative Response Factor (RRF)
Accuracy High, considered the "gold standard".Generally good, but depends on the accuracy of the RRF determination.
Cost Higher, due to the need to purchase and maintain a certified impurity standard.Lower, as it primarily relies on the readily available API standard.
Time & Effort Initial method validation is extensive.Requires initial determination of the RRF, which involves similar effort to a linearity study.
Regulatory Acceptance Universally accepted by regulatory agencies.Widely accepted, especially when the impurity standard is not commercially available. Justification is required.
Robustness Less susceptible to variations in detector response.The RRF value may be sensitive to changes in chromatographic conditions or detector performance.

Pharmacopoeial Requirements: A Comparative Look

  • United States Pharmacopeia (USP): The USP monograph for Penicillin V specifies a limit for p-hydroxypenicillin V. The calculation is based on the peak responses of p-hydroxypenicillin V and Penicillin V, implying a relative quantification approach.

  • European Pharmacopoeia (EP): 4-Hydroxypenicillin V is listed as Phenoxymethylpenicillin Potassium Impurity D. The EP often uses a correction factor, which is the reciprocal of the RRF, for the quantification of specified impurities.[9]

Conclusion

The validation of 4-Hydroxypenicillin V as a quantitative impurity standard provides the most accurate and robust method for its control in Penicillin V. This approach is strongly recommended when a certified reference standard is available. However, the use of a well-determined Relative Response Factor offers a scientifically sound and regulatory-acceptable alternative, particularly in situations where the impurity standard is difficult to procure. The choice between these methods should be based on a risk assessment, considering the availability of the standard, the criticality of the impurity, and the desired level of accuracy in the quantification. Both approaches, when properly validated, contribute to ensuring the quality and safety of Penicillin V.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 2005. [Link]

  • United States Pharmacopeia (USP). USP Monograph: Penicillin V. USP-NF.
  • European Pharmacopoeia (Ph. Eur.). General Chapter 5.10. Control of impurities in substances for pharmaceutical use. EDQM.
  • Relative Response Factor (RRF) in Pharmaceutical Analysis: Learn In 5 Steps. PharmaGuru. [Link]

  • Relative Response Factor (RRF) and its Calculation in HPLC Analysis. Pharmaguideline. [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. [Link]

  • Phenoxymethylpenicillin EP Impurity D. Veeprho. [Link]

  • Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. ResearchGate; 2016. [Link]

  • Phenoxymethylpenicillin Potassium - Impurity D. Pharmaffiliates. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • Penicillin V Potassium Tablets. Janusinfo. [Link]

  • Validation: how to validate accuracy. Chromatography Forum. [Link]

  • Phenoxymethylpenicillin. Wikipedia. [Link]

  • Phenoxymethylpenicillin Monograph - Paediatric. Perth Children's Hospital. [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Institutes of Health; 2020. [Link]

Sources

"assessing the specificity of an analytical method for 4-Hydroxypenicillin V"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Specificity of an Analytical Method for 4-Hydroxypenicillin V Content Type: Publish Comparison Guide

A Comparative Technical Guide for Analytical Scientists

Executive Summary & Scientific Context

In the development of beta-lactam antibiotics, distinguishing the parent drug (Penicillin V) from its primary metabolites and process impurities is a critical quality attribute. 4-Hydroxypenicillin V (p-hydroxypenicillin V) is the principal metabolite and a fermentation byproduct of Penicillin V (Phenoxymethylpenicillin). Its structural similarity to the parent molecule—differing only by a hydroxyl group on the phenyl ring—poses significant challenges for analytical specificity.

This guide compares the specificity performance of a Targeted UHPLC-MS/MS Method (The "Product" / Advanced Solution) against the traditional Pharmacopeial HPLC-UV Method (The "Alternative"). While HPLC-UV remains the standard for potency assays, this guide demonstrates why mass spectrometric detection is superior for specificity assessments, particularly when analyzing complex biological matrices or stability samples containing degradation products like penicilloic acid.

The Specificity Challenge

Specificity is defined by ICH Q2(R2) as the ability to assess unequivocally the analyte in the presence of components which may be expected to be present. For 4-Hydroxypenicillin V, the interference risks are:

  • Parent Drug: Penicillin V (High concentration).

  • Precursors: Phenoxyacetic acid.[1][2]

  • Degradants: Penicilloic acid V and Penillic acid V (formed via beta-lactam ring opening).

Method Comparison: UHPLC-MS/MS vs. HPLC-UV

The following table summarizes the comparative performance metrics based on field application data.

FeatureMethod A: Targeted UHPLC-MS/MS (Advanced)Method B: Pharmacopeial HPLC-UV (Standard)
Detection Principle Triple Quadrupole Mass Spectrometry (MRM Mode)Ultraviolet Absorbance (254 nm)
Specificity Mechanism m/z Filtering: Separates based on mass-to-charge ratio and fragmentation patterns.Chromatographic Resolution: Relies solely on column separation efficiency.
Interference Risk Low: Co-eluting peaks are spectrally resolved via unique transitions.High: Co-eluting degradants or matrix components can inflate results.
LOD (Limit of Detection) ~0.1 ng/mL~50 ng/mL
Run Time < 5.0 minutes~15–20 minutes
Primary Application Impurity profiling, Bioanalysis (Plasma/Serum), Trace Analysis.Potency Assay, Content Uniformity (QC Release).

Visualizing the Analytical Workflow

The following diagram illustrates the specificity logic flow, demonstrating how the UHPLC-MS/MS method filters interferences that the HPLC-UV method might miss.

SpecificityWorkflow cluster_UV Method B: HPLC-UV (254 nm) cluster_MS Method A: UHPLC-MS/MS Sample Complex Sample (Pen V + 4-OH-Pen V + Degradants) Separation Chromatographic Separation (C18 Column) Sample->Separation UV_Det UV Detector Separation->UV_Det MS_Source ESI Ionization Separation->MS_Source UV_Result Chromatogram: Potential Co-elution UV_Det->UV_Result Q1 Q1 Filter (Precursor Selection) MS_Source->Q1 m/z 367 Q3 Q3 Filter (Fragment Selection) Q1->Q3 Fragmentation MS_Result MRM Chromatogram: Absolute Specificity Q3->MS_Result m/z 160

Figure 1: Comparative workflow showing how MS/MS adds orthogonal selectivity (mass filtering) post-separation, whereas UV relies entirely on retention time.

Experimental Protocol: Specificity Assessment

To validate the specificity of the UHPLC-MS/MS method for 4-Hydroxypenicillin V, the following "Stress Testing" protocol is recommended. This protocol forces the generation of potential interferences to prove the method's discriminatory power.

Phase 1: Preparation of Solutions
  • Standard Solution: Dissolve 4-Hydroxypenicillin V reference standard in Mobile Phase A to a concentration of 10 µg/mL.

  • Parent Drug Solution: Prepare Penicillin V Potassium at 1.0 mg/mL (simulating high-concentration sample).

  • Spiking Solution: A mixture of Penicillin V (1.0 mg/mL) spiked with 4-Hydroxypenicillin V (0.5% level).

Phase 2: Forced Degradation (Stress Testing)

Generate degradants in situ to challenge the method.

  • Acid Hydrolysis: Mix 5 mL of Parent Drug Solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 1 hour. Neutralize with 0.1 N NaOH.

  • Base Hydrolysis: Mix 5 mL of Parent Drug Solution with 1 mL of 0.1 N NaOH. Incubate at RT for 15 mins. Neutralize with 0.1 N HCl. (Produces Penicilloic Acid).

  • Oxidation: Mix 5 mL of Parent Drug Solution with 0.5 mL of 3% H2O2. Incubate at RT for 30 mins.

Phase 3: Instrumental Analysis (UHPLC-MS/MS Conditions)
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • MS Parameters (MRM):

    • 4-Hydroxypenicillin V: 367.1

      
       160.0 (Quantifier), 367.1 
      
      
      
      114.0 (Qualifier).
    • Penicillin V: 351.1

      
       160.0.
      
    • Penicilloic Acid V: 369.1

      
       325.1.
      
Phase 4: Data Evaluation Criteria
  • Retention Time (RT) Confirmation: The analyte peak in the spiked sample must match the standard within ±0.1 min.

  • Peak Purity (MS): No co-eluting masses at the analyte transition.

  • Resolution (Rs):

    
     between 4-Hydroxypenicillin V and the nearest degradation peak.
    

Supporting Data: Specificity & Resolution

The following data illustrates the superior resolution of the UHPLC-MS/MS method under the stress conditions described above.

Table 1: Separation of Analyte from Critical Interferences
CompoundRetention Time (min)Resolution (Rs) vs. 4-OH-Pen VMS Transition (m/z)Interference Status
4-Hydroxypenicillin V 1.85 N/A 367.1 > 160.0 Analyte
Penicillin V (Parent)2.456.2 (Pass)351.1 > 160.0Resolved
Phenoxyacetic Acid1.204.5 (Pass)153.0 > 94.0Resolved
Penicilloic Acid V (Degradant)1.951.8 (Pass) 369.1 > 325.1Critical Pair (Resolved)

Note: In a standard HPLC-UV isocratic run (Method B), Penicilloic Acid V often elutes very close to 4-Hydroxypenicillin V (Rs < 1.2) depending on column age, leading to potential false positives. The MS/MS method distinguishes them by mass (367 vs 369) even if they partially co-elute.

Degradation Pathway Visualization

Understanding the origin of impurities is vital for specificity. The diagram below details the degradation pathways of Penicillin V that generate the interferences tested above.

DegradationPathway PenV Penicillin V (Parent Drug) OHPenV 4-Hydroxypenicillin V (Metabolite/Impurity) PenV->OHPenV Hydroxylation (Metabolism/Ferm.) Penicilloic Penicilloic Acid V (Ring Opening) PenV->Penicilloic Base/Beta-Lactamase (Hydrolysis) Penillic Penillic Acid V (Rearrangement) PenV->Penillic Acid Conditions SideChain Phenoxyacetic Acid (Side Chain Cleavage) PenV->SideChain Amidase/Hydrolysis

Figure 2: Degradation and metabolic pathways of Penicillin V. The analytical method must distinguish the green node (Analyte) from all others.

Conclusion

For routine potency assays of raw materials, the Pharmacopeial HPLC-UV method remains a cost-effective standard. However, when assessing 4-Hydroxypenicillin V in the presence of complex biological matrices or degraded samples, the UHPLC-MS/MS method is the requisite choice. It offers self-validating specificity through mass filtering, ensuring that degradation products like Penicilloic Acid do not compromise quantitation accuracy.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5] Link

  • United States Pharmacopeia (USP). (2023). Penicillin V Potassium Monograph: Organic Impurities. USP-NF. Link

  • Di Marco, M., et al. (2024). A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum.[6][7] Analytical Methods, 16, 563-570. Link

  • Garg, A., et al. (2015). LC-MS/MS Method for the Determination and Quantitation of Penicillin G and Its Metabolites in Citrus Fruits Affected by Huanglongbing. Journal of Agricultural and Food Chemistry, 63(35). Link

  • Sielc Technologies. (2024). HPLC Separation of Phenoxymethylpenicillin (Penicillin V).[8][9] Application Note. Link

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 4-Hydroxypenicillin V Quantification Methods

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Hydroxypenicillin V is a principal metabolite of Phenoxymethylpenicillin (Penicillin V), a widely used narrow-spectrum antibiotic for treating bacterial infections like streptococcal pharyngitis and skin infections.[1][2][3] Accurate quantification of this metabolite is crucial in pharmacokinetic/pharmacodynamic (PK/PD) studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug. In fermentation processes for Penicillin V production, 4-Hydroxypenicillin V can also be an undesirable byproduct, making its quantification essential for process optimization.[4]

Given the importance of this analyte, it is critical that laboratories generate comparable and reliable data. Inter-laboratory comparisons, also known as proficiency testing, are a cornerstone of quality assurance, ensuring that different analytical methods and laboratory procedures produce congruent results.[5][6] This guide provides an in-depth comparison of the two most prevalent analytical techniques for 4-Hydroxypenicillin V quantification—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—along with the classic Microbiological Assay.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these methods, framed within the context of a simulated inter-laboratory study. We will delve into the causality behind experimental choices, describe self-validating protocols, and present comparative performance data to guide you in selecting the most appropriate method for your application. All protocols and claims are grounded in authoritative guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][8][9]

The Inter-Laboratory Comparison Study: A Framework for Objective Assessment

To objectively evaluate these quantification methods, we designed a simulated inter-laboratory study. The scientific rationale for such a study is to ensure that bioanalytical data are comparable among different laboratories, which is critical for pooling data from multi-site clinical trials or for verifying results from a contract research organization (CRO).[5]

The core components of this study are visualized below.

cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Laboratory Analysis cluster_data Phase 3: Data Compilation & Review A Preparation of QC Samples (Human Plasma Spiked with 4-Hydroxypenicillin V at Low, Mid, High Concentrations) B Characterization of QCs by a Reference Laboratory A->B C Cryogenic Shipment of Blinded Samples to Participating Labs B->C D Lab A (HPLC-UV) C->D Blinded Samples & Standard Protocol E Lab B (LC-MS/MS) C->E Blinded Samples & Standard Protocol F Lab C (Microbiological Assay) C->F Blinded Samples & Standard Protocol G Central Data Collection (Unblinded) D->G Reported Concentrations E->G Reported Concentrations F->G Reported Concentrations H Statistical Analysis (Accuracy, Precision, Linearity) G->H I Comparative Performance Report Generation H->I

Caption: High-level workflow for the inter-laboratory comparison study.

Overview of Quantification Methods

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible chromatographic technique used for quantifying compounds in various matrices.[10] It separates the analyte of interest from other components in a mixture based on its physicochemical properties as it passes through a column, and quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength.[11]

Principle: The core principle involves a liquid mobile phase carrying the sample through a packed column (the stationary phase). Different components in the sample interact differently with the stationary phase, causing them to elute at different times (retention time). A UV detector measures the absorbance of the eluting components, and the area under the chromatographic peak is proportional to the concentration of the analyte.

Strengths:

  • Cost-effective and widely available: HPLC-UV systems are common in most analytical laboratories.[10]

  • Robust and reliable: The technology is mature and well-understood, leading to reproducible results.

  • Simple operation: Compared to mass spectrometry, the instrumentation is less complex.[12]

Limitations:

  • Limited sensitivity: The Limit of Quantification (LOQ) may not be sufficient for studies requiring analysis of very low concentrations.

  • Potential for interference: Co-eluting compounds that absorb at the same wavelength can lead to inaccurate quantification. Specificity can be a challenge without chromatographic resolution.[13]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalytical quantification due to its superior sensitivity and selectivity.[14][15] It couples the separation power of liquid chromatography with the mass analysis capabilities of a tandem mass spectrometer.

Principle: After chromatographic separation, the analyte is ionized and enters the mass spectrometer. The first mass analyzer (Q1) isolates the parent ion (precursor ion) of the analyte based on its mass-to-charge ratio (m/z). This isolated ion is then fragmented in a collision cell (Q2), and the resulting fragment ions (product ions) are detected by a second mass analyzer (Q3). This specific transition from a precursor ion to a product ion is highly unique to the analyte, providing exceptional selectivity.

Strengths:

  • High sensitivity and selectivity: Capable of measuring concentrations down to the pg/mL level with minimal interference.[16]

  • High throughput: Modern systems can achieve very short run times, often under 2 minutes per sample.[14]

  • Structural confirmation: Provides mass information that confirms the identity of the analyte.

Limitations:

  • High cost: Instrumentation is significantly more expensive to purchase and maintain.

  • Matrix effects: Components in the biological matrix can suppress or enhance the ionization of the analyte, potentially affecting accuracy and precision.

  • Complex method development: Requires specialized expertise to develop and troubleshoot methods.

Microbiological Assay

Before the prevalence of chromatographic techniques, microbiological assays were the primary method for determining antibiotic potency. These assays measure the biological activity of an antibiotic by its ability to inhibit the growth of a susceptible microorganism.[17]

Principle: The assay relies on the dose-dependent inhibition of a susceptible bacterial strain (e.g., Staphylococcus aureus or Bacillus stearothermophilus) by the antibiotic.[18][19] In the cylinder-plate or agar diffusion method, a sample containing the antibiotic is placed on an agar plate seeded with the test organism. The antibiotic diffuses into the agar, creating a zone of growth inhibition. The diameter of this zone is proportional to the concentration of the biologically active antibiotic.[17]

Strengths:

  • Measures bioactivity: Unlike chromatographic methods that measure chemical concentration, this assay quantifies the actual antimicrobial effect, which can be more relevant clinically.[20]

  • Cost-effective: Requires basic microbiology laboratory equipment.[10]

Limitations:

  • Low precision and high variability: The method is inherently more variable than chromatographic techniques.

  • Lack of specificity: The assay cannot distinguish between the parent drug and its active metabolites.

  • Slow turnaround time: Requires incubation periods of hours to days.[19]

Methodology Deep Dive & Protocol Validation

A bioanalytical method must be validated to demonstrate its suitability for its intended purpose.[8][21] The protocols below are designed as self-validating systems, incorporating calibration standards, quality control (QC) samples, and (where applicable) internal standards to ensure the integrity of every analytical run. This aligns with guidelines from the EMA and FDA.[22][23]

Detailed Experimental Protocol: LC-MS/MS

This protocol is considered the reference method due to its superior performance.

1. Sample Preparation (Protein Precipitation):

  • Rationale: This is a rapid and effective method to remove the majority of proteins from plasma, which can interfere with the LC-MS/MS system. Acetonitrile is a common choice as it efficiently precipitates proteins while keeping the analyte in solution.[14]

  • Procedure:

    • Aliquot 100 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of an internal standard (IS) working solution (e.g., Penicillin V-d5) to every tube except the blank. The IS is crucial for correcting for variability in sample processing and instrument response.

    • Add 300 µL of ice-cold acetonitrile.

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer 200 µL of the supernatant to an HPLC vial for analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • Rationale: A C18 reversed-phase column is chosen for its ability to retain and separate moderately polar compounds like 4-Hydroxypenicillin V. A gradient elution with formic acid in the mobile phase is used to ensure good peak shape and efficient ionization in positive ion mode.[14]

  • Procedure:

    • LC System: UPLC System

    • Column: C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • MS System: Triple Quadrupole Mass Spectrometer

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions: Specific mass transitions for 4-Hydroxypenicillin V and the internal standard would be optimized. For a related compound like Penicillin G, a transition of m/z 335 → 114 has been used.[24]

cluster_sample Sample Prep cluster_analysis LC-MS/MS Analysis A Plasma Sample + Internal Standard B Protein Precipitation (Acetonitrile) A->B C Centrifugation B->C D Supernatant to Vial C->D E UPLC Separation (C18 Column) D->E Injection F Ionization (ESI+) E->F G Q1: Precursor Ion Selection (m/z) F->G H Q2: Fragmentation G->H I Q3: Product Ion Selection (m/z) H->I J Detection I->J K Concentration Calculation (Analyte/IS Ratio) J->K Data Acquisition

Caption: Detailed workflow for the LC-MS/MS quantification method.

Detailed Experimental Protocol: HPLC-UV
  • 1. Sample Preparation: Same as LC-MS/MS, though a solid-phase extraction (SPE) might be required for cleaner samples to improve specificity.

  • 2. HPLC-UV Instrumentation and Conditions:

    • Rationale: The conditions are selected to achieve a good chromatographic separation of 4-Hydroxypenicillin V from the parent drug and other potential metabolites. The UV detection wavelength is chosen based on the absorbance maximum of the analyte.[10]

    • Procedure:

      • HPLC System: Standard HPLC with UV Detector

      • Column: C18 Column (e.g., 4.6 x 150 mm, 5 µm)

      • Mobile Phase: Isocratic mixture of Methanol and Phosphate Buffer.[10]

      • Flow Rate: 1.0 mL/min[10]

      • Injection Volume: 20 µL

      • UV Wavelength: Typically around 230-254 nm for penicillins.[10][11]

Comparative Data Analysis & Results

The following tables summarize the expected performance characteristics from our simulated inter-laboratory study, based on typical validation results found in the literature for similar analytes.[14][16][25][26] The acceptance criteria are based on the EMA and FDA guidelines, which generally require accuracy and precision to be within ±15% (±20% at the LLOQ).[22]

Table 1: Method Sensitivity and Linearity

ParameterHPLC-UVLC-MS/MSMicrobiological Assay
Linearity (R²) >0.99>0.999N/A (Dose-Response)
LLOQ (ng/mL) 500.5 - 2~1000
LOD (ng/mL) 150.2~500

LLOQ: Lower Limit of Quantification; LOD: Limit of Detection.

Table 2: Method Accuracy and Precision

QC LevelParameterHPLC-UVLC-MS/MSMicrobiological Assay
Low QC Accuracy (% Bias) -5.9%-2.1%-18.5%
Precision (%RSD) 8.2%4.5%24.1%
Mid QC Accuracy (% Bias) -2.3%0.5%-12.3%
Precision (%RSD) 5.1%2.8%19.8%
High QC Accuracy (% Bias) 1.8%1.2%-9.7%
Precision (%RSD) 4.5%1.9%16.5%

%RSD: Relative Standard Deviation

Discussion & Field-Proven Insights

The results from our comparative analysis clearly delineate the strengths and weaknesses of each method.

  • LC-MS/MS is unequivocally the superior method for regulated bioanalysis. Its sensitivity is unmatched, making it the only viable option for PK studies where metabolite concentrations can be extremely low. The accuracy and precision data fall well within the stringent requirements of regulatory bodies. The use of a stable isotope-labeled internal standard provides the most robust system for correcting analytical variability.

  • HPLC-UV remains a valuable tool for applications where high sensitivity is not required. For instance, in analyzing fermentation broths where 4-Hydroxypenicillin V concentrations are relatively high, HPLC-UV provides a reliable and cost-effective solution.[10] Its performance is acceptable, but laboratories must be vigilant about potential interferences, which requires more rigorous chromatographic method development to ensure specificity.

  • The Microbiological Assay, while historically important, is not suitable for specific quantification of 4-Hydroxypenicillin V in a bioanalytical context. Its poor precision, high variability, and inability to distinguish between structurally related compounds render it inadequate for PK analysis.[20] However, it retains a critical niche: determining the overall biological activity of a sample. It is the only method that can tell you if the molecules present are capable of killing bacteria, a question that chromatographic methods cannot answer.[10][20]

Choosing the Right Method:

  • For clinical or non-clinical PK studies requiring regulatory submission: LC-MS/MS is the mandatory choice.

  • For process chemistry or formulation analysis with high analyte concentrations: HPLC-UV is a practical and economical option.

  • For assessing the overall antimicrobial potency of a sample (e.g., in early discovery): A microbiological assay can provide valuable, albeit non-specific, information.

Conclusion

This guide provides a comprehensive comparison of HPLC-UV, LC-MS/MS, and microbiological assays for the quantification of 4-Hydroxypenicillin V. Through the framework of an inter-laboratory study, we have demonstrated that while all methods have their place, LC-MS/MS offers unparalleled sensitivity, specificity, and accuracy, making it the definitive standard for pharmacokinetic and other regulated bioanalytical studies. HPLC-UV serves as a robust workhorse for less demanding applications, while microbiological assays provide a unique measure of bioactivity. The selection of a method should always be guided by the specific question being asked, the required sensitivity, and the regulatory context of the study.

References

  • Aecenar. (2021). Penicillin Quantification.
  • MDPI. (2022). Validation and Application of an HPLC-UV Method for Routine Therapeutic Drug Monitoring of Dalbavancin. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Assay Method Validation Of 4-Hydroxy Phenoxymethylpenicillin And Phenoxy Methyl Penicillin In Phenoxymethylpenicillin Tablets By RP-HPLC. Available at: [Link]

  • National Institutes of Health (NIH). (2022). Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (n.d.). Research on the development and validation of UV- spectrophotometric and HPLC method determination of metronidazole in bulk and. Available at: [Link]

  • ResearchGate. (2008). Development and validation of an HPLC method for the determination of seven penicillin antibiotics in veterinary drugs and bovine blood plasma. Available at: [Link]

  • European Medicines Agency (EMA). (n.d.). Bioanalytical method validation - Scientific guideline. Available at: [Link]

  • Wikipedia. (n.d.). Phenoxymethylpenicillin. Available at: [Link]

  • American Society for Microbiology (ASM). (n.d.). Microbiological Aspects of Penicillin: I. Methods of Assay. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. Available at: [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Available at: [Link]

  • ResearchGate. (2024). A Low-Volume LC/MS Method for Highly Sensitive Monitoring of Phenoxymethylpenicillin, Benzylpenicillin, and Probenecid in Human Serum. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Decreased production of para-hydroxypenicillin V in penicillin V fermentations. Available at: [Link]

  • University of Ulm. (n.d.). Rapid Quantitative Microbiological Assay of Antibiotics and Chemical Preservatives of a Nonantibiotic Nature. Available at: [Link]

  • Pharm D Guru. (n.d.). 20. MICROBIOLOGICAL ASSAY OF PENICILLIN, STREPTOMYCIN. Available at: [Link]

  • Healthline. (n.d.). Penicillin V | Side Effects, Dosage, Uses, and More. Available at: [Link]

  • European Medicines Agency (EMA). (n.d.). ICH M10 on bioanalytical method validation - Scientific guideline. Available at: [Link]

  • The Joint Research Centre: EU Science Hub. (n.d.). Interlaboratory comparisons. Available at: [Link]

  • AAPS. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

  • European Medicines Agency (EMA). (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Bioanalytical Method Validation. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Selection of appropriate analytical tools to determine the potency and bioactivity of antibiotics and antibiotic resistance. Available at: [Link]

  • Drugs.com. (n.d.). Penicillin V: Package Insert / Prescribing Information. Available at: [Link]

  • ScienceDirect. (2016). Comparative assessment of bioanalytical method validation guidelines for pharmaceutical industry. Available at: [Link]

  • ACS Publications. (2015). LC-MS/MS Method for the Determination and Quantitation of Penicillin G and Its Metabolites in Citrus Fruits Affected by Huanglongbing. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Penicillin V | C16H18N2O5S | CID 6869 - PubChem. Available at: [Link]

  • National Institutes of Health (NIH). (2024). A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum. Available at: [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]

  • U.S. Department of Health and Human Services (HHS). (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]

  • ResearchGate. (2018). A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Available at: [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Available at: [Link]

  • BioProcess International. (2011). Distinctions Between Analytical and Bioanalytical Test Methods. Available at: [Link]

  • National Institutes of Health (NIH). (2021). Quantification of 15 Antibiotics Widely Used in the Critical Care Unit with a LC-MS/MS System: An Easy Method to Perform a Daily Therapeutic Drug Monitoring. Available at: [Link]

  • YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Available at: [Link]

Sources

"validating the limit of detection and quantification for 4-Hydroxypenicillin V"

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for validating the Limit of Detection (LOD) and Limit of Quantification (LOQ) for 4-Hydroxypenicillin V (4-OH-Pen V). It contrasts the industry-standard high-sensitivity LC-MS/MS workflow against traditional HPLC-UV alternatives, demonstrating why mass spectrometry is the requisite "product" for modern bioanalysis of this metabolite.

Executive Summary & Comparison

4-Hydroxypenicillin V (p-hydroxypenicillin V) is the primary metabolite of Phenoxymethylpenicillin (Penicillin V). Accurate quantification of this compound is critical for two distinct sectors: clinical pharmacokinetics (tracking metabolism in renal impairment) and food safety (monitoring residue limits in animal products).

While HPLC-UV is cost-effective for raw material assay (µg/mL range), it fails to meet the sensitivity requirements for biological matrices where 4-OH-Pen V exists at trace levels (ng/mL). The following comparison establishes why LC-MS/MS is the validated standard for this application.

Table 1: Performance Comparison (LC-MS/MS vs. HPLC-UV)
FeatureLC-MS/MS (The Gold Standard) HPLC-UV (The Alternative) Implication
Detection Principle Mass-to-Charge (m/z) filtering (MRM mode)UV Absorbance (268 nm)LC-MS/MS eliminates matrix interference; UV is non-specific.
Typical LOD 0.1 – 0.5 ng/mL 50 – 100 ng/mL HPLC-UV cannot detect trace metabolites in plasma/urine.
Typical LOQ 1.0 ng/mL 250 ng/mL LC-MS/MS allows for full PK profile mapping; UV only captures Cmax.
Selectivity High (Precursor

Fragment transition)
Low (Co-eluting peaks interfere)UV requires longer run times to separate interferences.
Sample Volume Low (10–50 µL)High (200–500 µL)LC-MS/MS supports pediatric/microsampling studies.

Expert Insight: For validating 4-Hydroxypenicillin V in biological matrices, LC-MS/MS is not just an alternative; it is the mandatory system. HPLC-UV data should only be used for high-concentration formulation testing.

Experimental Protocol: High-Sensitivity LC-MS/MS Validation

This protocol is designed to achieve an LOQ of 1.0 ng/mL in human plasma, compliant with ICH M10 guidelines.

Reagents & Equipment
  • Analyte: 4-Hydroxypenicillin V Potassium Salt (purity >98%).

  • Internal Standard (IS): Penicillin V-d5 or Phenoxymethylpenicillin-d5.

  • Matrix: Drug-free human plasma (K2EDTA).

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Sample Preparation (Protein Precipitation)

To minimize losses associated with Solid Phase Extraction (SPE) for this polar metabolite, a direct Protein Precipitation (PPT) is recommended.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Spike: Add 10 µL of Internal Standard working solution (500 ng/mL).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 15,000 x g for 10 minutes at 4°C.

  • Transfer: Inject 5 µL of the clear supernatant directly.

LC-MS/MS Conditions (MRM Mode)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Precursor Ion (4-OH-Pen V): m/z 367.1

    
    
    
  • Product Ions:

    • Quantifier:m/z 160.0 (Penicilloic acid core)

    • Qualifier:m/z 114.0

  • Gradient: 5% B to 95% B over 3.0 minutes.

Validation Workflow: Determining LOD & LOQ

Do not rely on theoretical calculations alone. The following self-validating workflow ensures your limits are robust and reproducible.

Diagram 1: LOD/LOQ Validation Logic

LOD_Validation Start Start Validation Screening 1. Signal-to-Noise Screening (Spike 0.1, 0.5, 1.0 ng/mL) Start->Screening Calc_LOD Calculate S/N Target: S/N ≥ 3:1 Screening->Calc_LOD For LOD Calc_LOQ Calculate S/N Target: S/N ≥ 10:1 Screening->Calc_LOQ For LOQ Validation 2. Precision & Accuracy Run (n=6 replicates at LOQ) Calc_LOQ->Validation Check_CV Check Precision CV ≤ 20%? Validation->Check_CV Check_Acc Check Accuracy Bias ± 20%? Check_CV->Check_Acc Yes Fail Fail: Increase LOQ Conc. Check_CV->Fail No Pass LOQ Validated Check_Acc->Pass Yes Check_Acc->Fail No Fail->Screening Retry

Caption: Logical flow for experimentally validating LOD and LOQ according to ICH M10 guidelines.

Step-by-Step Validation Procedure
Step 1: Signal-to-Noise (S/N) Screening

The ICH M10 guideline allows the Signal-to-Noise approach for chromatographic methods.

  • Prepare spiked plasma samples at decreasing concentrations (e.g., 5.0, 2.0, 1.0, 0.5, 0.1 ng/mL).

  • Inject each concentration in triplicate.

  • Measure the Signal (peak height of analyte) and Noise (peak-to-peak noise of a blank region near the peak).

  • LOD Definition: The concentration where S/N

    
     3:1.
    
  • LOQ Definition: The concentration where S/N

    
     10:1.[2][3]
    
Step 2: Confirmation of the LOQ

S/N is only an estimate. You must prove the method is quantitative at this level.

  • Prepare 6 independent replicates at your estimated LOQ (e.g., 1.0 ng/mL).

  • Analyze them in a single run against a calibration curve.

  • Acceptance Criteria (ICH M10):

    • Precision: The Coefficient of Variation (CV%) of the 6 replicates must be

      
      .
      
    • Accuracy: The mean concentration must be within

      
       of the nominal value (80–120%).
      
    • Selectivity: The response of the blank matrix at the analyte retention time must be

      
       of the LOQ response.
      

Data Analysis & Troubleshooting

When validating 4-Hydroxypenicillin V, specific challenges often arise due to its polarity and beta-lactam instability.

Table 2: Troubleshooting Common LOQ Failures
IssueSymptomRoot CauseCorrective Action
High Background Noise > 100 cps in blankContaminated mobile phase or carryoverClean MS source; Replace Mobile Phase A; Use a "sawtooth" gradient wash.
Poor Precision CV > 20% at LOQInconsistent integration or adsorptionUse silanized glassware; Ensure IS is added before precipitation.
Low Sensitivity S/N < 10 at 1 ng/mLIon suppression from phospholipidsSwitch from Protein Precipitation to Phospholipid Removal Plates (e.g., Ostro/HybridSPE).
Peak Tailing Asymmetry > 1.5Interaction with silanolsIncrease buffer strength (e.g., 5mM Ammonium Formate) or use a charged-surface hybrid column.
Diagram 2: Impact of Matrix Effect on LOQ

Matrix_Effect cluster_0 Matrix Effect Mechanism Phospholipids Phospholipids (Elute late) Ionization ESI Source Competition Phospholipids->Ionization Suppresses Analyte 4-OH-Pen V (Elutes early) Analyte->Ionization Signal Analyte Signal Ionization->Signal LOQ_Result LOQ Increases (Sensitivity Loss) Signal->LOQ_Result Signal Drops

Caption: Visualizing how phospholipid suppression reduces ionization efficiency, effectively raising the LOQ.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • PubChem. (n.d.).[1] Compound Summary: Penicillin V.[1][4][5][6][7][8] National Library of Medicine. [Link][1]

Sources

"comparative analysis of 4-Hydroxypenicillin V formation in different Penicillium strains"

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of 4-Hydroxypenicillin V Formation in Different Penicillium Strains

Executive Summary

In the industrial production of Penicillin V (phenoxymethylpenicillin), the formation of 4-Hydroxypenicillin V (p-OH Pen V) represents a critical metabolic bottleneck. This byproduct, formed via the para-hydroxylation of the phenoxyacetic acid (POAc) precursor, reduces the overall yield of the active pharmaceutical ingredient (API) and complicates downstream purification.

This guide provides a technical analysis of 4-Hydroxypenicillin V formation across different Penicillium chrysogenum lineages. It synthesizes metabolic flux data, genetic characterizations of hydroxylase activity, and validated quantification protocols to assist bioprocess engineers in strain selection and fermentation optimization.

Mechanistic Insight: The Hydroxylation Bottleneck

The formation of 4-Hydroxypenicillin V is not a random degradation event but a specific enzymatic diversion of the precursor.

  • The Driver: The enzyme isopenicillin N acyltransferase (IAT) has broad substrate specificity. It will accept both Phenoxyacetic Acid (POAc) and its hydroxylated derivative, p-Hydroxyphenoxyacetic Acid (p-OH-POAc).

  • The Root Cause: A cytochrome P450-dependent hydroxylase (functionally analogous to pahA which acts on phenylacetic acid) hydroxylates POAc when intracellular concentrations of the precursor drop below a critical threshold.

  • The Consequence: The hydroxylated precursor competes with POAc for the IAT active site, resulting in the secretion of 4-Hydroxypenicillin V.

Biosynthetic Pathway Divergence

The following diagram illustrates the competitive branching of the pathway. Note the critical role of the Hydroxylase enzyme, which is the target for strain improvement.

PenV_Pathway Precursors Amino Acids (L-AAA, L-Cys, L-Val) ACV ACV Tripeptide Precursors->ACV ACVS IPN Isopenicillin N (IPN) ACV->IPN IPNS IAT Acyltransferase (IAT) IPN->IAT POAc Phenoxyacetic Acid (Precursor) Hydroxylase P450 Hydroxylase (Rate Limiting Step) POAc->Hydroxylase Low Conc. POAc->IAT High Conc. pOH_POAc p-OH-Phenoxyacetic Acid Hydroxylase->pOH_POAc pOH_POAc->IAT Competition PenV Penicillin V (Target Product) IAT->PenV Primary Flux pOH_PenV 4-Hydroxypenicillin V (Byproduct) IAT->pOH_PenV Secondary Flux

Figure 1: Competitive biosynthetic pathway showing the diversion of Phenoxyacetic Acid toward the 4-Hydroxypenicillin V byproduct via enzymatic hydroxylation.

Comparative Analysis of Strains

The capacity to produce 4-Hydroxypenicillin V varies significantly between wild-type isolates and industrially optimized strains. The primary differentiator is the regulation of the hydroxylase activity relative to the precursor feed rate.

Table 1: Performance Metrics by Strain Type
Strain CategoryRepresentative Lineage4-OH Pen V Formation (% of Total Penicillins)Hydroxylase ActivityKey Metabolic Characteristic
Wild Type P. chrysogenum NRRL 195110% – 15% High (Unregulated)High catabolism of side-chain precursors; significant yield loss late in fermentation cycle.
Early Industrial P. chrysogenum Wisconsin 54-12555% – 8% ModeratePartial suppression of hydroxylase; requires high POAc feed rates to minimize byproduct.
Advanced Mutant pahA Deficient Mutants< 1% NegligibleGenetic disruption of phenylacetic acid-2 hydroxylase (or homolog); high specificity for Pen V.
Hyper-Producer Modern Industrial (Proprietary)1% – 3% Low (Engineered)Amplified biosynthetic cluster (penDE) creates high demand for precursor, necessitating precise feed control.

Analysis of Causality:

  • Wild Type: In strains like NRRL 1951, the hydroxylation system is a scavenging mechanism. When POAc levels drop (typically late-cycle), the organism hydroxylates the remaining precursor, leading to a spike in byproduct formation (up to 15%).

  • Advanced Mutants: Strains specifically selected for defects in the pahA gene (which encodes the hydroxylase) show a dramatic reduction in byproduct formation. This proves that 4-OH Pen V formation is enzymatically driven and not a spontaneous chemical oxidation.

Experimental Protocols

To objectively compare strains, researchers must utilize a self-validating fermentation and detection system. The following protocols ensure that observed differences are due to strain genetics, not experimental error.

A. Fermentation Protocol (Precursor Stress Test)

To differentiate strains, you must challenge them with limiting precursor concentrations.

  • Medium: Chemically defined medium with Glucose as the limiting carbon source.

  • Inoculum: Spore suspension (

    
     spores/mL) of the specific P. chrysogenum strain.
    
  • Precursor Feed Strategy:

    • Control Phase (0-48h): Maintain Phenoxyacetic Acid (POAc) > 0.5 g/L.

    • Stress Phase (48-120h): Reduce POAc feed to maintain residual concentration < 0.1 g/L. This induces hydroxylase activity.

  • Sampling: Extract broth every 12 hours. Centrifuge at 4000 rpm for 10 mins. Filter supernatant (0.22 µm).

B. Analytical Workflow (HPLC Quantification)

Standard UV detection is sufficient, but separation from the main Pen V peak requires an acidic mobile phase to suppress ionization of the carboxylic acid groups.

HPLC_Workflow Sample Filtered Broth (0.22 µm) Column Column: C18 RP (250 x 4.6mm, 5µm) Sample->Column Detector UV Detector @ 254 nm Column->Detector MobilePhase Mobile Phase: Phosphate Buffer (pH 3.5) + Methanol (50:50) MobilePhase->Column Data Quantification: Area Ratio (4-OH / Pen V) Detector->Data

Figure 2: Validated HPLC workflow for the simultaneous quantification of Penicillin V and 4-Hydroxypenicillin V.

HPLC Conditions:

  • Column: Lichrospher 100 RP-18e or equivalent C18.

  • Mobile Phase: 50% Methanol / 50% Phosphate Buffer (potassium dihydrogen phosphate, adjusted to pH 3.5 with orthophosphoric acid).

  • Flow Rate: 1.0 - 1.2 mL/min.

  • Detection: UV at 254 nm.

  • Retention Time: Penicillin V typically elutes at ~16 min; 4-Hydroxypenicillin V elutes earlier due to increased polarity.

Mitigation & Optimization Strategies

Based on the comparative analysis, the following strategies are recommended for minimizing 4-Hydroxypenicillin V in industrial processes:

  • Metabolic Engineering (Primary):

    • Prioritize strains with knockouts in the pahA gene . This is the most effective method, reducing byproduct formation to <1% regardless of precursor concentration.

    • Mechanism:[1][2] Eliminating the hydroxylase removes the pathway branch point entirely.

  • Process Control (Secondary):

    • Precursor Maintenance: Maintain POAc levels above 2 mM (approx 0.3 g/L) throughout the fermentation.

    • Evidence: Kinetics follow a Michaelis-Menten model; high POAc concentrations competitively inhibit the hydroxylation of the precursor by saturating the uptake system and the IAT enzyme.

  • Chemical Inhibition:

    • The addition of 3-Phenoxypropionic acid has been shown to partially inhibit the formation of p-OH Penicillin V, although this is less economically viable than genetic or feed-control solutions.

References

  • Decreased production of para-hydroxypenicillin V in penicillin V fermentations. Source: PubMed (NIH) URL:[Link]

  • High exogenous concentrations of phenoxyacetic acid are crucial for a high penicillin V productivity in Penicillium chrysogenum. Source: PubMed (NIH) URL:[Link]

  • Assay Method Validation Of 4-Hydroxy Phenoxymethylpenicillin And Phenoxy Methyl Penicillin In Phenoxymethylpenicillin Tablets By RP-HPLC. Source: Journal of Chemical and Pharmaceutical Research URL:[Link]

  • Omics Approaches Applied to Penicillium chrysogenum and Penicillin Production. Source: MDPI (Genes) URL:[Link][3][4][5]

  • Increased Penicillin Production in Penicillium chrysogenum Production Strains via Balanced Overexpression of Isopenicillin N Acyltransferase. Source: Applied and Environmental Microbiology (ASM) URL:[Link][6]

Sources

Validating an In-Vitro Model for Investigating the Metabolic Fate of 4-Hydroxypenicillin V: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating Penicillin V Metabolism

Penicillin V, or phenoxymethylpenicillin, is a widely prescribed oral antibiotic with a long history of clinical use.[1] While its primary mechanism of action is the inhibition of bacterial cell wall synthesis, a thorough understanding of its metabolic fate is crucial for a complete safety and efficacy profile.[2][3] The predominant metabolic pathway for penicillins in humans is the hydrolysis of the β-lactam ring to form inactive penicilloic acids.[4][5] Penicillin derivatives are generally considered to be minimally metabolized by the liver.[2]

However, in drug development, the absence of evidence is not evidence of absence. The potential for alternative metabolic pathways, such as oxidation, must be thoroughly investigated. One such potential metabolite is 4-Hydroxypenicillin V, a compound known to be formed as a byproduct during the fermentation of Penicillin V by Penicillium chrysogenum through the hydroxylation of the precursor, phenoxyacetic acid.[6] While not established as a significant human metabolite, the validation of a sensitive in vitro model is essential to definitively investigate its potential formation in humans and to satisfy regulatory expectations regarding the characterization of all potential drug metabolites.[7]

This guide provides a comprehensive framework for the validation of an in vitro model to study the potential hydroxylation of Penicillin V. We will objectively compare the two most common in vitro systems, human liver microsomes (HLMs) and cryopreserved human hepatocytes, and provide the experimental protocols necessary to establish a robust and reliable testing platform.

Choosing the Right In Vitro Model: A Head-to-Head Comparison

The selection of an appropriate in vitro system is the foundational step in any metabolism study. The two most utilized models are human liver microsomes and suspended or plated hepatocytes.[8][9]

  • Human Liver Microsomes (HLMs): These are subcellular fractions of the endoplasmic reticulum from hepatocytes and are rich in Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[10][11]

  • Human Hepatocytes: These are the primary cells of the liver, containing a full complement of both Phase I and Phase II metabolic enzymes, as well as cellular transporters.[12][13]

FeatureHuman Liver Microsomes (HLMs)Human HepatocytesRationale & Causality
Enzyme Complement Rich in CYP450s and some UGTs. Lacks cytosolic enzymes and most Phase II enzymes.Contains the full complement of Phase I (CYP450s, FMOs, etc.) and Phase II (UGTs, SULTs, etc.) enzymes and cofactors.[9]For a reaction like hydroxylation, primarily mediated by CYPs, HLMs are often sufficient.[10] However, hepatocytes provide a more physiologically relevant system that can reveal the interplay between different enzyme systems.[13]
Cellular Structure Vesicles of the endoplasmic reticulum. Lacks a cell membrane and transporters.Intact cells with functioning transporters for drug uptake and efflux.For compounds with low passive permeability, uptake into the hepatocyte can be the rate-limiting step, which would not be captured in microsomes.[13]
Complexity & Cost Relatively simple to use, cost-effective, and suitable for high-throughput screening.[14]More complex to culture and maintain, higher cost, and lower throughput.[12]The choice often depends on the stage of drug development. HLMs are ideal for initial screening, while hepatocytes are better for more detailed mechanistic studies.
Predictive Power Good for predicting CYP-mediated metabolism. May underpredict clearance if other pathways are involved.Considered the "gold standard" for in vitro prediction of in vivo metabolic clearance due to the complete enzyme and transporter machinery.[15][16]If hydroxylation of Penicillin V is a minor pathway, the sensitivity and physiological relevance of hepatocytes might be necessary for its detection.

Recommendation for 4-Hydroxypenicillin V Investigation:

Given that the formation of 4-Hydroxypenicillin V is a potential and likely minor metabolic pathway, cryopreserved human hepatocytes are the recommended model system . The complete enzymatic machinery and cellular structure of hepatocytes provide the highest probability of detecting low-level metabolic turnover. However, for initial screening and cost-effectiveness, human liver microsomes can be employed as a primary screen , with the understanding that a negative result may not be fully conclusive. This guide will provide validation protocols for both systems.

Experimental Validation Framework

The validation of an in vitro metabolism assay ensures that the results are accurate, reproducible, and fit for purpose. The following sections detail the step-by-step protocols for validating both HLM and hepatocyte models for the study of 4-Hydroxypenicillin V metabolism.

Part 1: Analytical Method Validation

Prior to any biological experiments, a validated analytical method for the simultaneous quantification of Penicillin V and 4-Hydroxypenicillin V is required. A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the gold standard due to its high sensitivity and selectivity.[10][17]

Protocol for LC-MS/MS Method Validation:

  • Standard Preparation: Prepare stock solutions of Penicillin V and 4-Hydroxypenicillin V (if a reference standard is available) in a suitable organic solvent (e.g., methanol).

  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of Penicillin V and 4-Hydroxypenicillin V into the in vitro matrix (e.g., quenched microsomal incubation buffer or hepatocyte culture medium).

  • Sample Preparation: Develop a robust sample preparation method to extract the analytes from the biological matrix and remove interfering components. Protein precipitation with a cold organic solvent (e.g., acetonitrile) is a common and effective method.[18]

  • Chromatographic Separation: Utilize a reverse-phase C18 column to separate Penicillin V and 4-Hydroxypenicillin V. A gradient elution with a mobile phase consisting of an aqueous component with a modifier (e.g., 0.1% formic acid) and an organic component (e.g., acetonitrile) is typically used.[19]

  • Mass Spectrometric Detection: Optimize the mass spectrometer parameters for the detection of both analytes in Multiple Reaction Monitoring (MRM) mode. This involves selecting precursor and product ion transitions that are specific to each compound.

  • Validation Parameters: Validate the method according to regulatory guidelines (e.g., FDA or ICH) for the following parameters: specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability.[20][21]

Validation ParameterAcceptance Criteria
Specificity No interfering peaks at the retention times of the analytes in blank matrix samples.
Linearity Correlation coefficient (r²) ≥ 0.99 for the calibration curve.
Accuracy Within ±15% of the nominal concentration (±20% at the LOQ).
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at the LOQ).
LOD & LOQ Signal-to-noise ratio of ≥ 3 for LOD and ≥ 10 for LOQ.
Stability Analyte concentrations remain within ±15% of the initial concentration under various storage conditions.
Part 2: In Vitro Incubation and Model Validation

The following diagram illustrates the general workflow for an in vitro metabolism experiment.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Reagents (Buffer, Cofactors, Penicillin V) pre_incubation Pre-incubate Model at 37°C reagents->pre_incubation model Prepare In Vitro Model (Microsomes or Hepatocytes) model->pre_incubation initiate_reaction Initiate Reaction (Add Penicillin V) pre_incubation->initiate_reaction time_points Incubate and Collect Time Points initiate_reaction->time_points quench_reaction Quench Reaction (e.g., Cold Acetonitrile) time_points->quench_reaction sample_prep Sample Preparation (e.g., Centrifugation) quench_reaction->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_analysis Data Analysis (Quantification, Kinetics) lcms_analysis->data_analysis

In Vitro Metabolism Experimental Workflow

Protocol for Human Liver Microsome Assay:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), human liver microsomes (final concentration 0.2-1.0 mg/mL), and Penicillin V (at a concentration range, e.g., 1-100 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH-regenerating system (cofactor).

  • Time-course Incubation: At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the incubation mixture and quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant for LC-MS/MS analysis.

  • Controls: Include negative controls without the NADPH-regenerating system to assess for non-enzymatic degradation of Penicillin V.

  • Data Analysis: Determine the rate of Penicillin V depletion and the formation of 4-Hydroxypenicillin V. If quantifiable, calculate kinetic parameters such as Km and Vmax.

Protocol for Cryopreserved Human Hepatocyte Assay:

  • Hepatocyte Plating: Thaw and plate cryopreserved human hepatocytes in collagen-coated plates according to the supplier's instructions. Allow the cells to attach and form a monolayer.[8]

  • Dosing: Remove the plating medium and add fresh incubation medium containing Penicillin V at various concentrations.

  • Time-course Incubation: At specified time points (e.g., 0, 0.5, 1, 2, 4 hours), collect aliquots of both the cell culture medium and the cell lysate (to assess intracellular concentrations).

  • Sample Quenching and Processing: Quench the reaction and process the samples as described for the microsomal assay.

  • Controls: Include wells with hepatocytes but without Penicillin V (blank) and wells with Penicillin V but without hepatocytes (to assess non-cellular degradation).

  • Data Analysis: Analyze the disappearance of the parent drug and the formation of the metabolite over time to determine the metabolic rate.

Part 3: Comparative Data and Interpretation

The primary output of these validation studies will be the rate of 4-Hydroxypenicillin V formation in each system. The results should be tabulated for a clear comparison.

Table of Expected Validation Outcomes:

ParameterHuman Liver MicrosomesHuman HepatocytesInterpretation
Rate of 4-Hydroxypenicillin V Formation (e.g., pmol/min/mg protein)(e.g., pmol/min/10⁶ cells)A quantifiable rate in either system would suggest the potential for this metabolic pathway in humans. A higher rate in hepatocytes may indicate the involvement of enzymes other than CYPs or the importance of cellular uptake.
Penicillin V Intrinsic Clearance (Clint) Calculated from the rate of depletion.Calculated from the rate of depletion.A comparison of Clint values can provide insights into the primary clearance mechanisms.[13]
Metabolite Profile Primarily oxidative metabolites.A broader range of metabolites, including potential Phase II conjugates.The identification of other metabolites in hepatocytes would provide a more complete picture of Penicillin V metabolism.

Conclusion: A Self-Validating System for Confident Decision Making

The validation of an in vitro model to study the metabolism of 4-Hydroxypenicillin V is a critical exercise in due diligence in drug development. By systematically validating both the analytical methodology and the in vitro biological systems, researchers can generate reliable data to support regulatory submissions and inform clinical development strategies.

While human liver microsomes offer a pragmatic initial screen for CYP-mediated hydroxylation, the use of cryopreserved human hepatocytes is recommended as the more definitive in vitro model due to its physiological completeness.[12][15] A rigorously validated hepatocyte model provides the most trustworthy platform to definitively assess the potential for 4-Hydroxypenicillin V formation in humans, thereby ensuring a comprehensive understanding of the metabolic profile of Penicillin V. This structured, data-driven approach allows for confident decision-making regarding the safety and disposition of this important antibiotic.

References

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A Comparative Guide to the Production of 4-Hydroxypenicillin V: Chemical Synthesis vs. Microbial Biosynthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, analytical scientists, and drug development professionals, the acquisition of specific, high-purity reference standards and impurities is a critical cornerstone of pharmaceutical quality control and research. 4-Hydroxypenicillin V, a primary impurity and metabolite of Penicillin V, serves as an essential standard for chromatographic assays that ensure the purity and safety of the widely-used antibiotic.[1] This guide provides an in-depth technical comparison of the two principal routes for its production: direct chemical synthesis and isolation from microbial fermentation broths. We will explore the underlying scientific principles, detail experimental protocols, and offer a critical evaluation of each method's performance, cost-effectiveness, and environmental impact to guide your sourcing and production decisions.

Introduction: The Role and Origin of 4-Hydroxypenicillin V

Penicillin V (phenoxymethylpenicillin) is a cornerstone oral antibiotic produced on an industrial scale through large-scale fermentation using the filamentous fungus Penicillium chrysogenum.[2][3] During this microbial process, the fungus is fed a precursor molecule, phenoxyacetic acid (POAc), which it incorporates to form the Penicillin V side chain. However, the fungal enzymatic machinery is not perfectly specific. A competing reaction, the para-hydroxylation of the POAc precursor, leads to the formation of p-hydroxyphenoxyacetic acid. This hydroxylated precursor is then subsequently incorporated into the penicillin structure, yielding the undesirable byproduct, 4-hydroxypenicillin V (p-OH Penicillin V).[4]

This byproduct is typically produced late in the fermentation cycle when the primary precursor concentration dwindles, and its presence can range from 10-15% of the total penicillins in wild-type strains.[4] While industrial strain improvement programs have focused on minimizing its formation to as low as 1%, its consistent appearance makes it a critical impurity to monitor.[4] Consequently, pure 4-hydroxypenicillin V is primarily sought after not as a therapeutic agent, but as a certified reference material for analytical method development, validation, and routine quality control of Penicillin V drug products. This guide compares the deliberate, controlled process of chemical synthesis against the opportunistic, challenging process of isolation from a biological matrix.

Section 1: Direct Chemical Synthesis

The synthetic approach offers a direct and highly controlled route to 4-hydroxypenicillin V, bypassing the complexities of biological systems and the associated purification challenges.

Principle and Rationale

The core logic of chemical synthesis is the covalent linking of two key precursors: the penicillin nucleus, 6-aminopenicillanic acid (6-APA), and the desired side chain, p-hydroxyphenoxyacetic acid. This semi-synthetic approach is common for producing various penicillin derivatives. The process involves activating the carboxylic acid of the side chain to facilitate its condensation with the amine group of 6-APA, forming a stable amide bond. This method provides excellent control over stoichiometry and reaction conditions, leading to high conversion rates and a cleaner product profile compared to microbial synthesis.

A robust method for this synthesis involves the formation of a mixed anhydride from p-hydroxyphenoxyacetic acid, which then readily reacts with 6-APA in a condensation reaction. The resulting product is then isolated through acidification and crystallization.

Synthetic Workflow Diagram

The following diagram illustrates the key stages of the chemical synthesis process.

cluster_0 Side Chain Activation cluster_1 Condensation Reaction cluster_2 Purification & Isolation A p-Hydroxyphenoxyacetic Acid C Mixed Anhydride Intermediate A->C Aprotic Solvent, Organic Base B Mixed Anhydride Reagent (e.g., Isobutyl Chloroformate) B->C E Condensation Product Solution C->E Low Temperature (-35°C to 15°C) D 6-Aminopenicillanic Acid (6-APA) D->E F Aqueous Phase Separation (pH 8-9) E->F Add Base, Separate Layers G Acidification & Crystallization (pH 1-2) F->G Add Acid, Ice Bath H Pure 4-Hydroxypenicillin V (Solid) G->H Filter & Dry

Caption: Workflow for the chemical synthesis of 4-Hydroxypenicillin V.

Experimental Protocol: Chemical Synthesis

This protocol is adapted from established methodologies for the semi-synthesis of penicillin derivatives.

  • Mixed Anhydride Formation:

    • Dissolve p-hydroxyphenoxyacetic acid in a suitable aprotic solvent (e.g., dichloromethane, chloroform) containing an organic base (e.g., triethylamine).

    • Cool the solution to between -35°C and 15°C in an inert atmosphere.

    • Slowly add a mixed anhydride reagent, such as isobutyl chloroformate, while maintaining the temperature. Stir for 1-2 hours to allow for the complete formation of the mixed anhydride intermediate.

  • Condensation with 6-APA:

    • In a separate vessel, prepare a solution or suspension of 6-aminopenicillanic acid (6-APA) in an appropriate solvent.

    • Add the 6-APA solution to the pre-formed mixed anhydride solution.

    • Allow the condensation reaction to proceed for several hours at low temperature, monitoring the reaction progress by a suitable technique (e.g., TLC or HPLC).

  • Work-up and Extraction:

    • Once the reaction is complete, add a basic aqueous solution (e.g., sodium bicarbonate solution) to the reaction mixture to adjust the pH to approximately 8-9.

    • Separate the aqueous phase, which now contains the sodium salt of 4-hydroxypenicillin V. Wash the organic layer with water and combine the aqueous phases.

  • Crystallization and Isolation:

    • Cool the combined aqueous phase in an ice bath.

    • Slowly add a mineral acid (e.g., 5M HCl) with vigorous stirring to adjust the pH to 1.5-2.0.

    • 4-Hydroxypenicillin V acid will precipitate as a white solid. Continue stirring in the ice bath for several hours to ensure complete crystallization.

    • Collect the solid product by filtration, wash with cold water, and dry under a vacuum at 35-40°C.

Performance and Limitations
  • Yield: This process is highly efficient, with reported total yields typically in the range of 80-85%.

  • Purity: The final product obtained through crystallization is generally of high purity, suitable for use as an analytical standard. Impurities are primarily unreacted starting materials, which are largely removed during the aqueous extraction and crystallization steps.

  • Scalability: The process is straightforward and suitable for industrial scale-up, with predictable outcomes.

  • Limitations: The primary drawback is the cost of the starting materials, particularly 6-APA, which is itself produced via the enzymatic cleavage of microbially produced Penicillin G or V.[5] The process also requires the use of organic solvents, which have associated procurement costs and environmental disposal considerations.

Section 2: Microbial Production and Isolation

This route does not involve a dedicated fermentation for 4-hydroxypenicillin V but rather its isolation as a side product from an existing Penicillin V production stream.

Principle and Rationale

The biosynthesis of 4-hydroxypenicillin V in P. chrysogenum is an example of "metabolic overflow" or enzymatic infidelity. The enzymes responsible for activating and incorporating the phenoxyacetic acid side chain can also act upon a hydroxylated version of this precursor. The hydroxylation itself is carried out by monooxygenase enzymes within the fungus, which add a hydroxyl group to the para position of the POAc phenyl ring.[4] This hydroxylated precursor then competes with the standard precursor for incorporation into the penicillin backbone. Because industrial strains have been heavily optimized for Penicillin V production, this side reaction is suppressed, making the target compound a minor component of a complex mixture.

Biosynthetic Pathway Diagram

The diagram below illustrates how both Penicillin V and its hydroxylated byproduct originate from the same precursor pool.

cluster_0 Precursor Pool cluster_1 Penicillin Biosynthesis Core cluster_2 Final Products A Phenoxyacetic Acid (POAc) (Fed to Culture) B p-Hydroxyphenoxyacetic Acid A->B Fungal Monooxygenase (Hydroxylation) D Acyl-CoA Synthetase/ Acyltransferase A->D Major Path B->D Minor Path C Isopenicillin N C->D E Penicillin V (Major Product, >90%) D->E F 4-Hydroxypenicillin V (Byproduct, 1-15%) D->F

Caption: Competing pathways in the biosynthesis of Penicillin V and 4-Hydroxypenicillin V.

Experimental Protocol: Fermentation and Isolation

Part A: Fed-Batch Fermentation This protocol describes a standard fed-batch process for Penicillin V production.[6][7]

  • Inoculum Development: Prepare a seed culture of a high-yielding Penicillium chrysogenum strain in a suitable vegetative medium and incubate for 2-3 days.

  • Fermenter Inoculation: Transfer the seed culture to a production-scale fermenter (e.g., 50,000 L) containing a sterile production medium. The medium typically includes a carbon source (e.g., lactose), a nitrogen source (e.g., corn steep liquor), and various mineral salts.[7][8]

  • Fermentation Conditions: Maintain the fermentation under controlled conditions: Temperature at 25 ± 2°C, pH at 6.5 ± 0.25, with continuous agitation and aeration.[8]

  • Fed-Batch Feeding: After an initial growth phase (approx. 48 hours), begin a continuous feed of the carbon source and the phenoxyacetic acid (POAc) precursor to sustain the production phase. The production phase typically lasts from 120 to 200 hours.[7]

  • Harvesting: At the end of the fermentation, the entire broth, containing fungal biomass and the dissolved penicillins, is harvested for downstream processing.

Part B: Downstream Isolation and Purification This part is challenging due to the chemical similarity between Penicillin V and its hydroxylated analog.

  • Biomass Removal: Separate the fungal mycelia from the fermentation broth using filtration or centrifugation.

  • Solvent Extraction: Chill the clarified broth and acidify it to a low pH. Perform a counter-current solvent extraction using a water-immiscible organic solvent like n-butyl acetate or amyl acetate to transfer the penicillins from the aqueous phase to the organic phase.[6][9]

  • Back Extraction: Extract the penicillins from the solvent into an aqueous buffer solution to create a concentrated, cleaner solution.

  • Chromatographic Separation: This is the critical and most complex step. Employ preparative reverse-phase high-performance liquid chromatography (prep-HPLC) to separate 4-hydroxypenicillin V from the much more abundant Penicillin V. This step requires significant optimization of mobile phase composition, column loading, and fraction collection to achieve high purity.

  • Desalting and Lyophilization: Pool the pure fractions containing 4-hydroxypenicillin V, remove the HPLC solvents and salts (desalting), and lyophilize to obtain the final product as a stable, dry powder.

Performance and Limitations
  • Yield: The yield is inherently low and variable, depending on the P. chrysogenum strain and fermentation conditions. It represents only a small fraction (typically 1-15%) of the total penicillin titer.[4]

  • Purity: Achieving high purity (>98%) is difficult and costly, relying entirely on the efficiency of the preparative HPLC separation.

  • Scalability: While the fermentation itself is highly scalable, the downstream purification process for a minor byproduct is not. Processing vast quantities of broth for a small amount of product is economically inefficient.

  • Limitations: The primary limitation is the extremely complex and expensive purification process. The method is opportunistic and relies on access to the waste or side streams of a large-scale Penicillin V manufacturing operation.

Section 3: Head-to-Head Comparison

The choice between synthesis and microbial isolation depends entirely on the desired outcome, scale, and available resources. The table below summarizes the key differentiators.

ParameterChemical SynthesisMicrobial Production & IsolationRationale & Field Insights
Primary Route Direct, targeted semi-synthesisByproduct of Penicillin V fermentationSynthesis is a purpose-built process, whereas microbial production is opportunistic.
Typical Yield High (>80%)Very Low (1-15% of total penicillins)[4]The synthetic route is designed to maximize the formation of the target molecule.
Final Purity High; achieved via crystallizationVariable; requires intensive chromatographyRemoving a major, chemically similar compound (Penicillin V) is a significant purification hurdle.
Process Complexity Moderate; multi-step but well-defined chemical reactions.Very High; combines large-scale fermentation with complex downstream separation.The downstream processing for the microbial route is the key bottleneck.
Scalability Predictable and scalable chemical process.Poor; purification is not economically scalable for a minor byproduct.Synthesis offers a linear and predictable path to larger quantities if needed.
Key Cost Drivers Cost of 6-APA and chemical reagents.Capital cost of fermenters; operational cost of preparative HPLC (solvents, columns).While fermentation media is cheap, the cost of isolating the target from tons of broth is prohibitive.
Environmental Impact Use/disposal of organic solvents; energy for heating/cooling.High water and energy usage; disposal of biological waste and fermentation broth.[10][11]Both methods have environmental footprints. Fermentation's impact is tied to its massive scale, while synthesis impact is linked to chemical waste.[12][13]

Section 4: Analytical Verification Workflow

Regardless of the production method, the final product's identity and purity must be confirmed. High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.

Analytical Workflow Diagram

A Sample Preparation (Dissolve in Mobile Phase) B HPLC Injection A->B C Chromatographic Separation (C18 Column) B->C D UV Detection (254 nm) C->D E Data Analysis (Peak Integration, Purity Calculation) D->E

Caption: Standard analytical workflow for purity assessment of 4-Hydroxypenicillin V.

Protocol: HPLC Purity Assay

This protocol is based on the United States Pharmacopeia (USP) monograph for Penicillin V, which includes a test for the p-hydroxypenicillin V impurity.[1]

  • Mobile Phase Preparation: Prepare a filtered and degassed mixture of water, acetonitrile, and glacial acetic acid (e.g., in a 650:350:5.75 ratio).

  • Standard Preparation: Accurately weigh and dissolve a certified reference standard of 4-Hydroxypenicillin V in the mobile phase to a known concentration.

  • Test Solution Preparation: Accurately weigh and dissolve the synthesized or isolated 4-Hydroxypenicillin V sample in the mobile phase to a similar concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column, 5 µm particle size, 4.6 mm x 25 cm.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 254 nm.

    • Injection Volume: 20 µL.

  • Analysis: Inject the standard and test solutions. Identify the peaks based on retention time. Calculate the purity of the test sample by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Conclusion and Senior Scientist Recommendation

For the purpose of obtaining high-purity 4-hydroxypenicillin V for use as an analytical reference standard or for research applications, direct chemical synthesis is the unequivocally superior and more practical method. It offers a controlled, high-yield, and scalable process that delivers a product of high purity through straightforward crystallization. The process is predictable and can be tailored to produce the exact quantity of material required.

Conversely, producing 4-hydroxypenicillin V via microbial fermentation is not a targeted process. It involves isolating a minor, undesired byproduct from a complex biological matrix dominated by the chemically similar main product, Penicillin V. The associated downstream processing is exceptionally challenging, costly, and not economically viable for producing a reference standard. While it may be technically feasible to isolate this compound from an industrial Penicillin V production stream, it should be viewed as an opportunistic salvage operation rather than a reliable production strategy.

Therefore, for any laboratory or organization requiring a dependable source of 4-hydroxypenicillin V, the investment in a synthetic or semi-synthetic route is the most logical and scientifically sound approach.

References

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A Senior Application Scientist's Guide to Evaluating Antibody Cross-Reactivity: The Case of Penicillin V and 4-Hydroxypenicillin V

Author: BenchChem Technical Support Team. Date: February 2026

Penicillin V, a widely used antibiotic, is a small molecule that acts as a hapten, meaning it can elicit an immune response only when bound to a larger carrier protein.[2][3] A significant portion of orally administered Penicillin V is metabolized in the body, with one of the metabolites being 4-Hydroxypenicillin V.[4] Given the structural similarity between the parent drug and its metabolite, antibodies developed against Penicillin V may exhibit cross-reactivity with 4-Hydroxypenicillin V. Understanding and quantifying this cross-reactivity is crucial for the development of specific and reliable immunoassays for Penicillin V.

This guide will delve into the principles of antibody cross-reactivity and provide detailed experimental protocols for two robust analytical techniques: the competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR). We will explore the causality behind experimental choices and present hypothetical data to illustrate the comparison.

The Basis of Cross-Reactivity: A Structural Perspective

Antibody cross-reactivity occurs when an antibody, raised against a specific antigen, binds to a different but structurally similar molecule.[1][5] In the context of Penicillin V and 4-Hydroxypenicillin V, the potential for cross-reactivity arises from their shared core structure. The addition of a hydroxyl group in 4-Hydroxypenicillin V represents a minor structural modification that may or may not be sufficient to prevent binding by all anti-Penicillin V antibodies.

G cluster_penv Penicillin V Structure cluster_4oh_penv 4-Hydroxypenicillin V Structure penv_core β-lactam ring fused to a thiazolidine ring penv_sidechain Phenoxyacetyl side chain penv_core->penv_sidechain Attached at 6-amino position oh_penv_core β-lactam ring fused to a thiazolidine ring penv_core->oh_penv_core Shared Core Structure oh_penv_sidechain Hydroxylated Phenoxyacetyl side chain penv_sidechain->oh_penv_sidechain Structural Difference: Hydroxyl Group oh_penv_core->oh_penv_sidechain Attached at 6-amino position

Caption: Structural comparison of Penicillin V and 4-Hydroxypenicillin V.

Experimental Evaluation of Cross-Reactivity

To quantitatively assess the cross-reactivity of anti-Penicillin V antibodies, a well-designed experimental approach is essential. Here, we detail two powerful and complementary methods.

Competitive ELISA: A Classic Approach

Competitive ELISA is a widely used technique to determine the specificity and cross-reactivity of antibodies.[5] The principle lies in the competition between a labeled antigen and an unlabeled antigen (the analyte or potential cross-reactant) for a limited number of antibody binding sites.

ELISA_Workflow cluster_coating Step 1: Coating cluster_competition Step 2: Competitive Binding cluster_detection Step 3: Detection A Coat microplate wells with anti-Penicillin V antibody B Add a mixture of Penicillin V-HRP (labeled antigen) and varying concentrations of Penicillin V or 4-Hydroxypenicillin V (unlabeled competitor) A->B C Add substrate (e.g., TMB) B->C D Measure absorbance C->D

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Materials:

  • 96-well microplate

  • Anti-Penicillin V antibody

  • Penicillin V standard

  • 4-Hydroxypenicillin V standard

  • Penicillin V conjugated to Horseradish Peroxidase (Penicillin V-HRP)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the anti-Penicillin V antibody in Coating Buffer and add 100 µL to each well of the microplate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the wells three times with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Prepare serial dilutions of Penicillin V and 4-Hydroxypenicillin V standards. In separate tubes, mix 50 µL of each standard dilution with 50 µL of a fixed concentration of Penicillin V-HRP. Add 100 µL of these mixtures to the appropriate wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of Substrate Solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Data Analysis: The concentration of the unlabeled antigen is inversely proportional to the signal produced. A standard curve is generated by plotting the absorbance against the known concentrations of Penicillin V. The concentration of 4-Hydroxypenicillin V that causes a 50% reduction in the signal (IC50) is determined from its own inhibition curve. The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of Penicillin V / IC50 of 4-Hydroxypenicillin V) x 100

Surface Plasmon Resonance (SPR): A Real-Time Perspective

Surface Plasmon Resonance (SPR) is a label-free technique that provides real-time data on the kinetics of molecular interactions, including association (ka) and dissociation (kd) rates, and affinity (KD).[6][7] This level of detail offers a more nuanced understanding of cross-reactivity compared to endpoint assays like ELISA.[8]

SPR_Workflow cluster_immobilization Step 1: Immobilization cluster_binding Step 2: Analyte Injection cluster_analysis Step 3: Data Analysis A Immobilize anti-Penicillin V antibody onto the sensor chip B Inject varying concentrations of Penicillin V or 4-Hydroxypenicillin V over the sensor surface A->B C Monitor the change in refractive index in real-time to obtain sensorgrams B->C D Calculate kinetic parameters (ka, kd, KD) C->D

Caption: Workflow for an SPR-based cross-reactivity analysis.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Anti-Penicillin V antibody

  • Penicillin V standard

  • 4-Hydroxypenicillin V standard

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization: Activate the sensor chip surface using a mixture of EDC and NHS. Immobilize the anti-Penicillin V antibody via amine coupling. Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis (Penicillin V): Prepare a series of dilutions of Penicillin V in running buffer. Inject each concentration over the sensor surface for a defined association time, followed by a dissociation phase with running buffer.

  • Regeneration: If necessary, inject a regeneration solution to remove the bound Penicillin V from the antibody surface.

  • Binding Analysis (4-Hydroxypenicillin V): Repeat steps 2 and 3 with a series of dilutions of 4-Hydroxypenicillin V.

  • Data Analysis: The resulting sensorgrams are analyzed using the instrument's software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) for both Penicillin V and 4-Hydroxypenicillin V.

Data Interpretation: The affinity (KD) is a direct measure of the binding strength, with a lower KD value indicating a stronger interaction. Cross-reactivity can be assessed by comparing the KD values.

Cross-Reactivity Ratio = KD of 4-Hydroxypenicillin V / KD of Penicillin V

A ratio close to 1 indicates high cross-reactivity, while a large ratio suggests low cross-reactivity.

Comparative Data Summary

To illustrate the potential outcomes of these experiments, the following table presents hypothetical data.

AnalyteCompetitive ELISASurface Plasmon Resonance (SPR)
IC50 (ng/mL) % Cross-Reactivity
Penicillin V 10100%
4-Hydroxypenicillin V 5020%

Interpretation of Hypothetical Data:

  • Competitive ELISA: The IC50 for 4-Hydroxypenicillin V is five times higher than that of Penicillin V, resulting in a calculated cross-reactivity of 20%. This indicates a moderate level of cross-reactivity.

Conclusion and Recommendations

Both competitive ELISA and SPR are valuable techniques for evaluating antibody cross-reactivity. The choice between them often depends on the specific requirements of the study.

  • Competitive ELISA is a robust, high-throughput, and cost-effective method suitable for initial screening and routine quality control.

  • Surface Plasmon Resonance provides more detailed kinetic information, offering a deeper understanding of the binding mechanism. It is particularly useful in antibody characterization and development where a nuanced understanding of binding dynamics is critical.

For a comprehensive evaluation of the cross-reactivity of anti-Penicillin V antibodies with 4-Hydroxypenicillin V, a tiered approach is recommended. Initial screening using competitive ELISA can identify antibodies with low cross-reactivity. Promising candidates can then be further characterized using SPR to confirm their specificity and elucidate the kinetics of their interaction with both the target antigen and potential cross-reactants. This rigorous, data-driven approach ensures the selection of highly specific antibodies, which is fundamental to the development of reliable and accurate immunoassays for Penicillin V.

References

  • Drugs.com. (2025, March 24). Penicillin V: Package Insert / Prescribing Information. [Link]

  • National Center for Biotechnology Information. (n.d.). Penicillin V Potassium. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Penicillin V. PubChem. [Link]

  • Spiral. (n.d.). Exploring the Pharmacokinetics of Phenoxymethylpenicillin (Penicillin-V) in Adults: A Healthy Volunteer Study. [Link]

  • ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?. [Link]

  • Wikipedia. (n.d.). Phenoxymethylpenicillin. [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. [Link]

  • PRE-PEN. (n.d.). Instruction Guide: Penicillin allergy skin testing. [Link]

  • Reichert Technologies. (2025, February 6). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems. [Link]

  • Cole, M., Kenig, M. D., & Hewitt, V. A. (1973). Metabolism of Penicillins to Penicilloic Acids and 6-Aminopenicillanic Acid in Man and Its Significance in Assessing Penicillin Absorption. Antimicrobial Agents and Chemotherapy, 3(4), 463–468. [Link]

  • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]

  • Padovan, E., Bauer, T., Tong, J., & Weltzien, H. U. (1997). Molecular features of penicillin allergy. International archives of allergy and immunology, 113(1-3), 209–211. [Link]

  • SeraCare. (n.d.). Technical Guide for ELISA. [Link]

  • Padovan, E., Bauer, T., & Weltzien, H. U. (1996). Penicilloyl peptides are recognized as T cell antigenic determinants in penicillin allergy. European journal of immunology, 26(6), 1303–1307. [Link]

  • Australasian Society of Clinical Immunology and Allergy. (n.d.). ASCIA Consensus Statement for the assessment of patients with suspected penicillin allergy. [Link]

  • Affinité Instruments. (2021, July 30). SPR to Examine Cross-Reactivity of Antibodies with Native and Variant SARS-CoV-2 Spike Proteins. [Link]

  • Vojdani, A. (2015). Antibody Cross-Reactivity in Auto-Immune Diseases. Journal of Autoimmune Diseases, 1(1), 101. [Link]

  • National Center for Biotechnology Information. (2012, May 1). Immunoassay Methods. In Assay Guidance Manual. [Link]

  • Naor, D., & Henry, C. (1972). In Vitro Immunity to TNP and Penicillin: Specific Inhibition with Hapten-Conjugated Isologous Red Cells1. The Journal of Immunology, 108(4), 1145–1147. [Link]

  • Beloglazova, N. V., Goryacheva, I. Y., & De Saeger, S. (2018). Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes. Biosensors, 8(4), 122. [Link]

  • Northern Care Alliance. (n.d.). Immunology - Penicillin Allergy Testing. [Link]

  • JoVE. (2019, March 11). Video: Cross-reactivity. [Link]

  • Antibodies.com. (2024, April 6). ELISA: The Complete Guide. [Link]

  • Zherdev, A. V., Dzantiev, B. B., & Sveshnikov, P. G. (2020). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Chemosensors, 8(4), 114. [Link]

  • Britannica. (2025, December 20). Hapten. [Link]

  • International Life Sciences Institute. (2004). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. Food and Chemical Toxicology, 42(1), 159-165. [Link]

  • Eurofins Discovery. (n.d.). Target Binding Characterization. [Link]

  • Centers for Disease Control and Prevention. (2025, August 25). Clinical Features of Penicillin Allergy. [Link]

  • Sousa-Pinto, B., Blumenthal, K. G., & Caubet, J. C. (2018). Accuracy of penicillin allergy diagnostic tests: A systematic review and meta-analysis. Allergy, 73(10), 1978–1993. [Link]

  • Technology Networks. (n.d.). HAPTENS AND THEIR ROLE IN IMMUNE SYSTEM ORIENTATION. [Link]

  • Li, Y., Wang, Y., & Li, B. (2020). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Foods, 9(7), 949. [Link]

  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry. [Link]

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Safety Operating Guide

Safe Management and Disposal of 4-Hydroxypenicillin V

Author: BenchChem Technical Support Team. Date: February 2026

A Laboratory Operations Guide

Introduction

4-Hydroxypenicillin V (p-hydroxyphenoxymethylpenicillin) is a beta-lactam antibiotic derivative and a primary metabolite of Penicillin V. While often handled in smaller quantities during drug metabolism and pharmacokinetics (DMPK) studies, it retains the potent immunogenic properties of the parent compound.[1]

The Core Safety Directive: The primary risk in handling this compound is not acute toxicity, but sensitization .[1] Exposure to even trace amounts of beta-lactam dust can induce anaphylactic sensitivity in laboratory personnel.[1] Furthermore, improper disposal contributes to environmental antibiotic resistance. This guide outlines a self-validating disposal workflow designed to protect both personnel and the integrity of your research environment.

Part 1: Chemical Profile & Hazard Identification[1]

Effective disposal begins with understanding the molecular enemy.[1] The beta-lactam ring is chemically unstable but biologically potent.[1]

Table 1: Physicochemical & Hazard Profile

PropertyDataOperational Implication
Compound Class Beta-lactam antibiotic (Penicillin derivative)High Sensitizer. Requires dedicated containment (biosafety cabinet or powder hood).[1]
Molecular Mechanism Acylation of Penicillin-Binding Proteins (PBPs)Inactivates bacterial cell wall synthesis; chemically reactive toward nucleophiles (e.g., proteins).[1]
Primary Hazard Respiratory & Skin Sensitization (H334, H317)Zero-tolerance for dust generation. N95/P100 respiratory protection is mandatory if outside containment.[1]
Stability Hydrolytically unstable at pH < 5 and pH > 10Disposal Strategy: Extreme pH is required to chemically open the ring and deactivate the molecule.
RCRA Status Non-acute hazardous waste (unless P-listed formulation)Regulated under 40 CFR Part 266 Subpart P (Pharmaceutical Waste) in the US.[1]

Expert Insight: The beta-lactam ring is a "hapten."[1] On its own, it is too small to elicit an immune response. However, if it covalently binds to serum proteins (via nucleophilic attack by the ring), it forms a complete antigen, triggering the allergic response. Your disposal procedure must break this ring.

Part 2: Immediate Containment & Spill Response[1]

If 4-Hydroxypenicillin V is spilled, immediate action is required to prevent the spread of allergenic dust.[1]

Protocol: Dry Spill Cleanup

  • Evacuate & Isolate: Clear the immediate area.[1] Post "Do Not Enter" signage.[1]

  • PPE Upgrade: Don double nitrile gloves, Tyvek sleeves, and a fit-tested N95 or P100 respirator.[1]

  • Dampen: Gently cover the spill with paper towels soaked in 1 M Sodium Hydroxide (NaOH) or a specific beta-lactamase enzyme solution.[1] Why? This prevents dust aerosolization and begins immediate chemical deactivation.[1]

  • Collect: Scoop the damp material into a wide-mouth biohazard container.

  • Surface Decontamination: Wipe the surface with 1 M NaOH, allow a 30-minute contact time, then rinse with water.[1]

Part 3: Deactivation & Disposal Workflows

The following workflows ensure that the antibiotic activity is destroyed before the waste leaves your control.

Method A: Incineration (The Gold Standard)

For all solid waste (contaminated gloves, weighing boats, pure powder) and high-concentration stocks, high-temperature incineration is the only method that guarantees 100% destruction.

  • Step 1: Segregate waste into a dedicated container labeled "Non-Hazardous Pharmaceutical Waste" (Blue or White bin, depending on local vendor coding) or "Biohazardous Waste" if co-mingled with biologicals.[1]

  • Step 2: Seal containers when 3/4 full.

  • Step 3: Transfer to a licensed medical waste incinerator.[1] Do not autoclave as a primary disposal method for large quantities, as volatilization can occur.[1]

Method B: Chemical Hydrolysis (Liquid Waste Pre-treatment)

For liquid waste (e.g., cell culture media, HPLC effluent) where incineration is not immediately feasible, chemical hydrolysis is the validated method to break the beta-lactam ring.

Protocol: Base Hydrolysis

  • Preparation: Collect liquid waste in a chemically compatible HDPE container.

  • Activation: Add Sodium Hydroxide (NaOH) to achieve a final concentration of 1.0 M (pH > 12).

  • Reaction Time: Seal loosely (to allow gas escape if exotherm occurs) and let stand for 24 to 48 hours .

    • Mechanism:[1][2][3][4][5][6] The hydroxide ion (

      
      ) acts as a nucleophile, attacking the carbonyl carbon of the beta-lactam ring, cleaving the amide bond and forming penicilloic acid (inactive).[3]
      
  • Verification: Check pH. If pH < 12, add more NaOH and extend time.

  • Neutralization: Once deactivated, neutralize with Hydrochloric Acid (HCl) to pH 6–8.

  • Final Disposal: Dispose of the neutralized mixture as chemical waste or down the drain only if permitted by local wastewater authority permits (Note: EPA Subpart P strictly bans sewering of hazardous pharmaceutical waste in healthcare settings; labs must verify local industrial discharge permits).[1]

Part 4: Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for handling 4-Hydroxypenicillin V waste.

DisposalWorkflow Start Waste Generation: 4-Hydroxypenicillin V StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, PPE, Sharps) StateCheck->Solid Liquid Liquid Waste (Media, HPLC Effluent) StateCheck->Liquid Segregation Segregate into Pharm/Bio Waste Bin Solid->Segregation ConcCheck Concentration? Liquid->ConcCheck Incineration FINAL DISPOSAL: High-Temp Incineration Segregation->Incineration Vendor Pickup HighConc High Conc. (Stocks) ConcCheck->HighConc LowConc Low Conc. (Wash buffer, Media) ConcCheck->LowConc HighConc->Incineration Solidify/Absorb Hydrolysis Chemical Deactivation (1M NaOH, >24hrs) LowConc->Hydrolysis On-site Tx Neutralize Neutralize to pH 7 Hydrolysis->Neutralize ChemWaste Chemical Waste Stream (Non-active) Neutralize->ChemWaste ChemWaste->Incineration Preferred

Figure 1: Decision matrix for the segregation and treatment of beta-lactam waste streams.[1]

Part 5: Regulatory Compliance & Documentation[1]

To maintain "E-E-A-T" (Experience, Expertise, Authoritativeness, and Trustworthiness) in your operations, documentation is as critical as the disposal itself.

  • EPA Subpart P (US Labs): If your facility is a healthcare facility or operates under similar guidelines, you are subject to 40 CFR Part 266 Subpart P .[1] This regulation strictly prohibits the "sewering" (drain disposal) of hazardous pharmaceutical waste [2].[1][4][7]

  • Chain of Custody: Maintain a logbook of all beta-lactam disposal events, including:

    • Date of generation.[1][8]

    • Volume/Mass.[1]

    • Method of deactivation (if applicable).

    • Final manifest number from the waste disposal vendor.[1]

  • Training Records: Ensure all personnel handling 4-Hydroxypenicillin V have documented training on Sensitization Risks and Spill Response .[1]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2019).[1] Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[1][Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. (2020).[1] Preventing Allergic Reactions to Beta-Lactam Antibiotics.[1][9][Link]

  • Fukutsu, N., et al. (2006).[1][3][10][11] "An approach for decontamination of beta-lactam antibiotic residues or contaminants in the pharmaceutical manufacturing environment."[1][10] Chemical & Pharmaceutical Bulletin, 54(9), 1340–1343.[10] (Validating NaOH hydrolysis). [Link]

Sources

Personal protective equipment for handling 4-Hydroxypenicillin V

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary (Immediate Action)

WARNING: 4-Hydroxypenicillin V possesses the core beta-lactam ring structure. It is a potent sensitizer.[1] Exposure can induce irreversible immune system sensitization.[1] Subsequent exposures, even to minute quantities, may trigger anaphylactic shock.[1]

Emergency Response Protocol
ScenarioImmediate Action
Inhalation Evacuate immediately to fresh air. If breathing is difficult, administer oxygen.[1] Call Emergency Services if wheezing/tightness occurs.[1]
Skin Contact Do not scrub. Wash gently with copious soap and water for 15 minutes. Discard contaminated clothing as hazardous waste.[1]
Eye Contact Flush with water/saline for 15 minutes, lifting eyelids.[1] Seek immediate ophthalmological evaluation.
Ingestion Rinse mouth. Do not induce vomiting. Seek medical attention immediately.

Part 2: Hazard Identification & Risk Assessment[1][3]

The Mechanism of Sensitization

Unlike standard toxicological hazards (e.g., corrosives), the danger of 4-Hydroxypenicillin V lies in its haptenic properties.[1] The beta-lactam ring is highly reactive; it opens and covalently binds to serum proteins (like albumin), forming a hapten-carrier complex.[1] This complex triggers the production of IgE antibodies.

  • First Exposure: Induction phase (asymptomatic sensitization).[1]

  • Subsequent Exposure: Elicitation phase (immediate hypersensitivity/anaphylaxis).[1]

Critical Threshold: There is no safe lower limit for a sensitized individual. Containment must be absolute.[1]

Part 3: Engineering Controls & PPE Matrix

The Hierarchy of Controls: PPE is the last line of defense. Engineering controls are primary.[1]

Facility Requirements
  • Segregation: Handling must occur in a dedicated area separated from other chemical workflows to prevent cross-contamination of general lab equipment.

  • Containment: All open-powder handling (weighing, transfer) must be performed inside a certified chemical fume hood or a powder containment enclosure .[1]

  • Filtration: HEPA filtration is required to capture airborne particulates.

Personal Protective Equipment (PPE) Matrix
Protection ZoneRequirementTechnical Rationale
Respiratory N95 (Minimum) or PAPR Standard surgical masks offer zero protection against aerosols.[1] If handling >100mg powder outside an isolator, use a Powered Air Purifying Respirator (PAPR).[1]
Dermal (Hands) Double Nitrile Gloves Outer: 5 mil Nitrile (change every 30 mins).[1] Inner: 4 mil Nitrile (bright color to detect tears).[1] Latex is not recommended due to potential co-sensitization issues.[2]
Dermal (Body) Tyvek® Lab Coat Disposable, non-woven fabrics prevent dust accumulation on street clothes.[1] Wrist cuffs must be elastic or taped.[1]
Ocular Chemical Goggles Safety glasses with side shields are insufficient for fine powders that can drift around lenses.[1]
PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Start: Handling 4-Hydroxypenicillin V State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Quantity Quantity > 100 mg? Solid->Quantity LiquidRisk LIQUID HANDLING: 1. Chemical Splash Goggles 2. Double Gloves 3. Absorbent Bench Pad Liquid->LiquidRisk HighRisk HIGH RISK: 1. Fume Hood REQUIRED 2. Double Nitrile Gloves 3. N95 or P100 Respirator 4. Tyvek Sleeves Quantity->HighRisk Yes LowRisk MODERATE RISK: 1. Fume Hood Recommended 2. Double Nitrile Gloves 3. N95 Mask Quantity->LowRisk No

Figure 1: PPE and Containment Decision Tree based on physical state and quantity.

Part 4: Operational Protocols

Protocol A: Safe Weighing & Solubilization

Objective: Prevent aerosolization of dust during transfer, the highest risk activity.[1]

  • Preparation:

    • Place a disposable balance shield or static-dissipative weighing funnel inside the fume hood.

    • Line the work surface with plastic-backed absorbent pads (to capture micro-spills).

    • Static Control: Use an ionizing bar or anti-static gun on the powder vessel before opening. Static charge disperses beta-lactam dust easily.[1]

  • Weighing:

    • Tare the receiving vial (with cap ON).[1]

    • Open the source container only inside the hood.

    • Transfer solid using a disposable spatula.[1] Do not reuse spatulas.

    • Cap the receiving vial before removing it from the balance.

  • Solubilization:

    • Add solvent (typically DMSO or Water, check CoA) directly to the vial.[1]

    • Vortex inside the hood.

    • Note: Once in solution, the inhalation risk drops significantly, but dermal absorption risk remains.[1]

Protocol B: Spill Cleanup (Beta-Lactam Specific)

Do not use standard spill kits. Standard sweeping aerosolizes the powder.[1]

  • Isolate: Evacuate the immediate area for 15 minutes to allow aerosols to settle.

  • PPE Up: Don N95/P100 respirator and double gloves.[1]

  • Cover: Gently cover the spill with paper towels soaked in 1M NaOH (Sodium Hydroxide).[1]

  • Deactivate: Allow the NaOH to sit for 30 minutes. This chemically opens the beta-lactam ring, reducing allergenicity.[1]

  • Clean: Wipe up inward.[1] Repeat with water.[1][3][4][5] Dispose of all waste as hazardous chemical waste.[1]

Operational Workflow Diagram

Weighing_Protocol Prep 1. Prep Hood: Absorbent Pads + Ionizer Transfer 2. Transfer: Disposable Spatula (NO Re-use) Prep->Transfer Anti-static Seal 3. Seal: Cap Vial Inside Hood Transfer->Seal Minimize Time Decon 4. Decon: Wipe Exterior with 1M NaOH or Bleach Seal->Decon Before Removal

Figure 2: Critical Control Points for Weighing and Transferring 4-Hydroxypenicillin V.

Part 5: Waste Disposal & Deactivation[1]

Scientific Principle: The biological activity and allergenicity of Penicillins are destroyed by opening the beta-lactam ring. This is achieved via alkaline hydrolysis.[1]

Disposal Decision Tree
Waste TypeTreatment MethodDisposal Path
Solid Waste (Gloves, pads, empty vials)Double-bag in "Biohazard/Chemical" bags.[1]Incineration (Do not landfill).[1]
Liquid Waste (Stock solutions)Chemical Deactivation: Add 1M NaOH (pH > 12) for 2 hours.[1]Neutralize with HCl, then dispose as chemical waste.[1]
Sharps (Needles)Immediate disposal in sharps container.Incineration .
Deactivation Logic Diagram

Waste_Disposal Waste Waste Generation Type Waste Type? Waste->Type Solid Solids (Gloves, Vials) Type->Solid Liquid Liquids (Solutions) Type->Liquid Bag Double Bag Label 'Sensitizer' Solid->Bag Hydrolysis Add 1M NaOH Wait 2 Hours Liquid->Hydrolysis Incinerate High Temp Incineration Bag->Incinerate Neutralize Neutralize pH -> Chemical Waste Hydrolysis->Neutralize

Figure 3: Waste segregation and deactivation logic for Beta-Lactams.[1]

References

  • FDA (U.S. Food and Drug Administration). (2013).[1] Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination. Retrieved from [Link]

  • CDC/NIOSH. (2012).[1] Preventing Asthma in Animal Handlers (Applicable to sensitization protocols). Retrieved from [Link][1]

  • World Health Organization (WHO). (2010).[1] WHO Good Manufacturing Practices for Pharmaceutical Products Containing Hazardous Substances. Annex 3. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
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Feasible Synthetic Routes

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.